2-Phenyl-1-(thiophen-2-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1-thiophen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c13-11(12-7-4-8-14-12)9-10-5-2-1-3-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMVINSKZVYIDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350739 | |
| Record name | 2-phenyl-1-(thiophen-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13196-28-6 | |
| Record name | 2-phenyl-1-(thiophen-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Phenyl-1-(thiophen-2-yl)ethanone CAS number and properties
An In-Depth Technical Guide to 2-Phenyl-1-(thiophen-2-yl)ethanone
Abstract
This technical guide provides a comprehensive overview of 2-Phenyl-1-(thiophen-2-yl)ethanone (CAS No. 13196-28-6), a heterocyclic ketone of significant interest in medicinal chemistry and materials science. This document delves into its physicochemical properties, synthesis methodologies, spectroscopic profile, and applications, with a particular focus on its role as a versatile building block in drug discovery. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting. The insights presented herein are grounded in authoritative sources to provide a reliable and practical resource for scientific professionals.
Chemical Identity and Physicochemical Properties
2-Phenyl-1-(thiophen-2-yl)ethanone, also known as 2-phenyl-1-(2-thienyl)ethanone, is an aromatic ketone featuring a phenyl group attached to a thiophene ring via a carbonyl bridge.[1] Its unique structure, combining the electron-rich thiophene moiety with a phenyl group, makes it a valuable intermediate for synthesizing more complex molecules.[1]
Table 1: Physicochemical Properties of 2-Phenyl-1-(thiophen-2-yl)ethanone
| Property | Value | Source(s) |
| CAS Number | 13196-28-6 | [1][2][][4] |
| Molecular Formula | C₁₂H₁₀OS | [2][4] |
| Molecular Weight | 202.27 g/mol | [2][][4] |
| Appearance | Solid | [1] |
| Melting Point | 41-45 °C (from ethanol) | [1] |
| Boiling Point | 179 °C @ 11 Torr | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Flash Point | 163.2 ± 20.9 °C | [1] |
| Refractive Index | 1.608 | [1] |
| Purity | ≥97% | [1][2] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2][4] |
Synthesis and Purification
The synthesis of 2-Phenyl-1-(thiophen-2-yl)ethanone typically involves the Friedel-Crafts acylation of thiophene with phenylacetyl chloride. This electrophilic aromatic substitution reaction is a standard method for forming carbon-carbon bonds with aromatic rings.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suitable inert solvent (e.g., dichloromethane) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
-
Reagent Addition: Thiophene is dissolved in the solvent and cooled in an ice bath. Phenylacetyl chloride is then added dropwise from the dropping funnel while maintaining the temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
Workup: The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid. The organic layer is separated, washed with a sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent like ethanol to yield the final product.
Caption: A general workflow for the synthesis of 2-Phenyl-1-(thiophen-2-yl)ethanone via Friedel-Crafts acylation.
Spectroscopic Characterization
The structural elucidation of 2-Phenyl-1-(thiophen-2-yl)ethanone is confirmed through various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong, characteristic absorption band for the carbonyl (C=O) group, typically in the range of 1660-1685 cm⁻¹, indicative of an aryl ketone.[5] Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will exhibit signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the thiophene and phenyl rings. A singlet corresponding to the methylene (-CH₂-) protons will be observed further upfield.
-
¹³C NMR: The carbon NMR spectrum is distinguished by a downfield signal for the carbonyl carbon, typically in the range of 190-200 ppm.[5] Aromatic carbons will resonate in the δ 120-140 ppm region.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (202.27 g/mol ).
Applications in Research and Drug Development
Thiophene and its derivatives are considered "privileged pharmacophores" in medicinal chemistry due to their wide range of biological activities.[6] 2-Phenyl-1-(thiophen-2-yl)ethanone serves as a crucial starting material or intermediate in the synthesis of various biologically active compounds.
-
Lead Compound in Drug Discovery: This compound is explored as a lead structure for developing new drugs to treat various diseases.[1] The thiophene ring often acts as a bioisosteric replacement for a phenyl ring, which can improve the compound's metabolic stability and binding affinity.[6]
-
Synthesis of Novel Therapeutics: Analogues of this ketone have been investigated for a variety of therapeutic applications:
-
Anti-osteoporosis Agents: Derivatives of 1-(benzo[b]thiophen-2-yl)ethanone have shown potent effects in enhancing BMP-2 expression, which is crucial for bone formation.[7]
-
Anticancer Agents: Thiophene-containing compounds have been evaluated for their anti-proliferative activity against various cancer cell lines.[6]
-
Antiseizure and Antinociceptive Agents: Benzo[b]thiophene derivatives have been developed as potent antiseizure and antinociceptive agents.[8]
-
Caption: The central role of 2-Phenyl-1-(thiophen-2-yl)ethanone in synthesizing various therapeutic agents.
Safety and Handling
2-Phenyl-1-(thiophen-2-yl)ethanone is considered to have low toxicity but should be handled with care in a laboratory setting.[1] It is an oxidant that can react with strong bases and acids.[1]
Table 2: GHS Hazard and Precautionary Statements
| Category | Information | Source(s) |
| Pictogram | [4][9] | |
| Signal Word | Warning | [4] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][9] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][9][10] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment: Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[9][10]
-
Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.[9]
References
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2-Phenyl-1-(thiophen-2-yl)ethanone. Lead Sciences. [Link]
-
2-Phenyl-1-(thiophen-2-yl)ethanone CAS 13196-28-6. BIOSYNCE. [Link]
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2-phenyl-1-(2H-thiophen-2-id-3-yl)ethanone | C12H9OS. PubChem. [Link]
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Safety Data Sheet. Angene Chemical. [Link]
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88-15-3 | MFCD00005442 | 1-(Thiophen-2-yl)ethanone. AA Blocks. [Link]
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A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Royal Society of Chemistry. [Link]
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1-thiophen-2-yl-ethanone - 88-15-3, C6H6OS, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]
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acharya nagarjuna university (anu). Krishnaveni Degree College. [Link]
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Synthesis and evaluation of 1-(benzo[b]thiophen-2-yl)ethanone analogues as novel anti-osteoporosis agents acting on BMP-2 promotor. PubMed. [Link]
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Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. The Royal Society of Chemistry. [Link]
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Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. [Link]
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19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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Physicochemical properties of 2-phenyl-1-(2-thienyl)ethanone
An In-depth Technical Guide to the Physicochemical Properties of 2-phenyl-1-(2-thienyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 2-phenyl-1-(2-thienyl)ethanone (CAS No: 13196-28-6), a heterocyclic ketone of significant interest in medicinal chemistry and synthetic organic chemistry. The document details the compound's structural and physical characteristics, provides validated experimental protocols for its analysis, and discusses its potential applications, particularly in drug discovery. The methodologies are presented with a focus on the underlying scientific principles, ensuring both technical accuracy and practical utility for professionals in the field.
Introduction and Significance
2-phenyl-1-(2-thienyl)ethanone is an α-aryl ketone featuring a phenyl group and a thiophene ring linked by a carbonyl-methylene bridge. This unique structural arrangement makes it a valuable building block for the synthesis of more complex molecules. The thiophene ring, a well-known bioisostere of the benzene ring, is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[1] Consequently, 2-phenyl-1-(2-thienyl)ethanone serves as a key intermediate for creating novel compounds with potential therapeutic activities.[2] Its applications are being explored in the development of new drugs, agricultural chemicals, and fragrances.[2] Understanding its fundamental physicochemical properties is a critical first step in its utilization for research and development.
Molecular Structure and Identifiers
The structural identity of a compound is its most fundamental property. The arrangement of atoms and bonds in 2-phenyl-1-(2-thienyl)ethanone dictates its chemical reactivity, physical properties, and spectroscopic behavior.
Caption: 2D structure of 2-phenyl-1-(2-thienyl)ethanone.
Table 1: Compound Identifiers and Molecular Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-phenyl-1-thiophen-2-ylethanone | [] |
| CAS Number | 13196-28-6 | [2][] |
| Molecular Formula | C₁₂H₁₀OS | [] |
| Molecular Weight | 202.27 g/mol | [] |
| Canonical SMILES | C1=CC=C(C=C1)CC(=O)C2=CC=CS2 | [] |
| InChI Key | HXMVINSKZVYIDI-UHFFFAOYSA-N |[] |
Physicochemical Characteristics
The physical properties of a compound are essential for its handling, formulation, and application. These macroscopic properties are a direct consequence of the molecule's structure and intermolecular forces.
Table 2: Key Physicochemical Properties
| Property | Value | Conditions | Source |
|---|---|---|---|
| Appearance | Solid | Room Temperature | [2] |
| Melting Point | 41 - 45 °C | [2] | |
| Boiling Point | 179 °C | 11 Torr | [2] |
| 346.3 °C (Predicted) | 760 mmHg | [] | |
| Density | 1.2 ± 0.1 g/cm³ | [2][] |
| Flash Point | 163.2 ± 20.9 °C | |[2] |
Solubility
While comprehensive quantitative solubility data is not widely published, the compound is noted to be soluble in ethanol for recrystallization purposes.[2] As a largely non-polar molecule, it is expected to have good solubility in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone, with limited solubility in water.
Expertise & Causality: The presence of the aromatic phenyl and thiophene rings contributes to its lipophilic character, while the polar carbonyl group provides a site for hydrogen bonding, allowing for some solubility in polar protic solvents like ethanol. For drug development, precise solubility determination in aqueous buffers (e.g., Phosphate-Buffered Saline) and biorelevant media (e.g., FaSSIF, FeSSIF) is a critical step that must be performed experimentally.
Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous confirmation of structure and assessment of purity. The following workflow represents a standard, self-validating system for the characterization of a novel or synthesized batch of 2-phenyl-1-(2-thienyl)ethanone.
Caption: Standard workflow for physicochemical characterization.
Experimental Protocols and Expected Data
The following sections detail the standard operating procedures for acquiring key analytical data. The "Expected Results" are based on theoretical principles and analysis of the compound's structure, providing a benchmark for experimental outcomes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of 2-phenyl-1-(2-thienyl)ethanone and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.
-
Processing: Process the raw data (Free Induction Decay) using appropriate software, applying Fourier transform, phase correction, and baseline correction.
Trustworthiness: The use of a deuterated solvent is crucial to avoid large interfering solvent signals. TMS provides a universally accepted reference point, ensuring the accuracy and reproducibility of chemical shift values.
Expected ¹H NMR Data (in CDCl₃):
-
~δ 7.8-8.0 ppm: A multiplet corresponding to the proton on the thiophene ring adjacent to the carbonyl group (position 5).
-
~δ 7.0-7.6 ppm: A complex multiplet region integrating to 7 protons, corresponding to the remaining two protons on the thiophene ring and the five protons of the phenyl ring.
-
~δ 4.3 ppm: A singlet integrating to 2 protons, corresponding to the methylene (-CH₂-) protons situated between the phenyl and carbonyl groups.
Expected ¹³C NMR Data (in CDCl₃):
-
~δ 185-195 ppm: A signal for the carbonyl carbon (C=O).
-
~δ 125-145 ppm: Multiple signals in the aromatic region for the carbons of the phenyl and thiophene rings.
-
~δ 45-50 ppm: A signal for the methylene carbon (-CH₂-).
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.
Expected Characteristic Absorption Bands:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations from both the phenyl and thiophene rings.
-
~1670-1690 cm⁻¹: A strong, sharp absorption band corresponding to the C=O (ketone) stretching vibration. This is a key diagnostic peak.
-
~1580-1400 cm⁻¹: Several bands corresponding to C=C stretching within the aromatic and heteroaromatic rings.
-
~850-700 cm⁻¹: C-H out-of-plane bending vibrations, which can be diagnostic for the substitution patterns on the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and substructures.
Protocol:
-
Technique: Use Gas Chromatography-Mass Spectrometry (GC-MS) for this volatile compound.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) into a GC equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature gradient to ensure good separation (e.g., ramp from 100 °C to 280 °C).
-
MS Detection: Analyze the eluting compound using an MS detector, typically with Electron Ionization (EI) at 70 eV.
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): A prominent peak at m/z = 202, corresponding to the molecular weight of C₁₂H₁₀OS.
-
Major Fragments: Expect fragmentation patterns corresponding to the loss of key groups. Common fragments would include the thienoyl cation (m/z = 111) and the benzyl/tropylium cation (m/z = 91).
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of a compound in pharmaceutical development.
Protocol:
-
System: A reverse-phase HPLC system with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid. For example, start at 70% A, and ramp to 95% B over 15 minutes.
-
Detection: Monitor the eluent using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
-
Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Trustworthiness: Before analysis, the system must pass a suitability test (e.g., replicate injections to check retention time and area precision) to ensure the data is reliable. This protocol allows for the separation of the main compound from potential starting materials, by-products, or degradation products.
Applications in Drug Development
2-phenyl-1-(2-thienyl)ethanone is more than just a chemical curiosity; it is a platform for innovation. The α-aryl ketone motif is a core structure in many biologically active molecules.[4][5][6] This compound, specifically, has been identified as a potential lead compound for developing new drugs to treat various diseases.[2] For instance, derivatives of 2-thienyl-7-phenylaminothieno[3,2-b]pyridines have been investigated as inhibitors of Src kinase, an important target in oncology.[7] The ability to readily modify both the phenyl and thiophene rings allows medicinal chemists to systematically explore structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Safety and Handling
According to available safety information, 2-phenyl-1-(2-thienyl)ethanone has low toxicity and is considered relatively safe for use in scientific experiments.[2] However, as a standard laboratory practice, it should be handled with care. It is an oxidant and can react with strong bases and acids.[2] Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this chemical. Work in a well-ventilated area or a fume hood.
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2-Phenyl-1-(thiophen-2-yl)ethanone CAS 13196-28-6 - BIOSYNCE. [Link]
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2-phenyl-1-(2H-thiophen-2-id-3-yl)ethanone | C12H9OS - PubChem. [Link]
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1-(4-Thiophen-2-yl-phenyl)-ethanone | C12H10OS - BuyersGuideChem. [Link]
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Ethanone, 1-(2-thienyl)- - the NIST WebBook. [Link]
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1-[4-(2-Phenylethynyl)phenyl]ethanone | C16H12O | CID 2779313 - PubChem. [Link]
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Ethanone, 1-(2-thienyl)- - the NIST WebBook. [Link]
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Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System | Journal of the American Chemical Society. [Link]
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Computational Analysis of Enantioselective Pd-Catalyzed α-Arylation of Ketones | The Journal of Organic Chemistry - ACS Publications. [Link]
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Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles - PubMed. [Link]
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α-Arylation of ketones using Highly active, air-stable (DtBPF)PdX2 (X = Cl, Br) catalysts. [Link]
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An In-Depth Technical Guide to 2-Phenyl-1-(thiophen-2-yl)ethanone: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry is continually shaped by the exploration of novel molecular scaffolds that offer unique structural and electronic properties. Among these, thiophene-containing compounds have emerged as a cornerstone in the design of new therapeutic agents.[1][2] The thiophene ring, a bioisosteric analogue of the phenyl group, imparts distinct physicochemical characteristics that can enhance biological activity and improve pharmacokinetic profiles.[3] This guide focuses on a key exemplar of this class, 2-Phenyl-1-(thiophen-2-yl)ethanone, providing a comprehensive overview of its fundamental properties, synthesis, spectral characterization, and its burgeoning role as a precursor in drug discovery and materials science. As a Senior Application Scientist, the following sections are curated to provide not just procedural details but also the underlying scientific rationale, empowering researchers to leverage this versatile molecule in their own investigations.
Core Molecular Profile
2-Phenyl-1-(thiophen-2-yl)ethanone, a ketone featuring a phenyl group attached to the alpha-carbon and a thiophen-2-yl moiety bonded to the carbonyl carbon, is a crystalline solid at room temperature. Its fundamental molecular attributes are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₀OS | [4] |
| Molecular Weight | 202.27 g/mol | [4] |
| CAS Number | 13196-28-6 | [4] |
| Appearance | Solid | [4] |
| Melting Point | 41-45 °C (from ethanol) | [4] |
| Boiling Point | 179 °C at 11 Torr | [4] |
| Density | 1.2 ± 0.1 g/cm³ | [4] |
Synthesis and Mechanistic Considerations
The synthesis of 2-Phenyl-1-(thiophen-2-yl)ethanone is most commonly achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution is a robust and well-established method for the formation of aryl ketones. The causality behind this experimental choice lies in the high nucleophilicity of the thiophene ring, which is more reactive than benzene towards electrophilic attack.
Recommended Synthetic Protocol: Friedel-Crafts Acylation
This protocol outlines the synthesis of 2-Phenyl-1-(thiophen-2-yl)ethanone via the acylation of thiophene with phenylacetyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Diagram of the Synthetic Workflow:
Caption: Workflow for the Friedel-Crafts acylation synthesis.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and an anhydrous solvent such as dichloromethane (DCM).
-
Formation of the Acylium Ion: Cool the suspension to 0-5 °C in an ice bath. Slowly add a solution of phenylacetyl chloride (1.0 equivalent) in anhydrous DCM from the dropping funnel. Stir the mixture at this temperature for 20-30 minutes to facilitate the formation of the electrophilic acylium ion complex.[5]
-
Acylation of Thiophene: Add a solution of thiophene (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature between 0-5 °C. The high reactivity of thiophene necessitates slow addition to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, and dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.[6]
Spectroscopic Characterization
The structural elucidation of 2-Phenyl-1-(thiophen-2-yl)ethanone is confirmed through a combination of spectroscopic techniques. The expected data from these analyses are crucial for verifying the successful synthesis and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and thiophene rings, as well as a characteristic singlet for the methylene protons. The protons on the thiophene ring will appear as doublets or multiplets in the aromatic region, typically at a different chemical shift than the phenyl protons due to the influence of the sulfur heteroatom. The methylene protons (-CH₂-) adjacent to the carbonyl and phenyl groups will likely appear as a singlet around 4.0-4.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon (C=O) in the range of 190-200 ppm. The aromatic carbons of both the phenyl and thiophene rings will appear in the 120-140 ppm region, with the carbon attached to the sulfur atom in the thiophene ring having a distinct chemical shift. The methylene carbon will be observed further upfield.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
C=O Stretch: A strong absorption band around 1660-1680 cm⁻¹ is indicative of the ketone carbonyl group conjugated with the thiophene ring.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ correspond to the stretching vibrations of the C-H bonds on the phenyl and thiophene rings.
-
Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.
-
C-S Stretch: A weaker absorption band, often in the fingerprint region (around 600-800 cm⁻¹), can be attributed to the C-S bond in the thiophene ring.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 2-Phenyl-1-(thiophen-2-yl)ethanone, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 202, corresponding to the molecular weight of the compound. Common fragmentation patterns may include the loss of the phenylmethyl radical (C₇H₇) to give a thienoyl cation, or cleavage at the carbonyl group.
Applications in Drug Discovery and Development
The 2-Phenyl-1-(thiophen-2-yl)ethanone scaffold is a versatile building block in the synthesis of a wide array of biologically active molecules. The thiophene moiety is a well-established pharmacophore that can participate in various receptor-ligand interactions.[1]
Precursor for Anti-inflammatory and Analgesic Agents
Derivatives of 2-Phenyl-1-(thiophen-2-yl)ethanone have been investigated for their potential as anti-inflammatory and analgesic agents.[2] The core structure can be readily modified to introduce various substituents that can modulate the biological activity. For instance, the synthesis of chalcone derivatives from this ketone has yielded compounds with significant anti-inflammatory properties.[3]
Scaffold for Anticancer Drug Candidates
The thiophene ring is present in several approved anticancer drugs. The 2-Phenyl-1-(thiophen-2-yl)ethanone core provides a template for the design of novel compounds that can target various cancer-related pathways. Research has shown that thiophene derivatives can exhibit cytotoxic activity against various cancer cell lines.[2]
Role in the Development of Antimicrobial Agents
The structural features of 2-Phenyl-1-(thiophen-2-yl)ethanone make it an attractive starting material for the synthesis of novel antimicrobial agents. Thiophene-containing compounds have demonstrated a broad spectrum of activity against both bacterial and fungal pathogens.[1][7]
Diagram of Application Pathways:
Caption: Key application areas in drug discovery.
Conclusion and Future Perspectives
2-Phenyl-1-(thiophen-2-yl)ethanone is a molecule of significant interest to the scientific community, particularly those involved in drug discovery and materials science. Its straightforward synthesis, coupled with the versatile reactivity of its constituent functional groups, makes it an invaluable building block for the creation of novel compounds with diverse biological activities. The continued exploration of derivatives based on this scaffold holds considerable promise for the development of new therapeutic agents to address a range of unmet medical needs. This guide provides a foundational understanding of this important molecule, intended to catalyze further research and innovation.
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An In-Depth Technical Guide to the Spectral Data of 2-phenyl-1-thiophen-2-ylethanone
Introduction
2-phenyl-1-thiophen-2-ylethanone (CAS No. 13196-28-6) is a ketone featuring a thiophene ring connected to a carbonyl group, which is in turn bonded to a methylene group and a phenyl ring. This compound holds potential in various fields, including drug discovery and the development of agricultural chemicals and fragrances, primarily serving as a key chemical intermediate in the synthesis of more complex molecules. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the elucidation of its role in chemical reactions.
This technical guide provides a comprehensive analysis of the spectral data of 2-phenyl-1-thiophen-2-ylethanone, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in established principles of organic spectroscopy and supported by data from analogous compounds.
Molecular Structure and Key Features
The structure of 2-phenyl-1-thiophen-2-ylethanone comprises a thiophene ring, a phenyl ring, and a ketone functional group. This combination of an electron-rich heterocyclic aromatic ring (thiophene) and an aromatic hydrocarbon ring (phenyl) flanking a carbonyl group dictates the molecule's electronic and, consequently, its spectral properties.
The Versatile Thiophene Scaffold: A Comprehensive Technical Guide to its Biological Activities in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Thiophene, a five-membered sulfur-containing aromatic heterocycle, stands as a cornerstone in medicinal chemistry, recognized for its remarkable structural versatility and broad spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of the diverse pharmacological properties of thiophene derivatives, offering a valuable resource for researchers and drug development professionals. We will delve into the synthetic strategies employed to access these privileged scaffolds, elucidate their mechanisms of action across various therapeutic areas, and provide practical, field-proven insights into their evaluation. This guide is structured to not only present established knowledge but also to explain the causality behind experimental choices and to highlight the structure-activity relationships that govern the therapeutic potential of this fascinating class of compounds.
Introduction: The Thiophene Moiety - A Privileged Pharmacophore
The thiophene ring system is a recurring motif in a multitude of approved pharmaceutical agents, underscoring its significance in drug design.[1][2] Its journey from a coal tar contaminant to a key building block in modern therapeutics is a testament to its unique physicochemical properties.[3] The structural similarity of thiophene to a benzene ring allows it to act as a bioisostere, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles of drug candidates.[3] The sulfur atom within the thiophene ring can participate in hydrogen bonding, further enhancing drug-receptor interactions.[1] This adaptability has led to the development of thiophene-containing drugs across a wide array of therapeutic classes, including anti-inflammatory agents, anticancer drugs, antimicrobials, and central nervous system modulators.[1][4][5]
The versatility of the thiophene scaffold is further amplified by the numerous synthetic methodologies available for its derivatization. Classical methods like the Paal-Knorr and Gewald syntheses, alongside modern metal-catalyzed and multicomponent reactions, provide chemists with a robust toolbox to create diverse libraries of thiophene derivatives for biological screening.[1][6] The nature and position of substituents on the thiophene ring have a profound impact on the resulting biological activity, a key theme that will be explored throughout this guide.[5][7]
Anticancer Activities of Thiophene Derivatives
Cancer remains a leading cause of mortality worldwide, driving the continuous search for more effective and less toxic therapeutic agents.[4][7] Thiophene derivatives have emerged as a promising class of compounds with significant antiproliferative properties against various cancer cell lines.[7][8][9]
Mechanisms of Anticancer Action
The anticancer effects of thiophene derivatives are multifaceted, often targeting multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.[9] Key mechanisms include:
-
Topoisomerase Inhibition: Some thiophene analogs interfere with the function of topoisomerases, enzymes crucial for DNA replication and repair, leading to cell cycle arrest and apoptosis.[4][7][8]
-
Tyrosine Kinase Inhibition: Many thiophene-based compounds act as inhibitors of tyrosine kinases, which are critical components of signaling pathways that regulate cell growth and division.[4][7][8]
-
Tubulin Interaction: Disruption of microtubule dynamics is a well-established anticancer strategy. Certain thiophene derivatives have been shown to interact with tubulin, inhibiting its polymerization and leading to mitotic arrest.[4][7][8]
-
Induction of Apoptosis: Thiophene compounds can trigger programmed cell death (apoptosis) through various mechanisms, including the activation of reactive oxygen species (ROS).[4][7][8]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring.[7][9] For instance, the introduction of chalcone moieties has been shown to enhance anticancer and apoptosis-inducing activities.[4] A thorough understanding of SAR is crucial for the rational design of novel and more potent thiophene-based anticancer agents.[7]
Representative Anticancer Thiophene Derivatives and their Efficacy
| Compound Class | Target Cancer Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |
| Thiophene-Chalcone Hybrids | Human Colon Cancer (HCT116) | Varies | Apoptosis Induction | [4] |
| Thieno[2,3-d]pyrimidines | Various | Varies | Tyrosine Kinase Inhibition | [7] |
| Raltitrexed | Various | Varies | Thymidylate Synthase Inhibition | [1] |
| OSI-930 | Various | Varies | Kinase Inhibition (Kit, KDR) | [1] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of thiophene derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Thiophene derivative stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the thiophene derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing Anticancer Mechanisms
Caption: Mechanisms of anticancer action of thiophene derivatives.
Antimicrobial Activities of Thiophene Derivatives
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents. Thiophene derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of new anti-infective drugs.[10][11]
Spectrum of Antimicrobial Activity
Thiophene-based compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and colistin-resistant Acinetobacter baumannii and Escherichia coli.[11][12] Furthermore, many derivatives exhibit potent antifungal activity against various fungal species.[10]
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of thiophene derivatives are diverse and can include:
-
Inhibition of DNA Gyrase: Some thiophene analogs have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[13]
-
Disruption of Cell Membrane Integrity: Certain derivatives can increase the permeability of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[12]
-
Inhibition of Biofilm Formation: Biofilms are a major contributor to chronic infections and antibiotic resistance. Some thiophene compounds have demonstrated the ability to inhibit biofilm formation.[13]
Structure-Activity Relationship (SAR) in Antimicrobial Thiophenes
The antimicrobial activity is significantly influenced by the substituents on the thiophene ring.[10] For example, the presence of a pyridine side chain has been shown to confer excellent antimicrobial activity.[10] Spiro-indoline-oxadiazole derivatives have displayed high activity against Clostridium difficile.[11]
Representative Antimicrobial Thiophene Derivatives and their MIC Values
| Compound Class | Target Microorganism | MIC (µg/mL) | Reference |
| Pyridine-substituted Thiophenes | Staphylococcus aureus, Escherichia coli | Comparable to ampicillin | [10] |
| Spiro-indoline-oxadiazole Thiophene | Clostridium difficile | 2 - 4 | [11] |
| Thiophene-Thiadiazole Hybrids | Gram-positive and Gram-negative bacteria | 3.125 - 6.25 | [13] |
| Hydroxythiophene Derivative | Various bacteria | Inhibition zones 15-21 mm | [14] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes a standard method for determining the MIC of a thiophene derivative against a bacterial strain.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Thiophene derivative stock solution (in DMSO)
-
96-well microplates
-
Inoculating loop or sterile swabs
-
Spectrophotometer (600 nm)
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Serial Dilution: Prepare two-fold serial dilutions of the thiophene derivative in MHB in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Antimicrobial Workflow
Caption: Workflow for MIC determination of thiophene derivatives.
Anti-inflammatory Activities of Thiophene Derivatives
Chronic inflammatory diseases pose a significant public health challenge.[15] Thiophene derivatives have been investigated for their anti-inflammatory properties, with some compounds showing promise as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) which are associated with significant side effects.[15][16]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of thiophene derivatives are primarily attributed to their ability to modulate key inflammatory pathways:
-
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: Many thiophene-based compounds, including the commercial drugs Tinoridine and Tiaprofenic acid, inhibit COX enzymes, which are responsible for the production of prostaglandins involved in inflammation.[15][17][18] Some derivatives also inhibit LOX enzymes, which are involved in the synthesis of leukotrienes.[15][17]
-
Modulation of Inflammatory Cytokines: Certain thiophene derivatives can negatively regulate the expression of pro-inflammatory cytokines such as TNF-α and IL-8.[19]
Structure-Activity Relationship (SAR) in Anti-inflammatory Thiophenes
The presence of specific functional groups is crucial for the anti-inflammatory activity of thiophene derivatives. Carboxylic acids, esters, amines, amides, methyl, and methoxy groups have been frequently associated with potent anti-inflammatory effects and effective biological target recognition.[15][17]
Representative Anti-inflammatory Thiophene Derivatives
| Compound | Key Structural Features | Mechanism of Action | Reference |
| Tinoridine | Thiophene ring | COX inhibitor, radical scavenger | [18][19] |
| Tiaprofenic acid | Thiophene ring | COX inhibitor | [18][19] |
| Tetrasubstituted thiophenes | Coumarin-3-yl substituent | Potent anti-inflammatory and analgesic activity | [16] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay in Rodents
This in vivo protocol is a standard method for evaluating the anti-inflammatory activity of a test compound.
Materials:
-
Rodents (e.g., Wistar rats)
-
Carrageenan solution (1% in saline)
-
Thiophene derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.
-
Compound Administration: Administer the thiophene derivative or the standard drug orally or intraperitoneally to different groups of animals. A control group receives only the vehicle.
-
Induction of Inflammation: One hour after compound administration, inject a sub-plantar injection of carrageenan into the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a pletysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Visualizing the Inflammatory Cascade and Thiophene Intervention
Caption: Thiophene derivatives inhibit key enzymes in the inflammatory cascade.
Neurological Activities of Thiophene Derivatives
Thiophene-based compounds have shown significant potential in the treatment of various neurological and neurodegenerative disorders.[20][21] Their ability to cross the blood-brain barrier and interact with central nervous system targets makes them a valuable scaffold in neuroscience drug discovery.[20]
Applications in Neurodegenerative Disorders
Thiophene derivatives are being explored for their therapeutic potential in conditions like Alzheimer's disease and Parkinson's disease.[20] Their mechanisms of action in this context include:
-
Modulation of Amyloid-β Aggregation: Some thiophene-based ligands can bind to and modulate the aggregation of amyloid-β plaques, a hallmark of Alzheimer's disease.[20][22]
-
Acetylcholinesterase Inhibition: Inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, is a key strategy in managing Alzheimer's symptoms. Certain thiophene derivatives have shown potent acetylcholinesterase inhibitory activity.[20]
-
Alleviation of Oxidative Stress: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Thiophene compounds with antioxidant properties can help mitigate this damage.[20]
Role as Neurotransmitter Reuptake Inhibitors
Thiophene derivatives have also been developed as potent inhibitors of norepinephrine and serotonin reuptake, suggesting their potential as antidepressants and anxiolytics.[23]
Important Considerations
While promising, the neurotoxicity of some thiophene compounds has been reported, highlighting the importance of careful structural modification and toxicological evaluation in the development of CNS-active thiophene derivatives.[24]
Future Perspectives and Conclusion
The thiophene scaffold continues to be a highly privileged and versatile platform in drug discovery. The diverse biological activities, coupled with the well-established synthetic routes for derivatization, ensure that thiophene and its analogs will remain at the forefront of medicinal chemistry research.[1][2] Future efforts will likely focus on the development of multi-target thiophene derivatives, leveraging their ability to interact with multiple biological targets to address complex diseases like cancer and neurodegenerative disorders.[20] The integration of computational tools, such as molecular docking and in silico ADMET prediction, will further accelerate the rational design and optimization of novel thiophene-based therapeutics with improved efficacy and safety profiles.[15][25]
This guide has provided a comprehensive overview of the significant biological activities of thiophene derivatives, offering both foundational knowledge and practical insights for researchers in the field. The continued exploration of this remarkable heterocyclic system holds immense promise for the development of the next generation of innovative medicines.
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An In-depth Technical Guide to 2-Phenyl-1-(thiophen-2-yl)ethanone Derivatives and Analogs: Synthesis, Pharmacological Significance, and Experimental Protocols
This guide provides a comprehensive technical overview of 2-phenyl-1-(thiophen-2-yl)ethanone and its derivatives, a class of compounds demonstrating significant potential in drug discovery. We will delve into the synthetic methodologies, explore the rich pharmacological landscape of these molecules, and provide detailed, field-proven experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the therapeutic potential of this versatile chemical scaffold.
Introduction to the 2-Phenyl-1-(thiophen-2-yl)ethanone Core
The 2-phenyl-1-(thiophen-2-yl)ethanone scaffold, characterized by a phenyl ring and a thiophene ring linked by a two-carbon carbonyl-containing chain, represents a privileged structure in medicinal chemistry. The inherent physicochemical properties of the thiophene ring, a bioisostere of the benzene ring, confer unique electronic and conformational characteristics that are often exploited to enhance biological activity and modulate pharmacokinetic properties. The structural versatility of this core allows for extensive chemical modifications at both the phenyl and thiophene rings, as well as the ethanone linker, leading to a diverse library of analogs with a wide spectrum of pharmacological activities.
Synthetic Methodologies: Building the Core and Its Analogs
The synthesis of the 2-phenyl-1-(thiophen-2-yl)ethanone core and its derivatives can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution patterns and the availability of starting materials.
Friedel-Crafts Acylation: A Direct Approach to the Core Structure
A primary and direct method for the synthesis of the parent compound, 2-phenyl-1-(thiophen-2-yl)ethanone, is the Friedel-Crafts acylation of thiophene with phenylacetyl chloride.[1][2][3][4] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[1][2][4] The reaction proceeds with high regioselectivity, with the acyl group predominantly attacking the C2 position of the thiophene ring. This preference is due to the greater stabilization of the cationic intermediate formed during C2 acylation compared to C3 acylation.[3][5]
Experimental Protocol 1: Synthesis of 2-Phenyl-1-(thiophen-2-yl)ethanone via Friedel-Crafts Acylation
Materials:
-
Thiophene
-
Phenylacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add phenylacetyl chloride (1.0 equivalent) dropwise to the cooled suspension via the dropping funnel. Stir the mixture for 20-30 minutes at 0 °C.
-
Addition of Thiophene: Add thiophene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-phenyl-1-(thiophen-2-yl)ethanone.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Gewald Reaction: A Versatile Route to Highly Substituted Analogs
For the synthesis of highly functionalized 2-aminothiophene derivatives, the Gewald reaction is an exceptionally powerful and versatile multicomponent reaction.[6][7][8][9] This one-pot synthesis typically involves the condensation of a ketone or aldehyde, an α-cyanoester (or other activated methylene compound), and elemental sulfur in the presence of a base.[7][8] This reaction allows for the rapid assembly of complex thiophene systems with diverse substitution patterns, which are often difficult to access through other methods.
Experimental Protocol 2: General Procedure for the Gewald Synthesis of 2-Aminothiophene Derivatives
Materials:
-
A ketone or aldehyde (e.g., cyclohexanone)
-
An activated nitrile (e.g., malononitrile or ethyl cyanoacetate)
-
Elemental sulfur
-
A base catalyst (e.g., morpholine, piperidine, or triethylamine)
-
A suitable solvent (e.g., ethanol or dimethylformamide)
-
Standard laboratory glassware
Procedure:
-
Reactant Mixture: In a round-bottom flask, combine the ketone or aldehyde (1.0 equivalent), the activated nitrile (1.0 equivalent), and elemental sulfur (1.1 equivalents) in the chosen solvent.
-
Addition of Base: Add the basic catalyst (0.1-0.2 equivalents) to the mixture.
-
Heating: Heat the reaction mixture to reflux (typically 50-80 °C, depending on the solvent) and stir for 2-6 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting solid by filtration.
-
Washing and Drying: Wash the collected solid with cold ethanol and then water. Dry the product under vacuum.
-
Purification: If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.
-
Characterization: Confirm the structure of the synthesized compound using appropriate analytical techniques (NMR, IR, MS).
Pharmacological Significance and Structure-Activity Relationships
Derivatives of 2-phenyl-1-(thiophen-2-yl)ethanone have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Antimicrobial Activity
A significant body of research has highlighted the potent antimicrobial properties of thiophene-containing compounds.[6][7][10][11][12][13] These derivatives have shown activity against a broad spectrum of pathogens, including drug-resistant bacteria and fungi.[10][14][15][16][17]
-
Antibacterial Activity: Many thiophene derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[10][12][14] Some analogs have shown promising results against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and colistin-resistant Acinetobacter baumannii and Escherichia coli.[10][14][15][16][17] The mechanism of action can vary, with some compounds targeting bacterial cell division by inhibiting FtsZ polymerization.[14]
-
Antifungal Activity: Certain derivatives have also displayed notable antifungal activity against clinically relevant fungi such as Candida albicans.[6][11]
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
-
The presence of the thiophene ring is often crucial for activity.
-
Modifications on the phenyl ring can significantly impact potency and spectrum of activity. Electron-withdrawing or lipophilic groups can enhance activity.
-
The nature of the substituent at the 5-position of the thiophene ring can influence activity.
-
The incorporation of additional heterocyclic rings, such as pyridine or oxadiazole, can lead to potent antimicrobial agents.[6][11]
| Derivative Class | Target Organism(s) | Observed Activity (MIC values) | Reference |
| Thiophene-based heterocycles | C. difficile | 2-4 µg/mL | [6] |
| Substituted aminothiophenes | Colistin-resistant A. baumannii and E. coli | 8-32 mg/L | [10] |
| Thiophenyl pyrimidines | MRSA and VREs | 24-48 µg/mL | [14] |
Anticancer Activity
The 2-phenyl-1-(thiophen-2-yl)ethanone scaffold has served as a foundation for the development of potent anticancer agents. These compounds often exert their effects by targeting key signaling pathways involved in cancer cell proliferation and survival.
-
Kinase Inhibition: A prominent mechanism of action is the inhibition of protein kinases.[2][18][19] Certain derivatives have been identified as dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of the PI3K/Akt/mTOR signaling pathway.[9] This pathway is frequently dysregulated in cancer and plays a critical role in cell growth, proliferation, and survival.[10][20][][22][23] Other analogs have shown inhibitory activity against tyrosine kinases, such as VEGFR-2, which are crucial for tumor angiogenesis.[18]
Signaling Pathway: PI3K/Akt/mTOR Inhibition
The PI3K/Akt/mTOR pathway is a central regulator of cellular processes. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt then modulates a variety of downstream targets, including mTOR, to promote cell survival and proliferation. Small molecule inhibitors based on the thiophene scaffold can block this pathway at the level of PI3K and/or mTOR, leading to cell cycle arrest and apoptosis in cancer cells.[9][][22][23]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Anticonvulsant Activity
Derivatives of the 2-phenyl-1-(thiophen-2-yl)ethanone core have also been investigated for their potential in treating neurological disorders, particularly epilepsy.[23][24][25][26]
-
Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Models: These compounds have been evaluated in standard preclinical models of epilepsy, such as the MES and scPTZ tests, which are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.[19][24][25][26]
-
Mechanism of Action: The anticonvulsant effects of some of these derivatives are believed to be mediated through the modulation of neuronal voltage-sensitive sodium channels.[24][25]
SAR Insights for Anticonvulsant Activity:
-
The nature and position of substituents on the phenyl ring are critical for anticonvulsant activity.[25][26]
-
The presence of specific heterocyclic moieties, such as pyrrolidine-2,5-dione, can confer potent anticonvulsant properties.[24]
-
Lipophilicity is an important parameter influencing the anticonvulsant potency of these compounds.[26]
Key Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel 2-phenyl-1-(thiophen-2-yl)ethanone derivatives, a battery of standardized in vitro and in vivo assays is employed.
Antimicrobial Susceptibility Testing
Experimental Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for quantifying the in vitro antimicrobial activity of a compound.[11]
Materials:
-
Synthesized thiophene derivatives
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control (e.g., ciprofloxacin, ampicillin)
-
Negative control (broth with solvent)
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the compound stock solution to the first well of each test row.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the diluted microbial suspension to each well, including positive and negative controls.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth. Growth can be assessed visually or by measuring the absorbance at 600 nm.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for MIC determination.
In Vitro Kinase Inhibition Assay
Experimental Protocol 4: Luminescence-Based Kinase Assay for IC₅₀ Determination
This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Target kinase and its specific substrate peptide
-
ATP
-
Test compounds
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the serially diluted compounds or DMSO control. Add the target kinase and incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
IC₅₀ Calculation: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Anticonvulsant Screening in Animal Models
Experimental Protocol 5: Maximal Electroshock (MES) Seizure Test in Mice
This model is used to identify compounds effective against generalized tonic-clonic seizures.[19][24][25][26]
Materials:
-
Male albino mice (20-25 g)
-
Test compounds
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Electroconvulsiometer with corneal electrodes
-
Electrode solution (e.g., saline)
Procedure:
-
Animal Dosing: Administer the test compound or vehicle to groups of mice via intraperitoneal (i.p.) or oral (p.o.) route.
-
Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for the compound to be absorbed and distributed.
-
Induction of Seizure: Apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes wetted with saline.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: Protection is defined as the absence of the tonic hindlimb extension.
-
Data Analysis: Calculate the percentage of protected animals in each group and determine the ED₅₀ (the dose that protects 50% of the animals).
Conclusion and Future Directions
The 2-phenyl-1-(thiophen-2-yl)ethanone scaffold and its analogs represent a highly promising and versatile class of compounds with a wide array of pharmacological activities. The synthetic accessibility of these molecules, coupled with their demonstrated efficacy in preclinical models of infectious diseases, cancer, and epilepsy, underscores their potential for further development. Future research in this area should focus on optimizing the lead compounds through medicinal chemistry efforts to enhance their potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action will also be crucial for their successful translation into clinical candidates. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to explore and expand the therapeutic potential of this important chemical class.
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Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... - ResearchGate. (URL: [Link])
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Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed. (URL: [Link])
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Synthesis of Novel Phenyl(thiophen-2-yl)methanone Derivatives and Their Cytoprotective Activities Against H₂O₂-induced Injury in Human Umbilical Vein Endothelial Cells - Applied Chemistry. (URL: [Link])
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Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - MDPI. (URL: [Link])
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A simplified overview of the PI3K/AKT/mTOR pathway and inhibitors. - ResearchGate. (URL: [Link])
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Evaluation of Anticonvulsant Activity of Dual COX-2/5-LOX Inhibitor Darbufelon and Its Novel Analogues - MDPI. (URL: [Link])
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Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed. (URL: [Link])
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Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange. (URL: [Link])
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2-Phenyl-1-(thiophen-2-yl)ethanone CAS 13196-28-6 - BIOSYNCE. (URL: [Link])
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2-phenyl-1-(2H-thiophen-2-id-3-yl)ethanone | C12H9OS - PubChem. (URL: [Link])
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Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments. (URL: [Link])
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Unlocking the Therapeutic Potential of 2-Phenyl-1-(thiophen-2-yl)ethanone: A Technical Guide for Drug Discovery
Foreword: The Rationale for Investigating 2-Phenyl-1-(thiophen-2-yl)ethanone
In the landscape of medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that exhibit binding affinity to multiple biological targets—is a cornerstone of efficient drug discovery. Both the thiophene ring and the chalcone-like backbone are recognized as such scaffolds.[1][2] The thiophene moiety is a bioisosteric replacement for a phenyl ring and is present in numerous FDA-approved drugs, valued for its ability to enhance pharmacological activity through various molecular interactions. Chalcones, natural open-chain flavonoids, are renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
2-Phenyl-1-(thiophen-2-yl)ethanone, a molecule that elegantly marries these two pharmacophores, thus presents itself as a compelling candidate for therapeutic exploration. While direct and extensive biological evaluation of this specific molecule is not yet widely documented in publicly accessible literature, its chemical architecture strongly suggests a high probability of significant pharmacological activity.[3] This guide, therefore, serves as a forward-looking technical manual for researchers, outlining the most promising avenues for investigation and providing the detailed experimental frameworks necessary to unlock the therapeutic potential of this intriguing compound. We will proceed not on the basis of established applications, but on a foundation of chemically-informed hypotheses, guiding the reader through the logical and practical steps of a discovery campaign.
Synthesis of 2-Phenyl-1-(thiophen-2-yl)ethanone
The synthesis of 2-Phenyl-1-(thiophen-2-yl)ethanone is a crucial first step in its biological evaluation. A common and effective method for its preparation is through the Friedel-Crafts acylation of thiophene with phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
An alternative approach involves the reaction of a Grignard reagent, such as 2-thienylmagnesium bromide, with phenylacetonitrile, followed by acidic hydrolysis of the resulting intermediate. The choice of synthetic route will depend on the availability of starting materials, desired scale, and purification considerations.
Potential Therapeutic Applications and Screening Strategies
Based on the well-documented activities of thiophene-containing chalcones and related structures, we can logically prioritize several therapeutic areas for the initial screening of 2-Phenyl-1-(thiophen-2-yl)ethanone.
Anticancer Activity
The chalcone scaffold is a frequent constituent of compounds exhibiting potent anticancer activity.[1][2][4] Thiophene-based derivatives have also shown promise in this area.[1][2][5] The proposed mechanism often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways in cancer cells.
Caption: A streamlined workflow for the in vitro evaluation of 2-Phenyl-1-(thiophen-2-yl)ethanone's anticancer potential.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and is a standard first-line screening tool for potential anticancer agents.[6][7][8][9][10]
Materials:
-
2-Phenyl-1-(thiophen-2-yl)ethanone
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)[1]
-
Normal human cell line (e.g., HEK293) for selectivity assessment
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cell lines to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 2-Phenyl-1-(thiophen-2-yl)ethanone in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of vehicle control) x 100
The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve. A lower IC₅₀ value indicates higher cytotoxic potency.
Antimicrobial Activity
Thiophene derivatives are known to possess significant antibacterial and antifungal properties.[11][12][13][14][15] The combination of the thiophene ring with a chalcone-like structure in 2-Phenyl-1-(thiophen-2-yl)ethanone makes it a promising candidate for the development of new antimicrobial agents, particularly in the face of rising antimicrobial resistance.
Caption: A systematic workflow for assessing the antimicrobial activity of 2-Phenyl-1-(thiophen-2-yl)ethanone.
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]
Materials:
-
2-Phenyl-1-(thiophen-2-yl)ethanone
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Grow the microbial strains overnight in the appropriate broth.
-
Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
-
Compound Dilution:
-
Prepare a stock solution of 2-Phenyl-1-(thiophen-2-yl)ethanone in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the compound in the broth medium to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
MIC Determination:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Alternatively, the absorbance can be read using a microplate reader.
-
Anti-inflammatory Activity
Chalcones and their derivatives have been extensively studied for their anti-inflammatory properties.[16][17][18][19] They can modulate various inflammatory pathways, including the inhibition of pro-inflammatory enzymes and cytokines.
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[16][18]
Materials:
-
2-Phenyl-1-(thiophen-2-yl)ethanone
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well plates
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of 2-Phenyl-1-(thiophen-2-yl)ethanone for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include an unstimulated control and a vehicle control.
-
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control. A dose-dependent decrease in nitrite levels indicates anti-inflammatory activity. A concurrent cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed NO reduction is not due to cell death.
Data Presentation and Interpretation
For each of the proposed applications, the quantitative data generated from the primary screening assays should be summarized in a clear and concise table.
Table 1: Hypothetical In Vitro Screening Results for 2-Phenyl-1-(thiophen-2-yl)ethanone
| Assay Type | Target/Cell Line | Parameter | Result |
| Anticancer | MCF-7 (Breast Cancer) | IC₅₀ | e.g., 15.2 µM |
| HCT-116 (Colon Cancer) | IC₅₀ | e.g., 8.5 µM | |
| A549 (Lung Cancer) | IC₅₀ | e.g., 22.1 µM | |
| HEK293 (Normal) | IC₅₀ | e.g., > 100 µM | |
| Antimicrobial | S. aureus (Gram-positive) | MIC | e.g., 16 µg/mL |
| E. coli (Gram-negative) | MIC | e.g., 64 µg/mL | |
| C. albicans (Fungus) | MIC | e.g., 32 µg/mL | |
| Anti-inflammatory | LPS-stimulated RAW 264.7 | NO Inhibition IC₅₀ | e.g., 12.7 µM |
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial exploration of 2-Phenyl-1-(thiophen-2-yl)ethanone as a potential therapeutic agent. The proposed workflows and detailed protocols are designed to efficiently assess its anticancer, antimicrobial, and anti-inflammatory properties. Positive results in these initial screens would warrant further investigation into the molecule's mechanism of action, structure-activity relationships through the synthesis of analogs, and in vivo efficacy studies. The convergence of the thiophene and chalcone pharmacophores within this single, relatively simple molecule makes it a high-priority candidate for any drug discovery program seeking novel and effective therapeutic leads.
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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In Silico Modeling of 2-Phenyl-1-(thiophen-2-yl)ethanone Interactions: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive, in-depth exploration of the in silico modeling of 2-Phenyl-1-(thiophen-2-yl)ethanone, a compound of interest owing to the known diverse biological activities of its thiophene scaffold. This document is structured to guide researchers, scientists, and drug development professionals through a systematic and scientifically rigorous computational workflow. We will delve into the causality behind experimental choices, emphasizing self-validating protocols to ensure the trustworthiness of the generated data. The guide will cover the entire pipeline from initial target identification to detailed molecular interaction analysis and pharmacokinetic profiling, all grounded in authoritative scientific principles and supported by comprehensive references.
Introduction: The Rationale for In Silico Investigation
2-Phenyl-1-(thiophen-2-yl)ethanone is a small molecule featuring a phenyl group linked to a thiophene ring via a ketone functional group. The thiophene moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1]. The inherent potential of this scaffold necessitates a thorough investigation of its specific derivatives to unlock novel therapeutic applications.
Traditional drug discovery pathways are often resource- and time-intensive. In silico modeling, or computer-aided drug design (CADD), offers a powerful and cost-effective alternative to rapidly assess the therapeutic potential of a compound.[2][3] By simulating the interactions of a small molecule with biological macromolecules, we can predict its potential targets, understand its mechanism of action, and evaluate its drug-like properties before embarking on extensive and costly wet-lab experiments.
This guide will provide a step-by-step protocol for the in silico characterization of 2-Phenyl-1-(thiophen-2-yl)ethanone, establishing a robust computational framework for its evaluation as a potential drug candidate.
Target Identification: Unveiling the Biological Interlocutors
The first critical step in the in silico analysis of a novel compound is the identification of its potential biological targets. Without a defined target, any subsequent analysis would be speculative. For a compound with no known biological activity, several in silico target prediction methods can be employed. These methods leverage vast databases of known ligand-target interactions to predict the most probable targets for a new molecule based on structural and chemical similarity.[4][5][6]
Ligand-Based Target Prediction Methodology
Ligand-based target prediction operates on the principle that structurally similar molecules are likely to bind to similar protein targets. We will utilize a well-established, freely accessible web server, SwissTargetPrediction , for this purpose. This server compares the 2D and 3D similarity of a query molecule to a library of over 370,000 active compounds to predict their most likely macromolecular targets.[7]
Experimental Protocol: Target Prediction using SwissTargetPrediction
-
Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) is a textual representation of the chemical structure of a molecule. The canonical SMILES for 2-Phenyl-1-(thiophen-2-yl)ethanone is C1=CC=C(C=C1)CC(=O)C2=CC=CS2. This can be obtained from chemical databases such as PubChem.
-
Submit to SwissTargetPrediction:
-
Navigate to the SwissTargetPrediction web server.
-
Paste the SMILES string into the query box.
-
Select "Homo sapiens" as the target organism.
-
Initiate the prediction.
-
-
Analyze the Results: The server will provide a list of predicted targets ranked by probability. The results should be critically evaluated based on the following criteria:
-
Probability Score: Higher probabilities indicate a greater likelihood of interaction.
-
Known Biology of Thiophene Derivatives: Prioritize targets that are implicated in pathways where thiophene-containing molecules have shown activity (e.g., inflammation, oncology).
-
Target Selection and Rationale
For the purpose of this guide, let us assume the SwissTargetPrediction server identifies Cyclooxygenase-2 (COX-2) as a high-probability target. This is a scientifically plausible hypothesis, as many non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds are known to inhibit COX enzymes, and thiophene derivatives have been reported to possess anti-inflammatory properties. COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. Its inhibition is a well-validated therapeutic strategy for treating inflammation and pain.
Molecular Docking: Simulating the Binding Event
Once a potential target is identified, molecular docking is employed to predict the preferred binding mode and affinity of the ligand to the protein's active site. This technique computationally places the ligand in various orientations and conformations within the binding pocket and scores them based on a force field that estimates the binding energy.
Preparation of the Receptor and Ligand
Accurate preparation of both the protein (receptor) and the small molecule (ligand) is paramount for a meaningful docking simulation.
Experimental Protocol: Receptor and Ligand Preparation
-
Receptor Preparation (COX-2):
-
Obtain the Crystal Structure: Download the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB). A suitable entry is PDB ID: 5IKR , which is a high-resolution structure of COX-2 in complex with a known inhibitor.
-
Pre-processing: Using molecular modeling software (e.g., AutoDock Tools, PyMOL, Chimera), perform the following steps:
-
Remove water molecules and any co-crystallized ligands and ions that are not essential for the binding interaction.
-
Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Assign partial charges to all atoms using a standard force field (e.g., Gasteiger charges).
-
Save the prepared protein structure in the .pdbqt format for use with AutoDock Vina.
-
-
-
Ligand Preparation (2-Phenyl-1-(thiophen-2-yl)ethanone):
-
Generate 3D Coordinates: Convert the 1D SMILES string into a 3D structure using a molecular editor (e.g., Avogadro, ChemDraw).
-
Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Assign Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save in .pdbqt format.
-
Docking Simulation with AutoDock Vina
AutoDock Vina is a widely used and validated open-source program for molecular docking. It employs a Lamarckian genetic algorithm for conformational searching and an empirical scoring function to estimate binding affinity.
Experimental Protocol: Molecular Docking using AutoDock Vina
-
Define the Grid Box: The grid box defines the search space for the docking simulation within the protein's binding site. It should be centered on the active site, which can be identified from the position of the co-crystallized ligand in the PDB structure. The size of the grid box should be large enough to accommodate the ligand in various orientations.
-
Configuration File: Create a configuration file (conf.txt) that specifies the paths to the prepared receptor and ligand files, the coordinates of the center of the grid box, and its dimensions.
-
Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Analyze the Results: AutoDock Vina will output a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding affinity is considered the most favorable.
Visualization and Interpretation of Docking Results
The predicted binding poses should be visualized using molecular graphics software to analyze the interactions between the ligand and the protein.
Key Interactions to Analyze:
-
Hydrogen Bonds: Identify any hydrogen bonds formed between the ligand and the protein's amino acid residues.
-
Hydrophobic Interactions: Observe the interactions of the non-polar parts of the ligand with hydrophobic residues in the binding pocket.
-
Pi-Pi Stacking: Look for stacking interactions between the aromatic rings of the ligand (phenyl and thiophene) and aromatic residues of the protein (e.g., Phenylalanine, Tyrosine, Tryptophan).
Data Presentation: Predicted Binding Affinity
| Ligand | Predicted Binding Affinity (kcal/mol) |
| 2-Phenyl-1-(thiophen-2-yl)ethanone | -8.5 |
| Reference Inhibitor (from 5IKR) | -10.2 |
Note: These are hypothetical values for illustrative purposes.
Mandatory Visualization: Docking Workflow
Caption: Workflow for molecular docking of 2-Phenyl-1-(thiophen-2-yl)ethanone.
Molecular Dynamics Simulation: Capturing the Dynamic Nature of the Interaction
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a more realistic and dynamic view of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for all atoms in the system, allowing us to observe the conformational changes and stability of the complex in a simulated physiological environment.
System Setup for MD Simulation
The setup for an MD simulation is a multi-step process that requires careful attention to detail. We will use the GROMACS software package, a versatile and widely used engine for MD simulations.
Experimental Protocol: MD Simulation System Setup
-
Prepare the Complex: Use the best-ranked docked pose of the 2-Phenyl-1-(thiophen-2-yl)ethanone-COX-2 complex as the starting structure.
-
Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand. The antechamber module of AmberTools can be used to generate ligand parameters compatible with the AMBER force field.
-
Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate the aqueous cellular environment.
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration.
-
Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes or unfavorable geometries.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure to maintain a constant density. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).
Production MD Simulation and Trajectory Analysis
After equilibration, the production MD simulation is run for a significant period (e.g., 100 nanoseconds) to generate a trajectory of the system's dynamics.
Experimental Protocol: Production MD and Analysis
-
Run Production MD: Execute the production MD simulation, saving the coordinates of all atoms at regular intervals.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess their conformational stability over time. A stable RMSD indicates that the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation.
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to estimate the binding free energy of the complex from the MD trajectory.
-
Mandatory Visualization: MD Simulation Workflow
Caption: Workflow for molecular dynamics simulation and analysis.
ADMET Prediction: Assessing Drug-Likeness
A potent and selective compound is of little therapeutic value if it has poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) or is toxic (ADMET). In silico ADMET prediction tools can provide an early assessment of a compound's drug-likeness.[8][9][10]
In Silico ADMET Profiling
Several web-based tools and standalone software are available for ADMET prediction. We will use the ADMET-AI web server, which provides predictions for a wide range of ADMET properties.[11][12]
Experimental Protocol: ADMET Prediction using ADMET-AI
-
Input the SMILES String: Submit the SMILES string of 2-Phenyl-1-(thiophen-2-yl)ethanone to the ADMET-AI server.
-
Analyze the Predictions: The server will provide predictions for various ADMET properties, including:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Renal clearance.
-
Toxicity: hERG inhibition, hepatotoxicity, mutagenicity (AMES test).
-
Data Presentation: Predicted ADMET Properties
| Property | Prediction | Interpretation |
| Human Intestinal Absorption | Good | Likely to be well-absorbed orally. |
| Blood-Brain Barrier Penetration | Low | Unlikely to cause central nervous system side effects. |
| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions. |
| hERG Inhibition | Low risk | Reduced risk of cardiotoxicity. |
| Ames Mutagenicity | Non-mutagenic | Unlikely to be carcinogenic. |
Note: These are hypothetical predictions for illustrative purposes.
Conclusion and Future Directions
This in-depth technical guide has outlined a comprehensive in silico workflow for the investigation of 2-Phenyl-1-(thiophen-2-yl)ethanone. Through a systematic process of target prediction, molecular docking, molecular dynamics simulations, and ADMET profiling, we have established a robust computational framework for evaluating its therapeutic potential. The hypothetical results suggest that this compound may act as a COX-2 inhibitor with favorable drug-like properties.
It is crucial to emphasize that in silico predictions are hypotheses that must be validated through experimental studies. The insights gained from this computational analysis should guide the design of future wet-lab experiments, such as in vitro enzyme inhibition assays and cell-based assays, to confirm the predicted biological activity and mechanism of action. This integrated approach of computational and experimental methods is a cornerstone of modern drug discovery, enabling a more efficient and rational path towards the development of new medicines.
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Navigating the Unknown: A Technical Guide to the Toxicity and Safety of 2-Phenyl-1-(thiophen-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the potential toxicity and safety considerations for 2-Phenyl-1-(thiophen-2-yl)ethanone (CAS No. 13196-28-6). It is intended for informational purposes for qualified scientific personnel. Direct toxicological data for this specific compound is limited; therefore, this guide synthesizes information from structurally related compounds and established toxicological principles to provide a robust, albeit predictive, safety profile. All handling of this chemical should be conducted by trained individuals in a controlled laboratory setting.
Introduction: The Investigative Landscape
2-Phenyl-1-(thiophen-2-yl)ethanone is a ketone derivative with potential applications in medicinal chemistry and materials science.[1] As with any novel or sparsely studied chemical, a thorough understanding of its potential hazards is paramount for ensuring the safety of researchers and the integrity of experimental outcomes. While one supplier suggests the compound has "low toxicity," this statement is not substantiated by publicly available, detailed toxicological data.[1] The absence of a comprehensive Safety Data Sheet (SDS) necessitates a predictive approach to hazard assessment, grounded in the known toxicology of its core structural motifs: the thiophene ring and the aromatic ketone functionality.
This guide provides a detailed examination of the potential toxicological profile of 2-Phenyl-1-(thiophen-2-yl)ethanone, focusing on metabolic pathways of concern, predicted physiological effects, and best practices for safe handling and emergency response.
The Structural Alert: Metabolic Activation of the Thiophene Moiety
The presence of a thiophene ring in a molecule is a significant "structural alert" for toxicologists.[2] The primary concern stems from its metabolism by cytochrome P450 (CYP450) enzymes in the liver.[3] This metabolic process can generate highly reactive electrophilic intermediates, namely thiophene-S-oxides and thiophene epoxides, which are often implicated in organ toxicity.[4][5]
These reactive metabolites can covalently bind to cellular macromolecules like proteins and nucleic acids, leading to cellular dysfunction, immune responses, and tissue damage.[2] This mechanism has been linked to severe adverse effects in several thiophene-containing drugs, including hepatotoxicity and nephrotoxicity.[3][4] While not all thiophene-containing compounds are toxic, as alternative metabolic pathways can lead to safe detoxification, the potential for this bioactivation pathway to exist for 2-Phenyl-1-(thiophen-2-yl)ethanone must be a primary consideration in its handling and use.[2]
Caption: Potential metabolic activation of the thiophene ring.
Predicted Toxicological Profile
In the absence of specific data for 2-Phenyl-1-(thiophen-2-yl)ethanone, the following table summarizes toxicological information for related chemical classes. This information should be used to infer potential hazards and guide precautionary measures.
| Toxicological Endpoint | Chemical Class/Compound | Data | Source(s) |
| Acute Oral Toxicity | Aromatic Ketones | LD50 (rat): ~1,376 mg/kg | [6] |
| Skin Irritation/Corrosion | Aromatic Ketones | Not irritating in animal studies | [6] |
| Eye Irritation | Aromatic Ketones | Not irritating in animal studies | [6] |
| Skin Sensitization | Aromatic Ketones | Not sensitizing in animal studies | [6] |
| Organ Toxicity | Thiophene Derivatives | Potential for nephrotoxicity and hepatotoxicity via metabolic activation | [3][4] |
| Developmental Toxicity | Aromatic Ketones | Mild developmental delays observed in prenatal studies | [6] |
| Carcinogenicity | Aromatic Ketones | Tumour formation cannot be excluded | [6] |
Expert Analysis:
-
Acute Toxicity: Based on data from related aromatic ketones, 2-Phenyl-1-(thiophen-2-yl)ethanone is likely to have low to moderate acute oral toxicity.[6]
-
Irritation: While some safety data sheets for ketones suggest potential for irritation, specific studies on aromatic ketones indicate a low potential for skin and eye irritation.[6][7] However, given the lack of specific data, it is prudent to treat the compound as a potential irritant.
-
Chronic and Organ-Specific Toxicity: The most significant concern is the potential for liver and kidney toxicity due to the metabolic activation of the thiophene ring.[3][4] Repeated or chronic exposure should be avoided until further data is available. The potential for developmental effects, as suggested by data on aromatic ketones, also warrants caution.[6]
Risk Assessment and Safe Handling Protocols
A conservative approach is essential when working with a compound of unknown toxicity. The following workflow provides a logical framework for risk assessment and control.
Caption: Risk assessment workflow for handling compounds with limited toxicity data.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[7]
-
Skin Protection: A standard laboratory coat must be worn. Avoid repeated or prolonged skin exposure by wearing chemical-resistant gloves, such as nitrile gloves.[7]
-
Respiratory Protection: For operations where inhalation exposure can occur, use an approved respirator.[6]
Engineering Controls
-
Ventilation: All work with 2-Phenyl-1-(thiophen-2-yl)ethanone, including weighing and solution preparation, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8]
Safe Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[1][8]
Emergency Procedures
First-Aid Measures
-
Inhalation: If adverse effects occur, move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[9]
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with water for at least 15 minutes, then wash with soap and water.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill and Disposal Procedures
-
Spill Response: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[10]
-
Waste Disposal: Dispose of waste in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or waterways.[10]
Conclusion and Future Directions
The toxicological profile of 2-Phenyl-1-(thiophen-2-yl)ethanone is largely uncharacterized. However, a predictive assessment based on its chemical structure strongly suggests a potential for organ toxicity, particularly affecting the liver and kidneys, through metabolic activation of the thiophene ring. While the acute toxicity is predicted to be low to moderate, a conservative approach to handling is imperative.
To bridge the existing knowledge gap, further research is warranted, including:
-
In vitro cytotoxicity assays.
-
Ames test for mutagenicity.
-
Metabolic stability assays to determine the propensity for reactive metabolite formation.
Until such data becomes available, all personnel should adhere to the stringent safety protocols outlined in this guide to minimize exposure and ensure a safe research environment.
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The Ascendancy of Thiophene-Containing Ketones in Modern Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Abstract
The thiophene nucleus, a five-membered sulfur-containing heterocycle, has cemented its status as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for the phenyl ring have made it a cornerstone in the design of novel therapeutics.[1][2] When integrated with a ketone functionality, the resulting thiophene-containing ketones emerge as a particularly versatile class of compounds with a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of thiophene-containing ketones, offering critical insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to empower the next wave of innovation in this exciting field.
Introduction: The Thiophene Ketone Core - A Privileged Pharmacophore
The thiophene ring's prevalence in FDA-approved drugs underscores its importance in medicinal chemistry.[2] Its sulfur atom can engage in hydrogen bonding, enhancing drug-receptor interactions, while its aromaticity and hydrophobicity can improve membrane permeability.[3] The incorporation of a ketone group introduces a polar, hydrogen bond-accepting moiety that can be crucial for target binding. Furthermore, the ketone serves as a versatile synthetic handle for further molecular elaboration, allowing for the generation of diverse chemical libraries.[4] Thiophene-containing ketones have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and neurological agents, making them a focal point of contemporary drug discovery efforts.[4][5][6]
Synthetic Strategies: Building the Thiophene Ketone Scaffold
The synthesis of thiophene-containing ketones can be broadly categorized into two main approaches: direct acylation of a pre-formed thiophene ring or construction of the thiophene ring with the ketone functionality already in place. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Friedel-Crafts Acylation of Thiophenes
A common and direct method for synthesizing 2-acylthiophenes is the Friedel-Crafts acylation of thiophene with an appropriate acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄).[7]
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
-
To a solution of thiophene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (1.1 eq) portion-wise at 0 °C.
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Add the acyl chloride or anhydride (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitored by TLC).
-
Upon completion, quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired 2-acylthiophene.
Synthesis of Thiophene Chalcones via Claisen-Schmidt Condensation
Thiophene chalcones, characterized by an α,β-unsaturated ketone system, are a prominent subclass of thiophene ketones with significant biological activities.[1] They are typically synthesized via the Claisen-Schmidt condensation of a 2-acetylthiophene with an aromatic aldehyde in the presence of a base.[8][9]
Experimental Protocol: Synthesis of a Thiophene Chalcone [10]
-
Dissolve 2-acetylthiophene (0.01 mol) and the desired aromatic aldehyde (0.01 mol) in ethanol (30 mL).
-
To this solution, add an aqueous solution of potassium hydroxide (40%, 15 mL).
-
Stir the mixture at room temperature overnight.
-
Pour the reaction mixture into crushed ice and acidify with hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield the pure chalcone.
Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes, which can be precursors to various thiophene ketones.[2][11] This reaction involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[12]
Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative [13]
-
A mixture of a cyclic ketone (e.g., cyclohexanone), an activated nitrile (e.g., malononitrile), and elemental sulfur in a suitable solvent (e.g., ethanol) is treated with a base (e.g., morpholine or triethylamine).
-
The reaction mixture is typically heated under reflux for several hours.
-
Upon cooling, the product often precipitates and can be collected by filtration and purified by recrystallization.
Biological Activities and Therapeutic Potential
The structural diversity of thiophene-containing ketones translates into a wide array of biological activities. The following sections highlight their therapeutic potential in key disease areas.
Anti-inflammatory Activity
Thiophene-containing ketones, particularly chalcones, have demonstrated potent anti-inflammatory properties.[12] Their mechanism of action often involves the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the production of prostaglandins and leukotrienes, respectively.[3][14]
In Vivo Evaluation of Anti-inflammatory Activity: Carrageenan-Induced Paw Edema [15]
The carrageenan-induced paw edema model in rats is a standard and reproducible method to screen for acute anti-inflammatory activity.[16][17]
-
Animal Preparation: Male Wistar rats (150-200 g) are fasted overnight with free access to water.
-
Drug Administration: The test compound (thiophene ketone derivative) or a standard drug (e.g., indomethacin) is administered intraperitoneally or orally 30-60 minutes before the induction of inflammation.[15][18]
-
Induction of Edema: A 1% suspension of carrageenan in saline (100 µL) is injected into the sub-plantar region of the right hind paw.[15]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[15]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group (vehicle-treated).
Anticancer Activity
A growing body of evidence supports the potential of thiophene-containing ketones as anticancer agents.[7][19] Their mechanisms of action are diverse and can include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[9][11]
In Vitro Cytotoxicity Screening: MTT Assay [20][21]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic potential of compounds.
-
Cell Seeding: Cancer cell lines (e.g., HepG2, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[9][20]
-
Compound Treatment: The cells are treated with various concentrations of the thiophene ketone derivatives for a specified period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Antimicrobial Activity
Thiophene ketones have also been investigated for their activity against a range of bacterial and fungal pathogens.[22] The presence of the thiophene ring and the ketone functionality can contribute to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
Acetylcholinesterase Inhibition
Certain thiophene derivatives have shown promise as acetylcholinesterase (AChE) inhibitors, which is a key therapeutic strategy for the management of Alzheimer's disease.[3][13]
In Vitro Acetylcholinesterase Inhibition Assay: Ellman's Method [2][4]
Ellman's method is a simple, rapid, and reliable colorimetric assay for measuring AChE activity.[22][23]
-
Principle: The assay measures the product of acetylthiocholine hydrolysis by AChE, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.[4]
-
Procedure:
-
In a 96-well plate, add the buffer, test compound (thiophene ketone), and AChE enzyme solution.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB.
-
Measure the change in absorbance over time.
-
-
Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited reaction.[4]
Structure-Activity Relationship (SAR) and Rational Drug Design
Understanding the relationship between the chemical structure of thiophene ketones and their biological activity is crucial for rational drug design. SAR studies help in identifying the key structural features responsible for potency and selectivity, guiding the optimization of lead compounds.
Influence of Substituents on the Thiophene Ring
The nature and position of substituents on the thiophene ring can significantly modulate the biological activity. For instance, in a series of anti-inflammatory thiophene derivatives, the presence of electron-withdrawing groups was found to enhance activity.
Role of the Ketone and its Linker
The ketone moiety is often a critical pharmacophoric element. Its ability to act as a hydrogen bond acceptor is frequently involved in key interactions with the biological target. In the case of thiophene chalcones, the α,β-unsaturated ketone system is essential for their Michael acceptor properties, which can contribute to their mechanism of action.
Bioisosteric Replacement
The thiophene ring is often employed as a bioisostere for a phenyl ring to improve pharmacokinetic properties or to explore new binding interactions.[2] This strategy has been successfully used to develop drugs with enhanced efficacy and reduced side effects.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the biological context of thiophene ketone activity, it is helpful to visualize the signaling pathways they modulate and the experimental workflows used to assess their efficacy.
Inhibition of Cyclooxygenase (COX) Pathway
Thiophene ketones with anti-inflammatory activity often target the COX enzymes, thereby inhibiting the production of pro-inflammatory prostaglandins from arachidonic acid.
Caption: Inhibition of the COX pathway by thiophene-containing ketones.
Experimental Workflow for Anticancer Drug Screening
The process of identifying and characterizing a potential anticancer thiophene ketone involves a multi-step experimental workflow.
Caption: A typical workflow for the evaluation of anticancer thiophene ketones.
Quantitative Data Summary
The following tables summarize the biological activity data for selected thiophene-containing ketones from the literature.
Table 1: Anti-inflammatory Activity of Thiophene Chalcones [10]
| Compound | Substituent (R) | % Inhibition of Paw Edema |
| 1 | H | 55 |
| 2 | 4-Cl | 65 |
| 3 | 4-OCH₃ | 70 |
| 4 | 2,4-diCl | 80 |
| Aceclofenac (Std.) | - | 82 |
Table 2: Anticancer Activity (IC₅₀ in µM) of Thiophene Derivatives [9]
| Compound | HepG2 (Liver Cancer) | PC-3 (Prostate Cancer) |
| 3b | 15.3 | 21.7 |
| 4c | 8.9 | 12.4 |
| Doxorubicin (Std.) | 4.5 | 7.8 |
Table 3: Acetylcholinesterase Inhibition by Thiophene Derivatives [13]
| Compound | % Inhibition at 10⁻⁵ M |
| IIId | 60 |
| Donepezil (Std.) | 40 |
Conclusion and Future Perspectives
Thiophene-containing ketones represent a highly promising and versatile class of compounds in medicinal chemistry. Their synthetic accessibility, coupled with their diverse and potent biological activities, makes them attractive candidates for the development of novel therapeutics. Future research in this area should focus on the continued exploration of novel synthetic methodologies to generate greater chemical diversity. Furthermore, a deeper understanding of their mechanisms of action through advanced biochemical and cellular assays will be crucial for the rational design of next-generation thiophene ketone-based drugs with improved potency, selectivity, and pharmacokinetic profiles. The integration of computational modeling and artificial intelligence in the drug discovery process will undoubtedly accelerate the identification and optimization of new lead compounds from this remarkable chemical scaffold.
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An In-depth Technical Guide to the Stability and Storage of 2-phenyl-1-thien-2-ylethanone
Introduction
2-phenyl-1-thien-2-ylethanone is a ketone derivative with a molecular structure incorporating both a phenyl and a thiophene ring. This compound and its analogs are of significant interest to researchers in medicinal chemistry and materials science. As with any chemical entity intended for research or development, a thorough understanding of its stability profile is paramount to ensure the integrity of experimental data, define appropriate storage conditions, and establish a suitable shelf-life. This guide provides a comprehensive overview of the potential degradation pathways of 2-phenyl-1-thien-2-ylethanone, methodologies for assessing its stability through forced degradation studies, and recommendations for optimal storage and handling. The insights and protocols herein are grounded in established principles of physical organic chemistry and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2-phenyl-1-thien-2-ylethanone is essential for designing and interpreting stability studies.
| Property | Value |
| Molecular Formula | C₁₂H₁₀OS |
| Molecular Weight | 202.27 g/mol |
| Appearance | Solid |
| Melting Point | 41-45 °C |
| Boiling Point | 179 °C at 11 Torr |
| Purity | Typically >97% |
Hypothesized Degradation Pathways
Based on the functional groups present in 2-phenyl-1-thien-2-ylethanone (a ketone, a phenyl group, and a thiophene ring), several degradation pathways can be hypothesized. Forced degradation studies are designed to intentionally stress the molecule to identify these potential routes of decomposition.
Oxidative Degradation
The thiophene ring is known to be susceptible to oxidation, particularly at the sulfur atom.[1][2][3] The sulfur can be oxidized to a sulfoxide and subsequently to a sulfone. These reactions can be initiated by atmospheric oxygen, peroxide impurities, or other oxidizing agents. The aromatic rings (phenyl and thiophene) are generally stable to oxidation, but under harsh conditions, ring-opening or the formation of phenolic byproducts could occur.
Photodegradation
Aromatic ketones are known to absorb UV light, which can lead to photochemical reactions.[4][5] Upon absorption of light, the ketone can be excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor, leading to photoreduction and the formation of a secondary alcohol. Alternatively, the excited state could participate in other photochemical reactions, potentially leading to the formation of radical species and subsequent degradation products. Given the presence of two aromatic rings, the potential for light-induced degradation is significant.
Hydrolytic Degradation
Ketones are generally stable to hydrolysis under neutral conditions.[6] However, under acidic or basic conditions, the equilibrium between the ketone and its geminal diol hydrate can be established.[7] While this is a reversible process, prolonged exposure to harsh pH conditions, especially at elevated temperatures, could potentially lead to further degradation, although this is considered a less likely pathway for this stable ketone.
Thermal Degradation
In the solid state, 2-phenyl-1-thien-2-ylethanone is expected to be thermally stable at ambient and moderately elevated temperatures. However, at temperatures approaching its boiling point or under prolonged exposure to high heat, thermal decomposition can occur. This process is likely to involve the cleavage of the bonds within the molecule, potentially leading to a complex mixture of degradation products.[8][9]
Forced Degradation Studies: A Framework for Stability Assessment
Forced degradation studies are a cornerstone of pharmaceutical development and are essential for establishing the intrinsic stability of a compound.[10][11][12] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability conditions. The goal is to achieve a target degradation of 5-20%, which is sufficient to identify and characterize the degradation products without completely destroying the molecule.[10]
Below is a logical workflow for conducting forced degradation studies on 2-phenyl-1-thien-2-ylethanone.
Caption: Workflow for Forced Degradation Studies.
Experimental Protocols for Forced Degradation
The following are detailed, step-by-step methodologies for conducting forced degradation studies on 2-phenyl-1-thien-2-ylethanone.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 2-phenyl-1-thien-2-ylethanone at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.
2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
3. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time intervals, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at appropriate time intervals and dilute with the mobile phase for HPLC analysis.
5. Thermal Degradation:
-
Solid State: Place a known amount of solid 2-phenyl-1-thien-2-ylethanone in a vial and expose it to a temperature of 80°C. At various time points, dissolve a portion of the solid in the mobile phase for HPLC analysis.
-
Solution State: Incubate a solution of the compound (in a suitable solvent) at 80°C. Withdraw aliquots at specified times and dilute for analysis.
6. Photolytic Degradation:
-
Expose a solution of 2-phenyl-1-thien-2-ylethanone (in a photostable solvent) and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
Analyze the samples after the exposure period.
Development of a Stability-Indicating Analytical Method
A crucial component of stability testing is the use of a validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.[13][14][15][16] This method must be able to separate the intact compound from all potential degradation products and impurities.
Caption: Workflow for Stability-Indicating HPLC Method Development.
Recommended Storage and Handling
Based on the potential degradation pathways, the following storage conditions are recommended to ensure the long-term stability of 2-phenyl-1-thien-2-ylethanone:
| Condition | Recommendation | Rationale |
| Temperature | Store at room temperature (20-25°C) or refrigerated (2-8°C). | Prevents thermal degradation. |
| Light | Protect from light by storing in an amber glass vial or an opaque container.[17][18][19] | Minimizes the risk of photodegradation. |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidative degradation of the thiophene ring. |
| Humidity | Store in a dry environment, preferably in a desiccator. | Minimizes potential hydrolysis, although the risk is low. |
Long-Term Stability Studies
For establishing a formal shelf-life, long-term stability studies under ICH-recommended conditions are necessary.[20][21][22] This involves storing the compound in its proposed packaging at specific temperature and humidity conditions and testing it at predetermined intervals.
| Study Type | Storage Conditions | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Conclusion
The stability of 2-phenyl-1-thien-2-ylethanone is a critical parameter for its use in research and development. While inherently a stable molecule, it possesses functional groups that are susceptible to degradation under specific stress conditions, most notably oxidation and photolysis. A systematic approach to stability testing, beginning with forced degradation studies as outlined in this guide, is essential for identifying potential degradation products and pathways. The development of a validated, stability-indicating HPLC method is paramount for accurate monitoring. By adhering to the recommended storage conditions—protection from light, elevated temperatures, and oxygen—the chemical integrity of 2-phenyl-1-thien-2-ylethanone can be preserved, ensuring its reliability for scientific applications.
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The Strategic Intermediate: A Technical Guide to 2-Phenyl-1-(thiophen-2-yl)ethanone for Advanced Drug Development
An In-Depth Analysis for Researchers, Scientists, and Pharmaceutical Development Professionals
Foreword: Unveiling the Potential of a Key Building Block
In the intricate landscape of modern drug discovery, the strategic selection of chemical intermediates is paramount to the successful and efficient synthesis of novel therapeutic agents. Among the myriad of available building blocks, 2-Phenyl-1-(thiophen-2-yl)ethanone emerges as a compound of significant interest. Its unique molecular architecture, combining a phenyl group with a thiophene moiety, offers a versatile platform for the construction of complex molecular frameworks with diverse pharmacological activities. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of 2-Phenyl-1-(thiophen-2-yl)ethanone, from its fundamental physicochemical properties and synthesis to its critical role as a chemical intermediate in the pharmaceutical industry. By delving into the causality behind experimental choices and providing validated protocols, this document aims to serve as an authoritative resource for harnessing the full potential of this valuable compound.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 2-Phenyl-1-(thiophen-2-yl)ethanone is fundamental to its effective utilization in synthesis. This section outlines its key characteristics, providing a foundation for its handling, reaction design, and analytical monitoring.
Table 1: Physicochemical Properties of 2-Phenyl-1-(thiophen-2-yl)ethanone
| Property | Value | Source |
| CAS Number | 13196-28-6 | [1] |
| Molecular Formula | C₁₂H₁₀OS | [1] |
| Molecular Weight | 202.27 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 41-45 °C | [2] |
| Boiling Point | 179 °C at 11 Torr | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
| Flash Point | 163.2 ± 20.9 °C | [2] |
| Refractive Index | 1.608 | [2] |
Spectroscopic Data:
The structural integrity of 2-Phenyl-1-(thiophen-2-yl)ethanone can be unequivocally confirmed through a combination of spectroscopic techniques. Representative data are summarized below.
Table 2: Spectroscopic Data for 2-Phenyl-1-(thiophen-2-yl)ethanone
| Technique | Key Data |
| ¹H NMR | Data not explicitly found in search results, but would typically show signals for the phenyl and thiophene protons, as well as a singlet for the methylene protons. |
| ¹³C NMR | Data not explicitly found in search results, but would show characteristic peaks for the carbonyl carbon, as well as the aromatic carbons of the phenyl and thiophene rings. |
| Infrared (IR) | Characteristic absorption bands would be expected for the C=O stretch of the ketone, as well as C-H and C=C stretching vibrations of the aromatic rings. |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. |
Synthesis of 2-Phenyl-1-(thiophen-2-yl)ethanone: A Mechanistic Approach
The most common and efficient method for the synthesis of 2-Phenyl-1-(thiophen-2-yl)ethanone is the Friedel-Crafts acylation of thiophene with phenylacetyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, valued for its reliability in forming carbon-carbon bonds to aromatic rings.
The Underlying Chemistry: Friedel-Crafts Acylation
The Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion from an acyl halide or anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). This acylium ion is then attacked by the electron-rich aromatic ring, in this case, thiophene.
A critical aspect of the acylation of thiophene is its regioselectivity. The electrophilic attack preferentially occurs at the C2 position (α-position) rather than the C3 position (β-position). This preference is attributed to the greater stabilization of the cationic intermediate formed upon attack at the C2 position, which can be depicted through a larger number of resonance structures.
Figure 1. Generalized workflow of the Friedel-Crafts acylation.
Experimental Protocol: A Self-Validating System
The following protocol is a generalized procedure for the Friedel-Crafts acylation of thiophene with phenylacetyl chloride. It is designed to be a self-validating system, where careful control of reaction parameters ensures high yield and purity of the desired product.
Materials:
-
Thiophene
-
Phenylacetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in the anhydrous solvent (e.g., DCM).
-
Formation of the Acylium Ion Complex: Cool the suspension to 0-5 °C in an ice bath. To the cooled suspension, add a solution of phenylacetyl chloride (1.0 equivalent) in the anhydrous solvent dropwise via the dropping funnel. Stir the mixture for 15-30 minutes at 0-5 °C to allow for the formation of the acylium ion complex.
-
Addition of Thiophene: Add thiophene (1.0 - 1.2 equivalents), either neat or dissolved in a small amount of the anhydrous solvent, dropwise to the reaction mixture while maintaining the temperature at 0-5 °C. The rate of addition should be controlled to prevent excessive boiling.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until the aluminum salts are dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with the solvent (e.g., DCM) two more times.
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent such as ethanol.
Applications in Drug Development: A Gateway to Pharmacologically Active Molecules
The true value of 2-Phenyl-1-(thiophen-2-yl)ethanone lies in its role as a versatile intermediate for the synthesis of a wide range of biologically active compounds. The thiophene ring is a well-established pharmacophore, present in numerous approved drugs, and is often considered a bioisostere of a phenyl ring.
Synthesis of Tiaprofenic Acid: A Case Study
A prominent example of the utility of thiophene-containing intermediates is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) tiaprofenic acid . While 2-Phenyl-1-(thiophen-2-yl)ethanone is not a direct precursor in the most common synthetic routes, a closely related compound, ethyl α-methyl-2-thiopheneacetate, is benzoylated in a key step to form the tiaprofenic acid backbone[3][4]. The synthesis of this key intermediate often starts from thiophene, highlighting the importance of functionalized thiophenes in the synthesis of this class of drugs. A new synthesis of tiaprofenic acid has been described starting from thiophene, involving a five-step sequence where the acylation with benzoyl chloride is a crucial transformation[1].
Figure 2. Synthetic pathway to Tiaprofenic Acid.
Broader Therapeutic Potential
Beyond tiaprofenic acid, the 2-acylthiophene scaffold, of which 2-Phenyl-1-(thiophen-2-yl)ethanone is a prime example, is a key structural motif in a variety of compounds with therapeutic potential. Research has shown that derivatives of this core structure exhibit a range of pharmacological activities, including:
-
Anti-inflammatory activity: As demonstrated by tiaprofenic acid and other related compounds.
-
Anticonvulsant properties: The thiophene ring is present in several anticonvulsant drugs, and novel derivatives are continuously being explored for their potential in treating epilepsy.
-
Antimicrobial and Antifungal activity: Thiophene-based compounds have shown promise as antimicrobial and antifungal agents.
The presence of the ketone functionality in 2-Phenyl-1-(thiophen-2-yl)ethanone provides a reactive handle for a multitude of chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of extensive compound libraries for high-throughput screening in drug discovery programs.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Phenyl-1-(thiophen-2-yl)ethanone. While research suggests it has low toxicity, it is an oxidant and can react with strong bases and acids[2].
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the most up-to-date Safety Data Sheet (SDS) for comprehensive safety and handling information before working with this compound.
Conclusion: A Versatile Tool for the Modern Chemist
2-Phenyl-1-(thiophen-2-yl)ethanone stands as a testament to the power of strategic intermediate design in modern drug discovery and development. Its straightforward synthesis, coupled with the inherent reactivity of its functional groups and the pharmacological significance of the thiophene moiety, makes it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with a focus on the underlying scientific principles and practical experimental considerations. As the quest for novel therapeutics continues, the judicious use of well-characterized and versatile intermediates like 2-Phenyl-1-(thiophen-2-yl)ethanone will undoubtedly play a pivotal role in the successful development of the next generation of medicines.
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Yakhak Hoeji. (1989, August 25). Synthesis of Tiaprofenic Acid. Retrieved from [Link]
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Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
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The Phenyl-Thiophen-yl-Ethanone Scaffold: From Natural Precursors to Synthetic Pharmacophores
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The phenyl-thiophen-yl-ethanone core represents a privileged scaffold in medicinal chemistry, yet its direct isolation from natural sources is notably rare. This guide navigates the landscape of this intriguing structure, beginning with an examination of its constituent parts—thiophenes and phenylpropanoids—which are abundant in nature. We delve into the biosynthesis and occurrence of natural thiophenes, primarily within the Asteraceae plant family, establishing the biological context for one half of the target molecule. The document then transitions to the synthetic strategies employed to construct the complete phenyl-thiophen-yl-ethanone framework, with a detailed focus on the Claisen-Schmidt condensation and Friedel-Crafts acylation reactions. The significant pharmacological activities associated with these synthetic derivatives, particularly their anticancer and antimicrobial properties, are reviewed and contextualized for drug development professionals. This guide provides detailed experimental protocols for synthesis and characterization, quantitative data tables, and logical diagrams to offer a comprehensive resource for researchers looking to leverage this potent chemical scaffold.
Introduction: The Scarcity of a Scaffold in Nature
In the vast repository of natural products, certain chemical architectures appear with remarkable frequency, while others remain elusive. The phenyl-thiophen-yl-ethanone structure falls into the latter category. While simple thiophene derivatives like 3-acetylthiophene have been reported in Coffea arabica[1], and the broader thiophene family is a known class of plant secondary metabolites, the specific conjugate with a phenyl group via an ethanone linker is not a commonly isolated natural product.[2] This scarcity is intriguing, given that both thiophene and phenyl-containing moieties are independently prevalent in nature. This guide, therefore, addresses the topic not by cataloging numerous natural occurrences, but by exploring why this synthetically valuable scaffold is underrepresented in nature and how chemists have bridged this gap to unlock its significant pharmacological potential.
Nature's Building Blocks: Thiophenes and Phenyl Rings
To understand the phenyl-thiophen-yl-ethanone scaffold, we must first appreciate its origins as a combination of two distinct, naturally occurring chemical families.
Thiophenes: Sulfur-Containing Metabolites of the Plant Kingdom
Naturally occurring thiophenes are a relatively small but potent class of sulfur-containing secondary metabolites. They are most characteristically found in plants of the Asteraceae (sunflower) family, including genera such as Tagetes (marigolds), Echinops, and Artemisia.[3][4][5][6] These compounds are typically composed of one to five thiophene rings and often feature alkyl or acetylenic side chains.[3][4]
Biosynthesis: The biosynthesis of these plant thiophenes is distinct from pathways that produce aromatic amino acids. They are derived from polyacetylenes, which are themselves formed from fatty acids. The key biosynthetic step involves the addition of reduced sulfur to the acetylenic (triple bond) functionalities of a precursor like tridecapentaynene to form the heterocyclic ring.[7] This pathway highlights a specialized metabolic capability within certain plant families to forge the stable, aromatic thiophene ring.
Biological Role: In plants, thiophenes serve as a chemical defense mechanism. They exhibit a wide array of biocidal activities and are toxic to various pathogens, including fungi, bacteria, nematodes, and insects.[3][5] This inherent bioactivity is a crucial clue that has inspired medicinal chemists to explore synthetic thiophene-containing molecules for therapeutic applications.
Phenylpropanoids: A Ubiquitous Aromatic Core
The phenyl component of the scaffold is derived from the phenylpropanoid pathway, one of the most widespread and important biosynthetic routes in plants. This pathway produces a vast array of compounds based on a C6-C3 (phenyl-propane) skeleton, starting from the aromatic amino acids phenylalanine and tyrosine. The resulting molecules, including flavonoids, lignans, and coumarins, are fundamental to plant structure (lignin), defense, and signaling. The ethanone linker in the target scaffold can be viewed as a variation of this common C6-C2 or C6-C3 theme.
Synthetic Avenues to a Privileged Scaffold
The Claisen-Schmidt Condensation: A Cornerstone Reaction
A primary and highly effective method for synthesizing phenyl-thiophen-yl-ethanone structures, particularly chalcones (which contain a -CO-CH=CH- linker), is the Claisen-Schmidt condensation.[10] This is a base-catalyzed aldol condensation between a substituted acetophenone (the phenyl-ethanone part) and a thiophene-carboxaldehyde, or vice-versa.
Causality in Experimental Choice: The choice of a base catalyst (e.g., KOH in methanol) is critical. The base deprotonates the α-carbon of the ketone, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration step is often spontaneous or acid-catalyzed, driven by the formation of a highly conjugated and stable final product. This method is favored for its high yields (often 68% to 96%) and operational simplicity.[10]
Caption: General workflow of the Claisen-Schmidt condensation for chalcone synthesis.
Pharmacological Significance and Drug Development
The synthetic exploration of phenyl-thiophen-yl-ethanones has been richly rewarded with the discovery of potent biological activities, making them highly attractive for drug development professionals.
Anticancer and Pro-Apoptotic Activity
A significant body of research has focused on the anticancer potential of this scaffold. Chalcone derivatives incorporating a thiophene ring have demonstrated potent cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancer.[9][10]
Mechanism of Action: Many of these compounds function as pro-apoptotic agents. For instance, studies have shown that certain chlorothiophene-based chalcones can induce apoptosis through a p53-dependent pathway by interacting with anti-apoptotic proteins like MDM2 and Bcl-2.[10] Other derivatives have been found to reduce the expression of matrix metalloproteinases (MMP-2 and MMP-9), which are enzymes implicated in cancer progression and metastasis.[9]
| Compound Class | Target Cancer Cell Line | Reported IC50 / Activity | Mechanism Highlight | Reference |
| Chlorothiophene Chalcones | WiDr (Colorectal) | IC50 = 0.45 µg/mL | Interaction with MDM2 and Bcl-2 | [10] |
| Bis-Chalcones (Thiophene) | A549, HCT116, MCF7 | Potent Cytotoxicity | Induction of p53, reduction of MMP-2 | [9] |
Table 1: Summary of anticancer activities of selected phenyl-thiophen-yl-ethanone derivatives.
Antimicrobial and Antiviral Properties
Beyond cancer, these structures show promise in combating infectious diseases. Chalcone derivatives containing a thiophene sulfonate group have exhibited excellent antibacterial activity against plant pathogens like Xanthomonas axonopodis pv. citri (Xac), outperforming commercial agents.[8][11] The mechanism involves disruption and deformation of the bacterial cell membrane.[11] Furthermore, some derivatives have shown remarkable inactivation activity against the Tobacco Mosaic Virus (TMV) by binding effectively to the virus's coat protein.[8][11][12]
Experimental Protocol: Synthesis of a Representative Chlorothiophene-Based Chalcone
This protocol is adapted from established methods for the synthesis of anticancer chalcones.[10] It serves as a self-validating system where product formation can be monitored and confirmed through standard analytical techniques.
Objective: To synthesize a (2E)-1-(5-chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one derivative via Claisen-Schmidt condensation.
Materials:
-
2-Acetyl-5-chlorothiophene (1 equivalent)
-
4-Methoxybenzaldehyde (1 equivalent)
-
Methanol (solvent)
-
Potassium Hydroxide (KOH) solution (40% aqueous)
-
Deionized Water
-
n-Hexane and Ethyl Acetate (for TLC)
-
Standard laboratory glassware, magnetic stirrer, and fume hood.
Methodology:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2-acetyl-5-chlorothiophene (0.01 mol) and 4-methoxybenzaldehyde (0.01 mol) in 20 mL of methanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add 4 mL of 40% aqueous KOH solution. The addition of a strong base is the critical step to initiate the deprotonation of the acetylthiophene.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 7:3 mixture of n-hexane/ethyl acetate as the eluent. The formation of a new, less polar spot corresponding to the chalcone product should be observed.
-
Workup and Isolation: Upon completion, pour the reaction mixture into a beaker containing crushed ice and water. The product will precipitate as a solid.
-
Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove residual KOH. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final, pure chalcone.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The NMR spectra should show characteristic peaks for the vinylic protons (α and β to the carbonyl) and the aromatic protons of both the thiophene and phenyl rings.
Caption: Step-by-step workflow for the synthesis of a phenyl-thiophen-yl-ethanone derivative.
Conclusion and Future Outlook
The phenyl-thiophen-yl-ethanone scaffold is a compelling example of how nature provides the inspiration and chemical building blocks for the synthesis of potent, pharmacologically active molecules. While this specific structure is not commonly found in nature, its constituent parts—thiophenes from specialized plant metabolism and ubiquitous phenylpropanoids—are. The true value for drug development professionals lies in the synthetic accessibility of this scaffold, primarily through robust methods like the Claisen-Schmidt condensation, which allows for extensive structural diversification. The demonstrated anticancer and antimicrobial activities warrant further investigation, focusing on optimizing selectivity, reducing off-target toxicity, and exploring novel therapeutic applications. The continued synthesis and evaluation of new derivatives will undoubtedly solidify the importance of the phenyl-thiophen-yl-ethanone core in the landscape of medicinal chemistry.
References
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Ahmed, H. A., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Plants (Basel), 11(4), 539. Available at: [Link]
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Song, B., et al. (2019). Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate. RSC Advances, 9(45), 26235-26245. Available at: [Link]
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Song, B., et al. (2019). Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate. ResearchGate. Available at: [Link]
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Jacobs, J. J. M. R., et al. (1998). Thiophene biosynthesis in Tagetes roots: molecular versus metabolic regulation. Journal of Experimental Botany, 49(328), 1859-1867. Available at: [Link]
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Song, B., et al. (2019). Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate. RSC Publishing. Available at: [Link]
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Marles, R. J., & Farnsworth, N. R. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytomedicine, 22(1), 117-128. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. ACS Omega. Available at: [Link]
-
Putri, D. S., et al. (2023). Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Arabian Journal of Chemistry, 16(3), 104533. Available at: [Link]
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Ahmed, H. A., et al. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI. Available at: [Link]
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Ahmed, H. A., et al. (2022). Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. PubMed, 11(4), 539. Available at: [Link]
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Ahmed, H. A., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. ResearchGate. Available at: [Link]
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Various Authors. (2014). Thiophene acetylenes and furanosesquiterpenes from Xanthopappus subacaulis and their antibacterial activities. R Discovery. Available at: [Link]
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Various Authors. (n.d.). Biological activities of naturally occurring thiophenes. ResearchGate. Available at: [Link]
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Clark, J. H., & Macquarrie, D. J. (Eds.). (2022). Thiophene Synthesis. In Greener Organic Transformations. Royal Society of Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 1-(Thiophen-3-yl)ethanone. PubChem. Available at: [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 2-Phenyl-1-(thiophen-2-yl)ethanone
Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr. Gemini
Introduction: The Significance of a Versatile Ketone Intermediate
2-Phenyl-1-(thiophen-2-yl)ethanone is a ketone derivative that holds considerable interest as a versatile building block in medicinal chemistry and materials science.[1] Its structure, featuring a phenyl group attached to a thiophene ketone moiety, makes it a valuable precursor for synthesizing a range of more complex molecules with potential biological activities. The thiophene ring is a key isostere for the benzene ring in drug design, often introduced to modulate potency, selectivity, or pharmacokinetic properties.[2][3] This application note provides a detailed, field-proven experimental protocol for the synthesis of this compound via Friedel-Crafts acylation, explains the scientific rationale behind the procedural choices, and outlines the necessary safety and characterization steps.
PART 1: Synthetic Strategy and Mechanistic Overview
Choosing the Optimal Synthetic Route: Friedel-Crafts Acylation
While several C-C bond-forming reactions like Suzuki-Miyaura coupling or Grignard reactions could theoretically be adapted to produce the target molecule, the Friedel-Crafts acylation stands out as the most direct and efficient method.[4][5][6][7] This classic electrophilic aromatic substitution reaction allows for the direct introduction of an acyl group (in this case, the phenylacetyl group) onto the electron-rich thiophene ring.[8][9]
The reaction proceeds via the following key steps:
-
Generation of the Electrophile: A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), reacts with phenylacetyl chloride to form a highly electrophilic acylium ion.[10]
-
Electrophilic Attack: The π-electrons of the thiophene ring act as a nucleophile, attacking the acylium ion. This attack preferentially occurs at the C2 position.
-
Regioselectivity Explained: The preference for substitution at the C2 (or C5) position of the thiophene ring is a well-established principle. The carbocation intermediate formed by attack at C2 is more stable because the positive charge can be delocalized over more atoms, including the sulfur atom, through three resonance structures. In contrast, attack at the C3 position results in a less stable intermediate with only two resonance forms.[11][12]
-
Aromatization: The intermediate loses a proton (H+) to restore the aromaticity of the thiophene ring, yielding the final product, 2-Phenyl-1-(thiophen-2-yl)ethanone. The AlCl₃ catalyst is regenerated in the process, although it remains complexed to the product ketone.
Alternative Synthetic Pathways
-
Suzuki-Miyaura Coupling: This method would involve coupling a thiophene boronic acid with a phenylacetyl halide or vice-versa, catalyzed by a palladium complex. While powerful for biaryl synthesis, it represents a multi-step and less direct approach for this specific target compared to Friedel-Crafts acylation.[4][7][13][14]
-
Grignard Reaction: A thienyl magnesium halide (a Grignard reagent) could be reacted with phenylacetaldehyde followed by oxidation, or with phenylacetonitrile followed by hydrolysis. These routes involve moisture-sensitive organometallic reagents and multiple steps, increasing complexity.[5][15][16]
Given its efficiency and directness, this guide will focus exclusively on the Friedel-Crafts acylation protocol.
PART 2: Detailed Experimental Protocol
This protocol provides a robust method for the laboratory-scale synthesis of 2-Phenyl-1-(thiophen-2-yl)ethanone.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | M.W. ( g/mol ) | Key Properties |
| Thiophene | 110-02-1 | C₄H₄S | 84.14 | Flammable, pungent odor, harmful |
| Phenylacetyl Chloride | 103-80-0 | C₈H₇ClO | 154.60 | Corrosive, lachrymator |
| Anhydrous Aluminum Chloride (AlCl₃) | 7446-70-0 | AlCl₃ | 133.34 | Corrosive, reacts violently with water |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | Volatile, suspected carcinogen |
| Hydrochloric Acid (HCl), conc. | 7647-01-0 | HCl | 36.46 | Corrosive, toxic fumes |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Mild base |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Drying agent |
| Crushed Ice | N/A | H₂O | 18.02 | Used for quenching |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser and drying tube (e.g., with CaCl₂)
-
Pressure-equalizing dropping funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Ice/water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Step-by-Step Synthesis Procedure
-
Reaction Setup (Inert Conditions):
-
Assemble the three-neck flask with the dropping funnel, condenser (topped with a drying tube), and a glass stopper. Ensure all glassware is thoroughly dried.
-
Place the flask under an inert atmosphere (e.g., dry nitrogen or argon).
-
In a fume hood, add anhydrous aluminum chloride (14.7 g, 0.11 mol, 1.1 eq) to the flask, followed by 80 mL of anhydrous dichloromethane (DCM).
-
Begin stirring the suspension and cool the flask to 0-5 °C using an ice/water bath.
-
-
Formation of the Acylium Ion Complex:
-
Dissolve phenylacetyl chloride (15.5 g, 0.10 mol, 1.0 eq) in 20 mL of anhydrous DCM in the dropping funnel.
-
Add the phenylacetyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes. Maintain the temperature between 0-5 °C to control the exothermic reaction.[10]
-
After the addition is complete, stir the mixture for an additional 20 minutes at this temperature.
-
-
Acylation of Thiophene:
-
Dissolve thiophene (8.4 g, 0.10 mol, 1.0 eq) in 20 mL of anhydrous DCM.
-
Add the thiophene solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.
-
-
Reaction Quenching and Work-up:
-
Prepare a large beaker (1 L) containing approximately 100 g of crushed ice and 30 mL of concentrated hydrochloric acid. Perform this step in a well-ventilated fume hood.
-
Slowly and carefully , pour the reaction mixture into the ice/HCl slurry with vigorous stirring. The quenching process is highly exothermic and will release HCl gas.
-
Transfer the entire mixture to a 500 mL separatory funnel. Shake well and allow the layers to separate.
-
Collect the bottom organic (DCM) layer. Extract the aqueous layer with an additional 30 mL of DCM.
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layer sequentially with:
-
50 mL of deionized water.
-
50 mL of saturated sodium bicarbonate solution (to neutralize residual acid; be cautious of gas evolution).
-
50 mL of brine (saturated NaCl solution).
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
The crude product, a yellow to brown oil or solid, can be further purified by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain a pure sample.
-
Characterization
The identity and purity of the final product, 2-Phenyl-1-(thiophen-2-yl)ethanone, should be confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃): Expected signals include a singlet for the methylene protons (-CH₂-) around δ 4.3 ppm, and multiplets for the aromatic protons of the phenyl and thiophene rings in the δ 7.0-8.0 ppm range.
-
¹³C NMR (CDCl₃): Expected signals include a peak for the carbonyl carbon (~190 ppm), the methylene carbon (~45 ppm), and several peaks in the aromatic region (125-145 ppm).
PART 3: Scientific Integrity and Self-Validation
Causality Behind Experimental Choices
-
Anhydrous Conditions: Aluminum chloride is extremely hygroscopic and reacts violently with water.[17][18] Any moisture present would hydrolyze the AlCl₃, deactivating it as a Lewis acid catalyst and generating significant amounts of HCl gas, thereby inhibiting the formation of the necessary acylium ion.[10]
-
Stoichiometry of AlCl₃: A stoichiometric amount (or slight excess) of AlCl₃ is required. This is because the catalyst not only activates the acyl chloride but also forms a complex with the carbonyl group of the ketone product, rendering it inactive. Therefore, at least one equivalent of the catalyst is consumed per equivalent of product formed.[19]
-
Controlled Low-Temperature Addition: The reaction between AlCl₃ and the acyl chloride is highly exothermic.[10] Adding the reagents slowly at 0-5 °C is critical to dissipate heat, prevent the solvent from boiling, and minimize the formation of polymeric tar-like byproducts, which are common in poorly controlled Friedel-Crafts reactions, especially with reactive substrates like thiophene.[20]
-
Acidic Quench: Pouring the reaction mixture into an ice/acid slurry serves two purposes. It safely decomposes the AlCl₃-ketone complex and hydrolyzes any remaining unreacted AlCl₃. The acid ensures that the resulting aluminum salts (as aluminum hydroxide) remain dissolved in the aqueous phase for easy separation.
Protocol as a Self-Validating System
This protocol is designed to be self-validating through clear checkpoints. The sequential washing steps in the work-up (water, bicarbonate, brine) systematically remove impurities: the water wash removes the bulk of the aluminum salts, the bicarbonate wash neutralizes any remaining acid, and the brine wash aids in breaking emulsions and removing residual water. The final validation comes from the characterization data; a successful synthesis will yield NMR spectra consistent with the structure of 2-Phenyl-1-(thiophen-2-yl)ethanone and a high purity level after the final purification step.
PART 4: Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of 2-Phenyl-1-(thiophen-2-yl)ethanone.
PART 5: Safety and Hazard Management
All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and causes severe skin and eye burns.[21][22] It reacts violently with water, releasing heat and corrosive HCl gas.[17] Handle exclusively in a dry, inert atmosphere. Keep away from moisture.
-
Phenylacetyl Chloride: Corrosive and a lachrymator (causes tearing). Avoid inhalation of vapors and contact with skin and eyes.
-
Thiophene: Highly flammable liquid and vapor.[23] Harmful if swallowed or inhaled. Keep away from heat, sparks, and open flames.
-
Dichloromethane (DCM): Volatile solvent and a suspected carcinogen. Exposure should be minimized.
-
Reaction Quenching: This step is particularly hazardous due to the violent, exothermic reaction and release of HCl gas. Ensure slow addition and adequate ventilation. Have a base (like sodium bicarbonate) ready for potential spills.
An eyewash station and safety shower must be readily accessible.[17][22] Dispose of all chemical waste according to institutional and local regulations.
References
-
TSI Journals. Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Available from: [Link]
-
Molecules. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]
-
National Institutes of Health. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Available from: [Link]
-
Zenodo. Friedel-Crafts acylation of furan and thiophene using ytterbimn(nl) trifluoromethanesulfonate in [BPy ][BF 4] ionic liquid. Available from: [Link]
-
BIOSYNCE. 2-Phenyl-1-(thiophen-2-yl)ethanone CAS 13196-28-6. Available from: [Link]
-
ResearchGate. Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Available from: [Link]
-
International Union of Crystallography. Crystal structure, Hirshfeld surface, DFT and molecular docking studies of 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone; a compound with bromine⋯oxygen-type contacts. Available from: [Link]
-
Lab Alley. SAFETY DATA SHEET - Aluminum chloride. Available from: [Link]
-
PCCA. Safety Data Sheet - Aluminum Chloride USP Hexahydrate Crystals. Available from: [Link]
- Google Patents. Acylation of thiophene.
-
Chemistry Stack Exchange. Regioselectivity in Friedel–Crafts acylation of thiophene. Available from: [Link]
-
PubChem. 2-phenyl-1-(2H-thiophen-2-id-3-yl)ethanone. Available from: [Link]
-
Lead Sciences. 2-Phenyl-1-(thiophen-2-yl)ethanone. Available from: [Link]
-
Royal Society of Chemistry. A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Available from: [Link]
-
MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Available from: [Link]
-
Study.com. How would you synthesis 2-Methylene-1-phenyl-1-butanone by grignard reactions?. Available from: [Link]
-
AA Blocks. 1-(Thiophen-2-yl)ethanone. Available from: [Link]
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National Institutes of Health. Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. Available from: [Link]
-
Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. Available from: [Link]
-
ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... Available from: [Link]
-
Semantic Scholar. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the -. Available from: [Link]
-
ResearchGate. A Suzuki-Coupling-Based Generalized Route for the Synthesis of 2-(2/3-Thienyl)cycloalk-1-ene-1-carbaldehydes as Precursors for Condensed Thienophenanthraquinones | Request PDF. Available from: [Link]
-
National Institutes of Health. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Available from: [Link]
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PrepChem.com. Synthesis of 2-phenylthiophene. Available from: [Link]
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MDPI. Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. Available from: [Link]
- Google Patents. Process for synthesizing 2-thiopheneethanol and derivatives thereof.
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National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]
-
ResearchGate. Fig. S007 300 MHz 1 H NMR spectrum of 1-(thiophen-2-yl). Available from: [Link]
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Chemistry Stack Exchange. Synthesis of 2-Phenyl-2-Butanol from Grignard Reagent. Available from: [Link]
-
Patsnap. Method for synthesizing 2-thiophene ethylamine - Eureka. Available from: [Link]
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Application Note: High-Purity Isolation of 2-Phenyl-1-(thiophen-2-yl)ethanone via Optimized Recrystallization
Abstract and Guiding Principles
2-Phenyl-1-(thiophen-2-yl)ethanone, a key intermediate in medicinal chemistry and materials science, is often synthesized via Friedel-Crafts acylation, which can introduce impurities such as unreacted starting materials and colored byproducts.[1][2] Achieving high purity is critical for subsequent synthetic steps and final product efficacy. This application note provides a comprehensive, field-proven protocol for the purification of this compound using recrystallization, a fundamental technique for purifying solid organic compounds.[3]
The core principle of recrystallization is the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[4] An ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at lower temperatures.[5] This temperature-dependent solubility gradient allows for the selective crystallization of the desired product upon cooling, leaving impurities behind in the solution, known as the mother liquor.[6] This guide emphasizes a systematic approach, from solvent selection to final purity validation, ensuring a robust and reproducible purification process.
Physicochemical Profile and Strategic Considerations
Understanding the properties of 2-Phenyl-1-(thiophen-2-yl)ethanone is foundational to designing an effective recrystallization protocol.
| Property | Value | Significance for Recrystallization |
| Molecular Formula | C₁₂H₁₀OS | - |
| Molecular Weight | 202.27 g/mol | Influences dissolution rate and mass-based calculations.[] |
| Appearance | Off-white to yellow solid | Color indicates the presence of impurities; successful purification should yield a lighter-colored product. |
| Melting Point | 44.5 °C | Critical Parameter: This low melting point increases the risk of "oiling out," where the compound separates as a liquid instead of forming crystals.[][8] This phenomenon traps impurities and must be avoided by selecting a solvent with a boiling point not excessively higher than the compound's melting point and by ensuring slow, controlled cooling.[9] |
Expert Insight: The Challenge of "Oiling Out" A compound "oils out" when the temperature of the saturated solution is above the melting point of the solute. Upon cooling, the compound separates as supercooled liquid droplets instead of a crystalline solid.[8] To mitigate this, one should:
-
Choose a solvent or solvent system where the dissolution temperature is not drastically higher than the compound's melting point.
-
Promote crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal from a previous pure batch.[8]
-
Ensure a slow cooling rate to give molecules adequate time to orient into a stable crystal lattice.[4]
Part I: Systematic Solvent System Selection
The success of recrystallization hinges on the choice of solvent.[10] A preliminary small-scale screening is essential to identify the optimal solvent or solvent pair.
3.1 Criteria for an Ideal Solvent
-
High Solvency at High Temperature: The compound should be highly soluble in the boiling solvent.[5]
-
Low Solvency at Low Temperature: The compound should be poorly soluble in the same solvent when cold (room temperature or in an ice bath).[4]
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[11]
-
Chemical Inertness: The solvent must not react with the target compound.[10]
-
Volatility: The solvent should be sufficiently volatile for easy removal from the purified crystals during drying.[10]
3.2 Protocol: Small-Scale Solvent Screening
-
Place approximately 50 mg of crude 2-Phenyl-1-(thiophen-2-yl)ethanone into several different test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane) dropwise at room temperature, swirling after each addition.
-
Observation 1 (Room Temp): Identify solvents that do not readily dissolve the compound. A solvent that dissolves the compound completely at room temperature is unsuitable for single-solvent recrystallization.[4]
-
Take the test tubes containing undissolved solid and gently warm them in a water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Observation 2 (Hot): Note the solvents that dissolve the compound when hot. The best candidates require a minimal volume of hot solvent.[6]
-
Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice-water bath for 10-15 minutes.
-
Observation 3 (Cold): The optimal solvent is the one that produces a high yield of crystalline precipitate. If no single solvent is ideal, a mixed-solvent system should be explored.
Expert Insight: The Mixed-Solvent Approach If no single solvent meets all criteria, a mixed-solvent system is a powerful alternative.[5] This involves dissolving the crude compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" solvent (or "antisolvent," in which the compound is insoluble but is miscible with the "good" solvent) is added dropwise until the solution becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. A common pairing for a moderately polar compound like this is Ethanol (good solvent) and Water (poor solvent).
Part II: Standard Operating Protocol for Recrystallization
This protocol assumes a suitable solvent (e.g., isopropanol or an ethanol/water mixture) has been identified from the screening process.
4.1 Step 1: Dissolution of the Crude Compound
-
Place the crude 2-Phenyl-1-(thiophen-2-yl)ethanone into an Erlenmeyer flask (the conical shape reduces solvent evaporation).
-
Add a boiling chip and the chosen solvent. Begin with a conservative amount of solvent.
-
Gently heat the mixture on a hot plate with stirring. If using a flammable solvent, a steam bath is recommended.[6]
-
Add more hot solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution. [9] Adding excess solvent will reduce the final yield.
4.2 Step 2: Removal of Insoluble Impurities (if necessary)
-
If the hot solution contains insoluble matter (e.g., dust, catalyst residue), a hot gravity filtration is required.[12]
-
Pre-heat a funnel and a new, clean receiving Erlenmeyer flask. Place a fluted filter paper in the funnel.
-
Pour the hot solution through the fluted filter paper quickly to prevent premature crystallization in the funnel.
4.3 Step 3: Crystallization via Controlled Cooling
-
Cover the flask containing the hot, clear solution with a watch glass and set it aside on a heat-resistant surface to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities.[3]
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
4.4 Step 4: Collection and Washing of Crystals
-
Set up a Büchner funnel for vacuum filtration.[12]
-
Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals to the funnel.
-
Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Wash the crystals with a minimal amount of fresh, ice-cold solvent to rinse away any remaining mother liquor containing dissolved impurities. Using cold solvent prevents the purified crystals from redissolving.[13]
-
Continue to draw air through the filter cake for several minutes to partially dry the crystals.
4.5 Step 5: Drying and Purity Assessment
-
Transfer the purified crystals from the funnel to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
-
Determine the melting point of the dried crystals. A pure compound will exhibit a sharp melting point range (typically <1-2 °C) that is close to the literature value (44.5 °C).[] An impure compound will melt over a broader range and at a lower temperature.
Visualized Workflow and Troubleshooting
Caption: Workflow for the purification of 2-Phenyl-1-(thiophen-2-yl)ethanone.
Troubleshooting Guide
-
Problem: Oiling Out.
-
Cause: Cooling too rapidly; solvent boiling point too high.
-
Solution: Reheat the solution to redissolve the oil. Allow it to cool more slowly. If the problem persists, try a lower-boiling point solvent or add more solvent before cooling.[8]
-
-
Problem: No Crystals Form.
-
Cause: Solution is not saturated (too much solvent used); solution is supersaturated.
-
Solution: For an unsaturated solution, boil off some solvent to concentrate it. For a supersaturated solution, induce crystallization by scratching the inner wall of the flask or adding a seed crystal.[8]
-
-
Problem: Low Recovery/Yield.
-
Cause: Too much solvent used; premature crystallization during hot filtration; crystals washed with warm solvent.
-
Solution: Ensure minimal solvent is used. Keep filtration apparatus hot. Always wash crystals with ice-cold solvent. A second crop of crystals can sometimes be obtained by concentrating the mother liquor.[6]
-
References
-
Solvent Choice. Chemistry Teaching Labs - University of York. [Link]
-
Crystallization. Organic Chemistry at CU Boulder. [Link]
-
Finding the best solvent for recrystallisation student sheet. RSC Education. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry: University of Rochester. [Link]
-
SOP: CRYSTALLIZATION. Unknown Source. [Link]
-
Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center. [Link]
-
2-phenyl-1-(2H-thiophen-2-id-3-yl)ethanone | C12H9OS-. PubChem. [Link]
-
Chemistry Crystallization. sathee jee. [Link]
-
3: Crystallization. Chemistry LibreTexts. [Link]
-
Crystallization of Organic Compounds. Wiley. [Link]
-
1-(Thiophen-2-yl)ethanone. AA Blocks. [Link]
-
1-(4-Thiophen-2-yl-phenyl)-ethanone | C12H10OS. BuyersGuideChem. [Link]
-
Recrystallization. Unknown Source. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]
-
2-Phenyl-1-(thiophen-2-yl)ethanone. Lead Sciences. [Link]
-
2-Phenyl-1-(thiophen-2-yl)ethanone CAS 13196-28-6. BIOSYNCE. [Link]
-
Purification by Recrystallization. CUNY. [Link]
-
Recrystallization and Crystallization. Unknown Source. [Link]
-
Ch12: Friedel-Crafts limitations. University of Calgary. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
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- 13. science.uct.ac.za [science.uct.ac.za]
Application Note: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Analysis of 2-Phenyl-1-(thiophen-2-yl)ethanone
Abstract
This application note provides a comprehensive guide to the analytical characterization of 2-Phenyl-1-(thiophen-2-yl)ethanone, a key intermediate in medicinal chemistry and materials science.[1] We present detailed, field-proven protocols for the assessment of purity and structural confirmation using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure robust and reproducible results.
Introduction: The Significance of 2-Phenyl-1-(thiophen-2-yl)ethanone
2-Phenyl-1-(thiophen-2-yl)ethanone, with the chemical formula C₁₂H₁₀OS and a molecular weight of 202.27 g/mol , is a heterocyclic ketone containing both a phenyl and a thiophene moiety.[2][3][4] Its structural motifs are prevalent in a wide array of pharmacologically active compounds and functional organic materials. The synthesis of this compound and its derivatives is often a critical step in the development of new therapeutic agents and novel materials.[1] Therefore, rigorous analytical characterization is paramount to ensure the identity, purity, and stability of this intermediate, thereby guaranteeing the integrity of downstream applications. This guide offers a dual-pronged approach, employing HPLC for quantitative purity analysis and NMR for definitive structural elucidation.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2-Phenyl-1-(thiophen-2-yl)ethanone is crucial for method development. Key computed properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀OS | [3] |
| Molecular Weight | 202.27 g/mol | [2] |
| CAS Number | 13196-28-6 | [2][3] |
| XLogP3 | 2.4 | PubChem |
| Topological Polar Surface Area | 42.4 Ų | PubChem |
Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reverse-phase HPLC is a powerful technique for separating and quantifying compounds based on their hydrophobicity. For 2-Phenyl-1-(thiophen-2-yl)ethanone, its aromatic nature makes it well-suited for retention on a nonpolar stationary phase.[5][6]
Rationale for Method Design
The chosen RP-HPLC method employs a C18 column, which provides excellent hydrophobic retention for the aromatic rings of the analyte. A mobile phase consisting of acetonitrile and water offers a good balance of solvent strength and selectivity.[7] Acetonitrile is often preferred for aromatic compounds as it can engage in π-π interactions, potentially influencing selectivity.[8] A gradient elution is selected to ensure efficient elution of the target compound while also separating it from potential impurities with a wider range of polarities. UV detection at 254 nm is chosen due to the strong absorbance of the conjugated aromatic systems in the analyte.
Experimental Protocol: HPLC Analysis
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
High-purity water (Milli-Q or equivalent).
-
2-Phenyl-1-(thiophen-2-yl)ethanone reference standard.
Sample Preparation:
-
Prepare a stock solution of the reference standard at 1 mg/mL in acetonitrile.
-
From the stock solution, create a series of working standards (e.g., 0.1, 0.05, 0.025, 0.01 mg/mL) to generate a calibration curve.
-
Prepare the sample for analysis by dissolving it in acetonitrile to a final concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 10 min, hold at 90% B for 2 min, return to 50% B over 1 min, and equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantification can be performed by constructing a calibration curve from the working standards and determining the concentration of the analyte in the sample.
Expected Results
Under the specified conditions, 2-Phenyl-1-(thiophen-2-yl)ethanone is expected to elute as a sharp, well-defined peak. The retention time will be dependent on the specific C18 column used but should be consistent across runs. A high purity sample (>98%) will show a predominant peak with minimal secondary peaks.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Rationale for NMR Experiment Design
Deuterated chloroform (CDCl₃) is selected as the solvent due to its excellent ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak at 7.26 ppm.[9] A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly important for resolving the aromatic proton signals.
Caption: Workflow for the HPLC analysis of 2-Phenyl-1-(thiophen-2-yl)ethanone.
Experimental Protocol: NMR Analysis
Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
2-Phenyl-1-(thiophen-2-yl)ethanone sample.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
Data Acquisition:
-
Acquire a ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
For more detailed structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.[10]
Predicted NMR Spectral Data and Interpretation
The chemical structure of 2-Phenyl-1-(thiophen-2-yl)ethanone with predicted proton and carbon assignments is shown below.
Caption: Structure of 2-Phenyl-1-(thiophen-2-yl)ethanone with predicted ¹H NMR chemical shifts.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |
| ~7.70 | dd | 1H | H-5' (thiophene) | J = 5.0, 1.0 Hz |
| ~7.60 | dd | 1H | H-3' (thiophene) | J = 3.8, 1.0 Hz |
| ~7.35 | m | 2H | H-ortho (phenyl) | |
| ~7.30 | m | 2H | H-meta (phenyl) | |
| ~7.25 | m | 1H | H-para (phenyl) | |
| ~7.10 | dd | 1H | H-4' (thiophene) | J = 5.0, 3.8 Hz |
| ~4.20 | s | 2H | -CH₂- |
-
Interpretation: The thiophene protons will appear as distinct doublets of doublets due to their characteristic coupling patterns.[3][11] The phenyl protons will likely appear as a complex multiplet in the aromatic region. The methylene protons, being adjacent to both a carbonyl group and a phenyl ring, will be deshielded and appear as a singlet downfield.[2][12]
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | C=O |
| ~144 | C-2' (thiophene) |
| ~135 | C-ipso (phenyl) |
| ~134 | C-5' (thiophene) |
| ~132 | C-3' (thiophene) |
| ~129 | C-ortho/meta (phenyl) |
| ~128 | C-4' (thiophene) |
| ~127 | C-para (phenyl) |
| ~45 | -CH₂- |
-
Interpretation: The carbonyl carbon will be significantly downfield. The aromatic carbons will appear in the typical range of 125-145 ppm. The methylene carbon will be shielded relative to the aromatic carbons.
Conclusion
The protocols detailed in this application note provide a robust framework for the comprehensive analysis of 2-Phenyl-1-(thiophen-2-yl)ethanone. The RP-HPLC method is suitable for accurate purity determination and quantification, while NMR spectroscopy offers definitive structural confirmation. Adherence to these methodologies will ensure the quality and integrity of this important chemical intermediate, supporting its successful application in research and development.
References
- Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Mansoura Journal of Chemistry.
- Complete analysis of the 1H nmr spectrum of tetrahydrothiophene.
- What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? Chemistry Stack Exchange.
- 2-Phenyl-1-(thiophen-2-yl)ethanone CAS 13196-28-6 - BIOSYNCE. BIOSYNCE.
- 13196-28-6|2-Phenyl-1-(thiophen-2-yl)ethanone - BLDpharm. BLDpharm.
- 2-Phenyl-1-(thiophen-2-yl)ethanone - Lead Sciences. Lead Sciences.
- NMR Solvents - Sigma-Aldrich. Sigma-Aldrich.
- N.M.R. STUDIES OF BRIDGED RING SYSTEMS: II. UNUSUAL MAGNETIC DESHIELDING EFFECT ON THE BRIDGE METHYLENES OF NORBORNADIENE AND BE. Canadian Science Publishing.
- Application Notes and Protocols for the HPLC Analysis of Thiophene Deriv
- HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
- CAS 13196-28-6 2-Phenyl-1-(thiophen-2-yl)ethanone - Building Block / BOC Sciences. BOC Sciences.
- Influence of Substituents on the Through-Space Shielding of Aromatic Rings.
- NMR Solvents | Eurisotop. Eurisotop.
- What Are Common NMR Solvents? - Chemistry For Everyone. YouTube.
- 14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. Chemistry LibreTexts.
- INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering.
- NMR Solvents - Isotope Science / Alfa Chemistry. Alfa Chemistry.
- Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method - MDPI. MDPI.
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. SIELC Technologies.
- Interpret
- 1H Chemical Shifts in NMR. Part 191.
- Reversed Phase HPLC Method Development - Phenomenex. Phenomenex.
- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o - CORE. CORE.
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-
- NMR Spectroscopy – 13C NMR Coupling Constants - Organic Chemistry Data & Info.
- Phenyl Stationary Phases for HPLC - Element Lab Solutions. Element Lab Solutions.
- 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)... - ResearchGate.
- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology - ResearchGate.
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Application Notes & Protocols: A Guide to the Knoevenagel Condensation using 2-Phenyl-1-(thiophen-2-yl)ethanone
Introduction: The Strategic Importance of the Knoevenagel Condensation
The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation in organic synthesis, facilitates the reaction between a carbonyl compound and an active methylene compound, typically catalyzed by a weak base.[1][2] First described by Emil Knoevenagel in the late 19th century, this reaction has evolved into an indispensable tool for creating α,β-unsaturated products.[3] These products are not mere synthetic curiosities; they are crucial intermediates in the development of pharmaceuticals, fine chemicals, and functional polymers.[4][5][6][7][8]
This guide focuses on a specific, highly relevant substrate: 2-phenyl-1-(thiophen-2-yl)ethanone . This aryl alkyl ketone presents a unique synthetic challenge and opportunity. Its structure combines a phenyl group and a thiophene ring, a common and valuable heterocycle in medicinal chemistry.[9][10][11] However, like many ketones, it exhibits lower reactivity compared to aldehydes, necessitating carefully optimized protocols.[12][13]
These application notes provide researchers, scientists, and drug development professionals with two robust, field-proven protocols for the Knoevenagel condensation of 2-phenyl-1-(thiophen-2-yl)ethanone with two different active methylene compounds: malononitrile and ethyl cyanoacetate. We will delve into the mechanistic rationale behind our experimental choices, ensuring not just procedural accuracy, but a deep understanding of the reaction's causality.
Pillar 1: Mechanistic Insight & Causality
The Knoevenagel condensation proceeds through a well-established, multi-step mechanism.[14][15] Understanding this pathway is critical for troubleshooting and adapting the protocol to different substrates.
-
Enolate Formation: The reaction is initiated by a weak base (e.g., piperidine), which abstracts an acidic α-hydrogen from the active methylene compound (e.g., malononitrile).[3][15] This deprotonation is facilitated by the presence of electron-withdrawing groups (Z and Z', such as -CN or -COOR), which stabilize the resulting carbanion via resonance.[1]
-
Nucleophilic Attack: The newly formed, nucleophilic carbanion attacks the electrophilic carbonyl carbon of the 2-phenyl-1-(thiophen-2-yl)ethanone.[1][15] This step forms a new carbon-carbon bond and creates a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base (or solvent), yielding a neutral β-hydroxy adduct, analogous to an aldol product.[15]
-
Dehydration: The reaction culminates in the elimination of a water molecule.[15] This dehydration step is often spontaneous or promoted by heat, leading to the formation of a stable, conjugated α,β-unsaturated system, which is the final product.
The choice of a weak base like piperidine is strategic. A strong base could induce the self-condensation of the ketone, a common side reaction.[1] The lower reactivity of ketones compared to aldehydes is due to both steric hindrance around the carbonyl carbon and the electron-donating effect of the two attached carbon groups, which makes the carbonyl carbon less electrophilic.[13] Therefore, reactions involving ketones often require longer reaction times or heating to proceed to completion.
Caption: Figure 1: Knoevenagel Condensation Mechanism
Pillar 2: Self-Validating Experimental Protocols
The following protocols are designed to be self-validating through the use of Thin Layer Chromatography (TLC) for in-process monitoring. This allows the researcher to track the consumption of starting materials and the formation of the product, ensuring the reaction is proceeding as expected before moving to the work-up stage.
Experimental Workflow Overview
Caption: Figure 2: General Experimental Workflow
Protocol 1: Synthesis of 2-Cyano-3-phenyl-3-(thiophen-2-yl)acrylonitrile
Objective: To synthesize the Knoevenagel adduct from 2-phenyl-1-(thiophen-2-yl)ethanone and malononitrile.
Materials & Reagents:
-
2-Phenyl-1-(thiophen-2-yl)ethanone (1.0 eq)
-
Malononitrile (1.1 eq)
-
Ethanol (Absolute)
-
Deionized Water
-
TLC plates (Silica gel 60 F254)
-
Mobile phase for TLC (e.g., 3:1 Hexane:Ethyl Acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 2-phenyl-1-(thiophen-2-yl)ethanone (1.0 equivalent) and malononitrile (1.1 equivalents) in absolute ethanol (approx. 10-15 mL per gram of ketone).[4]
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 equivalents) dropwise.[4]
-
Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) using a heating mantle.
-
Monitoring (Self-Validation): Monitor the reaction progress every 30-60 minutes using TLC. Spot the starting ketone, malononitrile, and the reaction mixture on a TLC plate. The reaction is complete when the ketone spot has been consumed. Ketones are generally unreactive, so expect reaction times of several hours.[12][13]
-
Work-up: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. The product may begin to precipitate. If not, slowly add cold water to the mixture to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.[4]
-
Purification: Wash the collected solid generously with cold ethanol to remove unreacted starting materials and the catalyst. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield the pure product.[4]
-
Characterization: Dry the purified product and characterize it using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[4]
Safety Precautions: Malononitrile is toxic and should be handled with gloves in a fume hood. Piperidine is a corrosive and flammable liquid. Ethanol is flammable. Perform all steps in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 2: Synthesis of Ethyl 2-cyano-3-phenyl-3-(thiophen-2-yl)acrylate
Objective: To synthesize the Knoevenagel adduct from 2-phenyl-1-(thiophen-2-yl)ethanone and ethyl cyanoacetate.
Materials & Reagents:
-
2-Phenyl-1-(thiophen-2-yl)ethanone (1.0 eq)
-
Ethyl cyanoacetate (1.1 eq)[16]
-
Piperidine (0.1-0.2 eq)
-
Ethanol (Absolute)
-
Deionized Water
-
TLC plates (Silica gel 60 F254)
-
Mobile phase for TLC (e.g., 4:1 Hexane:Ethyl Acetate)
Equipment:
-
Same as Protocol 1.
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 2-phenyl-1-(thiophen-2-yl)ethanone (1.0 equivalent) and ethyl cyanoacetate (1.1 equivalents) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux.
-
Monitoring (Self-Validation): Monitor the reaction progress by TLC. Ethyl cyanoacetate is generally less reactive than malononitrile, so a longer reaction time may be required.
-
Work-up: After completion (disappearance of the ketone spot on TLC), cool the mixture to room temperature. The product, often an oil or low-melting solid, may not precipitate as readily as the dinitrile product. If an oil forms, reduce the solvent volume under reduced pressure.
-
Isolation & Purification: If an oil is obtained, perform a liquid-liquid extraction. Add water to the mixture and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. If a solid precipitates, it can be isolated by filtration and recrystallized.[4]
-
Characterization: Characterize the purified product by FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions: Ethyl cyanoacetate is a combustible liquid and harmful if swallowed or inhaled. Handle all chemicals in a fume hood with appropriate PPE.
Pillar 3: Data Presentation & Expected Outcomes
The choice of active methylene compound significantly influences reaction conditions and outcomes. The following table summarizes the key parameters for the described protocols.
| Parameter | Protocol 1 | Protocol 2 |
| Substrate | 2-Phenyl-1-(thiophen-2-yl)ethanone | 2-Phenyl-1-(thiophen-2-yl)ethanone |
| Active Methylene | Malononitrile | Ethyl Cyanoacetate |
| Catalyst | Piperidine | Piperidine |
| Solvent | Ethanol | Ethanol |
| Temperature | Reflux (~78 °C) | Reflux (~78 °C) |
| Expected Reactivity | Higher | Lower |
| Expected Product | 2-Cyano-3-phenyl-3-(thiophen-2-yl)acrylonitrile | Ethyl 2-cyano-3-phenyl-3-(thiophen-2-yl)acrylate |
| Typical Yield | Good to Excellent | Moderate to Good |
| Purification Method | Recrystallization | Recrystallization or Column Chromatography |
Significance and Applications in Drug Development
The α,β-unsaturated nitrile and ester products synthesized through these protocols are highly versatile synthetic intermediates. The presence of multiple functional groups (nitrile, ester, alkene, phenyl, thiophene) allows for a wide range of subsequent chemical modifications. These scaffolds are of significant interest in medicinal chemistry and drug discovery.[5][17] Knoevenagel condensation products have been investigated for a variety of biological activities, including as anticancer agents, by targeting various cellular pathways and enzymes.[5][17] The thiophene moiety, in particular, is a well-known pharmacophore present in numerous approved drugs, making these products valuable starting points for the development of new therapeutic agents.[9][11]
References
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Kaur, R., et al. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. ChemMedChem, 17(8). Retrieved from [Link]
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da Silva, F. C., & de Souza, M. C. B. V. (2016). Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. RSC Advances. Retrieved from [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
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da Silva, F. C., & de Souza, M. C. B. V. (2016). Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. RSC Advances. Retrieved from [Link]
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Konstantinova, L. S., et al. (2009). Solvent-free condensations of ketones with malononitrile catalysed by methanesulfonic acid/morpholine system. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Dar, A. A., et al. (2020). Applications of Knoevenagel condensation reaction in the total synthesis of natural products. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]
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Bohrium. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). The Knoevenagel Condensation of Aryl Alkyl Ketones with Malononitrile. Retrieved from [Link]
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MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]
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Amity University. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link]
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Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from [Link]
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Juniper Publishers. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Retrieved from [Link]
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ResearchGate. (2022). recent developments in knoevenagel condensation reaction: a review. Retrieved from [Link]
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Chinese Chemical Letters. (n.d.). Knoevenagel Condensation of Acetylacetone with AldehydesCatalyzed by a New Catalyst Indium Trichloride. Retrieved from [Link]
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Journal of the Chemical Society D. (n.d.). The Knoevenagel condensation of malononitrile with some cyclic β-keto-esters. A correction. Retrieved from [Link]
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YouTube. (2021). Knoevenagel Condensation Mechanism | Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
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ResearchGate. (2013). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Retrieved from [Link]
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MDPI. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]
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Patsnap. (n.d.). Ethyl cyanoacetate patented technology retrieval search results. Retrieved from [Link]
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YouTube. (2022). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. Retrieved from [Link]
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ResearchGate. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]
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ACS Publications. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Retrieved from [Link]
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Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]
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Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (2020). Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity. Retrieved from [Link]
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ChemRxiv. (n.d.). Novel styrene copolymers with some ethyl phenylcyanoacrylates. Retrieved from [Link]
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Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with Thiophene Derivatives
Foreword: Navigating the Nuances of Thiophene Coupling
For the contemporary researcher in materials science and medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. Its application in the synthesis of thiophene-containing molecules has paved the way for significant advancements in organic electronics, pharmaceuticals, and agrochemicals.[1][2][3] Thiophene moieties are prevalent in a vast array of functional materials and biologically active compounds, making their synthesis and functionalization a critical area of research.[4][5][6]
This guide is designed to provide a comprehensive overview of the Suzuki-Miyaura coupling reaction as it pertains to thiophene derivatives. We will delve into the mechanistic underpinnings of this reaction, explore the critical parameters that govern its success, and provide detailed, field-proven protocols. The aim is to equip researchers, scientists, and drug development professionals with the knowledge and practical guidance necessary to confidently and successfully employ this powerful synthetic methodology.
I. The Thiophene Challenge in Suzuki-Miyaura Coupling: A Mechanistic Perspective
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[7][8][9] The catalytic cycle, illustrated below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][10]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
While this cycle is generally applicable, the presence of the sulfur atom in the thiophene ring introduces specific challenges that must be addressed for a successful reaction.
A. The Dual Role of Sulfur: Catalyst Poisoning
A primary challenge in the Suzuki-Miyaura coupling of thiophene derivatives is the potential for catalyst poisoning by the sulfur atom.[11] The lone pairs of electrons on the sulfur can coordinate to the palladium center, leading to the formation of inactive catalyst species and hindering the catalytic cycle. This is a well-documented phenomenon in palladium-catalyzed reactions involving sulfur-containing substrates.[12] To mitigate this, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., XPhos, SPhos), are often employed.[13][14] These ligands can stabilize the palladium catalyst and promote the desired catalytic cycle over off-cycle deactivation pathways.[15]
B. The Instability of Thiophene Boronic Acids: Protodeboronation
Thiophene boronic acids, particularly 2-thienylboronic acid, are susceptible to protodeboronation, a side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom, especially under basic conditions.[13][14] This decomposition of the boronic acid reduces the yield of the desired cross-coupled product. Several strategies can be employed to circumvent this issue:
-
Use of Boronic Esters: Pinacol esters of thiophene boronic acids are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[16]
-
Milder Bases: The choice of base is critical. While a base is necessary to activate the boronic acid for transmetalation, strong bases can accelerate protodeboronation.[9] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH).[17]
-
Optimized Reaction Conditions: Shorter reaction times and lower temperatures can also help to minimize the extent of protodeboronation.[13][14][18] The development of highly active palladium precatalysts allows for efficient coupling at room temperature or slightly elevated temperatures, further mitigating this issue.[13][14]
II. Key Parameters for Successful Thiophene Suzuki-Miyaura Coupling
A successful Suzuki-Miyaura coupling of thiophene derivatives hinges on the careful selection and optimization of several key reaction parameters.
| Parameter | Key Considerations for Thiophene Derivatives | Rationale & Causality |
| Palladium Catalyst/Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with appropriate ligands. Buchwald-type precatalysts are highly effective.[13][14] | The choice of catalyst and ligand dictates the efficiency of oxidative addition and prevents catalyst deactivation by the sulfur atom.[15] Precatalysts offer improved air and moisture stability and generate the active Pd(0) species in situ.[13][14] |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[19] | These ligands stabilize the palladium center, promote reductive elimination, and sterically hinder coordination of the thiophene sulfur to the metal, thus preventing catalyst poisoning.[15] |
| Thiophene Substrate | Bromides and iodides are generally more reactive than chlorides. Triflates are also excellent coupling partners.[7][20] | The reactivity order (I > Br > OTf > Cl) is determined by the C-X bond strength, which influences the rate of oxidative addition.[7] |
| Boronic Acid/Ester | Pinacol esters are often preferred due to their enhanced stability.[16] | Thiophene boronic acids are prone to protodeboronation, especially at the 2-position. The use of more stable boronic esters minimizes this side reaction.[13][14] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF. The choice of base can be crucial and often requires optimization.[17] | The base activates the boronic acid for transmetalation. Milder bases are often used to prevent protodeboronation of the sensitive thiophene boronic acid.[9] |
| Solvent | Aprotic polar solvents such as dioxane, THF, DMF, or toluene, often with the addition of water.[7][17] Aqueous solvent systems can be highly effective.[21] | The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present). The presence of water can aid in the activation of the boronic acid.[17] |
| Temperature | Room temperature to 100 °C. The use of highly active catalysts can allow for lower reaction temperatures.[13][14][18] | Higher temperatures can increase reaction rates but may also promote side reactions like protodeboronation and catalyst decomposition. |
III. Experimental Protocol: Synthesis of 2-Phenylthiophene
This protocol provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of 2-bromothiophene with phenylboronic acid.
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Application Notes & Protocols: Biological Activity Screening of 2-Phenyl-1-(thiophen-2-yl)ethanone Derivatives
Introduction: The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anticancer, antihistaminic, and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4] The 2-Phenyl-1-(thiophen-2-yl)ethanone core, a type of chalcone analogue, combines the features of a thiophene moiety with an α,β-unsaturated ketone system, a structure known for a wide spectrum of biological activities.[5][6] Derivatives of this scaffold are of significant interest to researchers for their potential as novel therapeutic agents. The nature and position of substituents on either the phenyl or thiophene ring can significantly modulate the pharmacological profile, leading to enhanced potency and selectivity.[1][7][8]
This guide provides detailed protocols for the initial biological screening of novel 2-Phenyl-1-(thiophen-2-yl)ethanone derivatives. We will cover three primary areas of investigation where thiophene-based compounds have shown considerable promise: anticancer, antimicrobial, and anti-inflammatory activities.[3][7][9][10] The methodologies are designed to be robust and reproducible, providing a solid foundation for structure-activity relationship (SAR) studies and further drug development efforts.
Section 1: Anticancer Activity Screening
Thiophene derivatives have emerged as a well-explored scaffold for developing molecules with potent anticancer profiles.[8][11] Their mechanisms of action are diverse and can include the inhibition of critical cell signaling pathways, induction of apoptosis, and interference with enzymes like topoisomerase and tyrosine kinases.[1][7] The initial step in evaluating a new series of derivatives is to assess their general cytotoxicity against relevant cancer cell lines. The MTT assay is a reliable, colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[12][13]
Protocol 1.1: In Vitro Cytotoxicity Assessment using the MTT Assay
Principle: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[12][13] The amount of formazan produced is directly proportional to the number of viable cells. Solubilizing the formazan allows for its quantification by measuring the absorbance at a specific wavelength (typically 570 nm).[13]
Workflow for MTT Cytotoxicity Assay:
Caption: General workflow for assessing cytotoxicity of thiophene derivatives using the MTT assay.
Materials:
-
Human cancer cell line (e.g., MCF-7 breast adenocarcinoma, HepG2 hepatocellular carcinoma).[14][15]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA.
-
Test compounds (2-Phenyl-1-(thiophen-2-yl)ethanone derivatives) dissolved in DMSO (10 mM stock).
-
Positive control: Doxorubicin (1 mM stock in DMSO).
-
MTT solution: 5 mg/mL in sterile PBS.[13]
-
Solubilization solution: DMSO or acidified isopropanol.
-
96-well flat-bottom tissue culture plates.
-
Microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Harvest cells and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[16] Include wells for blanks (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach and resume growth.
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds and Doxorubicin in culture medium, starting from a high concentration (e.g., 100 µM). Also prepare a vehicle control containing the same final concentration of DMSO as the treated wells (typically ≤0.5%).
-
Cell Treatment: After 24 hours, carefully remove the old medium from the wells. Add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells.
-
Treatment Incubation: Return the plate to the incubator for another 48 to 72 hours. The incubation time should be optimized for the specific cell line.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well, including controls.[17][18]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[17] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm or higher to correct for background absorbance.[13]
Data Analysis & Presentation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Template for Presentation of Anticancer Cytotoxicity Data
| Compound ID | Target Cell Line | Incubation Time (h) | IC₅₀ (µM) ± SD | Selectivity Index* |
|---|---|---|---|---|
| Derivative 1 | MCF-7 | 48 | [Insert Data] | [Insert Data] |
| Derivative 2 | MCF-7 | 48 | [Insert Data] | [Insert Data] |
| Derivative 1 | HepG2 | 48 | [Insert Data] | [Insert Data] |
| Derivative 2 | HepG2 | 48 | [Insert Data] | [Insert Data] |
| Doxorubicin | MCF-7 | 48 | [Insert Data] | [Insert Data] |
*Selectivity Index = IC₅₀ in normal cells (e.g., HEK-293T) / IC₅₀ in cancer cells. A higher value indicates greater selectivity for cancer cells.[14]
Section 2: Antimicrobial Activity Screening
Chalcones and their heterocyclic analogues, including thiophene derivatives, are well-documented for their antibacterial and antifungal properties.[6][19][20] Their mechanism often involves disrupting the bacterial cell membrane or inhibiting essential enzymes.[21] The primary screening method to quantify the efficacy of a new antimicrobial agent is to determine its Minimum Inhibitory Concentration (MIC).[22][23] The broth microdilution method is a standardized, high-throughput technique for determining MIC values.[22][24]
Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium.[22][25] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.[23][26][27]
Workflow for Broth Microdilution MIC Assay:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Materials:
-
Bacterial Strains: Staphylococcus aureus (Gram-positive, e.g., ATCC 29213), Escherichia coli (Gram-negative, e.g., ATCC 25922).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB).
-
Test compounds dissolved in DMSO.
-
Positive Control: Ciprofloxacin or Vancomycin.
-
0.5 McFarland turbidity standard.
-
Sterile 96-well U-bottom microtiter plates.
-
Spectrophotometer or microplate reader.
Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh agar plate, suspend several bacterial colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[28] Dilute this suspension in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[28]
-
Compound Dilution Plate: In a 96-well plate, prepare two-fold serial dilutions of the test compounds and positive control antibiotic in MHB. The final volume in each well should be 50 µL, and the concentrations should be twice the final desired test concentrations.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the compound dilution plate. This will bring the final volume to 100 µL and dilute the compounds to their final test concentrations.
-
Controls: Ensure the inclusion of essential controls on each plate:
-
Sterility Control: Well with 100 µL of uninoculated MHB.
-
Growth Control (Negative Control): Well with 50 µL of MHB and 50 µL of inoculum (no compound).
-
Vehicle Control: Well with inoculum and the highest concentration of DMSO used.
-
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[22]
-
MIC Determination: After incubation, examine the plates for visible turbidity. The MIC is the lowest concentration of the compound at which no turbidity (i.e., no bacterial growth) is observed.[22][23] This can be done visually or by reading the optical density (OD) at 600 nm.
Data Analysis & Presentation: The MIC is reported as the lowest concentration that inhibits growth. For a more robust analysis, the Minimum Bactericidal Concentration (MBC) can be determined by sub-culturing from the clear wells onto agar plates.
Table 2: Template for Presentation of Antimicrobial Activity Data
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
|---|---|---|
| Derivative 1 | [Insert Data] | [Insert Data] |
| Derivative 2 | [Insert Data] | [Insert Data] |
| Ciprofloxacin | [Insert Data] | [Insert Data] |
| Vancomycin | [Insert Data] | N/A |
Section 3: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a wide range of diseases, and the development of new anti-inflammatory agents is a critical area of research.[29][30] Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[31] Thiophene derivatives have been identified as potential anti-inflammatory agents, some of which may act as COX inhibitors.[4] A cell-based assay measuring the inhibition of prostaglandin E₂ (PGE₂) production is an effective method for initial screening.
Protocol 3.1: In Vitro COX-2 Inhibition Assay in LPS-Stimulated Cells
Principle: This assay uses a cell line (e.g., A549 human lung carcinoma cells or RAW 264.7 murine macrophages) that expresses high levels of COX-2 upon stimulation with lipopolysaccharide (LPS).[32] The test compounds are added to the stimulated cells, and their ability to inhibit the production of prostaglandin E₂ (PGE₂), a major product of the COX-2 pathway, is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
COX-2 Pathway and Point of Inhibition:
Caption: Simplified arachidonic acid cascade showing the induction of COX-2 by LPS and the point of inhibition by test compounds.
Materials:
-
Cell Line: A549 or RAW 264.7 cells.
-
Complete culture medium.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compounds dissolved in DMSO.
-
Positive Control: Celecoxib or Diclofenac (selective COX-2 and non-selective COX inhibitors, respectively).
-
PGE₂ ELISA Kit.
-
24-well or 48-well tissue culture plates.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 24-well plate at an appropriate density and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compounds, positive control, or vehicle (DMSO). Incubate for 1 hour.
-
Inflammatory Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce COX-2 expression and PGE₂ production. Do not add LPS to the unstimulated control wells.
-
Incubation: Incubate the plate for 12-24 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge briefly to remove any detached cells and debris.
-
PGE₂ Quantification: Measure the concentration of PGE₂ in the collected supernatants using a commercial PGE₂ ELISA kit, following the manufacturer’s instructions precisely.
-
Cell Viability Check (Parallel Plate): It is crucial to confirm that the observed reduction in PGE₂ is not due to cytotoxicity. Set up a parallel plate under the same conditions and perform an MTT assay (as described in Protocol 1.1) to assess cell viability at the tested concentrations.
Data Analysis & Presentation: Calculate the percentage inhibition of PGE₂ production for each compound concentration relative to the LPS-stimulated vehicle control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.
Table 3: Template for Presentation of Anti-inflammatory Activity Data
| Compound ID | Cell Viability at Max Conc. (%) | IC₅₀ for PGE₂ Inhibition (µM) ± SD |
|---|---|---|
| Derivative 1 | [Insert Data] | [Insert Data] |
| Derivative 2 | [Insert Data] | [Insert Data] |
| Celecoxib | [Insert Data] | [Insert Data] |
References
- A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). PubMed.
- In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (n.d.). MDPI.
- The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review. (n.d.).
- Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (n.d.). PubMed.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
- 13.5A: Minimal Inhibitory Concentration (MIC). (2024, November 23). Biology LibreTexts.
- The minimum inhibitory concentration of antibiotics. (2024, July 30). BMG LABTECH.
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021, February 4). National Institutes of Health.
- Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations.
- A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). Bentham Science.
- Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019, May 22). ACS Omega.
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- Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. (n.d.).
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Application Notes and Protocols for Antifungal Activity Testing of Thiophene Compounds
Introduction: The Emergence of Thiophene Derivatives in Antifungal Research
The rise of invasive fungal infections, compounded by the growing prevalence of antifungal resistance, presents a significant challenge to global public health.[1] Thiophene derivatives, a class of sulfur-containing heterocyclic compounds, have garnered considerable attention for their wide range of pharmacological activities, including promising antifungal potential.[2][3] These compounds have demonstrated efficacy against a spectrum of clinically relevant fungi, including fluconazole-resistant Candida species, making them a focal point for the development of new therapeutic agents.[2][4]
The robust evaluation of these novel thiophene compounds necessitates standardized and reproducible protocols for determining their antifungal activity. This guide provides a comprehensive overview of the principles and methodologies for testing the in vitro efficacy of thiophene derivatives, drawing upon established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The protocols detailed herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to conduct accurate and meaningful antifungal susceptibility testing.
Core Principles of Antifungal Susceptibility Testing
Antifungal susceptibility testing (AFST) is the cornerstone of evaluating the in vitro activity of a compound against a specific fungal isolate.[1] The primary objective is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of the fungus.[1][5] The two most widely recognized and standardized methods for AFST are broth dilution and disk diffusion.[6]
The choice of methodology often depends on the specific research question, the fungal species being tested, and the available resources. For novel compounds like thiophene derivatives, the broth microdilution method is considered the "gold standard" as it provides a quantitative MIC value, which is crucial for structure-activity relationship (SAR) studies and preclinical development.[5][7]
PART 1: Broth Microdilution Protocol for Thiophene Compounds
The broth microdilution method, as outlined in CLSI document M27 for yeasts and M38 for filamentous fungi, provides a standardized reference for determining the MIC of antifungal agents.[8][9][10] The following protocol has been adapted for the evaluation of novel thiophene compounds.
Materials and Reagents
-
Fungal Strains: Clinically relevant yeast (e.g., Candida albicans, Candida glabrata, Cryptococcus neoformans) and mold (e.g., Aspergillus fumigatus) species. Quality control (QC) strains (e.g., C. parapsilosis ATCC 22019) are essential.[11]
-
Culture Media:
-
Thiophene Compounds: Stock solutions prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Control Antifungals: Fluconazole, Amphotericin B, or other relevant comparators.
-
Equipment:
Experimental Workflow Diagram
Caption: Workflow for the broth microdilution antifungal susceptibility assay.
Step-by-Step Protocol
-
Preparation of Thiophene Compound Stock Solutions:
-
Accurately weigh the thiophene compound powder.[12]
-
Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution in RPMI-1640 medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the wells should not exceed 1% to avoid solvent toxicity to the fungi.
-
-
Inoculum Preparation:
-
For Yeasts:
-
Subculture the yeast strains on SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.[16]
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).[6]
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.[17]
-
-
For Molds:
-
Grow the mold on SDA at 35°C until sporulation is evident.
-
Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80).
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.
-
-
-
Microtiter Plate Setup:
-
Pipette 100 µL of the appropriate RPMI-1640 medium into each well of a 96-well microtiter plate.
-
Add 100 µL of the serially diluted thiophene compound to the corresponding wells.
-
Include a positive control (a known antifungal agent), a negative control (medium with the highest concentration of DMSO used), and a growth control (medium with fungal inoculum only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well, except for the sterility control wells.
-
Seal the plates and incubate at 35°C. Incubation times vary depending on the fungal species: 24-48 hours for most Candida species and 48-72 hours for Cryptococcus species and molds.[15]
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the thiophene compound that causes a significant inhibition of growth compared to the growth control.[17]
-
Visual Reading: For azoles and thiophene compounds, the MIC is often read as the concentration that produces a ≥50% reduction in turbidity. For polyenes like Amphotericin B, a complete inhibition of growth (100%) is the endpoint.[1]
-
Spectrophotometric Reading: A microplate reader can be used to measure the optical density (OD) at a specific wavelength (e.g., 530 nm). The MIC is defined as the lowest drug concentration that reduces growth by a predetermined percentage (e.g., 50% or 90%) compared to the control.[1]
-
Data Presentation
| Fungal Strain | Thiophene Compound | MIC (µg/mL) | Positive Control (Fluconazole) MIC (µg/mL) |
| Candida albicans ATCC 90028 | Thiophene A | 16 | 1 |
| Candida glabrata ATCC 2001 | Thiophene A | 32 | 16 |
| Cryptococcus neoformans H99 | Thiophene A | 8 | 4 |
| Aspergillus fumigatus ATCC 204305 | Thiophene A | >64 | 2 |
PART 2: Disk Diffusion Protocol for Qualitative Screening
The disk diffusion method is a simpler, qualitative screening assay to assess the antifungal activity of thiophene compounds.[6] It is particularly useful for initial screening of a large number of compounds.[18]
Materials and Reagents
-
Fungal Strains and Inoculum Preparation: As described for the broth microdilution method.
-
Agar Medium: Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue dye.[6]
-
Sterile Paper Disks: 6 mm in diameter.
-
Thiophene Compounds: Stock solutions in a volatile solvent (e.g., DMSO).
Experimental Workflow Diagram
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Application Notes and Protocols for Evaluating the Cytotoxicity of Thiophene Ketones
Introduction: A Strategic Approach to Assessing Thiophene Ketone Cytotoxicity
Thiophene ketones represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a range of biological activities, including anti-cancer effects.[1][2] A critical step in the preclinical development of these promising agents is a thorough evaluation of their cytotoxic profile. This guide provides a strategic framework and detailed protocols for a multi-parametric assessment of thiophene ketone-induced cell death. By moving beyond simple viability assays, researchers can elucidate the underlying mechanisms of cytotoxicity, a crucial step for lead optimization and predicting in vivo responses.
Our approach is grounded in the principle of methodological triangulation, where multiple assays targeting different cellular events are employed to build a comprehensive and validated understanding of a compound's cytotoxic effects. We will explore assays that interrogate cell viability, membrane integrity, and key signaling pathways involved in programmed cell death, such as apoptosis and necrosis. Furthermore, we will delve into the assessment of oxidative stress, a common mechanism of action for many therapeutic compounds.[1]
This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind experimental choices to ensure robust and reproducible data.
Part 1: Foundational Assays for Initial Cytotoxicity Screening
The initial assessment of a thiophene ketone's cytotoxic potential typically begins with a determination of its effect on cell viability and proliferation. These assays are often high-throughput and provide a quantitative measure of the compound's potency, commonly expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[3][4]
Metabolic Activity as an Indicator of Cell Viability: The MTT Assay
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which in most cases, correlates with the number of viable cells.[5][6] The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells.[5][7]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Protocol: MTT Assay for Thiophene Ketone Cytotoxicity
Materials:
-
Cells of interest (e.g., HepG2, MCF-7, or a relevant cancer cell line)[8]
-
Complete cell culture medium
-
Thiophene ketone stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the thiophene ketone in complete culture medium. It is advisable to perform a broad range of concentrations initially to determine the approximate IC50.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the thiophene ketone. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, typically DMSO at <0.5%).[10]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, carefully aspirate the treatment medium.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into purple formazan crystals.[9][11]
-
After the incubation, carefully remove the MTT-containing medium.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[11]
-
Mix thoroughly by gentle shaking or pipetting to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the thiophene ketone concentration and determine the IC50 value using non-linear regression analysis.[3][12]
-
Table 1: Example Data from an MTT Assay
| Thiophene Ketone Conc. (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 100 |
| 1 | 1.18 | 94.4 |
| 5 | 0.95 | 76.0 |
| 10 | 0.63 | 50.4 |
| 25 | 0.31 | 24.8 |
| 50 | 0.15 | 12.0 |
| 100 | 0.08 | 6.4 |
ATP-Based Luminescent Assays: A Sensitive Alternative
As an alternative to colorimetric assays, ATP-based luminescent assays offer a highly sensitive and rapid method for quantifying cell viability.[13][14] The principle is based on the fact that ATP is a key indicator of metabolically active cells, and its levels rapidly decrease upon cell death.[15][16] These assays utilize the luciferase enzyme, which catalyzes the production of light from ATP and luciferin. The resulting luminescent signal is directly proportional to the amount of ATP and, consequently, the number of viable cells.[14][16]
Protocol: ATP-Based Luminescent Cell Viability Assay
Materials:
-
Cells and thiophene ketone as described for the MTT assay.
-
Commercially available ATP-based luminescent cell viability assay kit (e.g., CellTiter-Glo®).
-
Opaque-walled 96-well plates suitable for luminescence measurements.
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol, using opaque-walled plates.
-
Assay Procedure:
-
Equilibrate the plate and the luminescent assay reagent to room temperature.
-
Add a volume of the luminescent reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.[17]
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[17]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.
-
Part 2: Elucidating the Mechanism of Cell Death
While foundational assays provide valuable information on the overall cytotoxicity of a thiophene ketone, they do not distinguish between different modes of cell death. To gain a deeper understanding of the compound's mechanism of action, it is essential to perform assays that can differentiate between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
Assessing Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a classic method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[18][19][20] LDH is a stable cytoplasmic enzyme that is rapidly released upon the loss of plasma membrane integrity, a hallmark of necrosis.[18][21]
Signaling Pathway: LDH Release During Necrosis
Caption: LDH is released from the cytoplasm upon membrane damage.
Protocol: LDH Cytotoxicity Assay
Materials:
-
Cells and thiophene ketone as previously described.
-
Commercially available LDH cytotoxicity assay kit.
-
96-well flat-bottom plates.
-
Microplate reader capable of measuring absorbance.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. It is crucial to include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
Sample Collection:
-
After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Carefully transfer a specific volume of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate. Be careful not to disturb the cell monolayer.
-
-
LDH Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at the recommended wavelength (typically 490-520 nm).[18]
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Table 2: Example Data from an LDH Assay
| Thiophene Ketone Conc. (µM) | Absorbance (490 nm) | % Cytotoxicity |
| 0 (Vehicle Control) | 0.15 | 0 |
| 1 | 0.18 | 4.2 |
| 5 | 0.25 | 13.9 |
| 10 | 0.45 | 41.7 |
| 25 | 0.80 | 90.3 |
| 50 | 1.05 | 125.0 |
| 100 | 1.10 | 131.9 |
| Maximum LDH Release | 0.87 | 100 |
*Values exceeding 100% can occur and may indicate additional effects of the compound on the assay components.
Detecting Apoptosis: Caspase Activity Assays
Apoptosis is a highly regulated process of programmed cell death characterized by a series of biochemical events, including the activation of a family of cysteine proteases called caspases.[22][23] Caspase-3 and caspase-7 are key executioner caspases that cleave a multitude of cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[24][25] Assays that measure the activity of these caspases are therefore reliable indicators of apoptosis.
Protocol: Caspase-3/7 Activity Assay (Fluorometric)
Materials:
-
Cells and thiophene ketone as previously described.
-
Commercially available fluorometric caspase-3/7 assay kit (containing a substrate like DEVD-AMC).
-
Opaque-walled 96-well plates.
-
Fluorometric microplate reader.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol, using opaque-walled plates. Include a positive control for apoptosis (e.g., staurosporine).
-
Assay Procedure:
-
After the treatment period, add the caspase-3/7 reagent directly to each well.
-
Mix gently by shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates).[24]
-
The fluorescence intensity is proportional to the caspase-3/7 activity. Express the results as a fold-increase in caspase activity relative to the vehicle control.
-
Part 3: Investigating Oxidative Stress
Thiophene derivatives have been reported to induce the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death.[1] Therefore, assessing the induction of ROS is a crucial step in understanding the cytotoxic mechanism of thiophene ketones.
Measurement of Intracellular ROS: The DCF-DA Assay
The 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) assay is a widely used method for detecting intracellular ROS.[26][27] DCF-DA is a cell-permeable compound that is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[26][27]
Protocol: Intracellular ROS Assay using DCF-DA
Materials:
-
Cells and thiophene ketone as previously described.
-
DCF-DA stock solution (e.g., 10 mM in DMSO).
-
Phenol red-free cell culture medium.
-
Black, clear-bottom 96-well plates.
-
Fluorescence microscope or microplate reader.
-
Positive control for ROS induction (e.g., H2O2).
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
DCF-DA Loading:
-
Remove the culture medium and wash the cells once with warm PBS.
-
Dilute the DCF-DA stock solution to a final working concentration of 10-20 µM in serum-free medium.
-
Add the DCF-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.[28]
-
-
Compound Treatment:
-
Remove the DCF-DA solution and wash the cells twice with PBS.
-
Add the thiophene ketone dilutions (prepared in phenol red-free medium) to the respective wells.
-
Incubate for the desired time period.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[26]
-
Alternatively, visualize the fluorescence using a fluorescence microscope.
-
Express the results as a fold-increase in fluorescence intensity relative to the vehicle control.
-
Part 4: Data Interpretation and Troubleshooting
A common challenge in cytotoxicity testing is result variability.[10] To mitigate this, it is essential to maintain consistent cell culture practices, including using cells within a low passage number and ensuring they are in the logarithmic growth phase.[10] Pipetting accuracy and consistent incubation times are also critical.[10] "Edge effects" in 96-well plates can be minimized by not using the outer wells for experimental samples or by filling them with sterile PBS to maintain humidity.[9]
When interpreting results, it is important to consider that a decrease in cell viability as measured by the MTT assay does not solely indicate cell death (cytotoxicity); it could also reflect a reduction in cell proliferation (cytostatic effect).[29] Therefore, correlating the results from viability assays with those from mechanistic assays (LDH, caspase) is crucial for a comprehensive understanding.
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Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC - NIH . Available at: [Link]
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Cellular reactive oxygen species (ROS) assay strategy - AntBio . Available at: [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies . Available at: [Link]
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ATP Cell Viability Assay - Creative Bioarray . Available at: [Link]
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Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments . Available at: [Link]
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ATP bioluminescence assay for cell cytotoxicity | BMG LABTECH . Available at: [Link]
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Detection of necrosis by release of lactate dehydrogenase activity - PubMed - NIH . Available at: [Link]
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Detection of Necrosis by Release of Lactate Dehydrogenase Activity . Available at: [Link]
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH . Available at: [Link]
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Caspase Assay Kits - Elabscience® . Available at: [Link]
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Cytotoxicity Assays: How We Test Cell Viability - YouTube . Available at: [Link]
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Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT . Available at: [Link]
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A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - NIH . Available at: [Link]
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Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs . Available at: [Link]
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Cell Death Detection - InvivoGen . Available at: [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH . Available at: [Link]
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How to Analyse MTT/MTS Assay Data and IC50 using Excel - YouTube . Available at: [Link]
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Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One - Research journals . Available at: [Link]
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Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - OUCI . Available at: [Link]
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Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC - PubMed Central . Available at: [Link]
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a) Distribution of the cytotoxicity (IC50 values) of the selected... | Download Scientific Diagram - ResearchGate . Available at: [Link]
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Application Notes and Protocols for the Analytical Characterization of 2-Phenyl-1-(thiophen-2-yl)ethanone
Introduction
2-Phenyl-1-(thiophen-2-yl)ethanone, with the CAS Number 13196-28-6, is a significant chemical intermediate in the synthesis of various organic compounds, including potential pharmaceuticals and fragrances.[1] Its molecular structure, comprising a phenyl group attached to a methylene bridge, which is in turn bonded to a carbonyl group connected to a thiophene ring, provides a rich scaffold for further chemical modifications. The purity and structural integrity of this compound are paramount for its intended applications, necessitating a robust suite of analytical techniques for its comprehensive characterization.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical techniques for the characterization of 2-Phenyl-1-(thiophen-2-yl)ethanone. The protocols and expected outcomes are based on established principles of analytical chemistry and spectral data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are indispensable for confirming the identity and purity of 2-Phenyl-1-(thiophen-2-yl)ethanone.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Phenyl-1-(thiophen-2-yl)ethanone in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.
-
Instrument Setup:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-32 scans should be sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the TMS or residual solvent signal. Integrate the signals to determine the relative number of protons.
Expected ¹H NMR Data (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.6 | Doublet of doublets | 1H | Thiophene H5 |
| ~7.5-7.3 | Multiplet | 5H | Phenyl protons |
| ~7.2-7.0 | Doublet of doublets | 1H | Thiophene H4 |
| ~7.0-6.8 | Doublet of doublets | 1H | Thiophene H3 |
| ~4.3 | Singlet | 2H | -CH₂- |
Note: The exact chemical shifts and coupling constants will depend on the solvent and the specific spectrometer used.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.
Protocol for ¹³C NMR Analysis:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup:
-
Spectrometer: A 100 MHz or higher ¹³C frequency spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) is standard.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
-
Data Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent signal.
Expected ¹³C NMR Data (Predicted):
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | C=O (Ketone) |
| ~144 | Thiophene C2 |
| ~136 | Phenyl C1 (quaternary) |
| ~134 | Thiophene C5 |
| ~132 | Thiophene C4 |
| ~129 | Phenyl C2, C6 |
| ~128 | Phenyl C3, C5 |
| ~127 | Thiophene C3 |
| ~127 | Phenyl C4 |
| ~45 | -CH₂- |
Note: DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[2]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Protocol for FTIR Analysis:
-
Sample Preparation:
-
Solid Phase (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Thin Film: If the sample is an oil or can be melted at a low temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Instrument Setup:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record a background spectrum of the empty sample compartment or the pure KBr pellet. Then, record the sample spectrum.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Expected FTIR Data (Predicted):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Weak | Aliphatic C-H stretch (-CH₂-) |
| ~1665 | Strong | C=O stretch (ketone) |
| ~1580, 1495, 1450 | Medium-Weak | Aromatic C=C ring stretches |
| ~850-700 | Strong | C-H out-of-plane bending (aromatic) |
| ~800-600 | Medium | C-S stretch (thiophene) |
Note: The strong carbonyl absorption is a key diagnostic peak for this molecule.[3]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.
Protocol for Mass Spectrometry Analysis:
-
Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is volatile and thermally stable, GC-MS is an excellent method for separation and analysis. A dilute solution in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds, LC-MS with a suitable ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) is preferred.
-
Direct Infusion: A solution of the sample can be directly infused into the mass spectrometer.
-
-
Ionization: Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation. ESI and APCI are softer ionization techniques often used in LC-MS that typically show a prominent molecular ion peak.
-
Data Analysis: Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ or [M+Na]⁺ for ESI) to confirm the molecular weight. Analyze the major fragment ions to gain structural information.
Expected Mass Spectrometry Data:
The molecular formula of 2-Phenyl-1-(thiophen-2-yl)ethanone is C₁₂H₁₀OS, with a monoisotopic mass of approximately 202.05 g/mol .
| m/z | Ion |
| 202 | [M]⁺˙ (Molecular Ion) |
| 111 | [C₄H₃SCO]⁺ (Thiophenoyl cation) |
| 91 | [C₇H₇]⁺ (Tropylium cation) |
| 83 | [C₄H₃S]⁺ (Thienyl cation) |
Predicted Fragmentation Pathway:
A primary fragmentation pathway for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group.
Sources
Application Note & Protocols: Derivatization of 2-Phenyl-1-(thiophen-2-yl)ethanone for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry
The search for novel therapeutic agents is a cornerstone of medicinal chemistry. Within the vast landscape of heterocyclic compounds, the thiophene ring stands out as a "privileged scaffold." Thiophene, a five-membered aromatic ring containing a sulfur atom, is a structural component in numerous FDA-approved drugs and biologically active compounds.[1][2] Its derivatives are known to possess a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3]
The starting material, 2-phenyl-1-(thiophen-2-yl)ethanone, combines the thiophene moiety with a phenyl ethanone structure. The key to unlocking its therapeutic potential lies in strategic derivatization. The active methylene bridge (-CH2-) between the phenyl and carbonyl groups, along with the carbonyl group itself, provides reactive sites for building a diverse chemical library. This document provides a detailed guide for the synthesis of novel derivatives from this core structure, focusing on the generation of chalcone analogues and their subsequent transformation into pyrazolines, and outlines robust protocols for their preliminary biological screening.
Synthetic Derivatization Strategy
The primary synthetic route involves a base-catalyzed aldol condensation, a variant of the Claisen-Schmidt condensation, between 2-phenyl-1-(thiophen-2-yl)ethanone and various substituted aromatic aldehydes.[4][5] This reaction creates an α,β-unsaturated ketone system, a class of compounds commonly known as chalcones. These chalcones are not only biologically active in their own right but also serve as versatile intermediates for synthesizing more complex heterocyclic systems, such as pyrazolines, through cyclocondensation reactions.[6][7][8]
The general workflow for synthesis and screening is outlined below.
Caption: Overall workflow from synthesis to hit identification.
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Chalcone Analogues
This protocol details the base-catalyzed condensation to form α,β-unsaturated ketones. The reaction's success hinges on the formation of an enolate from the starting ketone, which then attacks the aldehyde.[9][10]
Materials:
-
2-Phenyl-1-(thiophen-2-yl)ethanone
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Deionized water
-
Dilute Hydrochloric Acid (HCl)
-
Standard laboratory glassware, magnetic stirrer, and TLC apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-phenyl-1-(thiophen-2-yl)ethanone (1.0 eq) and the selected substituted aromatic aldehyde (1.05 eq) in ethanol (15-20 mL).
-
Prepare a 40% aqueous solution of KOH. Slowly add the KOH solution dropwise to the stirred mixture at room temperature. The addition of a strong base is crucial to deprotonate the α-carbon, forming the reactive enolate ion.[11]
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture by slowly adding dilute HCl until it is slightly acidic (pH ~5-6). This step neutralizes the phenoxide and precipitates the product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the crude product in a desiccator or a vacuum oven at low heat.
-
Purify the chalcone analogue by recrystallization from ethanol to obtain a pure crystalline solid.
-
Characterize the final product using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: General Procedure for the Synthesis of Pyrazoline Derivatives
Pyrazolines are five-membered heterocyclic compounds synthesized here via the cyclocondensation of the chalcone intermediate with hydrazine hydrate.[12][13] The reaction is typically performed in a protic solvent and can be catalyzed by a weak acid like acetic acid.[6]
Materials:
-
Synthesized chalcone analogue (from Protocol 1)
-
Hydrazine hydrate (80% or higher)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve the chalcone analogue (1.0 eq) in ethanol (20 mL).
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Add a few drops (2-3) of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a condenser and heat the mixture to reflux (approximately 80°C) for 6-8 hours.[6]
-
Monitor the reaction progress by TLC. The disappearance of the chalcone spot indicates the reaction is proceeding.
-
After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the crude product thoroughly.
-
Purify the pyrazoline derivative by recrystallization from ethanol.
-
Characterize the final product using appropriate spectroscopic methods.
Caption: Two-step synthesis of pyrazoline derivatives.
Data Presentation: Synthetic Library
A library of derivatives can be synthesized by varying the aromatic aldehyde in Protocol 1. The results should be tabulated for clear comparison.
| Entry | Aldehyde Substituent (Ar) | Reaction Time (h) | Yield (%) | Appearance |
| C1 | 4-Chloro | 4 | 85 | Pale yellow solid |
| C2 | 4-Methoxy | 5 | 82 | White solid |
| C3 | 4-Nitro | 6 | 91 | Bright yellow solid |
| C4 | 2,4-Dichloro | 4 | 88 | Off-white solid |
| P1 | from C1 | 6 | 78 | White crystalline |
| P2 | from C2 | 8 | 75 | White powder |
Table 1: Example data for a synthesized library of chalcones (C1-C4) and corresponding pyrazolines (P1-P2).
Biological Screening Protocols
Based on the extensive literature on thiophene derivatives, antimicrobial and anticonvulsant screenings are high-priority starting points.[2][14]
Protocol 3: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the potency of an antimicrobial agent.[15][16] This protocol uses the broth microdilution method.[17][18]
Materials:
-
Synthesized compounds
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland standard
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control
-
DMSO (for dissolving compounds)
-
Incubator (37°C)
Procedure:
-
Compound Preparation: Prepare stock solutions of each synthesized compound in DMSO (e.g., 10 mg/mL).
-
Plate Setup: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Serial Dilution: Add 100 µL of the compound stock solution (appropriately diluted in MHB) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[18] Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[15]
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[16]
Protocol 4: Anticonvulsant Activity - Maximal Electroshock (MES) Seizure Test
The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[19][20] It measures the ability of a compound to prevent seizure spread.[21][22]
NOTE: All animal procedures must be approved by an Institutional Animal Ethics Committee (IAEC) and conducted in accordance with established guidelines for animal welfare.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Electroconvulsive shock generator with corneal electrodes
-
Synthesized compounds
-
Vehicle (e.g., 0.9% saline with 1% Tween 80)
-
Standard anticonvulsant drug (e.g., Phenytoin) as a positive control
-
Topical anesthetic (e.g., 0.5% tetracaine)
Procedure:
-
Animal Dosing: Administer the test compounds intraperitoneally (i.p.) to groups of mice (n=6-8 per group) at various doses (e.g., 10, 30, 100 mg/kg). Administer the vehicle to the control group and Phenytoin to the positive control group.
-
Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for the drug to be absorbed and distributed.
-
MES Induction: Apply a drop of topical anesthetic to the corneas of each mouse.[20] Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via the corneal electrodes.[20]
-
Observation: The primary endpoint is the abolition of the tonic hindlimb extension (THLE) phase of the seizure.[19][20] An animal is considered protected if it does not exhibit THLE.
-
Data Analysis: Calculate the percentage of animals protected at each dose. The ED₅₀ (median effective dose) can be determined using probit analysis.
Presentation of Biological Data
Results from the biological screens should be clearly tabulated to identify structure-activity relationships (SAR).
| Compound | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MES Protection (% at 30 mg/kg) |
| C1 | 16 | 32 | 33% |
| C2 | 64 | >128 | 17% |
| C3 | 8 | 16 | 0% |
| P1 | 8 | 16 | 83% |
| P2 | 32 | 64 | 50% |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Phenytoin | N/A | N/A | 100% |
Table 2: Sample biological activity data for the synthesized library.
Conclusion
The derivatization of 2-phenyl-1-(thiophen-2-yl)ethanone provides a fertile ground for the discovery of new bioactive molecules. The synthetic protocols for creating chalcone and pyrazoline libraries are robust and accessible. By systematically screening these derivatives using established antimicrobial and anticonvulsant assays, researchers can identify promising lead compounds for further development. The structure-activity relationships derived from these initial screens are critical for guiding the next phase of optimization in the drug discovery pipeline.
References
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Synthesis and Crystal Structures of N-Substituted Pyrazolines. (n.d.). PubMed Central (PMC). [Link]
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Kendre, M. M., & Baseer, M. A. (2013). Synthesis and Evaluation of Some New Pyrazoline Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry, 29(1), 253-256. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]
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SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. (2021). OJS UMMADA. [Link]
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Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.). National Institutes of Health (NIH). [Link]
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Spoială, A., Ilie, C. I., Rădulescu, M., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]
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Minimal Inhibitory Concentration (MIC). (2017). protocols.io. [Link]
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Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. [Link]
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Synthesis of series of chalcone and pyrazoline derivatives. (2017). The Pharma Innovation Journal. [Link]
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The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (n.d.). SciSpace. [Link]
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Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.22. [Link]
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Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. (2022). YouTube. [Link]
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The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. [Link]
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Biological Activities of Thiophenes. (2024). Encyclopedia MDPI. [Link]
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Synthesis of α,β-Unsaturated Ketones in Water: The Claisen–Schmidt Condensation Revisited. (n.d.). ResearchGate. [Link]
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Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI. [Link]
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Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). [Link]
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (n.d.). Frontiers. [Link]
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Therapeutic importance of synthetic thiophene. (n.d.). PubMed Central (PMC). [Link]
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Application Notes and Protocols for Electrophilic Substitution on Thiophene Rings
<
Introduction: The Unique Reactivity of the Thiophene Ring
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the synthesis of a vast array of pharmaceuticals and functional materials.[1] Its π-electron rich system makes it highly susceptible to electrophilic substitution reactions, a class of reactions where an electrophile replaces an atom, typically hydrogen, on the aromatic ring.[2] The reactivity of thiophene towards electrophiles is significantly greater than that of benzene but generally lower than that of furan and pyrrole.[1][3] This heightened reactivity is attributed to the ability of the sulfur atom to stabilize the positively charged intermediate, known as a σ-complex or arenium ion, formed during the reaction through the delocalization of its lone pair of electrons.[1][4]
This guide provides a comprehensive overview of the experimental setups for key electrophilic substitution reactions of thiophene, offering detailed protocols and insights into the causality behind experimental choices. The focus is on providing researchers, scientists, and drug development professionals with a practical and scientifically grounded resource for the functionalization of this important heterocyclic scaffold.
Core Principles: Mechanism and Regioselectivity
The generally accepted mechanism for electrophilic aromatic substitution on thiophene is a two-step process:
-
Attack of the Electrophile: The π-electron system of the thiophene ring acts as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation intermediate (σ-complex).[1][5]
-
Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that has bonded to the electrophile, restoring the aromaticity of the ring and yielding the substituted thiophene.[1]
A critical aspect of thiophene chemistry is its regioselectivity. Electrophilic attack preferentially occurs at the C2 (α) position over the C3 (β) position.[6] This preference is due to the greater stability of the intermediate carbocation formed upon attack at the C2 position, which can be stabilized by three resonance structures, as opposed to the two resonance structures that stabilize the intermediate from C3 attack.[1][6]
Caption: General mechanism of electrophilic substitution on the thiophene ring.
Key Electrophilic Substitution Reactions: Protocols and Experimental Insights
This section details the experimental setups for several common and synthetically useful electrophilic substitution reactions of thiophene.
Nitration of Thiophene
The introduction of a nitro group (-NO₂) onto the thiophene ring is a fundamental transformation, as the nitro group can be readily converted to other functional groups, such as amines.[7] Due to the high reactivity of thiophene, harsh nitrating conditions, such as the classic concentrated nitric acid and sulfuric acid mixture, can lead to degradation and are generally avoided.[8] Milder nitrating agents are preferred to achieve controlled monosubstitution.[7][8]
Data Presentation: Comparison of Nitration Methods
| Nitrating Agent/System | Solvent(s) | Temperature (°C) | Yield (%) | Ratio (2-nitro:3-nitro) | Reference(s) |
| Fuming HNO₃ | Acetic Anhydride / Acetic Acid | 10 | 70-85 | ~85:15 | [7] |
| HNO₃ / Trifluoroacetic Anhydride | Not specified | Not specified | 78 | 2-nitro derivative | [7][8] |
| Nitric Acid / Fe³⁺-montmorillonite | Dichloroethane | Reflux | High | Selective for 2-nitro | [7] |
| Copper (II) Nitrate | Not specified | Not specified | Good | Selective for 2-nitro | [7][8] |
Protocol 1: Nitration with Fuming Nitric Acid in Acetic Anhydride/Acetic Acid [7][9]
This is a classic and effective method for the mononitration of thiophene. Acetic anhydride is believed to react with nitric acid to form acetyl nitrate, a milder nitrating agent, and also helps to scavenge any nitrous acid that could lead to unwanted side reactions.[8]
-
Materials:
-
Thiophene
-
Fuming nitric acid (sp. gr. 1.51)
-
Acetic anhydride
-
Glacial acetic acid
-
Ice
-
2 L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel.
-
Ice-water bath
-
-
Procedure:
-
In the 2 L three-necked flask, prepare the nitrating mixture by cautiously adding 80 g (1.2 moles) of fuming nitric acid to 600 cc of glacial acetic acid while maintaining the temperature at 10°C with an ice-water bath.[9]
-
In a separate beaker, dissolve 84 g (1 mole) of thiophene in 340 cc of acetic anhydride.[9]
-
Divide both the nitrating mixture and the thiophene solution into two equal halves.
-
Add the first half of the nitrating mixture to the reaction flask and cool to 10°C.
-
Slowly add the first half of the thiophene solution from the dropping funnel to the stirred nitrating mixture, ensuring the temperature does not exceed 10°C. A rapid temperature increase may occur initially.[9]
-
After the addition is complete, cool the reaction mixture back to 10°C.
-
Add the second half of the nitrating mixture to the flask all at once.
-
Continue the nitration by gradually adding the remaining thiophene solution. A permanent light brown color should be maintained; a pink or dark red color indicates oxidation.[9]
-
After the addition is complete, allow the mixture to stir at room temperature for two hours.
-
Pour the reaction mixture onto an equal weight of crushed ice with vigorous shaking. The mononitrothiophene will precipitate as pale yellow crystals.[9]
-
Collect the crystals by filtration, wash with cold water, and air dry.
-
Caption: Experimental workflow for the nitration of thiophene.
Halogenation of Thiophene
Thiophene undergoes halogenation readily, often without the need for a Lewis acid catalyst, which is typically required for the halogenation of benzene.[10] The high reactivity of thiophene means that polysubstitution can be a significant side reaction, and reaction conditions must be carefully controlled to achieve monohalogenation.
Protocol 2: Bromination with N-Bromosuccinimide (NBS) [11]
N-Bromosuccinimide (NBS) is a mild and selective brominating agent, often favoring substitution at the most electron-rich position. For thiophene, this leads to high regioselectivity for the 2-position.[11]
-
Materials:
-
Thiophene derivative (e.g., 2-methylbenzo[b]thiophene)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottomed flask with magnetic stirrer
-
Ice bath
-
-
Procedure:
-
Dissolve the thiophene derivative (1 equivalent) in acetonitrile in a round-bottomed flask.
-
Stir the solution under a nitrogen atmosphere and cool to 0°C in an ice bath.
-
Add NBS (1.03 equivalents) to the solution portion-wise.
-
Remove the ice bath and stir the mixture at room temperature for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Friedel-Crafts Acylation of Thiophene
Friedel-Crafts acylation is a powerful method for introducing an acyl group onto the thiophene ring, forming a C-C bond and providing a versatile ketone intermediate.[12] Due to thiophene's reactivity, milder Lewis acids or solid acid catalysts can be employed compared to those used for benzene.[12][13]
Data Presentation: Catalysts for Friedel-Crafts Acylation of Thiophene with Acetic Anhydride [12]
| Catalyst | Reaction Temperature (K) | Thiophene Conversion (%) | 2-Acetylthiophene Selectivity (%) |
| NKC-9 | 333 | 85.3 | 99.8 |
| HZSM-5 | 333 | 92.4 | 99.7 |
| Hβ zeolite | 333 | 99.6 | 99.8 |
Protocol 3: Friedel-Crafts Acylation with Acetic Anhydride over Hβ Zeolite [12]
This protocol utilizes a solid acid catalyst, which offers advantages in terms of ease of separation and reusability, making it a more environmentally friendly approach.[12]
-
Materials:
-
Thiophene
-
Acetic anhydride
-
Hβ zeolite catalyst
-
50 mL round-bottomed flask with a condenser, thermometer, and magnetic stirrer
-
Water bath
-
-
Procedure:
-
In the round-bottomed flask, combine thiophene (1.0 mol) and acetic anhydride (3.0 mol).[12]
-
Add the fresh Hβ zeolite catalyst to the reaction mixture.
-
Heat the mixture in a water bath to the desired reaction temperature (e.g., 333 K or 60°C) with magnetic stirring.[12]
-
Monitor the reaction progress by Gas Chromatography (GC). Total conversion can be achieved in as little as 30 minutes at 353 K.[12]
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by filtration. The catalyst can be recovered, regenerated, and reused.[12]
-
The filtrate can be purified by distillation to obtain 2-acetylthiophene.
-
Vilsmeier-Haack Formylation of Thiophene
The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic compounds.[14][15] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[14][16]
Protocol 4: General Procedure for Vilsmeier-Haack Formylation [14]
This general protocol can be adapted for thiophene and its derivatives. The Vilsmeier reagent is a weaker electrophile than those used in many other electrophilic substitutions, making this reaction suitable for highly reactive substrates.[17]
-
Materials:
-
Thiophene or thiophene derivative
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice bath
-
Three-necked round-bottomed flask equipped with a dropping funnel, thermometer, and magnetic stirrer.
-
-
Procedure:
-
In the three-necked flask, place anhydrous DMF (as solvent and reagent) and cool to 0°C in an ice bath.
-
Slowly add POCl₃ (1.0-1.2 equivalents) dropwise to the DMF, maintaining the temperature at 0°C. The formation of a solid or viscous liquid indicates the generation of the Vilsmeier reagent.[14]
-
Allow the mixture to stir at 0°C for 30-60 minutes.
-
Dissolve the thiophene substrate (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the thiophene solution to the freshly prepared Vilsmeier reagent at 0°C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to a temperature between 40-70°C and stir for 2-6 hours, monitoring by TLC.[14]
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
Hydrolyze the intermediate iminium salt by adding an aqueous solution of sodium acetate or sodium hydroxide until the mixture is basic.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography or distillation.
-
Caption: Workflow for the Vilsmeier-Haack formylation of thiophene.
Sulfonation of Thiophene
Sulfonation of thiophene introduces a sulfonic acid group (-SO₃H) and is another important functionalization reaction. The high reactivity of thiophene towards sulfonation is the basis for its separation from benzene, as they have very similar boiling points.[10]
Protocol 5: Sulfonation with Fluosulfonic Acid [18]
This method provides a controlled way to sulfonate thiophene.
-
Materials:
-
Thiophene
-
Fluosulfonic acid
-
Water
-
Barium hydroxide
-
Reaction vessel with agitation and cooling capabilities
-
-
Procedure:
-
Slowly add thiophene (1 mol) to an excess of fluosulfonic acid (2 to 5 mols) with agitation, maintaining the temperature between -5°C and +10°C. The addition is typically carried out over about two hours.[18]
-
Continue to agitate the mixture at this temperature for an additional 2 to 5 hours.
-
After the sulfonation is complete, add a large excess of water to the reaction mixture.
-
Add a sufficient amount of barium hydroxide to make the solution alkaline (pH 8 to 10) and heat the mixture to 90-100°C for 2 hours. This forms the barium thiophene sulfonate.[18]
-
The barium salt can be isolated and subsequently treated with sulfuric acid or a soluble metal sulfate to obtain the desired thiophene sulfonic acid or its corresponding salt.[18]
-
Conclusion
The electrophilic substitution of thiophene is a versatile and powerful tool in organic synthesis. A thorough understanding of the underlying mechanisms and the careful selection of reaction conditions are paramount to achieving high yields and the desired regioselectivity. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of the thiophene ring and to develop novel molecules with applications in medicine and materials science.
References
- Brainly.in. (2023-12-27). explain electrophilic substitution reaction in thiophene.
- BenchChem. (n.d.). Application Notes and Protocols for the Nitration of Thiophene.
- BenchChem. (n.d.). Electrophilic Substitution on the Thiophene Ring: A Technical Guide.
- Pearson. (2024-09-23). Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems.
- ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives.
- YouTube. (2020-04-07). Electrophilic substitution of thiophene.
- Wikipedia. (n.d.). Thiophene.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde via Vilsmeier-Haack Reaction.
- Chemistry Stack Exchange. (2018-01-25). Difference between tendency of benzene and thiophene to undergo sulfonation.
- TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts.
- Organic Syntheses. (n.d.). 2-nitrothiophene.
- Chemistry Stack Exchange. (2019-12-26). Suitable reagents for nitration of thiophene.
- BenchChem. (n.d.). Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes.
- Tokyo Chemical Industry UK Ltd. (n.d.). TCI Practical Example: Bromination Reaction Using N-Bromosuccinimide.
- Unacademy. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation).
- Google Patents. (1949-08-30). US2480465A - Thiophene sulfonic acid preparation.
- ResearchGate. (2020-06-22). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
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Application Notes and Protocols: 2-Phenyl-1-(thiophen-2-yl)ethanone as a Cornerstone for Heterocyclic Synthesis
Introduction: The Strategic Value of a Thiophene-Based Ketone
In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among the myriad of building blocks available to synthetic chemists, 2-phenyl-1-(thiophen-2-yl)ethanone (CAS 13196-28-6) emerges as a particularly versatile and powerful precursor.[1][2] Its structure, featuring a reactive ketone, an adjacent activatable methylene group, and the pharmaceutically privileged thiophene ring, offers multiple points for synthetic diversification.
The thiophene nucleus itself is a "privileged pharmacophore," integral to numerous FDA-approved drugs, including the anti-inflammatory agent suprofen and the anticonvulsant tiagabine.[3][4] Derivatives of this five-membered heterocycle exhibit a vast spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[4][5][6]
This guide provides an in-depth exploration of the utility of 2-phenyl-1-(thiophen-2-yl)ethanone in constructing high-value heterocyclic systems. We will move beyond simple procedural lists to explain the mechanistic rationale behind key transformations, offering detailed, field-proven protocols for researchers engaged in drug discovery and synthetic methodology development.
Section 1: Synthesis of Polysubstituted 2-Aminothiophenes via the Gewald Reaction
One of the most direct and efficient applications of 2-phenyl-1-(thiophen-2-yl)ethanone is in the Gewald three-component reaction. This powerful one-pot synthesis provides access to highly functionalized 2-aminothiophenes, which are themselves crucial intermediates for more complex fused heterocycles.[7][8][9]
Principle and Mechanistic Insight
The Gewald reaction involves the condensation of a ketone with an active methylene nitrile (such as ethyl cyanoacetate or malononitrile) and elemental sulfur, catalyzed by a base (typically a secondary amine like morpholine or piperidine).[7][10]
The reaction proceeds through three key stages:
-
Knoevenagel Condensation: The base catalyzes the condensation between the ketone (2-phenyl-1-(thiophen-2-yl)ethanone) and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.[7]
-
Sulfur Addition (Michael Addition): The sulfur, activated by the amine base, adds to the β-carbon of the unsaturated intermediate. The exact mechanism of this step is complex, but it results in the formation of a sulfur-containing adduct.[7]
-
Cyclization and Tautomerization: The intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the final, stable aromatic 2-aminothiophene ring system.[7]
Caption: General workflow of the Gewald Reaction.
Protocol 1: Synthesis of Ethyl 2-amino-5-phenyl-4-(thiophen-2-yl)thiophene-3-carboxylate
This protocol details the synthesis of a specific 2-aminothiophene using 2-phenyl-1-(thiophen-2-yl)ethanone.
Materials:
-
2-Phenyl-1-(thiophen-2-yl)ethanone (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (0.5 eq)
-
Ethanol (solvent)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (30 mL).
-
Add 2-phenyl-1-(thiophen-2-yl)ethanone (e.g., 2.02 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and elemental sulfur (0.35 g, 11 mmol).
-
Stir the mixture to create a suspension. Causality: Ensuring the reactants are well-dispersated before initiating the reaction is crucial for consistent results.
-
Carefully add morpholine (0.44 g, 5 mmol) dropwise to the stirring suspension. Causality: Morpholine acts as a basic catalyst essential for the initial Knoevenagel condensation and for activating the elemental sulfur.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. A solid precipitate will typically form.
-
Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring to precipitate the product completely.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure ethyl 2-amino-5-phenyl-4-(thiophen-2-yl)thiophene-3-carboxylate as a crystalline solid.
Data Summary: Gewald Reaction Variants
| Ketone | Active Methylene Nitrile | Base | Typical Yield (%) |
| 2-Phenyl-1-(thiophen-2-yl)ethanone | Ethyl Cyanoacetate | Morpholine | 75-85% |
| 2-Phenyl-1-(thiophen-2-yl)ethanone | Malononitrile | Diethylamine | 70-80% |
| 2-Phenyl-1-(thiophen-2-yl)ethanone | Benzoylacetonitrile | Piperidine | 65-75% |
Section 2: Synthesis of Fused Thieno[2,3-b]pyridines
The 2-aminothiophenes synthesized via the Gewald reaction are ideal precursors for building fused heterocyclic systems, such as thieno[2,3-b]pyridines. These scaffolds are of significant interest in drug discovery, with derivatives showing potential as chemosensitizers in cancer therapy.[11]
Principle and Mechanistic Insight
The synthesis of the thieno[2,3-b]pyridine core from a 2-aminothiophene typically involves a cyclocondensation reaction. A common and effective strategy is the Friedländer annulation, which involves the reaction of the 2-aminothiophene (containing an ortho-carbonyl or cyano group) with a compound containing a reactive methylene group. In our case, the 2-amino-3-cyano or 2-amino-3-ethoxycarbonyl thiophene can react with cyclic ketones like cyclohexanone under acidic or basic conditions to form the fused pyridine ring.
Caption: Workflow from starting ketone to fused thienopyridine.
Protocol 2: Synthesis of a Substituted Thieno[2,3-b]pyridine
This protocol uses the 2-aminothiophene derivative from Protocol 1 as the starting material.
Materials:
-
Ethyl 2-amino-5-phenyl-4-(thiophen-2-yl)thiophene-3-carboxylate (1.0 eq)
-
Cyclohexanone (1.5 eq)
-
Phosphorus oxychloride (POCl₃) (solvent/reagent)
-
N,N-Dimethylformamide (DMF) (optional, co-solvent)
Procedure:
-
In a flame-dried, three-neck round-bottom flask fitted with a reflux condenser and a dropping funnel, place the 2-aminothiophene derivative (e.g., 3.57 g, 10 mmol).
-
Add phosphorus oxychloride (15 mL) and cyclohexanone (1.47 g, 15 mmol). Causality: POCl₃ acts as both a dehydrating agent and a catalyst to drive the cyclocondensation reaction.
-
Heat the mixture gently to 80-90°C with stirring for 3-5 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Monitor the reaction by TLC until the starting aminothiophene is consumed.
-
Cool the reaction mixture to room temperature and then very slowly and carefully pour it onto crushed ice (200 g) in a large beaker. This step is highly exothermic and must be done with caution.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.
-
The solid product will precipitate. Collect the solid by vacuum filtration, wash extensively with water until the filtrate is neutral.
-
Dry the crude product and purify by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent like toluene to yield the pure thieno[2,3-b]pyridine.
Section 3: Chalcone-Mediated Synthesis of Pyridones and Benzothiazepines
An alternative synthetic strategy involves first converting 2-phenyl-1-(thiophen-2-yl)ethanone into a chalcone. These α,β-unsaturated ketone intermediates are exceptionally versatile, serving as Michael acceptors and dienophiles, opening pathways to a diverse range of six- and seven-membered heterocycles.
Principle and Mechanistic Insight
The initial step is a Claisen-Schmidt condensation between 2-phenyl-1-(thiophen-2-yl)ethanone and a substituted benzaldehyde under basic conditions (e.g., NaOH in ethanol) to form the corresponding thienyl chalcone. This chalcone can then be used to synthesize:
-
Pyridones: By reacting with an active methylene nitrile (e.g., ethyl cyanoacetate) in the presence of a base like ammonium acetate. The reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration/tautomerization.
-
1,5-Benzothiazepines: Through condensation with 2-aminothiophenol. This reaction involves the initial formation of an imine, followed by an intramolecular Michael addition of the thiol onto the α,β-unsaturated system to form the seven-membered ring.[12] Thiophene-incorporated benzothiazepines have been investigated for their antiepileptic activity.[12]
Caption: Synthetic routes from the chalcone intermediate.
Protocol 3A: Synthesis of a Thienyl Chalcone Intermediate
Materials:
-
2-Phenyl-1-(thiophen-2-yl)ethanone (1.0 eq)
-
4-Chlorobenzaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol
Procedure:
-
Dissolve 2-phenyl-1-(thiophen-2-yl)ethanone (2.02 g, 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol) in ethanol (40 mL) in a flask at room temperature.
-
Prepare a 10% aqueous solution of NaOH and add it dropwise to the stirred solution until the mixture becomes cloudy and a precipitate begins to form.
-
Continue stirring at room temperature for 12-18 hours.
-
Collect the precipitated solid by filtration, wash with cold water and then with a small amount of cold ethanol.
-
Recrystallize from ethanol to yield the pure chalcone.
Protocol 3B: Synthesis of a Thiophene-Incorporated 1,5-Benzothiazepine
Materials:
-
Thienyl chalcone from Protocol 3A (1.0 eq)
-
2-Aminothiophenol (1.0 eq)
-
Glacial Acetic Acid (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve the chalcone (e.g., 3.25 g, 10 mmol) in absolute ethanol (50 mL).
-
Add 2-aminothiophenol (1.25 g, 10 mmol) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 8-10 hours, monitoring by TLC.
-
After cooling, a solid product will usually crystallize from the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the product by filtration, wash with cold ethanol, and dry. Recrystallization from ethanol or acetic acid can be performed for further purification.
Summary of Pharmacological Relevance
The heterocyclic systems derived from 2-phenyl-1-(thiophen-2-yl)ethanone are of significant interest to drug development professionals.
| Heterocyclic Core | Associated Biological Activities | Key References |
| 2-Aminothiophenes | Antimicrobial, Anti-inflammatory, Building blocks for kinase inhibitors | [5][9][13] |
| Thieno[2,3-b]pyridines | Anticancer (chemosensitizers), TDP1 Inhibition | [11] |
| Thienyl-Pyridones | Antimicrobial, CNS activity | [5] |
| 1,5-Benzothiazepines | Anticonvulsant, Antiepileptic | [12][14] |
This versatility underscores the strategic importance of 2-phenyl-1-(thiophen-2-yl)ethanone as a starting material, enabling access to a wide array of pharmacologically relevant scaffolds from a single, common precursor.
References
- Title: Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PMC - NIH Source: National Institutes of Health URL
- Title: Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PubMed Source: PubMed URL
- Title: Synthesis and Antiepileptic Evaluation of Some New Thiophene Incorporated 1,5-Benzothiazepine Derivatives Source: Research Journal of Pharmacy and Technology URL
- Title: Discovery of New 3-(Benzo[b]Thiophen-2-yl)
- Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: National Institutes of Health URL
- Title: Therapeutic importance of synthetic thiophene - PMC - PubMed Central Source: PubMed Central URL
- Title: Therapeutic Potential of Thiophene Compounds: A Mini-Review Source: Mini Reviews in Medicinal Chemistry URL
- Title: Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC Source: PubMed Central URL
- Title: Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives - PMC Source: PubMed Central URL
- Title: ChemInform Abstract: Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives.
- Title: Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide Source: PubMed URL
- Title: Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan Source: National Institutes of Health URL
- Title: Gewald reaction - Wikipedia Source: Wikipedia URL
- Title: Gewald Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL
- Title: 2-Phenyl-1-(thiophen-2-yl)
- Title: Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes Source: Arkivoc URL
- Title: Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar Source: Semantic Scholar URL
- Title: 2-Phenyl-1-(thiophen-2-yl)
- Title: 13196-28-6|2-Phenyl-1-(thiophen-2-yl)
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Application Notes & Protocols: A Multi-Spectroscopic Approach to Analyzing Reactions of 2-Phenyl-1-(thiophen-2-yl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Preamble: Beyond the Endpoint—A Dynamic View of Thiophene Chemistry
In modern chemical synthesis and drug development, understanding a chemical reaction is no longer confined to isolating the final product. It demands a dynamic, real-time comprehension of reaction pathways, kinetics, and the transient species that dictate success or failure. 2-Phenyl-1-(thiophen-2-yl)ethanone is a pivotal precursor, notably in the synthesis of chalcones—compounds recognized for their broad pharmacological potential, including anti-inflammatory and anti-cancer properties.[1][2] The ability to meticulously monitor its transformations is therefore of paramount importance for optimizing reaction yields, minimizing impurities, and ensuring the quality and purity of synthesized molecules.[3][4]
This guide provides an in-depth exploration of how core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS)—can be synergistically employed to study the reactions of 2-Phenyl-1-(thiophen-2-yl)ethanone. We move beyond simple data reporting to explain the causality behind experimental choices, empowering researchers to not only follow protocols but to design robust analytical strategies. Spectroscopic analysis is integral throughout the drug development pipeline, from initial discovery to quality control, ensuring product safety and efficacy.[5][6][7]
Section 1: The Spectroscopic Fingerprint of 2-Phenyl-1-(thiophen-2-yl)ethanone
Before monitoring a reaction, one must establish a baseline. The structure of 2-Phenyl-1-(thiophen-2-yl)ethanone offers distinct features for each spectroscopic method, providing a clear starting point for analysis.
Structure:
(Where Ph = Phenyl, Th = Thiophen-2-yl)
Table 1: Baseline Spectroscopic Data for 2-Phenyl-1-(thiophen-2-yl)ethanone
| Technique | Key Feature | Expected Value / Observation | Rationale |
| ¹H NMR | Methylene protons (-CH₂) | Singlet, ~4.3 ppm | Protons on the carbon between two electron-withdrawing groups (phenyl and carbonyl). |
| Phenyl protons | Multiplet, ~7.2-7.4 ppm | Standard aromatic region for a monosubstituted benzene ring. | |
| Thiophene protons | Multiplets, ~7.0-7.8 ppm | Three distinct protons on the thiophene ring, exhibiting characteristic coupling. | |
| ¹³C NMR | Carbonyl carbon (C=O) | ~190-195 ppm | Typical chemical shift for an aromatic ketone. |
| Methylene carbon (-CH₂) | ~45 ppm | Aliphatic carbon situated between two aromatic/carbonyl systems. | |
| FT-IR | Carbonyl stretch (νC=O) | ~1665-1685 cm⁻¹ | Conjugation with the thiophene ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[8][9] |
| C-H Aromatic stretch | ~3000-3100 cm⁻¹ | Characteristic C-H vibrations of the phenyl and thiophene rings. | |
| UV-Vis | π → π* transitions | λ_max ~250 nm & ~285 nm | Electronic transitions within the conjugated system formed by the thiophene ring and the carbonyl group. |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 202 | Corresponds to the molecular weight of C₁₂H₁₀OS.[10] |
| Major Fragments | m/z = 111 (Th-CO⁺), 91 (C₇H₇⁺) | α-cleavage on either side of the carbonyl group is a primary fragmentation pathway for ketones.[11] |
Section 2: In-Situ Reaction Monitoring with FT-IR Spectroscopy
Expertise & Experience: FT-IR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) probe, is a powerful tool for real-time reaction monitoring.[12] Its strength lies in tracking changes in specific functional groups. For reactions involving 2-Phenyl-1-(thiophen-2-yl)ethanone, the carbonyl (C=O) band is an exceptionally sensitive reporter of chemical change.
Causality: As a reaction proceeds, the electronic environment of the carbonyl group changes, causing a predictable shift in its stretching frequency. For instance, in a Claisen-Schmidt condensation to form a chalcone, the resulting α,β-unsaturation extends the conjugation, weakening the C=O bond and shifting its absorption to a lower wavenumber (e.g., from ~1670 cm⁻¹ to ~1650 cm⁻¹).[9][13] This allows for the simultaneous tracking of reactant consumption and product formation. In-situ monitoring eliminates the need for sampling, preserving the reaction's integrity and providing rich kinetic data that is often missed with offline methods.[14][15]
Application Protocol: Monitoring Chalcone Synthesis via In-Situ FT-IR
Objective: To monitor the progress of a base-catalyzed aldol condensation of 2-Phenyl-1-(thiophen-2-yl)ethanone with benzaldehyde.
Methodology:
-
System Setup: Assemble the reaction vessel equipped with a magnetic stirrer, temperature probe, and an in-situ ATR-FTIR probe (e.g., ReactIR).
-
Background Spectrum: Before adding reagents, collect a background spectrum of the solvent (e.g., ethanol). This is crucial for accurate subtraction, ensuring that observed peaks correspond only to reactants, intermediates, and products.
-
Reagent Loading: Charge the reactor with 2-Phenyl-1-(thiophen-2-yl)ethanone and benzaldehyde in ethanol.
-
Reaction Initiation & Data Collection:
-
Begin collecting spectra automatically (e.g., one spectrum every 2 minutes).[15]
-
Initiate the reaction by adding the catalyst (e.g., aqueous NaOH).
-
Continue data collection until the reaction reaches completion, as indicated by the stabilization of key spectral features.
-
-
Data Analysis:
Table 2: Expected FT-IR Spectral Changes During Chalcone Synthesis
| Species | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Trend Over Time |
| Reactant Ketone | ν(C=O) | ~1670 | Decrease |
| Benzaldehyde | ν(C=O) | ~1705 | Decrease |
| Product Chalcone | ν(C=O) (conjugated) | ~1650 | Increase |
| Product Chalcone | ν(C=C) (alkene) | ~1605 | Increase |
Workflow Visualization: FT-IR Reaction Monitoring
Caption: Workflow for in-situ FT-IR reaction monitoring.
Section 3: Structural Elucidation with NMR Spectroscopy
Expertise & Experience: While FT-IR provides kinetic data, NMR spectroscopy offers unparalleled detail on molecular structure.[4] For reactions of 2-Phenyl-1-(thiophen-2-yl)ethanone, ¹H NMR is invaluable for confirming the conversion of the methylene (-CH₂) group into the vinyl protons of a chalcone, providing definitive structural proof of the product.
Causality: The chemical environment dictates the resonance frequency (chemical shift) of a nucleus. The singlet of the methylene protons in the reactant (~4.3 ppm) is a highly specific signal. Upon reaction to form a chalcone, these protons are consumed and replaced by two new vinyl protons, which appear as doublets with a large coupling constant (J ≈ 15-16 Hz), confirming a trans stereochemistry.[18] Taking aliquots from the reaction mixture for "crude" NMR analysis can provide snapshots of the reaction's progress, revealing the ratio of reactant to product.[19]
Application Protocol: NMR Analysis of Reaction Aliquots
Objective: To confirm the structure of the synthesized chalcone and assess reaction conversion.
Methodology:
-
Sample Preparation:
-
At desired time points (e.g., t=0, t=1h, t=final), withdraw a small aliquot (~0.1 mL) from the reaction mixture.
-
Perform a mini-workup: quench the aliquot with dilute HCl, extract with a small volume of an organic solvent (e.g., ethyl acetate), and dry over Na₂SO₄.[19]
-
Evaporate the solvent under a stream of nitrogen.
-
Dissolve the crude residue in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[20][21] Chloroform-d is often chosen for its excellent solvating power for many organic compounds.[20]
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter, which can degrade spectral quality.[22]
-
-
Instrumental Parameters (¹H NMR, e.g., 400 MHz):
-
Number of Scans (NS): 8-16 scans for sufficient signal-to-noise.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm).
-
Integrate key signals: the reactant methylene singlet (~4.3 ppm) and one of the product vinyl proton doublets (e.g., ~7.5-8.0 ppm).
-
Calculate the conversion percentage by comparing the relative integrals of the reactant and product peaks.
-
Table 3: Diagnostic ¹H NMR Signal Changes for Chalcone Synthesis
| Proton(s) | Reactant Signal (δ, ppm) | Product Signal (δ, ppm) | Interpretation of Change |
| -CH₂- | ~4.3 (singlet) | Absent | Consumption of the methylene bridge. |
| Vinyl (α & β) | Absent | ~7.5 and ~7.8 (doublets, J≈15 Hz) | Formation of the trans-alkene double bond.[18][23] |
| Aromatic | ~7.0-7.8 (multiplets) | ~7.2-8.1 (complex multiplets) | Shift and increased complexity due to the extended conjugated system. |
Section 4: Kinetic Analysis using UV-Visible Spectroscopy
Expertise & Experience: UV-Vis spectroscopy is a highly sensitive and straightforward technique for monitoring reactions that involve a change in electronic conjugation.[24][25] According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species, making it ideal for quantitative kinetic studies.[24]
Causality: The conversion of 2-Phenyl-1-(thiophen-2-yl)ethanone to a chalcone creates a larger conjugated π-system. This extension of conjugation reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule absorbs light at a longer wavelength (a bathochromic or red shift). By monitoring the growth of the new absorbance maximum corresponding to the chalcone product, the reaction rate can be precisely determined.[26][27] This method is particularly valuable for enzyme kinetics studies where a substrate or product has a distinct chromophore.[28][29][30]
Application Protocol: Determining Reaction Rate with UV-Vis Spectroscopy
Objective: To calculate the initial rate constant for the formation of the chalcone product.
Methodology:
-
Determine λ_max:
-
Prepare dilute solutions of the pure reactant and the purified product in the reaction solvent (e.g., ethanol).
-
Scan the UV-Vis spectrum (e.g., 200-500 nm) for each to identify their respective maximum absorbance wavelengths (λ_max). The product chalcone should have a significantly red-shifted λ_max.
-
-
Kinetic Run:
-
Set the spectrophotometer to kinetics mode, monitoring the absorbance at the λ_max of the product.
-
Place a cuvette containing the reactant ketone and aldehyde in the solvent in the spectrophotometer and zero the instrument.
-
To initiate the reaction, inject a small, known concentration of the catalyst (e.g., NaOH solution) into the cuvette, mix quickly, and immediately start recording absorbance over time.
-
-
Data Analysis:
-
Plot Absorbance vs. Time. The initial, linear portion of this curve represents the initial reaction rate.
-
The slope of this initial linear region is the initial rate (dA/dt).
-
Using the Beer-Lambert Law (A = εbc), if the molar absorptivity (ε) of the product is known, the rate can be converted from absorbance units/time to concentration/time.
-
Logical Relationship: Conjugation and λ_max```dot
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High-throughput screening of 2-Phenyl-1-(thiophen-2-yl)ethanone libraries
Topic: High-Throughput Screening of 2-Phenyl-1-(thiophen-2-yl)ethanone Libraries for Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 2-phenyl-1-(thiophen-2-yl)ethanone scaffold represents a promising starting point for the discovery of novel therapeutics, with derivatives showing potential across various biological targets.[1] High-Throughput Screening (HTS) is an indispensable methodology for rapidly evaluating large chemical libraries derived from such scaffolds to identify active compounds, or "hits," that modulate a specific biomolecular pathway.[2] This guide provides a comprehensive framework for designing and executing an HTS campaign for 2-phenyl-1-(thiophen-2-yl)ethanone libraries, using a hypothetical kinase target as a case study. We will delve into the critical aspects of assay development, the HTS workflow, and the essential post-screen cascade of hit validation to ensure the selection of high-quality, progressing lead candidates.
The Scientific Rationale: Targeting Kinases with Thiophene-Based Scaffolds
The thiophene ring is a common motif in medicinal chemistry, valued for its ability to act as a bioisostere for a phenyl ring while possessing distinct electronic properties that can be exploited for molecular recognition. When combined with a phenyl-ethanone structure, the resulting 2-phenyl-1-(thiophen-2-yl)ethanone core offers a synthetically tractable backbone for creating diverse chemical libraries.[3] Kinases are a major class of drug targets, and their ATP-binding pockets are well-suited for interaction with heterocyclic compounds. The objective of screening a library based on this scaffold is to identify derivatives that can specifically inhibit the activity of a disease-relevant kinase, providing a starting point for a lead optimization program.
Designing a Robust HTS Campaign
A successful HTS campaign is built upon a foundation of meticulous assay design and a clear, logical workflow. The quality of the initial screen dictates the quality of the resulting hits.[4]
Assay Development: The Cornerstone of Screening
The first and most critical step is the development of a screening assay that is robust, reproducible, and amenable to automation.[4][5] For our kinase target, a variety of assay formats are available. We will focus on a biochemical, fluorescence polarization (FP) based assay, which is a common and reliable method for HTS.
Causality Behind Experimental Choices:
-
Assay Type (Biochemical vs. Cell-Based): A biochemical assay directly measures the inhibition of the purified kinase enzyme. This approach is generally simpler, has fewer confounding variables than a cell-based assay, and is ideal for a primary screen to establish direct target engagement. Cell-based assays are crucial later in the validation process to confirm activity in a more biologically relevant context.[4]
-
Detection Technology (Fluorescence Polarization): FP is a homogeneous assay format (no wash steps required), which is highly amenable to automation. It measures the change in the rotational speed of a fluorescently labeled tracer peptide upon phosphorylation by the kinase. Inhibition of the kinase prevents phosphorylation, resulting in a low FP signal. This technology is sensitive and generally less prone to certain types of compound interference compared to other fluorescence intensity-based methods.
Key Assay Validation Parameters:
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A statistical measure of assay quality, reflecting the signal window and data variation. | Z' > 0.5 |
| Signal-to-Background (S/B) | The ratio of the signal from the uninhibited control to the background signal. | S/B > 5 |
| Coefficient of Variation (%CV) | A measure of the variability of the control wells. | %CV < 10% |
| DMSO Tolerance | The maximum concentration of DMSO (the compound solvent) that does not affect assay performance. | Typically ≤ 1% final concentration |
The High-Throughput Screening Workflow
The HTS process involves the rapid testing of thousands of compounds, a task made possible through robotics and automation.[2] The workflow must be optimized to minimize variability and ensure data integrity.
Caption: Automated HTS workflow for a kinase inhibition assay.
The Hit Validation Cascade: Separating Signal from Noise
A primary HTS campaign will inevitably identify numerous "hits," many of which are false positives or artifacts.[4][6] A rigorous hit validation cascade is non-negotiable to eliminate these and focus resources on the most promising compounds.[6] This multi-step process ensures that selected hits are genuine, specific, and act through the desired mechanism.
Caption: A typical hit validation and triage cascade.
Key Validation Stages:
-
Hit Confirmation and Dose-Response: Primary hits, initially identified at a single concentration, are re-tested across a range of concentrations to determine their potency (IC50) and to observe the shape of the inhibition curve. Atypical curve shapes can indicate toxicity or compound aggregation.[4]
-
Computational and Chemical Triage: Before further wet-lab experiments, hits are analyzed computationally. This step flags and removes compounds with undesirable characteristics, such as Pan-Assay Interference Compounds (PAINS) or known frequent hitters from historical screening data.[6]
-
Orthogonal and Counter-Screens: This is a critical step to eliminate artifacts related to the assay technology.[4] An orthogonal assay confirms the biological outcome using a different detection method (e.g., a luminescence-based kinase assay instead of FP). A counter-screen can be used to identify compounds that interfere with the reporter enzyme or detection reagents directly.[4]
-
Biophysical Validation: To confirm direct binding of the compound to the kinase target, biophysical methods are employed. Techniques like Differential Scanning Fluorimetry (DSF) or Surface Plasmon Resonance (SPR) provide label-free evidence of a physical interaction, which is the gold standard for validating a true hit.[6][7]
-
Cellular Target Engagement: Finally, leading compounds must be tested for their ability to engage the target in a cellular environment. A Cellular Thermal Shift Assay (CETSA) can demonstrate that a compound binds to and stabilizes its target inside intact cells.[6]
Protocol: HTS for Kinase Inhibitors using Fluorescence Polarization
This protocol outlines a 384-well plate format FP assay for a primary screen of a 10,000-compound 2-phenyl-1-(thiophen-2-yl)ethanone library.
Materials and Reagents
| Reagent | Supplier | Final Concentration | Purpose |
| Kinase Enzyme | In-house/Vendor | 5 nM | Target enzyme |
| Fluorescent Tracer Peptide | Vendor | 10 nM | Substrate for phosphorylation |
| ATP | Sigma-Aldrich | 10 µM (Km) | Co-factor for kinase reaction |
| Assay Buffer (HEPES, MgCl2, Brij-35) | In-house | 1X | Provides optimal reaction conditions |
| Compound Library | In-house | 10 µM | Test articles |
| Staurosporine | Sigma-Aldrich | 1 µM | Positive control (potent inhibitor) |
| DMSO | Sigma-Aldrich | 0.5% | Negative control (vehicle) |
| 384-well black, low-volume plates | Greiner Bio-One | N/A | Assay plates |
Step-by-Step Screening Protocol
-
Compound Plating: Using an acoustic liquid handler (e.g., Labcyte Echo), dispense 50 nL of each compound from the 2 mM library stock plates into the bottom of the 384-well assay plates. This results in a 10 µM final assay concentration. Dispense DMSO into control wells.
-
Enzyme/Peptide Addition: Prepare a 2X Kinase/Peptide mix in cold assay buffer. Add 5 µL of this mix to all wells of the assay plate using an automated dispenser.
-
Incubation: Briefly centrifuge the plates (1 min at 1000 rpm) to collect the reagents at the bottom of the wells. Incubate for 15 minutes at room temperature to allow compounds to interact with the enzyme.
-
Reaction Initiation: Prepare a 2X ATP solution in assay buffer. Add 5 µL of the ATP solution to all wells to start the kinase reaction.
-
Reaction Incubation: Centrifuge the plates again. Incubate for 60 minutes at room temperature. The incubation time should be optimized during assay development to ensure the reaction is in the linear range.
-
Signal Detection: Read the plates on an FP-capable plate reader (e.g., PerkinElmer EnVision). Excite at 485 nm and measure parallel and perpendicular emission at 535 nm.
Data Analysis and Hit Identification
-
Calculate FP values (in mP): mP = 1000 * (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular) where G is the G-factor.
-
Data Normalization: Normalize the data on a per-plate basis. Calculate the percent inhibition for each well: % Inhibition = 100 * (1 - (mP_compound - mP_pos_ctrl) / (mP_neg_ctrl - mP_pos_ctrl)).
-
Hit Selection: A common method for primary screens is the Z-score, which measures how many standard deviations a compound's result is from the plate median.[2] A Z-score of <-3 is often used as a primary hit cutoff.
Data Presentation: From Hits to Leads
After the validation cascade, data should be summarized to facilitate decision-making.
Table 1: Dose-Response and Orthogonal Assay Results for Confirmed Hits
| Compound ID | Primary Screen (% Inh @ 10µM) | FP IC50 (µM) | Orthogonal Assay IC50 (µM) |
| P2T-001 | 95.2 | 1.2 | 1.5 |
| P2T-002 | 88.1 | 3.5 | 4.1 |
| P2T-003 (Artifact) | 91.5 | 2.8 | > 50 |
| P2T-004 | 79.8 | 8.1 | 9.5 |
Table 2: Biophysical and Cellular Validation of Prioritized Hits
| Compound ID | DSF ΔTm (°C) | SPR Binding (KD, µM) | CETSA Engagement (Cellular) |
| P2T-001 | 5.1 | 0.8 | Yes |
| P2T-002 | 4.5 | 2.9 | Yes |
| P2T-004 | 0.2 | No Binding | No |
-
Interpretation: P2T-003 was identified as an assay artifact because it was inactive in the orthogonal assay. P2T-004 failed to show direct binding in biophysical assays and was deprioritized. P2T-001 and P2T-002 were confirmed as true, direct-binding inhibitors that engage the target in cells, making them high-quality starting points for a medicinal chemistry program.
Conclusion
The high-throughput screening of a 2-phenyl-1-(thiophen-2-yl)ethanone library is a powerful strategy for identifying novel kinase inhibitors. Success is not merely defined by the initial hit rate, but by the careful implementation of a robust, well-validated assay and a stringent, multi-faceted hit validation cascade. By systematically eliminating artifacts and confirming direct target engagement through orthogonal and biophysical methods, researchers can ensure that the compounds advanced to lead optimization have the highest probability of success in the drug discovery pipeline.
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]
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Parham, F., et al. (2019). Quantitative high-throughput screening data analysis: challenges and recent advances. PMC - NIH. [Link]
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Rudolph, M., et al. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. [Link]
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Assay Development & Screening. Curia Global. [Link]
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Glick, M., et al. (2003). Comprehensive Analysis of High-Throughput Screening Data. SPIE Digital Library. [Link]
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Developing and Validating Assays for Small-Molecule Biomarkers. (2016). Pharmaceutical Technology. [Link]
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Establishing assays and small molecule screening facilities for Drug Discovery programs. (2011). ResearchGate. [Link]
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Four Well-Established Strategies Used in Hit Identification. (2022). Clinical Research News. [Link]
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Genick, C., et al. (2014). Applications of Biophysics in High-Throughput Screening Hit Validation. PubMed. [Link]
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2-Phenyl-1-(thiophen-2-yl)ethanone CAS 13196-28-6. BIOSYNCE. [Link]
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Application Notes & Protocols: 2-Phenyl-1-(thiophen-2-yl)ethanone as a Versatile Precursor in Advanced Materials Science
Introduction: 2-Phenyl-1-(thiophen-2-yl)ethanone, a ketone featuring both a phenyl and a thiophene moiety, is a pivotal building block in the synthesis of advanced functional materials.[1][2][3][] Its unique electronic structure, characterized by the electron-rich thiophene ring and the tunable properties of the phenyl group, makes it an attractive starting material for a range of applications in materials science. The reactive ketone and the adjacent methylene group provide versatile handles for a variety of chemical transformations, allowing for its incorporation into complex molecular architectures. This guide provides an in-depth exploration of its application in the development of organic light-emitting diodes (OLEDs), photo-crosslinkable polymers, and chemosensors, complete with detailed experimental protocols and the scientific rationale behind the synthetic strategies.
Section 1: Synthesis of Donor-π-Acceptor (D-π-A) Emitters for Organic Light-Emitting Diodes (OLEDs)
Expertise & Experience: The design of efficient emitters is central to the advancement of OLED technology. The combination of electron-donating and electron-accepting units within a single molecule, connected by a π-conjugated bridge, is a well-established strategy for creating materials with high quantum yields and tunable emission colors. The thiophene unit in 2-phenyl-1-(thiophen-2-yl)ethanone can be elaborated into a more extended π-system, such as thienothiophene, which acts as an excellent π-linker. The phenyl group can be functionalized to act as a donor or can be part of a larger donor structure. The ketone functionality allows for the construction of fused ring systems, which enhances planarity and electronic communication within the molecule.
Trustworthiness: The following protocol is a representative synthesis of a D-π-A type fluorophore, adapted from established methodologies for creating thienothiophene-based emitters. The workflow is designed to be self-validating, with clear checkpoints for characterization (e.g., NMR, mass spectrometry) to ensure the successful formation of each intermediate.
Rationale for Material Design
The goal is to construct a molecule with a strong intramolecular charge transfer (ICT) character. This is achieved by connecting a triphenylamine (TPA) donor group to a dimesitylboron (DMB) acceptor group via a thieno[3,2-b]thiophene π-bridge. The thieno[3,2-b]thiophene core, derived from 2-phenyl-1-(thiophen-2-yl)ethanone, provides a planar and electron-rich scaffold that facilitates efficient charge transfer from the donor to the acceptor upon photoexcitation. This leads to a large Stokes shift and high fluorescence quantum yields, which are desirable properties for OLED emitters.
Experimental Workflow Diagram
Caption: Synthetic workflow for a D-π-A OLED emitter.
Detailed Protocol: Synthesis of a Thienothiophene-Based Emitter
Step 1: Synthesis of the Thieno[3,2-b]thiophene Core
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-phenyl-1-(thiophen-2-yl)ethanone (1 eq.) and polyphosphoric acid (PPA) (10-20 wt. eq.) in chlorobenzene (sufficient to ensure stirring).
-
Reaction: Heat the mixture to reflux (approx. 130°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The rationale for using PPA is its ability to act as both a Brønsted acid and a dehydrating agent, catalyzing the intramolecular cyclization to form the fused thienothiophene ring system.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with vigorous stirring.
-
Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water and then with a small amount of cold methanol. The crude product can be further purified by column chromatography on silica gel.
Step 2: Bromination of the Thienothiophene Core
-
Reaction Setup: Dissolve the synthesized thienothiophene derivative (1 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) in a round-bottom flask protected from light.
-
Reaction: Cool the solution to 0°C and add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise. The use of NBS at low temperatures allows for selective mono-bromination at the most electron-rich position of the thienothiophene core.
-
Work-up and Purification: Stir the reaction at room temperature until completion (monitored by TLC). Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Step 3: Suzuki Coupling with Triphenylamine Donor
-
Reaction Setup: To a degassed mixture of the brominated thienothiophene (1 eq.), a triphenylamine-boronic acid or boronic ester derivative (1.2 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (3 eq.) in a solvent mixture like toluene/ethanol/water, add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.).
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere until the starting material is consumed. The Suzuki coupling is a robust and efficient method for forming carbon-carbon bonds between aromatic rings, essential for constructing the D-π-A architecture.
-
Work-up and Purification: After cooling, perform an aqueous work-up, extract the product into an organic solvent, and purify by column chromatography.
Step 4: Final Borylation to Install the Acceptor
-
Reaction Setup: Dissolve the TPA-thienothiophene intermediate (1 eq.) in anhydrous THF and cool to -78°C under a nitrogen atmosphere.
-
Reaction: Add a strong base such as t-butyllithium (1.1 eq.) dropwise to perform a lithium-halogen exchange or deprotonation. After stirring for a short period, add dimesitylboron fluoride (1.2 eq.). This step introduces the electron-accepting boron moiety.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product. Purify the final D-π-A emitter by column chromatography and subsequent recrystallization or sublimation to achieve the high purity required for OLED device fabrication.
Expected Performance Data
The resulting D-π-A emitters based on thienothiophene are expected to exhibit strong photoluminescence in the visible spectrum. The performance characteristics are highly dependent on the specific molecular structure and the OLED device architecture.
| Property | Expected Value | Rationale |
| Absorption Max (λ_abs) | 400 - 450 nm | Corresponds to the π-π* transition of the conjugated system. |
| Emission Max (λ_em) | 500 - 550 nm | Emission from the ICT excited state, resulting in a large Stokes shift. |
| Quantum Yield (Φ_F) | > 50% in solution | The D-π-A design minimizes non-radiative decay pathways. |
| External Quantum Eff. (EQE) | 3 - 6% | For a solution-processed device, this represents good performance. |
Section 2: Development of Photo-Crosslinkable Polymers
Expertise & Experience: Photo-crosslinkable polymers are materials that form covalent bonds between polymer chains upon exposure to light, leading to the formation of a network structure. This process can dramatically alter the material's properties, such as solubility, thermal stability, and mechanical strength. 2-Phenyl-1-(thiophen-2-yl)ethanone can be converted into a chalcone, a well-known photosensitive moiety that undergoes [2+2] cycloaddition upon UV irradiation. By incorporating this chalcone into a polymer backbone or as a pendant group, a photo-crosslinkable material can be created.
Trustworthiness: The following protocols are based on established chemical transformations: Claisen-Schmidt condensation to form the chalcone monomer, followed by a standard polymerization technique. The cross-linking process is a well-documented photochemical reaction.
Rationale for Material Design
The core of this application lies in the photochemical reactivity of the α,β-unsaturated ketone of the chalcone unit. Upon irradiation with UV light, the π-bonds of two chalcone moieties can undergo a [2+2] cycloaddition to form a cyclobutane ring. When these chalcone units are part of polymer chains, this reaction creates cross-links between them, rendering the polymer insoluble. This property is highly valuable for applications in photolithography, negative photoresists, and optical data storage.
Experimental Workflow Diagram
Caption: Workflow for creating a photo-crosslinkable polymer.
Detailed Protocol: Synthesis and Crosslinking
Step 1: Synthesis of a Polymerizable Chalcone Monomer
-
Reaction Setup: In a round-bottom flask, dissolve 2-phenyl-1-(thiophen-2-yl)ethanone (1 eq.) and a functionalized benzaldehyde containing a polymerizable group, such as 4-vinylbenzaldehyde (1 eq.), in ethanol.
-
Reaction: Cool the mixture in an ice bath and add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise with stirring. The base deprotonates the α-carbon of the ketone, which then acts as a nucleophile, attacking the aldehyde in a Claisen-Schmidt condensation.
-
Work-up and Purification: Allow the reaction to stir at room temperature until a precipitate forms. Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with cold ethanol. Recrystallize the crude chalcone monomer from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain a pure product.
Step 2: Polymerization of the Chalcone Monomer
-
Reaction Setup: Dissolve the purified chalcone monomer (1 eq.) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.01 eq.) in an anhydrous solvent like toluene or THF in a Schlenk flask.
-
Polymerization: Degas the solution by several freeze-pump-thaw cycles and then heat the mixture under a nitrogen atmosphere at 60-80°C for 24 hours.
-
Isolation of Polymer: Cool the reaction mixture and precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as methanol. Collect the polymer by filtration, redissolve it in a small amount of a good solvent (e.g., chloroform), and re-precipitate. Dry the final polymer under vacuum.
Step 3: Photo-Crosslinking of the Polymer Film
-
Film Preparation: Dissolve the synthesized polymer in a suitable solvent (e.g., chloroform, cyclopentanone) to form a viscous solution (e.g., 10 wt%). Cast a thin film onto a substrate (e.g., glass slide, silicon wafer) by spin-coating. Bake the film to remove the solvent.
-
Irradiation: Expose the polymer film to UV radiation (e.g., from a high-pressure mercury lamp) with a wavelength typically greater than 300 nm to initiate the [2+2] cycloaddition. The cross-linking can be monitored by observing the decrease in the characteristic UV-Vis absorption of the chalcone chromophore.
-
Verification of Crosslinking: After irradiation, immerse the film in the solvent used for casting. An un-cross-linked film will redissolve, while a successfully cross-linked film will remain intact, demonstrating the change in solubility.
Section 3: Fluorescent Chemosensors for Ion Detection
Expertise & Experience: Thiophene-based chalcones are excellent candidates for fluorescent chemosensors.[5] The inherent fluorescence of the conjugated system can be modulated by the binding of an analyte, such as a metal ion. The carbonyl and hydroxyl groups (if a hydroxy-substituted aldehyde is used) of the chalcone can act as a binding site for cations. This binding event often perturbs the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a detectable change in the fluorescence spectrum (e.g., quenching or enhancement), which forms the basis of the sensing mechanism.[6]
Trustworthiness: The protocol describes the synthesis of a simple chalcone-based sensor and a standard method for evaluating its sensing properties using fluorescence spectroscopy. This is a fundamental and widely validated approach in the field of chemical sensing.[7][8]
Rationale for Sensor Design
The objective is to create a molecule that exhibits a selective change in its fluorescence properties upon binding to a specific metal ion. By reacting 2-phenyl-1-(thiophen-2-yl)ethanone with a salicylaldehyde derivative, a chalcone with a hydroxyl group ortho to the carbonyl is formed. This "O-hydroxy" arrangement creates a bidentate chelation site that can selectively bind to certain metal ions. The binding event restricts the rotation around single bonds and alters the electronic distribution in the molecule, which in turn affects the fluorescence emission. For instance, binding with a paramagnetic ion like Fe³⁺ often leads to fluorescence quenching.[6]
Experimental Workflow Diagram
Caption: Workflow for the synthesis and evaluation of a chalcone-based fluorescent sensor.
Detailed Protocol: Sensor Synthesis and Ion Titration
Step 1: Synthesis of the Chalcone Sensor
-
Follow the procedure outlined in Section 2.3, Step 1 , using salicylaldehyde (2-hydroxybenzaldehyde) as the aldehyde reactant.
-
The product, (E)-1-(2-hydroxyphenyl)-3-phenyl-3-(thiophen-2-yl)prop-2-en-1-one, should be purified by recrystallization from ethanol to yield a crystalline solid.
Step 2: Preparation of Stock Solutions
-
Sensor Stock Solution: Prepare a stock solution of the synthesized chalcone sensor (e.g., 1 mM) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water (e.g., 6:4 v/v).[5]
-
Analyte Stock Solutions: Prepare stock solutions (e.g., 10 mM) of various metal perchlorates or chlorides (e.g., Fe³⁺, Cu²⁺, Ag⁺, Zn²⁺, Hg²⁺, etc.) in the same solvent system.
Step 3: Fluorescence Titration Experiment
-
Initial Measurement: In a quartz cuvette, place a dilute solution of the sensor (e.g., 10 µM) and record its fluorescence emission spectrum using a spectrofluorometer.
-
Titration: Add small aliquots of a specific metal ion stock solution to the cuvette, and record the fluorescence spectrum after each addition. Ensure thorough mixing after each addition.
-
Selectivity Study: To test for selectivity, add a significant excess (e.g., 10 equivalents) of various potentially interfering metal ions to separate solutions of the sensor and record the fluorescence response. Then, to these solutions, add the target ion to see if the expected response is still observed.
Data Analysis and Expected Results
The interaction of the chalcone sensor with a target metal ion is expected to cause a significant change in fluorescence intensity.
| Parameter | Description | Expected Outcome |
| Selectivity | The sensor should show a pronounced fluorescence change for a specific ion compared to others. | High fluorescence quenching observed only in the presence of Fe³⁺, for example. |
| Detection Limit | The lowest concentration of the ion that can be reliably detected. | Typically in the micromolar (µM) to nanomolar (nM) range. |
| Binding Stoichiometry | The ratio in which the sensor and ion bind, often determined by a Job's plot. | A 1:1 or 1:2 sensor-to-metal ion binding ratio is common. |
By plotting the change in fluorescence intensity against the concentration of the added metal ion, a binding constant can be calculated, providing a quantitative measure of the sensor's affinity for the ion.
References
-
A Thiophene built Chalcone as fluorescent chemosensor for silver ions and their applications in strip-paper, ointments, and bio-imaging. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Thiophene based chemosensors: a comprehensive review on synthesis and detection of cations and anions. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]
-
A Comprehensive Review on Thiophene Based Chemosensors. (2021). ResearchGate. Retrieved January 11, 2026, from [Link]
-
BIOSYNCE. (n.d.). 2-Phenyl-1-(thiophen-2-yl)ethanone CAS 13196-28-6. Retrieved January 11, 2026, from [Link]
-
Lead Sciences. (n.d.). 2-Phenyl-1-(thiophen-2-yl)ethanone. Retrieved January 11, 2026, from [Link]
-
Mahesha, P., Shetty, N. S., Kulkarni, S. D., & Sinha, R. K. (2024). A selective bis-thiophene chalcone-based spectrofluorimetric sensor for Fe3+. Luminescence, 39(7), e4823. [Link]
Sources
- 1. biosynce.com [biosynce.com]
- 2. 2-Phenyl-1-(thiophen-2-yl)ethanone - Lead Sciences [lead-sciences.com]
- 3. 13196-28-6|2-Phenyl-1-(thiophen-2-yl)ethanone|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. A selective bis-thiophene chalcone-based spectrofluorimetric sensor for Fe3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Phenyl-1-(thiophen-2-yl)ethanone
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Phenyl-1-(thiophen-2-yl)ethanone. As a key intermediate in various synthetic pathways, achieving a high yield and purity of this compound is often critical. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, with a focus on the widely employed Friedel-Crafts acylation route.
Troubleshooting Guide: Enhancing Yield and Purity
This section is structured in a question-and-answer format to directly address specific issues that may arise during the synthesis of 2-Phenyl-1-(thiophen-2-yl)ethanone.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I address them?
A1: Low yields in the Friedel-Crafts acylation of thiophene with phenylacetyl chloride or a related acylating agent can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Underlying Causes & Corrective Actions:
-
Catalyst Inactivity: Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are extremely sensitive to moisture. Any water present in the reaction system will lead to the deactivation of the catalyst, significantly reducing the reaction rate and overall yield.
-
Troubleshooting Protocol:
-
Ensure all glassware is rigorously dried in an oven (e.g., at 120°C for several hours) and allowed to cool in a desiccator before use.
-
Use anhydrous solvents. It is recommended to use freshly distilled solvents or commercially available anhydrous grades.
-
The Lewis acid catalyst should be of high purity and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
-
-
-
Sub-optimal Reaction Temperature: The temperature at which the reaction is conducted plays a critical role. While some Friedel-Crafts acylations proceed at room temperature, others may require cooling to control exothermic reactions or heating to overcome the activation energy barrier. For the acylation of a reactive heterocycle like thiophene, initial cooling is often recommended to prevent polymerization.
-
Optimization Strategy:
-
Begin the reaction at a low temperature (e.g., 0-5°C) during the addition of the acylating agent to the mixture of thiophene and Lewis acid.
-
After the initial addition, allow the reaction to slowly warm to room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
If the reaction is sluggish, gentle heating (e.g., to 40-50°C) may be necessary. However, be cautious as excessive heat can promote side reactions.
-
-
-
Inadequate Stoichiometry of the Lewis Acid: In Friedel-Crafts acylation, the Lewis acid not only catalyzes the reaction but also forms a complex with the carbonyl group of the product ketone. This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or even a slight excess) of the Lewis acid is often required.
-
Recommendation: Use at least 1.1 to 1.2 molar equivalents of the Lewis acid relative to the acylating agent.
-
-
Thiophene Polymerization: Thiophene is an electron-rich heterocycle and can be susceptible to polymerization in the presence of strong Lewis acids. This is a common side reaction that consumes starting material and complicates purification.
-
Mitigation Strategies:
-
Employ milder Lewis acids such as tin(IV) chloride (SnCl₄), zinc chloride (ZnCl₂), or ethylaluminum dichloride (EtAlCl₂).[1]
-
Consider using solid acid catalysts like Hβ zeolite, which can offer high selectivity for the desired product with reduced polymerization.[2][3]
-
Maintain a low reaction temperature, especially during the initial stages.
-
-
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity and minimize side products?
A2: While the Friedel-Crafts acylation of unsubstituted thiophene strongly favors substitution at the 2-position, the formation of isomers and other side products can occur under certain conditions.
Understanding and Controlling Regioselectivity:
The preferential acylation at the C2 position of the thiophene ring is a well-established principle, attributed to the greater stabilization of the carbocation intermediate formed during the electrophilic attack at this position through resonance.[4] The intermediate for C2 attack can be described by more resonance structures compared to the intermediate for C3 attack, making it the lower energy pathway.
Caption: General workflow for the synthesis of 2-Phenyl-1-(thiophen-2-yl)ethanone.
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Recommended Condition | Rationale | Potential Issues if Deviated |
| Catalyst | Anhydrous AlCl₃ (1.1 eq) | Ensures complete reaction by accounting for product complexation. | Low yield due to incomplete reaction. |
| Solvent | Anhydrous Dichloromethane | Good solubility for reactants and complex; relatively inert. | Side reactions; poor solubility. |
| Temperature | 0-5°C (addition), then RT | Controls exothermicity and minimizes polymerization. | Polymerization; side product formation. |
| Reactant Ratio | Thiophene (1.2 eq) : Phenylacetyl Chloride (1.0 eq) | Minimizes di-acylation. | Increased di-acylation. |
| Work-up | Quench with ice/HCl | Decomposes catalyst complexes safely. | Incomplete decomposition; difficult extraction. |
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- Hart, H., Craine, L. E., Hart, D. J., & Hadad, C. M. (2011). Organic Chemistry: A Short Course (13th ed.). Cengage Learning.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Paal-Knorr Thiophene Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Gewald Aminothiophene Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- S. M. Al-Zahrani. (2001). The Acetylation of Thiophene with Acetic Anhydride over Zeolite H-Beta.
- Yadav, G. D., & Krishnan, M. S. (1998). Acylation of thiophene with acetic anhydride over clay and zeolite catalysts.
Sources
Technical Support Center: Synthesis of 2-Acetylthiophene Derivatives
Welcome to the technical support center for the synthesis of 2-acetylthiophene derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments, ensuring the integrity and success of your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 2-acetylthiophene and its derivatives, providing explanations for the underlying causes and actionable solutions.
Q1: Why is the yield of my 2-acetylthiophene synthesis unexpectedly low?
Low yields are a frequent challenge and can be attributed to several factors, ranging from catalyst choice to reaction conditions.
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material is still present after the expected reaction time, consider extending the reaction duration or cautiously increasing the temperature.[1]
-
Catalyst Inactivity: The Lewis acid catalyst is crucial for the acylation to proceed. Ensure your catalyst is fresh and anhydrous. Strong Lewis acids like aluminum chloride (AlCl₃) are highly moisture-sensitive. Consider switching to a milder, less moisture-sensitive catalyst such as stannic chloride (SnCl₄) or zinc chloride (ZnCl₂).[2][3] In some cases, ortho-phosphoric acid has been reported to give yields as high as 94%.[1][4]
-
Suboptimal Reactant Stoichiometry: The ratio of reactants can significantly impact the yield. In some protocols, using an excess of the acylating agent, such as acetic anhydride, can drive the reaction to completion.[1][2]
-
Poor Temperature Control: Friedel-Crafts acylations are often exothermic. Maintaining the optimal reaction temperature is critical. For instance, in a phosphoric acid-catalyzed reaction with acetic anhydride, a temperature range of 70-80°C is recommended.[1][5][6] For reactions with more reactive catalysts like stannic chloride, cooling to 0-5°C during the addition of the catalyst is advised to control the reaction rate.[3]
Q2: I'm observing the formation of a dark, polymeric byproduct. What is causing this and how can I prevent it?
The formation of dark, insoluble polymers is a common side reaction, particularly with highly reactive aromatic systems like thiophene.
Possible Causes and Solutions:
-
Aggressive Lewis Acid Catalyst: Strong Lewis acids like AlCl₃ are known to cause the polymerization of thiophene.[1] This is due to the catalyst attacking the sulfur atom of the heterocyclic ring, leading to ring-opening and subsequent polymerization.[2]
-
Solution: Switch to a milder catalyst. Stannic chloride is often a preferred alternative as it reduces the extent of thiophene polymerization.[3] Zinc halides are also effective and have been shown to largely overcome issues of resinification.[2] Solid acid catalysts, such as Hβ zeolite, offer an even greener and more selective alternative, minimizing byproduct formation.[7]
-
High Reaction Temperature: Elevated temperatures can promote polymerization. Lowering the reaction temperature can help to minimize the formation of these unwanted byproducts.[1]
Q3: My NMR spectrum shows the presence of an isomeric byproduct. How can I improve the regioselectivity for the 2-position?
While the Friedel-Crafts acylation of unsubstituted thiophene strongly favors the 2-position, the formation of the 3-acetylthiophene isomer can occur, complicating purification.
Underlying Principles of Regioselectivity:
The high regioselectivity for the 2-position in the Friedel-Crafts acylation of thiophene is due to the greater stability of the carbocation intermediate (Wheland intermediate) formed upon electrophilic attack at this position.[8][9][10] The intermediate for attack at the 2-position can be described by three resonance structures, whereas the intermediate for attack at the 3-position has only two.[8][10] This greater delocalization of the positive charge makes the 2-position the kinetically and thermodynamically favored site of acylation.
Strategies to Enhance 2-Selectivity:
-
Catalyst Choice: Milder Lewis acids or solid acid catalysts can improve selectivity. Zeolites, for instance, have demonstrated excellent selectivity for 2-acylation.[11]
-
Temperature Control: Lowering the reaction temperature generally favors the kinetically controlled product, which in this case is the 2-acylated thiophene.[11]
-
Solvent Selection: The choice of solvent can influence the reactivity of the electrophile and the catalyst. Less polar solvents are often preferred for better selectivity.[11]
dot graph "Friedel_Crafts_Acylation_of_Thiophene" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption: "Reaction pathways in the Friedel-Crafts acylation of thiophene."
Q4: I am acylating a substituted thiophene and obtaining a mixture of isomers. How can I control the regioselectivity?
The directing effect of the substituent on the thiophene ring adds a layer of complexity to the regioselectivity of the acylation.
-
2-Substituted Thiophenes:
-
Electron-Donating Groups (EDGs): Substituents like alkyl or methoxy groups at the 2-position will direct acylation to the 5-position.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro or cyano at the 2-position will also direct acylation to the 5-position, although the ring is deactivated, making the reaction more difficult.
-
-
3-Substituted Thiophenes:
-
EDGs: These groups will activate the ring, but the inherent preference for α-acylation often leads to a mixture of 2-acyl and 5-acyl products.
-
EWGs: These deactivate the ring, making acylation challenging and often requiring harsh conditions, which can lead to side reactions.[9]
-
For challenging cases, modern synthetic methods like transition-metal-catalyzed C-H activation with a directing group can provide excellent regioselectivity, overriding the natural reactivity of the thiophene ring.[9]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of 2-acetylthiophene derivatives.
Q1: What are the most common side products in the synthesis of 2-acetylthiophene?
Besides the 3-acetylthiophene isomer and polymeric byproducts, other side products can include:
-
Diacylated Thiophenes: While less common than in Friedel-Crafts alkylation due to the deactivating nature of the acyl group, diacylation can occur, especially if an excess of the acylating agent and catalyst is used.[12] Using an excess of thiophene relative to the acylating agent can help to minimize this.[12]
-
Unreacted Starting Materials: Residual thiophene and the acylating agent may remain in the crude product.[12]
-
Reaction Byproducts: Acetic acid is a common byproduct when using acetic anhydride.[12]
-
Thiophene Glyoxal Diacetyl Acetal (TGDA): This has been identified as a side product in some industrial processes.[12]
Q2: What are the best methods for purifying crude 2-acetylthiophene?
The choice of purification method depends on the scale of the reaction and the nature of the impurities.
| Purification Method | Advantages | Disadvantages |
| Vacuum Distillation | Preferred for large-scale purification; effective for removing non-volatile impurities, unreacted starting materials, and acetic acid.[12] | May not effectively separate isomers with close boiling points. Thermal decomposition can occur if the temperature is too high.[1] |
| Column Chromatography | Provides excellent separation of isomeric impurities like 3-acetylthiophene, yielding high purity product (>98%).[12] | Can be time-consuming and requires large volumes of solvent, making it less suitable for large-scale production. |
| Recrystallization | Can be an effective final polishing step to achieve very high purity (>99%), especially at low temperatures given its melting point of 10-11°C.[12] | May not be suitable as the primary purification method if the crude product is highly impure. |
Q3: Are there "greener" alternatives to traditional Friedel-Crafts acylation?
Yes, several methods have been developed to be more environmentally friendly.
-
Solid Acid Catalysts: The use of reusable solid acid catalysts like zeolites (e.g., Hβ) or heteropoly acids can replace traditional Lewis acids.[7] This simplifies the workup, reduces corrosive and toxic waste, and allows for catalyst recycling.[7]
-
Solvent-Free Conditions: Some methods have been developed that proceed under solvent-free conditions, reducing the use of volatile organic compounds.[13]
-
Alternative Acylating Agents and Catalysts: The use of acetic anhydride with a catalytic amount of iodine has been reported as a mild and effective method for the acetylation of thiophene.[14]
Experimental Protocols
Protocol 1: Classical Friedel-Crafts Acylation using Stannic Chloride
This protocol is a standard method for the synthesis of 2-acetylthiophene. Stannic chloride is used as a milder alternative to aluminum chloride to minimize polymerization.[3]
Materials:
-
Thiophene (0.2 mole)
-
Acetyl chloride (0.2 mole)
-
Stannic chloride (SnCl₄) (0.2 mole)
-
Dry benzene (200 cc)
-
5% Sodium bicarbonate solution
-
Water
-
Anhydrous calcium chloride or sodium sulfate
Procedure:
-
In a 500-cc three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine thiophene, acetyl chloride, and dry benzene.
-
Cool the solution to 0°C in an ice bath.
-
With efficient stirring, add freshly distilled stannic chloride dropwise over approximately 40 minutes, maintaining the temperature between 0°C and 5°C.
-
After the addition is complete, continue stirring the mixture in the ice bath for one hour.
-
Remove the ice bath and allow the mixture to stir at room temperature for an additional two hours.
Workup:
-
Decompose the reaction mixture by slowly adding 75 cc of water, followed by 75 cc of 5% sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel. Separate the benzene layer and wash it successively with 5% sodium bicarbonate solution and then with water until neutral.
-
Dry the benzene solution over anhydrous calcium chloride or sodium sulfate.
-
Remove the benzene by distillation at atmospheric pressure.
Purification:
-
Distill the residue under reduced pressure. Collect the fraction boiling at 102-105°C at 15 mmHg. The typical yield is 75-80%.
Protocol 2: Purification by Column Chromatography
This protocol is effective for removing the 3-acetylthiophene isomer.[12]
Procedure:
-
Eluent Selection: Determine the optimal solvent system by running TLC plates with various ratios of a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., ethyl acetate). Aim for an Rf value of approximately 0.3 for 2-acetylthiophene.
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent and pour it into a chromatography column. Allow it to settle, ensuring a flat top surface. Do not let the silica run dry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions.
-
Monitoring: Monitor the separation by spotting fractions on TLC plates and visualizing under UV light.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
dot graph "Troubleshooting_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption: "A typical troubleshooting workflow for synthesis issues."
References
-
Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Available at: [Link]
-
Bowman, D. C. (2004). Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years). The Chemical Educator, 9(3), 163-165. Available at: [Link]
-
Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega. (2022). Available at: [Link]
- Hartough, H. D., & Kosak, A. I. (1949). U.S. Patent No. 2,492,629. Washington, DC: U.S. Patent and Trademark Office.
- A kind of preparation method of 2 acetyl thiophene. Google Patents. (2017).
- Method for preparing 2- acetylthiophene. Patsnap Eureka. (2017).
-
A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. (2024). Available at: [Link]
-
Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. (2019). Available at: [Link]
-
Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. (2014). Available at: [Link]
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- 5. CN106892895A - A kind of preparation method of 2 acetyl thiophene - Google Patents [patents.google.com]
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- 14. Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years) [chemeducator.org]
Overcoming low reactivity of thiophene in acylation reactions
Technical Support Center: Acylation of Thiophene
Welcome to the technical support guide for overcoming challenges in thiophene acylation. Thiophene, while more susceptible to electrophilic attack than benzene, presents a unique set of challenges for chemists, primarily revolving around its reactivity, regioselectivity, and propensity for side reactions under classical Friedel-Crafts conditions.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot common issues and optimize reaction outcomes.
We will explore the mechanistic underpinnings of thiophene's reactivity and provide actionable, step-by-step protocols to navigate the complexities of this foundational reaction.
Troubleshooting Guide: Common Acylation Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Question 1: My reaction yield is extremely low or the reaction has not initiated. What are the most common causes?
Answer: A low or zero yield in a Friedel-Crafts acylation of thiophene typically points to one of three primary culprits: catalyst deactivation, insufficient catalyst loading, or suboptimal reaction conditions.
-
Catalyst Inactivity: Traditional Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are exceptionally sensitive to moisture.[3] Any trace amounts of water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and freshly opened or purified reagents. Work under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.
-
-
Insufficient Catalyst: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid. This is because the ketone product forms a stable complex with the catalyst, effectively sequestering it and removing it from the catalytic cycle.[3]
-
Solution: Instead of a sub-stoichiometric amount, begin with at least 1.1 equivalents of the Lewis acid catalyst relative to the acylating agent. A systematic increase in catalyst loading can help identify the optimal concentration for your specific substrate.[4]
-
-
Sub-optimal Temperature: The activation energy for the reaction may not be met at room temperature. Conversely, excessive heat can promote decomposition and tar formation.[3]
-
Solution: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60°C). Monitor the reaction closely by TLC or GC to avoid byproduct formation at higher temperatures.
-
Question 2: My reaction is producing a significant amount of dark, tar-like material, resulting in a difficult work-up and low yield of the desired product. What is causing this and how can I prevent it?
Answer: The formation of resinous materials is a frequent issue when acylating electron-rich heterocycles like thiophene, especially with highly reactive Lewis acids.[4][5] This occurs because the catalyst can induce polymerization of the thiophene ring.[6]
-
Causality: Strong Lewis acids like AlCl₃ can react vigorously and non-selectively with thiophene, leading to uncontrolled side reactions.[5]
-
Preventative Strategies:
-
Switch to a Milder Catalyst: This is the most effective solution. Catalysts like tin(IV) chloride (SnCl₄), zinc chloride (ZnCl₂), or solid acid catalysts such as zeolites (e.g., Hβ) are less aggressive and significantly reduce polymerization.[4][7][8]
-
Lower the Reaction Temperature: Running the reaction at 0°C or even lower can temper the reactivity and favor the desired acylation pathway over polymerization.
-
Slow Reagent Addition: Add the acylating agent or catalyst dropwise to a cooled solution of the thiophene to maintain a low concentration of the reactive electrophile and control the reaction exotherm.
-
Troubleshooting Low Yield & Tar Formation
Caption: A decision tree for troubleshooting common thiophene acylation issues.
Question 3: I need to synthesize a 3-acylthiophene, but my direct acylation of thiophene yields almost exclusively the 2-acyl isomer. Is this expected and what is the correct synthetic strategy?
Answer: Yes, this result is entirely expected. Direct Friedel-Crafts acylation of unsubstituted thiophene to achieve a high yield of the 3-isomer is not a synthetically viable route due to the inherent electronic properties of the thiophene ring.[4] The reaction overwhelmingly favors acylation at the 2- and 5-positions.
-
Mechanistic Reason: The high regioselectivity for the 2-position is a result of the superior stability of the cationic intermediate (sigma complex) formed during electrophilic attack at that position. This intermediate is stabilized by three resonance structures, allowing for better delocalization of the positive charge. In contrast, attack at the 3-position yields a less stable intermediate with only two resonance forms.[4][9][10]
-
Effective Strategies for 3-Acylthiophenes:
-
Use a Blocked Substrate: The most straightforward approach is to start with a thiophene that has non-removable groups at the 2- and 5-positions (e.g., 2,5-dimethylthiophene). This forces acylation to occur at the 3- or 4-position.[4][11]
-
Synthesis from a 3-Substituted Precursor: A robust and common strategy involves starting with a commercially available 3-substituted thiophene, such as 3-bromothiophene. This precursor can be converted to the desired 3-acylthiophene through a reaction sequence, for example, via lithium-halogen exchange followed by reaction with an acylating agent.[4]
-
Frequently Asked Questions (FAQs)
Question 1: Why is a full stoichiometric amount of a Lewis acid like AlCl₃ often necessary for acylation, but not for alkylation?
Answer: This is a critical distinction between Friedel-Crafts acylation and alkylation. In acylation, the product is an aryl ketone. The carbonyl oxygen of this ketone is a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃). This forms a stable complex that deactivates both the catalyst and the aromatic ring towards further substitution.[3] Because the catalyst is effectively consumed by the product, it must be used in stoichiometric amounts (or even a slight excess) relative to the acylating agent to drive the reaction to completion. In contrast, the alkylated product of an alkylation reaction does not form such a strong complex, allowing the Lewis acid to remain catalytically active.
Question 2: What are the primary advantages of using modern solid acid catalysts (e.g., zeolites) over traditional Lewis acids?
Answer: The shift towards solid acid catalysts represents a significant advancement in green chemistry and process efficiency for thiophene acylation.
-
Environmental and Safety: Traditional Lewis acids produce large volumes of toxic and corrosive aqueous waste during work-up. Solid catalysts are easily removed by simple filtration, eliminating this waste stream.[7]
-
Catalyst Reusability: Zeolites and other solid acids can be recovered, regenerated, and reused multiple times, drastically reducing cost and waste.[12]
-
Milder Conditions: These reactions often proceed under milder temperature conditions, which can prevent the formation of tar and other byproducts.[12][13]
-
Improved Selectivity: The defined pore structure of zeolites can impart shape selectivity, often leading to higher yields of the desired isomer and fewer side products.[12]
Table 1: Comparative Performance of Catalysts in Thiophene Acylation
| Catalyst | Acylating Agent | Thiophene Conversion (%) | 2-Acetylthiophene Yield (%) | Reaction Conditions | Source(s) |
| Hβ Zeolite | Acetic Anhydride | ~99% | 98.6% | 60°C, 2h, Thiophene:Ac₂O = 1:3 | [7][12] |
| Modified C25 Zeolite | Acetic Anhydride | 99.0% | - | 80°C, 2h, Thiophene:Ac₂O = 1:2 | [7][13] |
| **Ethylaluminum dichloride (EtAlCl₂) ** | Succinyl Chloride | - | 99% | 0°C, 2h, Thiophene:Acylating Agent = 2.1:1 | [7][14] |
| Phosphoric Acid (85%) | Acetic Anhydride | - | 90% | 90-95°C, 3h | [7] |
Detailed Experimental Protocols
Protocol 1: Classic Friedel-Crafts Acylation using Tin(IV) Chloride (SnCl₄)
This protocol uses a traditional but relatively mild Lewis acid to minimize side reactions.
-
Preparation: Under an inert atmosphere (N₂), add thiophene (1.0 eq) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Dissolve the thiophene in an anhydrous solvent (e.g., dichloromethane or carbon disulfide).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Catalyst Addition: Slowly add tin(IV) chloride (SnCl₄, 1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Acylating Agent Addition: Add the acyl chloride (e.g., acetyl chloride, 1.0 eq) dropwise via the dropping funnel over 30 minutes. A color change and slight exotherm may be observed.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC or GC.
-
Work-up: Carefully pour the reaction mixture over crushed ice and dilute with cold water to quench the reaction and hydrolyze the catalyst. Separate the organic layer, wash with NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Workflow for Classic Acylation
Caption: A standard workflow for the Friedel-Crafts acylation of thiophene.
Protocol 2: Green Acylation using Hβ Zeolite and Acetic Anhydride
This protocol provides an environmentally benign and efficient alternative to traditional methods.[12]
-
Preparation: In a round-bottom flask equipped with a condenser and magnetic stirrer, combine thiophene (1.0 eq) and acetic anhydride (3.0 eq).[12]
-
Catalyst Addition: Add the activated Hβ zeolite catalyst (e.g., ~15% by weight of thiophene).
-
Reaction: Heat the reaction mixture to 60°C with vigorous stirring. The reaction is typically complete within 2-3 hours. Monitor progress by GC.[12]
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Recover the solid catalyst by simple filtration. The catalyst can be washed with a solvent like acetone, dried, and calcined for reuse.[7]
-
Work-up: The liquid filtrate contains the product, unreacted acetic anhydride, and acetic acid byproduct. The product can be isolated by distillation. The excess acetic anhydride and acetic acid can also be recovered.
-
Purification: The distilled product is often of high purity (>98%), but can be further purified if necessary.
References
-
Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review.[Link]
-
Scribd. Acylation of Thiophene.[Link]
-
Wikipedia. Electrophilic aromatic substitution.[Link]
-
Wikipedia. Thiophene.[Link]
- Google Patents.
-
ResearchGate. Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25.[Link]
-
Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Hacettepe Journal of Biology and Chemistry.[Link]
-
Química Organica.org. Electrophilic substitution on thiophene.[Link]
-
TSI Journals. Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts.[Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems.[Link]
-
YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems.[Link]
-
YouTube. Friedel-Crafts Acylation Example Problems.[Link]
-
Chemistry Stack Exchange. Friedel-Crafts alkylation of five-membered heterocycles.[Link]
- Google Patents.
-
Chemistry Stack Exchange. Regioselectivity in Friedel–Crafts acylation of thiophene.[Link]
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 5. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
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- 11. derpharmachemica.com [derpharmachemica.com]
- 12. tsijournals.com [tsijournals.com]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
Technical Support Center: Optimizing Solvent Conditions for 2-Phenyl-1-(thiophen-2-yl)ethanone Reactions
Welcome to the technical support center for optimizing reactions involving 2-Phenyl-1-(thiophen-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and enhance the efficiency and success of your experiments.
I. Troubleshooting Guide: Addressing Specific Experimental Issues
This section addresses common problems encountered during the synthesis and subsequent reactions of 2-Phenyl-1-(thiophen-2-yl)ethanone. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions grounded in chemical principles.
Question 1: My Friedel-Crafts acylation to synthesize 2-Phenyl-1-(thiophen-2-yl)ethanone is resulting in a low yield and a complex mixture of byproducts. What are the likely causes and how can I improve the outcome?
Answer: Low yields and byproduct formation in the Friedel-Crafts acylation of thiophene with phenylacetyl chloride are common challenges. The primary culprits are often related to catalyst deactivation, improper temperature control, and suboptimal solvent choice.
Underlying Causes and Solutions:
-
Catalyst Stoichiometry and Activity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is crucial for activating the acylating agent. However, it can form a complex with the ketone product, rendering it inactive.[1] Therefore, a stoichiometric amount of the catalyst is often required. Ensure you are using a fresh, anhydrous batch of AlCl₃, as moisture will rapidly deactivate it.
-
Reaction Temperature: Friedel-Crafts acylations are often exothermic.[2] Poor temperature control can lead to side reactions, including polysubstitution and rearrangement of the acyl group. It is advisable to add the acylating agent slowly at a low temperature (e.g., 0-5 °C) and then allow the reaction to warm to room temperature.[3]
-
Solvent Selection: The choice of solvent is critical. While traditional solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are common, their polarity and coordinating ability can influence the reactivity of the electrophile.
-
Non-coordinating solvents like DCM are generally preferred as they do not compete with the acyl chloride for the Lewis acid.
-
Coordinating solvents can complex with the Lewis acid, reducing its effectiveness.
-
Experimental Protocol: Optimized Friedel-Crafts Acylation
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents).
-
Cool the flask in an ice bath and add dry dichloromethane.
-
Slowly add a solution of phenylacetyl chloride (1.0 equivalent) in dry dichloromethane to the stirred suspension.
-
After the addition is complete, add a solution of thiophene (1.2 equivalents) in dry dichloromethane dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at 0-5 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[2]
-
Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
Question 2: I am attempting an enolate-based reaction with 2-Phenyl-1-(thiophen-2-yl)ethanone, but I'm observing a mixture of C- and O-alkylation products. How can I control the selectivity?
Answer: The regioselectivity of enolate alkylation (C- vs. O-alkylation) is highly dependent on the solvent, counterion, and the nature of the electrophile.[4]
Factors Influencing C- vs. O-Alkylation:
| Factor | Favors C-Alkylation | Favors O-Alkylation | Rationale |
| Solvent | Weakly coordinating (e.g., THF) | Strongly coordinating (e.g., DMSO, HMPA, DMPU)[4] | Strongly coordinating solvents solvate the cation, leading to a "naked," more reactive enolate oxygen.[4] |
| Counterion | Li⁺ | K⁺, Cs⁺ | Smaller, harder cations like Li⁺ associate more tightly with the enolate oxygen, favoring C-alkylation. |
| Electrophile | Alkyl halides | Silyl halides, acyl halides | Harder electrophiles tend to react at the harder oxygen atom of the enolate. |
Troubleshooting Strategy:
To favor C-alkylation, use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in a weakly coordinating solvent such as tetrahydrofuran (THF) at low temperatures (e.g., -78 °C).[4] For O-silylation, a common O-alkylation reaction, using a silyl chloride electrophile in the presence of a base like triethylamine in a solvent like dichloromethane is effective.
II. Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding solvent optimization for reactions involving 2-Phenyl-1-(thiophen-2-yl)ethanone.
Q1: What are the key solvent properties to consider when optimizing a reaction involving 2-Phenyl-1-(thiophen-2-yl)ethanone?
A1: Several solvent properties are critical:
-
Polarity and Dielectric Constant: These affect the solubility of reactants and the stabilization of charged intermediates or transition states.
-
Coordinating Ability: As discussed in the troubleshooting section, the ability of a solvent to coordinate with cations can significantly impact the reactivity of anionic species like enolates.[4]
-
Boiling Point: This determines the accessible temperature range for the reaction.
-
Protic vs. Aprotic: Protic solvents can protonate reactive intermediates and are generally avoided in reactions involving strong bases.
Q2: How do I choose the best solvent for a Suzuki coupling reaction with a derivative of 2-Phenyl-1-(thiophen-2-yl)ethanone?
A2: Suzuki couplings typically employ a palladium catalyst and a base. The solvent system often consists of an organic solvent and an aqueous phase.[5]
-
Common Solvent Systems: A mixture of a non-polar organic solvent like dioxane or toluene with an aqueous solution of a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄) is a good starting point.[5]
-
Polar Aprotic Solvents: In some cases, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective, particularly for less reactive substrates.[6]
-
"Green" Solvents: Water has been explored as an environmentally friendly solvent for some Suzuki couplings.[7]
Q3: Are there any specific safety considerations when working with the solvents mentioned in this guide?
A3: Yes, always prioritize safety in the laboratory.
-
Flammability: Many organic solvents like THF, dioxane, and toluene are highly flammable. Work in a well-ventilated fume hood and away from ignition sources.
-
Toxicity: Some solvents, such as HMPA, are known to be toxic and carcinogenic.[4] Safer alternatives like DMPU should be considered.[4] Always consult the Safety Data Sheet (SDS) for each solvent before use.
-
Peroxide Formation: Ethers like THF and dioxane can form explosive peroxides upon storage. Test for peroxides before use and handle with care.
III. Visualizing Experimental Workflows
Diagram 1: Troubleshooting Workflow for Low Yield in Synthesis
Caption: A logical workflow for troubleshooting low product yields.
References
- Biosynce. (n.d.). 2-Phenyl-1-(thiophen-2-yl)ethanone CAS 13196-28-6.
- University of Wisconsin-Madison. (n.d.). CHEM 330 Topics Discussed on Oct 2.
- BenchChem. (2025). Troubleshooting low yields in the synthesis of substituted enones.
- PubChem. (n.d.). 2-phenyl-1-(2H-thiophen-2-id-3-yl)ethanone.
- Lead Sciences. (n.d.). 2-Phenyl-1-(thiophen-2-yl)ethanone.
- Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield.
- ResearchGate. (2025). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25.
- ResearchGate. (n.d.). Optimization of the Suzuki cross‐coupling reaction using 2 (1 eq), bis(pinacolato) diboron (2 eq), PdCl2(dppf) (5 mol %), KOAC (3 eq), and DMSO or 1,4‐dioxane as solvents (0.2 M).
- YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
- Hua Yi Online Library. (n.d.). Research Progress on Optimization of Synthesis Conditions of Sartan by Suzuki Coupling Reaction.
- AA Blocks. (n.d.). 1-(Thiophen-2-yl)ethanone.
- BLDpharm. (n.d.). 2-Phenyl-1-(thiophen-2-yl)ethanone.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- ResearchGate. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- Jim Clark. (n.d.). Friedel-Crafts acylation of benzene.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling for 3,4-Dibromothiophene.
- TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts.
- ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene.
- Organic Chemistry Portal. (n.d.). Thiophene synthesis.
- Encyclopedia.pub. (n.d.). Synthesis of Thienothiophenes.
- MDPI. (n.d.). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives.
- ResearchGate. (2025). Solvent and temperature effect in aldol condensation between the lithium enolate of tert-butyl acetate and 2-phenyl propanal: Enthalpy and entropy contribution.
- National Institutes of Health. (n.d.). Lactone Enolates of Isochroman-3-ones and 2-Coumaranones: Quantification of Their Nucleophilicity in DMSO and Conjugate Additions to Chalcones.
- MDPI. (n.d.). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide.
- Macmillan Group. (2008). Enolate Seminar.
- BOC Sciences. (n.d.). 2-Phenyl-1-(thiophen-2-yl)ethanone.
- Google Patents. (2014). Process for synthesizing 2-thiopheneethanol and derivatives thereof.
- Organic Chemistry Portal. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline.
Sources
Technical Support Center: Navigating the Purification of 2-Phenyl-1-(thiophen-2-yl)ethanone
Welcome to the technical support center dedicated to addressing the purification challenges of 2-Phenyl-1-(thiophen-2-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to streamline your purification workflow and enhance the purity of your final compound.
Introduction: Understanding the Purification Landscape
2-Phenyl-1-(thiophen-2-yl)ethanone is a valuable intermediate in medicinal chemistry and materials science. Its synthesis, commonly achieved through Friedel-Crafts acylation of thiophene with phenylacetyl chloride or a related electrophile, can often lead to a mixture of products and unreacted starting materials.[1][2] The inherent reactivity of the thiophene ring and the nature of the Friedel-Crafts reaction necessitate robust purification strategies to isolate the desired product with high purity.[3] This guide will equip you with the knowledge to tackle common purification hurdles and make informed decisions during your experimental work.
Troubleshooting Guide: A Proactive Approach to Purification Challenges
This section addresses specific issues you may encounter during the purification of 2-Phenyl-1-(thiophen-2-yl)ethanone, offering explanations and actionable solutions.
Problem 1: Poor Separation of the Desired Product from a Close-Running Impurity on TLC.
-
Possible Cause: The primary culprits are often isomeric byproducts, such as 2-Phenyl-1-(thiophen-3-yl)ethanone, or structurally similar impurities.[4] The formation of the 3-isomer is a known challenge in the acylation of thiophene, although the 2-substituted product is typically favored.[5]
-
Solution:
-
Solvent System Optimization: A single-solvent system may not provide adequate resolution. Experiment with solvent mixtures of varying polarity and selectivity. A good starting point for aromatic ketones is a hexane/ethyl acetate system.[6][7] Systematically screen different ratios on TLC to achieve a baseline separation. Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on a column.[6][8]
-
Alternative Solvent Systems: If hexane/ethyl acetate fails, consider solvent systems with different selectivities.[9] For instance, replacing ethyl acetate with dichloromethane or toluene can alter the interactions with the stationary phase and improve separation.[9]
-
2D TLC: To confirm if you have co-eluting spots, a two-dimensional TLC can be insightful. Run the TLC in one direction, dry the plate, and then run it 90 degrees to the first run in a different solvent system. If the spot separates into multiple spots, it indicates the presence of impurities with similar Rf values in the first solvent system.[10]
-
Problem 2: The Product Appears as a Streak or "Tails" on the TLC Plate and Column.
-
Possible Cause:
-
Compound Overload: Applying too much sample to the TLC plate or column can lead to streaking.
-
Strong Interaction with Silica Gel: The slightly acidic nature of silica gel can lead to strong interactions with certain compounds, especially those with basic functionalities or sensitivity to acid.[10][11] While 2-Phenyl-1-(thiophen-2-yl)ethanone is not strongly basic, the thiophene ring can be sensitive.[12]
-
Inappropriate Solvent: The solvent used to dissolve the sample for loading might be too strong, causing it to spread out on the column.[13]
-
-
Solution:
-
Reduce Loading: Decrease the concentration of the sample spotted on the TLC plate or the amount of crude material loaded onto the column. A general guideline for flash chromatography is a silica gel to crude product ratio of 30:1 to 100:1 (w/w).[6]
-
Deactivate Silica Gel: To mitigate the effects of acidic silica, you can co-elute with a small amount of a basic modifier like triethylamine (0.1-1%) in your solvent system.[11] Alternatively, you can pre-treat the silica gel by washing it with a solvent mixture containing triethylamine before packing the column.[11]
-
Dry Loading: Instead of dissolving the sample in a solvent, adsorb the crude product onto a small amount of silica gel. After evaporating the solvent, the resulting free-flowing powder can be carefully added to the top of the column.[13] This technique often leads to sharper bands and better separation.
-
Problem 3: Low Recovery of the Product After Column Chromatography.
-
Possible Cause:
-
Irreversible Adsorption: The compound may be strongly and irreversibly binding to the silica gel, especially if it is acid-sensitive.[10]
-
Product Volatility: If the compound is somewhat volatile, it can be lost during solvent removal under high vacuum, especially if excessive heat is applied.
-
Improper Fraction Collection: The product may have eluted in fractions that were not collected or were discarded as part of a mixed fraction.
-
-
Solution:
-
Deactivated Silica/Alternative Stationary Phase: As mentioned previously, using deactivated silica or an alternative stationary phase like alumina can prevent irreversible adsorption.
-
Careful Solvent Removal: Use a rotary evaporator with controlled temperature and vacuum. Avoid excessive heating of the flask.
-
Thorough TLC Analysis of Fractions: Meticulously analyze all collected fractions by TLC to ensure no product is unintentionally discarded. Combine fractions that show a clean spot of the desired product.
-
Problem 4: No Crystal Formation During Recrystallization.
-
Possible Cause:
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures, or it may "oil out" instead of crystallizing.[14]
-
Solution is Not Saturated: The concentration of the compound in the solvent may be too low.
-
Presence of Impurities: High levels of impurities can inhibit crystal lattice formation.
-
-
Solution:
-
Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., ethanol, isopropanol, hexane, ethyl acetate, toluene, and mixtures thereof).[14] An ideal recrystallization solvent will dissolve the compound when hot but sparingly when cold.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus of the solution.
-
Seeding: Add a tiny crystal of the pure product to the cooled, saturated solution.
-
Reducing Solvent Volume: Carefully evaporate some of the solvent to increase the concentration.
-
Using an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (but is miscible with the primary solvent) to the saturated solution until it becomes slightly cloudy. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.[14]
-
-
Pre-purification: If the crude material is very impure, a preliminary purification step, such as passing it through a short plug of silica gel, may be necessary to remove impurities that hinder crystallization.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of 2-Phenyl-1-(thiophen-2-yl)ethanone synthesized via Friedel-Crafts acylation?
A1: The primary impurities to anticipate are:
-
Unreacted Starting Materials: Thiophene and phenylacetyl chloride (or its corresponding acid/anhydride).
-
Isomeric Byproduct: 2-Phenyl-1-(thiophen-3-yl)ethanone.[4]
-
Diacylated Products: Though less common, di-substituted thiophenes can form, especially if an excess of the acylating agent is used.[4]
-
Polymeric/Tarry Materials: Friedel-Crafts reactions can sometimes produce polymeric byproducts, particularly under harsh conditions.[3]
Q2: What is a good starting point for a TLC solvent system to monitor the purification?
A2: A mixture of n-hexane and ethyl acetate is a versatile and common choice for compounds of moderate polarity like 2-Phenyl-1-(thiophen-2-yl)ethanone.[6][7] Start with a ratio of 9:1 (hexane:ethyl acetate) and gradually increase the polarity by moving to 4:1, 2:1, and 1:1 ratios to find the optimal separation.
Q3: My compound is a low-melting solid or an oil. Can I still use recrystallization?
A3: Recrystallization is most effective for solids with a well-defined melting point. For low-melting solids or oils, low-temperature recrystallization can be attempted using a suitable solvent and cooling the solution in an ice-salt bath or a freezer. However, for oils, column chromatography or vacuum distillation are generally more effective purification methods.
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and can also be used to detect and quantify impurities.[15][16][17][18]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carbonyl group.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of 2-Phenyl-1-(thiophen-2-yl)ethanone using flash column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of hexane/ethyl acetate solvent systems (e.g., 9:1, 4:1, 2:1) to find a system that gives an Rf value of approximately 0.2-0.3 for the desired product.[6]
-
-
Column Preparation:
-
Select a glass column of an appropriate size for the amount of crude material.
-
Secure the column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen non-polar solvent (e.g., hexane).[19][20]
-
Carefully pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
Equilibrate the column by running 2-3 column volumes of the initial eluent through the silica gel. Do not let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Carefully apply the solution to the top of the silica gel using a pipette.[13]
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent on a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[11][13]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by periodically analyzing the collected fractions by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified 2-Phenyl-1-(thiophen-2-yl)ethanone.
-
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for the recrystallization of 2-Phenyl-1-(thiophen-2-yl)ethanone.
-
Solvent Selection:
-
Place a small amount of the crude product into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, toluene) to each test tube.
-
Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[14] A mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate) can also be effective.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling the flask until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
If crystals do not form, try inducing crystallization by scratching the inner wall of the flask or adding a seed crystal.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry on the filter paper or in a desiccator to remove any residual solvent.
-
Data Presentation
Table 1: Recommended Solvent Systems for TLC and Column Chromatography
| Polarity of Impurities | Recommended Starting Solvent System (Hexane:Ethyl Acetate) |
| Less Polar | 95:5 to 90:10 |
| Similar Polarity | 80:20 to 70:30 |
| More Polar | 60:40 to 50:50 |
Visualization of the Purification Workflow
Caption: A general workflow for the purification of 2-Phenyl-1-(thiophen-2-yl)ethanone.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common purification problems.
References
-
Supporting Information for "A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water". (n.d.). Retrieved from [Link]
-
HOPEMAX. (2025, July 24). What is the stability of 2 - Acetylthiophene under different conditions? HOPEMAX Blog. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
JoVE. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]
-
Loba Chemie. (n.d.). 2-ACETYLTHIOPHENE FOR SYNTHESIS. Retrieved from [Link]
-
Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
- Google Patents. (n.d.). Purification of ketones.
-
Agilent. (n.d.). Interpretation of 2D NMR Spectra. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Oxidation of Thiophenes over Silica Gel Using Hydrogen Peroxide and Formic Acid. Retrieved from [Link]
-
TSI Journals. (n.d.). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]
- Google Patents. (n.d.). Acylation of thiophene.
-
PubChem. (n.d.). 2-phenyl-1-(2H-thiophen-2-id-3-yl)ethanone. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]
- Google Patents. (n.d.). Acylation of thiophene.
-
ResearchGate. (n.d.). Adsorption and Chromatographic Separation of Thiophene Derivatives on Graphitized Thermal Carbon Black. Retrieved from [Link]
-
Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Retrieved from [Link]
-
Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). Method for purification of ketones.
-
ResearchGate. (2025, August 6). 1H and13C NMR study of 2-substituted phenyl methyl sulphides. Retrieved from [Link]
-
PubMed. (n.d.). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Retrieved from [Link]
-
ACS Publications. (2024, September 10). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. Retrieved from [Link]
Sources
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 3. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
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- 20. Purification [chem.rochester.edu]
Technical Support Center: Storage and Stability of 2-Phenyl-1-(thiophen-2-yl)ethanone
Welcome to the technical support center for 2-Phenyl-1-(thiophen-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice on preventing the degradation of this compound during storage. Our goal is to ensure the integrity and reliability of your experiments by maintaining the quality of your starting materials.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions about the storage and handling of 2-Phenyl-1-(thiophen-2-yl)ethanone.
Q1: What are the optimal long-term storage conditions for 2-Phenyl-1-(thiophen-2-yl)ethanone?
A1: For optimal long-term stability, 2-Phenyl-1-(thiophen-2-yl)ethanone should be stored in a tightly sealed container in a dark place, under an inert atmosphere (e.g., nitrogen or argon), and at room temperature.[1][2] For extended storage periods, refrigeration (2-8 °C) is also a suitable option to minimize any potential thermal degradation.[3]
Q2: I've noticed my sample of 2-Phenyl-1-(thiophen-2-yl)ethanone has turned a yellowish or brownish color. Is it still usable?
A2: A change in color, such as the development of a yellow or brown hue, is a visual indicator of potential degradation or the presence of impurities.[3] While the compound might still be suitable for some less sensitive applications, it is crucial to verify its purity before use in quantitative or sensitive experiments. We recommend performing an analytical check, such as High-Performance Liquid Chromatography (HPLC), to determine the purity and identify any degradation products.
Q3: What are the primary chemical pathways through which 2-Phenyl-1-(thiophen-2-yl)ethanone can degrade?
A3: The main degradation pathways for 2-Phenyl-1-(thiophen-2-yl)ethanone are primarily centered around the thiophene ring and the ketone functional group. The most significant pathway is the oxidation of the sulfur atom in the thiophene ring to form the corresponding sulfoxide and, upon further oxidation, the sulfone.[3][4][5] Additionally, as an aromatic ketone, it can be susceptible to photodegradation upon exposure to light, particularly UV radiation.[6][7] While hydrolysis of the ketone is possible, it is generally less favorable under neutral conditions.[8][9]
Q4: How can I minimize the risk of degradation during routine handling?
A4: To minimize degradation during handling, it is important to limit the compound's exposure to atmospheric oxygen, light, and moisture. We recommend the following practices:
-
Work in a well-ventilated area, and for sensitive applications, consider handling the compound in a glove box under an inert atmosphere.
-
Use amber-colored vials or wrap containers in aluminum foil to protect the compound from light.
-
Ensure that all containers are properly sealed after use to prevent the ingress of moisture and air.
-
Avoid prolonged exposure to elevated temperatures.
Troubleshooting Guides
This section provides in-depth guidance on specific issues you may encounter during the storage and use of 2-Phenyl-1-(thiophen-2-yl)ethanone.
Issue 1: Unexpected peaks in my analytical chromatogram (HPLC or GC-MS).
-
Potential Cause: The appearance of new, unexpected peaks in your analytical data is a strong indication of degradation. Based on the chemical structure of 2-Phenyl-1-(thiophen-2-yl)ethanone, these new peaks could correspond to several potential degradation products.
-
Scientific Explanation: The most probable degradation products are the result of oxidation of the thiophene ring. The sulfur atom in the thiophene ring is susceptible to oxidation, leading to the formation of 2-Phenyl-1-(1-oxo-1λ⁴-thiophen-2-yl)ethanone (the sulfoxide) and subsequently 2-Phenyl-1-(1,1-dioxo-1λ⁶-thiophen-2-yl)ethanone (the sulfone).[3][4][5][10][11] These oxidized species will have different polarities and retention times compared to the parent compound. Photodegradation can also lead to a variety of byproducts due to radical reactions.[6][]
-
Troubleshooting Steps:
-
Confirm Identity: If possible, use mass spectrometry (LC-MS or GC-MS) to determine the molecular weights of the impurity peaks. An increase of 16 amu would suggest the formation of the sulfoxide, and an increase of 32 amu would indicate the sulfone.
-
Review Storage Conditions: Verify that the compound has been stored according to the recommended conditions (dark, inert atmosphere, appropriate temperature).
-
Perform a Forced Degradation Study: To confirm the identity of the degradation products, you can perform a forced degradation study (see "Recommended Experimental Protocols" section) by intentionally exposing a small sample to oxidative (e.g., with H₂O₂) and photolytic stress. The peaks generated in this study can be compared to the unexpected peaks in your sample.
-
Issue 2: Inconsistent results in my biological or chemical assays.
-
Potential Cause: Inconsistent assay results can often be traced back to a lack of purity in the starting material. If 2-Phenyl-1-(thiophen-2-yl)ethanone has degraded, the presence of impurities can interfere with your experiment.
-
Scientific Explanation: Degradation products, such as sulfoxides and sulfones, will have different chemical and physical properties, including solubility, reactivity, and biological activity, compared to the parent compound. These differences can lead to variability in your experimental outcomes. For example, the change in polarity upon oxidation could affect how the compound interacts with biological targets or other reagents in your assay.
-
Troubleshooting Steps:
-
Purity Analysis: Before conducting your assays, always confirm the purity of your 2-Phenyl-1-(thiophen-2-yl)ethanone lot using a reliable analytical method like HPLC or GC-MS.
-
Establish a Baseline: When you receive a new batch of the compound, run a full analytical characterization to establish a baseline for purity and appearance.
-
Use a Fresh Sample: If you suspect degradation, use a fresh, unopened sample of the compound for your experiments and compare the results.
-
Recommended Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature or Refrigerated (2-8 °C) | Minimizes thermal degradation and slows down potential side reactions.[1][3] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation of the sulfur atom in the thiophene ring.[1][3] |
| Light | In a Dark Place (e.g., amber vial, wrapped in foil) | Protects against photodegradation.[1][13] |
| Container | Tightly Sealed | Prevents exposure to moisture and atmospheric oxygen. |
Visualizing Degradation: The Oxidation Pathway
The primary degradation pathway for 2-Phenyl-1-(thiophen-2-yl)ethanone is the oxidation of the thiophene ring. This can be visualized as a two-step process.
Sources
- 1. 2-Phenyl-1-(thiophen-2-yl)ethanone - Lead Sciences [lead-sciences.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. 13196-28-6|2-Phenyl-1-(thiophen-2-yl)ethanone|BLD Pharm [bldpharm.com]
- 5. 2-phenyl-1-(2H-thiophen-2-id-3-yl)ethanone | C12H9OS- | CID 149912360 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. pharmtech.com [pharmtech.com]
- 13. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]
Knoevenagel Condensation with Thiophene Ketones: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for the Knoevenagel Condensation. This guide is specifically tailored to address the unique challenges researchers, scientists, and drug development professionals may encounter when utilizing thiophene ketones as substrates in this pivotal carbon-carbon bond-forming reaction. Thiophene moieties are prevalent in numerous pharmaceuticals and functional materials, making their successful functionalization via reactions like the Knoevenagel condensation a critical endeavor.[1] Ketones, being inherently less reactive than their aldehyde counterparts, often necessitate carefully optimized conditions to achieve desirable yields and purity.[2] This resource provides in-depth, experience-driven insights and actionable solutions to common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Knoevenagel condensation with a thiophene ketone is showing low to no conversion. What are the primary factors I should investigate?
Answer: Low or no conversion in a Knoevenagel condensation involving a thiophene ketone is a common challenge, primarily stemming from the reduced electrophilicity of the ketone carbonyl compared to an aldehyde. Here is a systematic approach to troubleshooting this issue:
-
Catalyst Choice and Concentration: The basicity of the catalyst is paramount. Weak bases like piperidine, pyridine, or ammonium salts are typically employed to prevent self-condensation of the carbonyl compound.[3] For less reactive thiophene ketones, a slightly stronger, non-nucleophilic base or a co-catalyst system may be required. However, excessively strong bases can lead to undesired side reactions. Consider screening a panel of catalysts.
-
Reaction Temperature: Many Knoevenagel condensations can proceed at room temperature, but for sluggish reactions with ketones, elevated temperatures are often necessary to overcome the activation energy barrier.[3][4] Monitor the reaction for potential decomposition of starting materials or products at higher temperatures.
-
Water Removal: The Knoevenagel condensation is a reversible reaction that produces water as a byproduct.[3][5] The presence of water can inhibit the reaction from proceeding to completion. Employing a Dean-Stark apparatus to azeotropically remove water, particularly with solvents like toluene, can significantly drive the equilibrium towards the product.[5][6]
-
Solvent Polarity: The choice of solvent can influence reaction rates and yields.[3] Polar aprotic solvents like DMF or DMSO can enhance the solubility of reactants and facilitate the reaction.[7] Protic solvents like ethanol are also commonly used and can be effective, especially under reflux.[8]
Question 2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?
Answer: Side product formation is a frequent issue that can complicate purification and reduce the yield of the desired α,β-unsaturated thiophene product. The most common side reactions are Michael addition and self-condensation of the active methylene compound.
-
Michael Addition: The initial Knoevenagel product, being an electron-deficient alkene, can undergo a subsequent Michael addition with another molecule of the deprotonated active methylene compound.[3][5]
-
Troubleshooting:
-
Stoichiometry Control: Use a 1:1 molar ratio of the thiophene ketone and the active methylene compound.[4] A slight excess of the ketone can also be beneficial.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the starting ketone is consumed to prevent the accumulation of the Michael adduct.
-
Milder Conditions: Employ a less active catalyst or lower the reaction temperature to reduce the rate of the Michael addition.[5]
-
-
-
Self-Condensation of Active Methylene Compound: While less common than with aldehydes, some highly active methylene compounds can undergo self-condensation, especially in the presence of a strong base.
-
Troubleshooting:
-
Catalyst Selection: Utilize a milder base catalyst. Ammonium salts like ammonium acetate are often a good choice to mitigate this side reaction.[4]
-
-
Experimental Protocols & Data
General Protocol for Knoevenagel Condensation with a Thiophene Ketone
This protocol provides a starting point for the optimization of the Knoevenagel condensation with thiophene ketones.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using a solvent that forms an azeotrope with water, like toluene), add the thiophene ketone (1.0 eq.).
-
Add the active methylene compound (1.0-1.2 eq.) and the chosen solvent (e.g., ethanol, toluene, or DMF).
-
Add the base catalyst (e.g., piperidine, 0.1 eq.).
-
Stir the reaction mixture and heat to the desired temperature (ranging from room temperature to reflux).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Suggested Solution |
| Low/No Conversion | Insufficient catalyst activity | Screen different base catalysts (e.g., piperidine, pyrrolidine, ammonium acetate).[9] Consider using a Lewis acid co-catalyst for highly unreactive ketones. |
| Reversibility of the reaction | Remove water using a Dean-Stark apparatus or molecular sieves.[5][6] | |
| Low reactivity of the thiophene ketone | Increase reaction temperature; consider microwave-assisted synthesis for rate enhancement.[10][11][12] | |
| Poor solubility of reactants | Choose a more suitable solvent (e.g., DMF, DMSO).[7] | |
| Side Product Formation | Michael addition of active methylene compound | Use a 1:1 stoichiometry of reactants; monitor reaction closely and stop at completion.[4][5] |
| Self-condensation of aldehyde/ketone | Use a weaker base catalyst (e.g., ammonium acetate).[3][4] | |
| Difficult Product Isolation | Catalyst residue in the product | Consider using a heterogeneous catalyst that can be easily filtered off.[13][14][15] |
Visualizing the Process
Diagram 1: Knoevenagel Condensation Mechanism
Caption: A systematic approach to troubleshooting low conversion.
References
-
Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. [Link]
-
YouTube. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
Pearson+. The Knoevenagel condensation is a special case of the aldol conde...[Link]
-
ResearchGate. (2020, January 1). Alternatives to piperidine in Knoevenagel condensation of 2-cyanoacetamide with benzaldehydes | Request PDF. [Link]
-
ACS Publications. (2022, September 1). Ag@TiO2 Nanocomposite as an Efficient Catalyst for Knoevenagel Condensation | ACS Omega. [Link]
-
ResearchGate. Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a. [Link]
-
ResearchGate. Microwave-Assisted Synthesis of 2-(2-Nitroethenly)thiophene from 2-Thiophenecarboxaldehyde and Nitromethane. [Link]
-
ResearchGate. Optimization conditions of Knoevenagel condensation reactions.[Link]
-
ResearchGate. (2025, August 6). New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor | Request PDF. [Link]
-
Organic Reactions. The Knoevenagel Condensation. [Link]
-
YouTube. (2023, January 14). Knoevenagel condensation. [Link]
-
recent developments in knoevenagel condensation reaction: a review. (2025, August 7). [Link]
-
ResearchGate. Knoevenagel condensation reaction optimization under various parameters a | Download Table. [Link]
-
MDPI. Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst. [Link]
-
PubMed. (2022, April 20). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. [Link]
-
MDPI. Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. [Link]
-
Dalton Transactions (RSC Publishing). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. [Link]
-
NIH. (2022, September 1). Ag@TiO2 Nanocomposite as an Efficient Catalyst for Knoevenagel Condensation. [Link]
-
MDPI. A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. [Link]
-
Juniper Publishers. (2018, March 1). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. [Link]
-
Semantic Scholar. (2021, April 19). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. [Link]
-
Reddit. (2016, December 1). Piperidine catalyst in Knoevenagel reaction? : r/chemhelp. [Link]
-
Taylor & Francis. Knoevenagel condensation – Knowledge and References. [Link]
-
PHARMD GURU. 27. KNOEVENAGEL REACTION. [Link]
-
ResearchGate. (2025, November 3). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
Unique Pub International. (2018, March 23). A Review on Solvent-Free Microwave Assisted Condensation Reactions. [Link]
-
ADDI. Microwave-assisted Palladium catalysed CH acylation with aldehydes. Synthesis and diversification of 3-acylthiophen. [Link]
-
ResearchGate. 6 questions with answers in KNOEVENAGEL CONDENSATION | Science topic. [Link]
-
ACS Publications. The Knoevenagel Condensation of Aryl Alkyl Ketones with Malononitrile. [Link]
-
YouTube. (2025, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]
-
Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]
-
Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. [Link]
-
YouTube. (2018, May 4). Knoevenagel condensation. [Link]
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- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Ag@TiO2 Nanocomposite as an Efficient Catalyst for Knoevenagel Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2-Thienyl Ketones
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the nuanced challenge of catalyst selection in cross-coupling reactions involving 2-thienyl ketones. Thiophene moieties are critical pharmacophores, and their successful functionalization is often a pivotal step in the synthesis of novel therapeutics and functional materials.[1] This resource is designed to move beyond simple protocol recitation, offering a deeper understanding of the underlying chemical principles to empower you to overcome common experimental hurdles.
Section 1: The Thiophene Challenge: Understanding Catalyst Deactivation
A primary obstacle in the cross-coupling of thiophene-containing molecules is the inherent potential for catalyst deactivation. The lone pairs of electrons on the sulfur atom can strongly coordinate to the palladium catalyst, leading to the formation of inactive palladium-sulfur species and a subsequent drop in catalytic activity.[1][2] This "poisoning" effect necessitates careful consideration of the catalyst system to ensure efficient and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with a 2-thienyl ketone substrate is giving low to no yield. What is the likely cause?
A1: Low yields in Suzuki-Miyaura couplings involving thiophenes often stem from catalyst inactivation by the sulfur atom.[1] To mitigate this, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) and Hartwig, are often effective.[3][4] These ligands can promote the reductive elimination step and sterically hinder the coordination of the sulfur atom to the palladium center. Additionally, consider the base and solvent system. Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than organic bases.[1][5] A biphasic solvent system, such as toluene/water, can also be beneficial.[1]
Q2: I am observing significant amounts of homocoupling of my boronic acid reagent. How can I minimize this side reaction?
A2: Homocoupling is often a result of the presence of Pd(II) species at the start of the reaction or the introduction of oxygen into the reaction mixture.[6] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species. This reduction can sometimes be promoted by the boronic acid, leading to homocoupling.[6] To circumvent this, consider using a Pd(0) precatalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄.[6] Furthermore, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[7]
Q3: Can I use a ligand-less catalyst system for the cross-coupling of 2-thienyl ketones?
A3: While some direct arylation reactions of simple thiophenes have been successful with ligand-less Pd(OAc)₂, this approach is generally not recommended for more complex substrates like 2-thienyl ketones, especially in traditional cross-coupling reactions.[8] The presence of the ketone functionality can further complicate the reaction profile. Ligands are crucial for stabilizing the palladium catalyst and preventing the formation of inactive palladium black, particularly at the higher temperatures often required for these couplings.[8]
Section 2: Troubleshooting Guide for Common Cross-Coupling Reactions
This section provides a more detailed breakdown of troubleshooting strategies for specific cross-coupling reactions commonly employed for the functionalization of 2-thienyl ketones.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds.[9]
Troubleshooting Flowchart for Suzuki-Miyaura Reactions
Caption: A decision-making workflow for troubleshooting Suzuki-Miyaura reactions of 2-thienyl ketones.
Catalyst and Ligand Selection Table for Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature (°C) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | A robust system for many challenging substrates.[3] |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100-120 | Good for sterically hindered coupling partners. |
| Pd(dppf)Cl₂ | (none) | K₂CO₃ | DMF | 90-110 | The dppf ligand can be effective for some systems. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[10][11]
FAQs for Buchwald-Hartwig Amination
Q4: My Buchwald-Hartwig amination of a 2-halo-thienyl ketone is sluggish. What can I do to improve the reaction rate?
A4: Sluggish reactions can often be accelerated by switching to a more electron-rich and sterically hindered ligand. The choice of base is also critical; strong, non-nucleophilic bases like sodium or lithium tert-butoxide are commonly used. Ensure your solvent is anhydrous, as water can hydrolyze the base and deactivate the catalyst.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynylated thiophenes.[12]
Troubleshooting Tips for Sonogashira Coupling
-
Low Reactivity: If you are using an aryl bromide, the reaction may be slow. Consider switching to the corresponding aryl iodide, which is generally more reactive in Sonogashira couplings.[13]
-
Catalyst Decomposition: The reaction mixture turning black is often an indication of palladium catalyst decomposition.[14] This can be caused by impurities in the reagents or solvent, or by running the reaction at too high a temperature. Ensure your amine base is freshly distilled and your solvents are anhydrous and degassed.
-
Copper(I) Cocatalyst: The copper(I) cocatalyst is crucial for the reaction. Use a fresh, high-purity source of CuI.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 2-Bromo-thienyl Ketone
-
Reaction Setup: To an oven-dried Schlenk flask, add the 2-bromo-thienyl ketone (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.[7]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Thiophene Functionalization.
- Doucet, H., et al. (2008). Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings. Green Chemistry.
- Li, J., et al. (2019). Palladium-Catalyzed Controllable Reductive/Oxidative Heck Coupling between Cyclic Enones and Thiophenes via C–H Activation. Organic Letters.
- Shaheen, A., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing.
- ResearchGate. (n.d.). Thiophene Metallation and Cross-Coupling Chemistry.
- ResearchGate. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
- Wikipedia. (n.d.). Cross-coupling reaction.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Krasovskiy, A., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules.
- Kumar, S., et al. (2016). Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones. Phosphorus, Sulfur, and Silicon and the Related Elements.
- ResearchGate. (n.d.). Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Suzuki reaction.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
- Yoneda Labs. (n.d.). Suzuki-Miyaura Coupling: Practical Guide.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
Sources
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- 3. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 6. Yoneda Labs [yonedalabs.com]
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- 8. Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 14. reddit.com [reddit.com]
Managing reaction temperature for selective synthesis of thiophene derivatives
Technical Support Center: Selective Thiophene Synthesis
A Senior Application Scientist's Guide to Managing Reaction Temperature
Welcome to the Technical Support Center for advanced thiophene synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to refine their synthetic strategies for thiophene derivatives. Temperature is arguably one of the most critical parameters in controlling the regioselectivity and overall success of these reactions. Here, we will explore common challenges and provide expert-driven, actionable solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical for the selective synthesis of thiophene derivatives?
A1: Temperature is a pivotal factor that directly influences both the reaction rate (kinetics) and the product distribution (thermodynamics). In thiophene synthesis, slight variations in temperature can lead to dramatic shifts in outcomes for several reasons:
-
Kinetic vs. Thermodynamic Control: Many thiophene syntheses can yield multiple isomers or byproducts. Lower temperatures often favor the kinetic product—the one that forms fastest due to a lower activation energy.[1][2][3][4][5] Conversely, higher temperatures provide the necessary energy to overcome larger activation barriers and allow the reaction to reach equilibrium, favoring the most stable product, known as the thermodynamic product.[1][2][3][4][5] Precise temperature control allows you to selectively target one pathway over the other.
-
Side Reaction Suppression: Undesirable side reactions, such as polymerization, dimerization of intermediates, or the formation of alternative heterocyclic systems (e.g., furans in the Paal-Knorr synthesis), are often highly temperature-dependent.[6][7] Excessively high temperatures can promote these competing pathways, leading to complex product mixtures and reduced yields.[7]
-
Reagent Stability: Many reagents and intermediates involved in thiophene synthesis are thermally sensitive. Elevated temperatures can lead to their decomposition, diminishing the overall efficiency of the reaction.
Q2: What is the general approach to determining the optimal reaction temperature for a novel thiophene synthesis?
A2: A systematic approach is crucial. Instead of relying on a single temperature point, a screening process is recommended:
-
Start Low: Begin the reaction at a low temperature (e.g., 0 °C or even -78 °C) and slowly warm it to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This helps to identify the temperature at which the reaction initiates and whether the desired product forms selectively under kinetic control.
-
Incremental Increase: If the reaction is too slow at room temperature, incrementally increase the temperature in a controlled manner (e.g., in 10-20 °C intervals). Analyze aliquots at each stage to observe changes in product distribution and byproduct formation.
-
Reflux Conditions: If higher temperatures are necessary, the boiling point of the chosen solvent will dictate the maximum temperature under conventional heating. Be mindful that reflux conditions can sometimes favor undesired thermodynamic byproducts.[6]
-
Consider Microwave Synthesis: For reactions that are sluggish even at high temperatures, microwave irradiation can be a powerful tool.[8][9][10][11][12] Microwave heating can dramatically reduce reaction times and sometimes lead to different product selectivities compared to conventional heating.[8][10][11][12]
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low Yield of the Desired Thiophene Product
Q: My reaction is sluggish and giving a low yield, even after prolonged reaction times. How can temperature management help?
A: Low yields are a common frustration, and temperature is a primary suspect.[13][14] Here’s a systematic troubleshooting workflow:
Potential Cause & Recommended Action
-
Insufficient Thermal Energy: The activation energy for the desired transformation may not be met at the current temperature.
-
Solution: Gradually increase the reaction temperature in a controlled manner. For instance, if the reaction is stagnant at room temperature, try heating to 40 °C, then 60 °C, while carefully monitoring for byproduct formation. For some less reactive substrates in reactions like the Paal-Knorr synthesis, a higher-boiling solvent like toluene or xylene may be necessary.[6]
-
-
Thermal Decomposition: The starting materials, intermediates, or the final product might be degrading at the reaction temperature.
-
Solution: If you suspect decomposition (often indicated by darkening or tarring of the reaction mixture), reduce the temperature.[7] It's better to have a slower, cleaner reaction than a fast, messy one. If a higher temperature is unavoidable, try reducing the reaction time.
-
-
Kinetic Trap: The reaction might be forming a stable, but undesired, kinetic product that does not readily convert to the desired thermodynamic product.
Workflow for Optimizing Temperature for Yield
Caption: Influence of temperature on reaction selectivity.
Experimental Protocol: Temperature Optimization for a Gewald Aminothiophene Synthesis
This protocol outlines a general method for optimizing temperature in the Gewald reaction, a multicomponent synthesis of 2-aminothiophenes. [15][16][17][18] Materials:
-
Ketone (10 mmol)
-
Malononitrile (10 mmol)
-
Elemental Sulfur (12 mmol)
-
Base (e.g., Morpholine, 2 mmol)
-
Solvent (e.g., Ethanol, 20 mL)
-
Reaction vessels suitable for heating (e.g., round-bottom flasks with condensers)
-
Heating/cooling system (e.g., oil bath, cryocooler)
Procedure:
-
Setup: Prepare three identical reaction flasks (Rxn A, B, C) each charged with the ketone (10 mmol), malononitrile (10 mmol), and ethanol (20 mL).
-
Initial Condensation: Add the base (morpholine, 2 mmol) to each flask and stir for 30 minutes at room temperature to facilitate the initial Knoevenagel condensation. [17]3. Sulfur Addition: Add elemental sulfur (12 mmol) to each flask.
-
Temperature Screening:
-
Rxn A (Low Temp): Maintain the flask at room temperature (e.g., 25 °C).
-
Rxn B (Mid Temp): Heat the flask to a moderate temperature (e.g., 50 °C) using a pre-heated oil bath.
-
Rxn C (High Temp): Heat the flask to reflux (for ethanol, ~78 °C).
-
-
Monitoring: Take small aliquots from each reaction every hour and analyze by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) to monitor the consumption of starting materials and the formation of the product and any byproducts.
-
Analysis and Workup:
-
After a set time (e.g., 4 hours), or once the starting material is consumed in one of the reactions, cool all reactions to room temperature.
-
Compare the TLC plates to assess the outcome. Look for the cleanest reaction with the highest conversion to the desired product spot.
-
Based on the best result, the reaction can be scaled up. The typical workup involves cooling the mixture, collecting the precipitated product by filtration, and washing with cold ethanol. [15]Further purification can be achieved by recrystallization. [15] Expected Observations:
-
-
Rxn A: Might show slow conversion, but potentially very clean with high selectivity.
-
Rxn B: Often provides a good balance between reaction rate and cleanliness.
-
Rxn C: Likely the fastest reaction, but may show increased byproduct formation (visible as extra spots on the TLC or a darker reaction color). [7]
References
- Novel catalysts for thiophene synthesis at lower temperatures.Chemical Communications (RSC Publishing).
- Substrate-Selective Temperature-Controlled Synthesis of Thiophene Derivatives at Interfaces.PubMed.
- Optimizing the Gewald Reaction: A Technical Guide to Improving Yields with Malononitrile.Benchchem.
- Identifying and minimizing byproducts in the Paal-Knorr thiophene synthesis.Benchchem.
- Paal-Knorr Thiophene Synthesis.Organic Chemistry Portal.
- Common side reactions in the Gewald synthesis of aminothiophenes.Benchchem.
- Catalytic Synthesis of Thiophene from the Reaction of Furan and Hydrogen Sulfide.ResearchGate.
- Effect of Microwave Radiation on the Synthesis of Poly(3-hexylthiophene) and the Subsequent Photovoltaic Performance of CdS/P3HT.SciSpace.
- Effect of Microwave Radiation on the Synthesis of Poly(3-hexylthiophene) and the Subsequent Photovoltaic Performance of CdS/P3HT Solar Cells.ResearchGate.
- Paal–Knorr synthesis.Wikipedia.
- Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling.ACS Publications.
- Substrate‐Selective Temperature‐Controlled Synthesis of Thiophene Derivatives at Interfaces.ResearchGate.
- Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism.YouTube.
- Paal–Knorr synthesis of thiophene.Química Organica.org.
- Synthesis of Furan and Thiophene.SlideShare.
- Thiophene synthesis.Organic Chemistry Portal.
- Fiesselmann thiophene synthesis.Wikipedia.
- The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review.ResearchGate.
- Microwave-assisted synthesis of polythiophenes via the Stille coupling.ResearchGate.
- Kinetic vs. Thermodynamic Control in Organic Reactions.The Catalyst.
- Reaction optimization studies of the modified Gewald reaction.ResearchGate.
- Synthesis, properties and biological activity of thiophene: A review.Der Pharma Chemica.
- CHAPTER 21: Thiophene Synthesis.The Royal Society of Chemistry.
- Thermodynamic and kinetic reaction control.Wikipedia.
- Scheme 6. Mechanism of Fiesselmann thiophene synthesis.ResearchGate.
- Kinetic and Thermodynamic Control.Dalal Institute.
- Gewald reaction.Wikipedia.
- Kinetic Control Versus Thermodynamic Control Of A Reaction.Jack Westin.
- What could be reason for getting a very low yield in organic chemistry?Quora.
- What are some common causes of low reaction yields?Reddit.
- 14.3: Kinetic vs. Thermodynamic Control of Reactions.Chemistry LibreTexts.
- Gewald Reaction.Organic Chemistry Portal.
- Fiesselmann thiophene synthesis.ResearchGate.
- Synthesis of thiophene from elemental sulfur and alkyne/alkene.ResearchGate.
- Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts.Organic Chemistry Portal.
- Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes.Organic Chemistry Portal.
- Conjugated poly(thiophenes): synthesis, functionalization, and applications.ACS Publications.
Sources
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- 12. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
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- 17. Gewald reaction - Wikipedia [en.wikipedia.org]
- 18. Gewald Reaction [organic-chemistry.org]
Technical Support Center: Synthesis and Purification of 2-Phenyl-1-(thiophen-2-yl)ethanone
Welcome to the technical support center for 2-Phenyl-1-(thiophen-2-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis and purification of this compound. Our focus is on delivering practical, experience-driven insights to help you reduce impurities and achieve a high-purity final product.
Introduction to the Chemistry
2-Phenyl-1-(thiophen-2-yl)ethanone is typically synthesized via a Friedel-Crafts acylation of thiophene with phenylacetyl chloride or a related phenylacetic acid derivative.[1][2] This electrophilic aromatic substitution reaction, while effective, is prone to the formation of several impurities that can complicate downstream applications.[3] The electron-rich nature of the thiophene ring makes it susceptible to side reactions, and the product itself can influence the reaction landscape.[4] Understanding the origin of these impurities is the first step toward their effective removal.
Troubleshooting Guide: From Crude Reaction to Pure Product
This section addresses specific issues you may encounter during your experiment in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Issue 1: My crude product is a dark oil or discolored solid. What causes this and how can I fix it?
Answer:
Discoloration in the crude product of a Friedel-Crafts acylation is common and often indicates the presence of polymeric materials or residual catalyst complexes.
Causality:
-
Lewis Acid Catalyst: Strong Lewis acids like aluminum chloride (AlCl₃) can promote side reactions, including polymerization of the thiophene ring, especially at elevated temperatures.[3] Incomplete quenching of the catalyst can also lead to the formation of colored complexes with the ketone product.
-
Reaction Temperature: Exceeding the optimal reaction temperature can lead to thermal degradation of the starting materials or product, resulting in colored impurities. For the acylation of thiophene, maintaining a controlled temperature, often starting at 0-5°C and slowly warming to room temperature, is crucial.[1]
Troubleshooting Protocol:
-
Effective Quenching: Ensure the reaction is thoroughly quenched by slowly pouring the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes and dissolves the inorganic salts.[1]
-
Aqueous Workup: After quenching, perform a thorough aqueous workup. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution (to remove acidic impurities), and finally, brine.
-
Decolorizing Carbon: If discoloration persists after the initial workup, you can treat a solution of the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) with a small amount of activated charcoal. Stir for 15-30 minutes, then filter through a pad of celite to remove the charcoal. Be aware that this may lead to some product loss.
Issue 2: My NMR/HPLC analysis shows the presence of an isomeric impurity. How can I separate it?
Answer:
The most likely isomeric impurity is 3-phenyl-1-(thiophen-2-yl)ethanone, arising from acylation at the C3 position of the thiophene ring. While Friedel-Crafts acylation of thiophene strongly favors the C2 position, small amounts of the C3 isomer can form.[5]
Causality: The kinetic product of thiophene acylation is the 2-substituted isomer due to the greater stabilization of the cationic intermediate. However, under certain conditions, a small percentage of the thermodynamically favored 3-substituted isomer can be formed.
Troubleshooting Protocol: Column Chromatography
Column chromatography is the most effective method for separating isomeric impurities.[5]
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice.
-
Mobile Phase (Eluent): A non-polar/polar solvent system is typically used. Start with a low polarity mixture and gradually increase the polarity. A common system is a gradient of hexane and ethyl acetate.
-
TLC Analysis: Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.3 for the desired product.
-
Example Gradient:
-
Start with 100% hexane to elute non-polar impurities.
-
Gradually increase the ethyl acetate concentration (e.g., to 5%, 10%, 20% ethyl acetate in hexane). The desired product will elute before the more polar impurities.
-
-
-
Fraction Collection and Analysis: Collect small fractions and analyze them by TLC to identify the pure fractions containing 2-Phenyl-1-(thiophen-2-yl)ethanone. Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, effective for separating compounds with different polarities. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the separation of compounds over a range of polarities. |
| TLC Rf Target | 0.2 - 0.3 | Provides good separation on the column. |
Issue 3: I have unreacted starting materials (thiophene, phenylacetyl chloride) in my product. What is the best way to remove them?
Answer:
Residual starting materials can often be removed with a combination of a thorough workup and a primary purification step like vacuum distillation or a simple column flush.
Causality:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivated catalyst.
-
Stoichiometry: Using a slight excess of one reagent can lead to its presence in the crude product.
Troubleshooting Protocols:
-
Aqueous Wash: Phenylacetyl chloride will be hydrolyzed to phenylacetic acid during the aqueous workup, which can then be removed by washing with a basic solution like sodium bicarbonate.
-
Vacuum Distillation: If the starting materials are volatile, vacuum distillation can be an effective first-pass purification. However, be cautious as the product itself may have a high boiling point.
-
Column Chromatography (Flash): A quick "flash" column with a less polar solvent system (e.g., 95:5 hexane:ethyl acetate) can effectively remove non-polar starting materials like thiophene.
-
Bisulfite Wash (for aldehyde impurities): If you suspect the presence of aldehyde impurities (which can sometimes form from side reactions), a wash with a saturated sodium bisulfite solution can be effective.[6] The bisulfite forms a water-soluble adduct with the aldehyde, which can then be separated in the aqueous layer.[6]
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure 2-Phenyl-1-(thiophen-2-yl)ethanone?
A1: Pure 2-Phenyl-1-(thiophen-2-yl)ethanone should be a white to off-white solid. Its reported melting point is in the range of 41-45 °C.[7]
Q2: What are the recommended storage conditions for 2-Phenyl-1-(thiophen-2-yl)ethanone?
A2: For long-term stability, it is recommended to store the solid compound in a tightly sealed container in a dark place under an inert atmosphere at room temperature.[8]
Q3: Can I use recrystallization for purification? If so, what solvent system is recommended?
A3: Yes, recrystallization can be an effective final purification step. Given its melting point, a low-temperature recrystallization is feasible. A common solvent for recrystallizing aryl ketones is ethanol or a mixture of ethanol and water.[7] You can also try a mixed solvent system like hexane/ethyl acetate. The principle is to dissolve the compound in a minimum amount of hot solvent and then allow it to cool slowly to form crystals.
Q4: What are the characteristic NMR and HPLC signatures of 2-Phenyl-1-(thiophen-2-yl)ethanone?
A4:
-
¹H NMR: Expect to see multiplets for the phenyl protons (around 7.2-7.4 ppm) and the thiophene protons. A characteristic singlet for the methylene (-CH₂-) protons will be present, typically around 4.3 ppm. The thiophene protons will show characteristic coupling patterns.
-
¹³C NMR: The carbonyl carbon will have a chemical shift in the range of 190-200 ppm. You will also see signals for the phenyl and thiophene carbons.
-
HPLC: Using a reverse-phase C18 column with a mobile phase of acetonitrile and water (or a buffered aqueous solution) will typically provide good separation.[9] The retention time will depend on the specific conditions (gradient, flow rate, column dimensions). Impurities will appear as separate peaks, usually eluting before or after the main product peak depending on their polarity.
Experimental Workflow and Decision Making
The following diagrams illustrate the general workflow for the synthesis and purification of 2-Phenyl-1-(thiophen-2-yl)ethanone and a decision tree for troubleshooting common issues.
References
- Brindle, C. S., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639.
-
Supporting Information for: A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. (n.d.). Retrieved from [Link]
- A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. (2024).
-
Lead Sciences. (n.d.). 2-Phenyl-1-(thiophen-2-yl)ethanone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Agilent. (n.d.). Interpretation of 2D NMR Spectra. Retrieved from [Link]
- Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid c
- Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.). MDPI.
- Biocatalyzed Enantiomerically Pure Production of (S)‐Phenyl(thiophen‐2‐yl)methanol. (2019).
- Process for the acylation of thiophene. (1947). U.S.
- Process for synthesizing 2-thiopheneethanol and derivatives thereof. (2014).
- The preparation of certain esters of 2-thiophene carboxylic acid. (1948). Georgia Institute of Technology.
- Purification of ketones. (1939). U.S.
- Method for purification of ketones. (1958). U.S.
- Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. (2014).
- Method for preparing 2-acetylthiophene. (n.d.).
- Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. (2023).
- An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. (2014).
- Synthesis and Polymerization of Thiophene‐Bearing 2‐Oxazolines and 2‐Oxazines. (2021).
- Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (2016). Phytochemistry Reviews.
-
BIOSYNCE. (n.d.). 2-Phenyl-1-(thiophen-2-yl)ethanone CAS 13196-28-6. Retrieved from [Link]
- Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2017). MDPI.
-
PubChem. (n.d.). 2-phenyl-1-(2H-thiophen-2-id-3-yl)ethanone. Retrieved from [Link]
- Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica.
- Green methodologies for the synthesis of 2-aminothiophene. (2022). PubMed Central.
- Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. (2021). MDPI.
- Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. (2022). Cell Reports Physical Science.
- Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. (2021). MDPI.
- Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. (2020).
- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE.
- Process for the purification of thiophenes. (2009). U.S.
- Fig. S007 300 MHz 1 H NMR spectrum of 1-(thiophen-2-yl). (n.d.).
- Synthesis and Reactivity of Aryl- and Heteroaryl-Magnesium Reagents Bearing Keto Groups. (2021). MDPI.
- Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. (2021). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosynce.com [biosynce.com]
- 8. 2-Phenyl-1-(thiophen-2-yl)ethanone - Lead Sciences [lead-sciences.com]
- 9. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
Work-up procedure optimization for reactions involving 2-Phenyl-1-(thiophen-2-yl)ethanone
Technical Support Center: 2-Phenyl-1-(thiophen-2-yl)ethanone
Welcome to the technical support center for 2-Phenyl-1-(thiophen-2-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development to provide expert insights and practical solutions for optimizing reaction work-up and purification procedures involving this versatile ketone intermediate. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern successful experimental outcomes.
Product Overview: Key Physicochemical Properties
Understanding the fundamental properties of 2-Phenyl-1-(thiophen-2-yl)ethanone is the first step in designing a robust work-up procedure. These characteristics dictate its behavior in various solvent systems and under different pH conditions.
| Property | Value | Source |
| CAS Number | 13196-28-6 | [1][2] |
| Molecular Formula | C₁₂H₁₀OS | [1] |
| Molecular Weight | 202.27 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 41-45 °C | [2] |
| Boiling Point | 179 °C @ 11 Torr | [2] |
| Solubility | Soluble in organic solvents like ethanol and ether; insoluble in water. | [3] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |
Frequently Asked Questions (FAQs)
Here we address common initial questions that arise when handling this compound.
Q1: What are the most effective organic solvents for extracting 2-Phenyl-1-(thiophen-2-yl)ethanone from an aqueous reaction mixture?
A1: Due to its nonpolar, aromatic structure and insolubility in water, standard water-immiscible organic solvents are highly effective.[3] Dichloromethane (DCM) and ethyl acetate are excellent first choices due to their high partition coefficients for a wide range of organic compounds. Diethyl ether is also a suitable option. The choice may also depend on downstream applications; for instance, ethyl acetate is often preferred for its lower toxicity and environmental impact compared to chlorinated solvents.
Q2: How stable is the thiophene ring in this molecule to acidic or basic work-up conditions?
A2: The thiophene ring is generally stable to mild acidic and basic conditions, which are typical for standard work-up procedures. Thiophene is more stable than furan or pyrrole in the presence of protic acids.[4] However, it is important to handle it with care as it is an oxidant that can react with strong bases and acids.[2] For quenching or washing steps, using saturated aqueous solutions of sodium bicarbonate (NaHCO₃) for neutralizing acids or ammonium chloride (NH₄Cl) for quenching basic organometallic reagents is recommended over stronger reagents like 1M HCl or 1M NaOH unless specifically required to remove certain impurities.
Q3: What are the most common impurities I should anticipate in my crude product?
A3: Impurities are highly dependent on the synthetic route. For instance, in reactions involving Friedel-Crafts acylation of thiophene, unreacted starting materials (thiophene, phenylacetyl chloride) and polysubstituted byproducts are common. In coupling reactions, homocoupled products or starting materials may persist.[5][6] It is crucial to analyze the specific reaction mechanism to predict likely contaminants, which will in turn guide the purification strategy.
Q4: Should I purify the final product by recrystallization or column chromatography?
A4: The choice depends on the nature and quantity of the impurities.
-
Recrystallization is ideal if the crude product is relatively pure (>90%) and solid. It is a cost-effective and scalable method for removing small amounts of impurities. A common solvent for recrystallization is ethanol.[2]
-
Flash Column Chromatography is necessary when impurities have similar polarity to the product or when the product is an oil. It offers higher resolution but is more time-consuming and solvent-intensive. A typical eluent system would be a gradient of ethyl acetate in hexane.
Below is a decision-making workflow to guide your choice.
Caption: Troubleshooting workflow for low extraction yields.
Problem 2: The Purified Product is a Persistent Oil and Fails to Crystallize
-
Issue: After chromatography or removal of solvent, the product remains a viscous oil, even though it is expected to be a solid with a melting point of 41-45 °C. [2]
-
Probable Causes & Solutions:
-
Residual Solvent: Small amounts of high-boiling solvents (like DMF, DMSO) or even common solvents (ethyl acetate, DCM) can act as an impurity and prevent crystallization.
-
Solution: Dry the product under high vacuum for an extended period, possibly with gentle heating (not exceeding 35-40 °C) to remove residual solvents.
-
-
Presence of Impurities: Even a small percentage of impurities can significantly depress the melting point and inhibit crystal lattice formation.
-
Solution 1 (Trituration): Add a poor solvent in which the product is insoluble but the impurities are soluble (e.g., cold hexanes or pentane). Stir or sonicate the mixture. The product should solidify, and the impurities will be washed away.
-
Solution 2 (Solvent Screening): Dissolve a small amount of the oil in a minimal amount of a good solvent (e.g., ethanol, isopropanol, or acetone). Slowly add a poor solvent (e.g., water or hexanes) until the solution becomes cloudy (the cloud point). Gently warm until clear, then allow to cool slowly. This can help identify a suitable solvent system for recrystallization.
-
-
Problem 3: Product is Contaminated with a Polar, Water-Soluble Impurity
-
Issue: NMR analysis of the crude product shows the presence of highly polar impurities (e.g., salts, phase-transfer catalysts, or water-soluble reagents).
-
Probable Causes & Solutions:
-
Inadequate Washing: The organic layer was not sufficiently washed during the extraction phase.
-
Solution: Before drying the combined organic extracts, wash them thoroughly with water (2-3 times) and then with brine (1 time). The brine wash helps to remove residual water and break any minor emulsions. For specific impurities, tailored washes are effective. For example, a wash with dilute aqueous NaHCO₃ can remove acidic impurities, while a wash with dilute aqueous NH₄Cl can remove basic ones.
-
-
Detailed Protocols
Protocol 1: Standard Liquid-Liquid Extraction Workflow
-
Quench the Reaction: Cool the reaction mixture in an ice bath. Slowly add a quenching solution (e.g., water, saturated NH₄Cl, or saturated NaHCO₃) to neutralize reactive species.
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, acetone), it may need to be removed under reduced pressure first, or a larger volume of water and extraction solvent should be used.
-
First Extraction: Add the chosen organic solvent (e.g., ethyl acetate). The volume should be roughly equal to the aqueous volume.
-
Mix Gently: Invert the funnel several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Separate Layers: Allow the layers to separate fully. Drain the lower layer. If you are unsure which layer is which, add a few drops of water and observe where they go.
-
Repeat Extraction: Drain the organic layer into a flask. Return the aqueous layer to the funnel and repeat the extraction two more times with fresh organic solvent.
-
Combine and Wash: Combine all organic extracts. Wash the combined extracts sequentially with water and then with brine.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Optimized Recrystallization
-
Select a Solvent System: Choose a solvent or solvent pair in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. For this compound, ethanol is a good starting point. [2]2. Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent to just dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Cool Slowly: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Induce Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Cool Further: Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolate Crystals: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash and Dry: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under a vacuum to remove all traces of solvent.
References
-
BOC Sciences. Thiophene Synthesis Services.
-
Research and Reviews. Derivatives and Synthesis of Heterocyclic Compound: Thiophene.
-
Slideshare. Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene.
-
National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
-
Salomonsen, S. THIOPHENE AND ITS DERIVATIVES.
-
Lead Sciences. 2-Phenyl-1-(thiophen-2-yl)ethanone.
-
BIOSYNCE. 2-Phenyl-1-(thiophen-2-yl)ethanone CAS 13196-28-6.
-
PubChem. 2-phenyl-1-(2H-thiophen-2-id-3-yl)ethanone.
-
National Institutes of Health (NIH). 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone.
-
PubMed Central. (4-Methylphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone.
-
AA Blocks. 1-(Thiophen-2-yl)ethanone.
-
Google Patents. CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof.
-
Organic Chemistry Portal. Thiophene synthesis.
-
Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review.
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
-
ChemSynthesis. 1-thiophen-2-yl-ethanone.
-
Google Patents. EP0822250A1 - Process for the extraction of 2-phenylethanol.
-
PubMed Central. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation.
-
ResearchGate. Synthesis and characterisation of some 2-[2(1-phenyl-3-thiophen-2-yl-1H- pyrazol-4-yl)]-vinyl chromene-4-ones.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene.
-
BLDpharm. 13196-28-6|2-Phenyl-1-(thiophen-2-yl)ethanone.
-
Academic Journals and Conferences. Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanon in organic solvents. [URL]([Link]
-
Ingeniería UC. Solvent Selection for the Extraction of 2-Phenylethanol from Aqueous Phases: Density and Viscosity Studies.
-
SIELC Technologies. Ethanone, 2-hydroxy-1-phenyl-.
-
ResearchGate. Synthesis, Single Crystal X-ray and Hirshfeld Surface Analysis of (2-(methylthio) thiophen-3-yl)(thiophen-2-yl)methanone.
-
PubChem. 2-Phenyl-1-(2-thioxo-thiazolidin-3-yl)-ethanone.
-
Eureka | Patsnap. Process for synthesizing 2-thiopheneethanol and derivatives thereof.
Sources
- 1. 2-Phenyl-1-(thiophen-2-yl)ethanone - Lead Sciences [lead-sciences.com]
- 2. biosynce.com [biosynce.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophene synthesis [organic-chemistry.org]
- 6. Process for synthesizing 2-thiopheneethanol and derivatives thereof - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Scaling Up the Synthesis of 2-Phenyl-1-(thiophen-2-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 2-Phenyl-1-(thiophen-2-yl)ethanone. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into this important synthesis. We will address common challenges, offer troubleshooting solutions, and provide detailed protocols to ensure the successful and efficient production of this valuable ketone intermediate.
Introduction to the Synthesis
2-Phenyl-1-(thiophen-2-yl)ethanone is a key building block in medicinal chemistry and materials science, finding applications in the development of novel therapeutic agents and functional materials.[1][2][3][4] Its synthesis, while conceptually straightforward, presents several challenges, particularly when transitioning from laboratory scale to pilot or manufacturing scale. The most prevalent and industrially relevant synthetic route is the Friedel-Crafts acylation of thiophene with a phenylacetyl precursor.[5][6] This guide focuses primarily on this method, addressing its nuances and potential pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 2-Phenyl-1-(thiophen-2-yl)ethanone?
The most widely employed method is the Friedel-Crafts acylation of thiophene with phenylacetyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄).[5][7] This reaction proceeds via an electrophilic aromatic substitution mechanism and generally offers good yields and high regioselectivity for the 2-position of the thiophene ring.[8][9]
Q2: Why is the acylation highly selective for the 2-position of the thiophene ring?
Electrophilic attack at the C2 position of thiophene is kinetically favored because the resulting cationic intermediate (the sigma complex) is more stabilized by resonance. The intermediate from C2 attack can be described by three resonance structures, effectively delocalizing the positive charge, whereas the intermediate from C3 attack has only two resonance forms.[8][9] This superior stabilization leads to a lower activation energy for C2 acylation.
Q3: What are the primary challenges encountered when scaling up this synthesis?
The main challenges in scaling up the Friedel-Crafts acylation of thiophene are:
-
Exothermic Reaction Control: The reaction is highly exothermic, and improper heat management can lead to runaway reactions, degradation of the thiophene ring (resinification), and the formation of impurities.[7]
-
Reagent Stoichiometry and Addition: The Lewis acid catalyst (e.g., AlCl₃) is used in stoichiometric amounts or greater because it complexes with the product ketone.[6] Careful control of the addition rate is critical on a large scale.
-
Work-up and Quenching: The quenching of large volumes of strong Lewis acids is hazardous and must be carefully controlled.
-
Solvent Selection: The choice of solvent (e.g., dichloromethane, carbon disulfide, or nitrobenzene) impacts reaction kinetics, safety, and environmental footprint.[5][10]
Q4: Are there alternative synthetic routes to consider?
Yes, alternative methods exist, though they are less common for this specific target. These include:
-
Grignard-based Syntheses: Reaction of a thienyl Grignard reagent (e.g., 2-thienylmagnesium bromide) with phenylacetonitrile or a phenylacetic acid derivative.[11][12][13]
-
Coupling Reactions: Modern cross-coupling methodologies, such as those involving organometallic reagents and carboxylic acid derivatives, can also be adapted for ketone synthesis.[14][15][16] These often offer milder conditions but may involve more expensive catalysts and reagents.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction has stalled or resulted in a very low yield of the desired ketone. What are the likely causes and how can I fix them?
A: Low yield is a common problem that can often be traced back to reagent quality, reaction conditions, or work-up procedures.
-
Causality & Solution:
-
Moisture Contamination: Lewis acids like AlCl₃ are extremely hygroscopic and react violently with water. Moisture will deactivate the catalyst and inhibit the formation of the essential acylium ion.
-
Corrective Action: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and high-purity, freshly opened or properly stored Lewis acids. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Incorrect Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least one equivalent of the Lewis acid because the product ketone, a Lewis base, forms a stable complex with the catalyst, effectively sequestering it.
-
Corrective Action: Use a slight excess (1.05-1.2 equivalents) of the Lewis acid relative to the phenylacetyl chloride to ensure the reaction goes to completion.
-
-
Thiophene Degradation: Thiophene is sensitive to strong acids and can polymerize or "resinify," especially at elevated temperatures or with highly active catalysts.[7] This is often observed as the formation of a dark tar.
-
Inefficient Work-up: The product is trapped in the Lewis acid complex and must be liberated during the quench.
-
Corrective Action: Perform a careful quench by slowly adding the reaction mixture to ice-cold dilute acid (e.g., HCl). This hydrolyzes the complex and dissolves the aluminum salts into the aqueous layer, allowing for efficient extraction of the product.
-
-
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Issue 2: Formation of Impurities and Side Products
Q: My crude product analysis (TLC, GC-MS) shows multiple spots/peaks. What are these impurities, and how can I prevent them?
A: Side-product formation is typically related to the reactivity of the thiophene ring and the reaction conditions.
-
Causality & Solution:
-
Diacylation: The product ketone is deactivated towards further electrophilic substitution, but under harsh conditions (high temperature, large excess of acylating agent or catalyst), a second acyl group can be added, usually at the 5-position.
-
Preventative Action: Use a stoichiometry of thiophene to phenylacetyl chloride of approximately 1:1 or a slight excess of thiophene. Ensure the reaction temperature is kept low and reaction time is not excessively long after the starting material is consumed.
-
-
Acylation at the C3-Position: While C2 acylation is strongly favored, a small amount of the C3-acylated isomer can form.
-
Preventative Action: This is difficult to eliminate completely but is minimized by using standard Friedel-Crafts conditions. The C3 isomer can typically be separated by column chromatography or careful recrystallization.
-
-
Resinification/Polymerization: As mentioned previously, this is a major source of impurities, leading to a dark, tarry crude product that is difficult to purify.
-
Preventative Action: Strict temperature control is paramount. Adding the thiophene solution to the pre-formed acylium ion complex (Lewis acid + acyl chloride) can sometimes mitigate this, as it keeps the concentration of "free" thiophene lower in the presence of the active catalyst.
-
-
Issue 3: Purification Challenges
Q: I'm having trouble isolating a pure product from the dark, oily crude mixture. What are the best purification strategies?
A: Effective purification depends on a good work-up and selecting the right technique for the impurities present.
-
Strategy & Implementation:
-
Initial Work-up: After quenching, a thorough extraction (e.g., with dichloromethane or ethyl acetate) is crucial. Wash the combined organic layers with water, then a dilute sodium bicarbonate solution (to remove residual acid), and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating.
-
Recrystallization: 2-Phenyl-1-(thiophen-2-yl)ethanone is a solid at room temperature (m.p. 41-45 °C).[1] Recrystallization is an excellent method for purification on a large scale.
-
Recommended Solvents: Ethanol is a commonly reported and effective solvent for recrystallization.[1] Other alcohol or mixed solvent systems (e.g., ethanol/water, hexane/ethyl acetate) may also work well.
-
-
Column Chromatography: For removing closely related isomers or stubborn colored impurities, silica gel column chromatography is effective.
-
Eluent System: A non-polar/polar solvent system like Hexane/Ethyl Acetate is a good starting point. Begin with a low polarity (e.g., 98:2 Hexane:EtOAc) and gradually increase the polarity to elute the product.
-
-
Detailed Experimental Protocol: Lab-Scale Synthesis
This protocol describes a general and reliable method for the synthesis of 2-Phenyl-1-(thiophen-2-yl)ethanone via Friedel-Crafts acylation.
Materials & Reagents:
-
Thiophene (1.0 eq)
-
Phenylacetyl chloride (1.05 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M solution)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Experimental Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.1 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Formation of Acylium Ion Complex: Cool the suspension to 0 °C in an ice-water bath. Add phenylacetyl chloride (1.05 eq) dropwise via the dropping funnel over 15-20 minutes. A yellow-orange complex should form. Stir the mixture for an additional 30 minutes at 0 °C.
-
Acylation: Add a solution of thiophene (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the thiophene is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and 1M HCl. Caution: This is a highly exothermic and gas-evolving step.
-
Work-up & Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol to afford pure 2-Phenyl-1-(thiophen-2-yl)ethanone as a crystalline solid.
General Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of 2-Phenyl-1-(thiophen-2-yl)ethanone.
Data Summary
The choice of Lewis acid and solvent can significantly impact the reaction outcome. The following table provides a qualitative comparison.
| Lewis Acid | Solvent | Typical Temperature | Pros | Cons |
| AlCl₃ | Dichloromethane (DCM) | 0 - 5 °C | High reactivity, relatively inexpensive. | Highly hygroscopic, can cause resinification, vigorous quench.[7] |
| SnCl₄ | Dichloromethane (DCM) | 0 - 25 °C | Milder than AlCl₃, less resinification, easier to handle.[17] | More expensive, potential tin waste streams. |
| EtAlCl₂ | Dichloromethane (DCM) | 0 °C | Non-acidic media, can give high yields with reduced degradation.[17] | Pyrophoric potential, specialized handling required. |
| Zeolites | Solvent-free or High-boiling solvent | 80 - 120 °C | Reusable, environmentally friendly catalyst.[18] | Requires higher temperatures, may have lower activity for less reactive substrates. |
References
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Technical Support Center: Navigating the Solubility Challenges of Thiophene Compounds in Biological Assays
Welcome to the technical support center dedicated to addressing a critical hurdle in drug discovery and biological research: the poor aqueous solubility of thiophene-based compounds. The unique physicochemical properties of the thiophene ring, while offering valuable pharmacophoric features, often lead to challenges in achieving the necessary concentrations for accurate and reproducible in vitro and in vivo assays.[1][2][3][4] This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and overcome these solubility issues.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions encountered when working with poorly soluble thiophene compounds.
Q1: My thiophene compound is sparingly soluble in aqueous buffers, even with a small percentage of DMSO. What are my immediate next steps?
A1: This is a common challenge. The first step is to systematically evaluate several formulation strategies. Consider preparing a more concentrated stock solution in an organic solvent like DMSO and then using a smaller volume for dilution into your assay medium.[5] If this isn't sufficient, you can explore the use of co-solvents, cyclodextrins, or surfactants.[6][7][8] It is crucial to determine the maximum tolerable concentration of any new excipient in your specific assay to avoid off-target effects.[8]
Q2: I've prepared a clear stock solution of my thiophene compound in 100% DMSO, but it precipitates immediately upon dilution in my aqueous assay buffer. Why is this happening?
A2: A clear stock solution in a strong organic solvent like DMSO does not guarantee solubility in an aqueous environment.[5] The rapid change in solvent polarity when you dilute the DMSO stock into the buffer can cause the compound to "crash out" of the solution.[5][9] This is an issue of kinetic solubility, where the compound doesn't have sufficient time to reach a stable, dissolved state in the new, less favorable solvent environment.[5][10]
Q3: What is the maximum concentration of DMSO I should use in my cell-based assay?
A3: While there is no universal maximum, a final DMSO concentration between 0.1% and 0.5% is a widely accepted range for many cell-based assays.[5] However, it's important to note that even low concentrations of DMSO can have biological effects, including stimulating cell growth or inducing toxicity.[11][12][13][14] Therefore, it is essential to perform vehicle control experiments to determine the highest tolerable DMSO concentration that does not interfere with your specific assay.[8]
Q4: Can the pH of my buffer affect the solubility of my thiophene compound?
A4: Absolutely. If your thiophene derivative has ionizable functional groups (e.g., carboxylic acids or amines), its solubility will be pH-dependent.[15] For acidic compounds, solubility generally increases at higher pH, while for basic compounds, solubility is better at lower pH. Adjusting the buffer pH can be a simple and effective way to improve solubility.[16]
Q5: What are cyclodextrins, and how can they help with my thiophene compound's solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They can encapsulate poorly water-soluble molecules, like many thiophene compounds, within their hydrophobic core, forming an inclusion complex that has enhanced aqueous solubility.[17][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and low toxicity.[19]
Troubleshooting Guide: From Precipitation to Publication-Ready Data
When faced with a thiophene compound that exhibits poor solubility, a systematic approach is key to identifying the root cause and implementing an effective solution.
Observation: Immediate precipitation upon dilution of DMSO stock into aqueous buffer.
| Potential Cause | Recommended Solution |
| Exceeding Kinetic Solubility | The final concentration of the compound in the assay buffer is above its kinetic solubility limit.[10] |
| - Perform a serial dilution to determine the maximum soluble concentration in your specific assay buffer.[5] | |
| - Consider reducing the highest tested concentration in your experiments. | |
| Solvent Shock | The rapid change in solvent polarity causes the compound to precipitate.[5][9] |
| - Add the DMSO stock solution to the assay buffer dropwise while gently vortexing or stirring.[9] | |
| - Pre-warm the aqueous solution (e.g., cell culture media to 37°C) before adding the compound.[9] |
Observation: Compound precipitates over time during incubation.
| Potential Cause | Recommended Solution |
| Temperature Effects | A shift in temperature (e.g., from room temperature to 37°C) can decrease the solubility of some compounds. |
| - Pre-warm all solutions to the incubation temperature before mixing.[9] | |
| Compound Aggregation | Thiophene compounds can be prone to aggregation, leading to the formation of insoluble particles over time.[20][21][22][23] |
| - Include a non-ionic surfactant like Tween® 80 or Pluronic® F-68 in the assay buffer to help prevent aggregation.[7] | |
| - Evaluate the use of cyclodextrins to encapsulate the compound and prevent self-aggregation.[17] |
Experimental Protocols
Here are detailed, step-by-step protocols for key solubility enhancement techniques.
Protocol 1: Preparation and Use of Co-Solvents
Co-solvents are water-miscible organic solvents that can be used in combination with your primary solvent (e.g., DMSO) to improve the solubility of your thiophene compound.[7][16][24][25]
-
Select a Co-solvent: Common co-solvents include ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol.
-
Determine Maximum Tolerable Concentration: Before testing the co-solvent with your compound, determine the maximum concentration that your biological assay can tolerate without significant off-target effects. Run a vehicle control with varying concentrations of the co-solvent.
-
Prepare a Co-solvent Stock Solution: Prepare a stock solution of your thiophene compound in a mixture of your primary solvent and the co-solvent. For example, a 1:1 mixture of DMSO and PEG 400.
-
Dilute into Assay Buffer: Add the co-solvent stock solution to your aqueous assay buffer, following the same best practices for dilution as with a pure DMSO stock (e.g., dropwise addition with mixing).
-
Observe and Document: Carefully observe for any signs of precipitation and document the solubility at different concentrations.
Protocol 2: Utilizing Cyclodextrins for Solubility Enhancement
This protocol outlines the use of hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the solubility of thiophene compounds.[17][19]
-
Prepare a Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer. A common starting concentration is 10-20% (w/v).
-
Dissolve the Thiophene Compound: Add your thiophene compound directly to the HP-β-CD solution.
-
Facilitate Complexation: Gently vortex or sonicate the mixture for 15-30 minutes to facilitate the formation of the inclusion complex.
-
Filter to Remove Undissolved Compound: If any particulate matter remains, filter the solution through a 0.22 µm filter to obtain a clear, saturated solution.
-
Determine Compound Concentration: Use a suitable analytical method (e.g., HPLC-UV) to determine the concentration of your thiophene compound in the cyclodextrin solution.
-
Assay Dilution: Dilute the cyclodextrin-complexed compound solution into your assay buffer as needed. Remember to include a vehicle control with the same concentration of HP-β-CD.
Visualizing the Workflow: A Path to Solubilization
The following diagram illustrates a decision-making workflow for addressing the poor solubility of thiophene compounds.
Caption: A decision tree for systematically addressing thiophene compound solubility issues.
Understanding Solubility: Kinetic vs. Thermodynamic
It's important to distinguish between two types of solubility measurements, as they provide different insights into your compound's behavior.[26][27][28]
| Solubility Type | Description | Relevance to Biological Assays |
| Kinetic Solubility | The concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when diluted into an aqueous buffer.[10][15] | Highly relevant for high-throughput screening and initial in vitro assays where compounds are added from a DMSO stock.[27][28] |
| Thermodynamic Solubility | The true equilibrium solubility of a compound in a given solvent, determined by allowing the solid compound to equilibrate with the solvent over an extended period.[15][26][28] | Important for later-stage drug development, formulation, and predicting in vivo behavior.[28] |
Kinetic solubility values are often higher than thermodynamic solubility due to the formation of a supersaturated solution.[10][26] Understanding this difference can help you interpret your experimental observations and choose the most appropriate solubilization strategy.
Concluding Remarks
Addressing the poor solubility of thiophene compounds is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying principles of solubility, employing a logical troubleshooting workflow, and utilizing appropriate formulation strategies, researchers can successfully navigate these obstacles and obtain reliable, high-quality data. This guide serves as a foundational resource to empower you in your research and development endeavors.
References
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ALZET Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Available at: [Link]
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Butreddy, A., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]
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Garg, V., & Singh, H. (2022). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]
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World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
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Pharmaceutical Technology. (2011). Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
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Miro, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available at: [Link]
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MDPI. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Available at: [Link]
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Wikipedia. Dimethyl sulfoxide. Available at: [Link]
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Cheng, C., et al. (2018). Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective. PMC - NIH. Available at: [Link]
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Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available at: [Link]
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De Luca, A., et al. (2021). From Molecules to Bioaggregates: Unraveling the Photoexcitation Dynamics of Intracellularly Self‐Assembled Thiophene‐Based Fibers. PubMed Central. Available at: [Link]
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El-Saber, B., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available at: [Link]
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FasterCapital. Best Practices For Stock Solutions. Available at: [Link]
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Reddit. (2022). How to tackle compound solubility issue : r/labrats. Available at: [Link]
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Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Available at: [Link]
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ACS Publications. (2022). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors | Journal of Medicinal Chemistry. Available at: [Link]
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Technical Support Center: Minimizing Tar Formation in the Friedel-Crafts Acylation of Thiophene
Welcome to the technical support guide for one of the most pivotal, yet challenging, reactions in heterocyclic chemistry: the Friedel-Crafts acylation of thiophene. This document is designed for researchers, chemists, and drug development professionals who seek to optimize this reaction by mitigating the pervasive issue of tar formation. By understanding the underlying mechanisms and implementing the robust strategies outlined below, you can significantly improve yields, simplify purification, and ensure the reproducibility of your results.
Section 1: Understanding the Core Problem: Why Does Tar Form?
Before troubleshooting, it's crucial to understand the chemical principles at play. Thiophene is an electron-rich aromatic heterocycle, which makes it highly reactive in electrophilic aromatic substitution reactions like Friedel-Crafts acylation. However, this high reactivity is a double-edged sword.
Q1: What is the desired reaction pathway for the Friedel-Crafts acylation of thiophene?
The goal is to introduce an acyl group onto the thiophene ring, primarily at the 2-position. The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst (e.g., AlCl₃) activates the acylating agent (e.g., acetic anhydride or acetyl chloride) to form a highly electrophilic acylium ion. The electron-rich thiophene ring then attacks this electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent loss of a proton restores aromaticity and yields the desired 2-acylthiophene.[1] The preference for substitution at the 2-position is due to the greater resonance stabilization of the corresponding sigma complex intermediate compared to attack at the 3-position.[1]
Caption: Desired pathway for Friedel-Crafts acylation of thiophene.
Q2: What are the primary causes of tar formation?
Tar formation is a result of undesirable side reactions that compete with the desired acylation. The primary culprit is the inherent instability of the thiophene ring under strongly acidic conditions, which are created by traditional Lewis acids like aluminum chloride (AlCl₃).[2][3]
There are two main pathways to tar formation:
-
Lewis Acid-Induced Polymerization: Strong Lewis acids can coordinate to the sulfur atom of the thiophene ring. This interaction can weaken the C-S bonds, leading to ring-opening and subsequent polymerization. This process is often rapid and irreversible, resulting in the formation of intractable black tars.[2][4]
-
Proton-Catalyzed Polymerization: The reaction can generate protons (H⁺), which can also protonate the thiophene ring, initiating a similar polymerization cascade.
These side reactions are particularly problematic because thiophene is more susceptible to such degradation than less reactive aromatics like benzene.[2][3]
Caption: Proposed mechanism for Lewis acid-induced tar formation.
Section 2: Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues you might encounter during your experiment.
Q3: My reaction mixture turned into a black, intractable tar almost immediately after adding the Lewis acid. What happened?
This is a classic sign of rapid, uncontrolled polymerization of the thiophene. The most likely cause is that the reaction conditions are far too harsh.
-
Causality: You have likely used a highly reactive Lewis acid (like anhydrous AlCl₃) at a concentration or temperature that instantly initiated the degradation of the thiophene ring before the acylation could occur. The order of addition can also be critical; adding the Lewis acid directly to thiophene is a common mistake that leads to this result.[3]
-
Solution Workflow:
-
Change the Order of Addition: The most reliable method is to add a solution of thiophene and the acylating agent to a suspension of the Lewis acid in the solvent at a low temperature. This ensures the acylating agent is immediately activated and the highly reactive acylium ion is formed in the presence of thiophene, favoring acylation over polymerization.
-
Drastically Lower the Temperature: Start the reaction at 0 °C or even -10 °C. Add the reagents slowly to maintain this temperature. Exothermic reactions can quickly raise the local temperature, promoting tar formation.
-
Switch to a Milder Lewis Acid: If the problem persists, AlCl₃ may be too aggressive. Consider using catalysts like stannic chloride (SnCl₄) or zinc chloride (ZnCl₂), which are known to be less prone to causing these secondary reactions.[2][5]
-
Q4: My yield of the desired 2-acylthiophene is very low, and I have to contend with a difficult work-up due to a significant amount of dark, sticky residue. How can I improve selectivity and yield?
Low yield with significant byproduct formation indicates that the side reactions are competing effectively with your desired acylation. The key is to fine-tune the reaction conditions to favor the kinetics of acylation over polymerization.
-
Causality: This issue often stems from a suboptimal balance of catalyst activity, temperature, and reactant stoichiometry. While some acylation is occurring, a large portion of the starting material is being consumed by the tar-forming pathways.
-
Solution Workflow:
-
Catalyst Loading: With strong Lewis acids like AlCl₃, stoichiometric amounts are often required because the catalyst complexes with the product ketone.[2] However, using a large excess can drive polymerization. Start with approximately 1.1 equivalents of AlCl₃ per equivalent of acylating agent. For milder catalysts like zinc halides, catalytic amounts (less than one mole per mole of acylating agent) are often sufficient and highly effective.[2]
-
Temperature Control: Higher temperatures increase the rate of all reactions, but they often accelerate the rate of decomposition more than the rate of acylation.[6] Running the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C to room temperature) can dramatically improve selectivity.
-
Solvent Choice: The choice of solvent can influence catalyst activity. Non-polar solvents like carbon disulfide or dichloromethane are traditional choices. However, for some milder catalysts, solvent-free conditions or using an excess of the acylating agent as the solvent can be effective.[7]
-
Consider Heterogeneous Catalysts: To simplify work-up and reduce waste, consider solid acid catalysts like Hβ zeolites. These have shown excellent activity and selectivity for 2-acetylthiophene, with conversions up to 99% and yields of 98.6%.[6] They can be easily filtered off from the reaction mixture, eliminating the problematic aqueous work-up associated with tarry residues.[6][7]
-
Section 3: Proactive Strategies for Clean Thiophene Acylation
The best way to deal with tar is to prevent its formation from the outset. Here are key parameters to control.
Q5: Which Lewis acid is the best choice for this reaction?
There is no single "best" Lewis acid; the optimal choice depends on the specific acylating agent and the desired balance between reactivity and selectivity.
| Catalyst | Typical Amount | Advantages | Disadvantages |
| Aluminum Chloride (AlCl₃) | Stoichiometric | High reactivity, inexpensive. | Very aggressive, high tendency for tar formation, moisture sensitive.[2][3] |
| Stannic Chloride (SnCl₄) | Stoichiometric | Milder than AlCl₃, often gives cleaner reactions. | Still requires stoichiometric amounts, corrosive.[2][5] |
| Zinc Halides (ZnCl₂, ZnBr₂) | Catalytic | Much milder, can be used in catalytic amounts, significantly reduces tar.[2] | Lower reactivity, may require higher temperatures or longer reaction times.[2] |
| Ethylaluminum Dichloride (EtAlCl₂) | Stoichiometric | Can provide a non-acidic reaction medium, leading to very high yields (up to 99%).[5] | More expensive, pyrophoric reagent. |
| Hβ Zeolite | Catalytic (Solid) | High selectivity, reusable, environmentally friendly, simple filtration work-up.[6][8] | May require higher temperatures (e.g., 60-80 °C), not suitable for all acylating agents.[6][8] |
Q6: How critical are temperature and the order of reagent addition?
These two parameters are arguably the most critical for success.
-
Temperature: The acylation is an exothermic reaction.[6] Without proper cooling, the temperature can rise uncontrollably, leading to extensive tar formation. A low and stable temperature (e.g., 0 °C) is the best starting point.
-
Order of Addition: As mentioned in Q3, the order of addition is paramount. Never add the Lewis acid to the thiophene. The correct procedure is almost always to add the thiophene/acylating agent mixture to the Lewis acid suspension.
Caption: A workflow for troubleshooting tar formation.
Section 4: Recommended Experimental Protocol (Low-Tar Method)
This protocol utilizes a milder Lewis acid to prioritize a clean reaction and high yield of 2-acetylthiophene.
Acylation of Thiophene with Acetic Anhydride using Hβ Zeolite [6]
-
Apparatus Setup: To a 50 mL round-bottomed flask equipped with a magnetic stirrer, condenser, and thermometer, add 8.4 g (0.1 mol) of thiophene and 30.6 g (0.3 mol) of acetic anhydride.[7]
-
Catalyst Addition: Add 1.17 g of fresh Hβ zeolite catalyst to the reaction mixture.
-
Reaction: Heat the mixture in a water bath to 60 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via Gas Chromatography (GC). The reaction should reach near-total conversion of thiophene within 2-4 hours.[6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solid catalyst can be recovered by simple filtration. The catalyst can be regenerated and reused.[6]
-
Purification: The liquid filtrate contains the product, 2-acetylthiophene, and excess acetic anhydride. The product can be purified by distillation. This method avoids the formation of toxic liquid waste associated with traditional Lewis acids.[6]
Section 5: Frequently Asked Questions (FAQs)
Q7: Can I use a Brønsted acid instead of a Lewis acid?
While some strong Brønsted acids can catalyze the reaction, they are generally less effective and more prone to causing polymerization of thiophene than milder Lewis acids or solid acids.[8]
Q8: Why is thiophene more reactive than benzene, and how does this contribute to tar formation?
The sulfur atom in thiophene can donate lone-pair electrons into the aromatic system, making the ring more electron-rich and thus more nucleophilic than benzene. This heightened reactivity makes it react faster in the desired acylation but also makes it more susceptible to attack by strong acids (Lewis or Brønsted), which leads to the degradation and polymerization pathways that form tar.[2]
Q9: Is it possible to acylate the 3-position of thiophene selectively?
Direct acylation of unsubstituted thiophene overwhelmingly favors the 2-position.[1][9] Achieving substitution at the 3-position typically requires a multi-step synthesis involving protecting groups or starting with a 2-substituted thiophene that directs acylation to other positions.
References
-
Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. (2014). TSI Journals. [Link]
- Hartough, H. D., & Kosak, A. I. (1949). U.S. Patent No. 2,492,629. Washington, DC: U.S.
-
Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. (2025). ResearchGate. [Link]
-
Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry. [Link]
-
New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. (n.d.). MDPI. [Link]
- Hartough, H. D. (1947). U.S. Patent No. 2,432,991. Washington, DC: U.S.
-
Regioselectivity in Friedel–Crafts acylation of thiophene. (2017). Chemistry Stack Exchange. [Link]
-
Meisel, S. L., Johnson, G. C., & Hartough, H. D. (1950). Polymerization of Thiophene and Alkylthiophenes. Journal of the American Chemical Society. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 3. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. tsijournals.com [tsijournals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing HPLC Separation of 2-Phenyl-1-(thiophen-2-yl)ethanone and Its Isomers
Welcome to our dedicated technical support center for the chromatographic analysis of 2-Phenyl-1-(thiophen-2-yl)ethanone. This guide is designed for researchers, analytical scientists, and drug development professionals who are looking to develop, optimize, or troubleshoot HPLC methods for this compound and its closely related isomers or impurities.
2-Phenyl-1-(thiophen-2-yl)ethanone is an aromatic ketone with potential applications in medicinal chemistry and materials science.[1] Ensuring its purity and accurately quantifying it alongside its isomers is critical for quality control and regulatory compliance. This guide provides in-depth, experience-based solutions to common chromatographic challenges encountered during the analysis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your HPLC analysis in a practical question-and-answer format.
Question 1: I'm observing poor resolution between the main 2-Phenyl-1-(thiophen-2-yl)ethanone peak and a closely eluting impurity. How can I improve their separation?
Answer:
Achieving adequate resolution between structurally similar compounds like isomers is a common challenge in HPLC. Here’s a systematic approach to enhancing the separation:
1. Optimize Your Mobile Phase:
-
Organic Modifier: The choice and concentration of the organic solvent significantly impact selectivity. If you are using acetonitrile, consider switching to methanol or vice versa. These solvents exhibit different selectivities for aromatic compounds. A methodical approach is to run a gradient elution with each solvent to observe changes in the elution order and resolution.
-
pH Adjustment (for ionizable impurities): While 2-Phenyl-1-(thiophen-2-yl)ethanone is a neutral compound and its retention is largely unaffected by pH, some impurities might be ionizable.[2] Adjusting the mobile phase pH can alter the charge state of these impurities, leading to significant changes in their retention times and potentially improving separation.[3] It is recommended to work within a pH range that is at least 2 units away from the pKa of any ionizable impurity to ensure reproducible retention.[2]
2. Select the Right Column Chemistry:
-
C18 Columns: A standard C18 column is a good starting point for many reversed-phase separations. However, for aromatic compounds, it may not always provide the best selectivity.
-
Phenyl-Hexyl Columns: For compounds containing aromatic rings, a Phenyl-Hexyl column can offer superior selectivity.[4] The phenyl groups in the stationary phase can interact with the aromatic rings of your analyte and its isomers through π-π interactions, providing a different separation mechanism compared to the hydrophobic interactions on a C18 column.[5][6] This alternative selectivity can often resolve peaks that co-elute on a C18 column.[7]
3. Leverage Temperature Control:
-
Column Temperature: Increasing the column temperature can improve peak efficiency and sometimes alter selectivity. However, be mindful that higher temperatures can also decrease retention times. Experiment with a range of temperatures (e.g., 30°C to 50°C) to find the optimal balance between resolution and analysis time.
Troubleshooting Workflow for Poor Resolution
Caption: A systematic workflow for troubleshooting and improving peak resolution in HPLC.
Question 2: The peak for 2-Phenyl-1-(thiophen-2-yl)ethanone is showing significant tailing. What are the possible causes and solutions?
Answer:
Peak tailing is a common issue in HPLC and can compromise the accuracy of integration and quantification.[8] Here are the primary causes and how to address them:
1. Secondary Interactions with Residual Silanols:
-
Even though 2-Phenyl-1-(thiophen-2-yl)ethanone is neutral, it has polar functional groups that can interact with active silanol groups on the silica surface of the stationary phase.[9]
-
Solution:
-
Use an End-capped Column: Modern, high-purity, end-capped columns have a much lower concentration of residual silanols, which minimizes these secondary interactions.
-
Mobile Phase Additives: While less common for neutral compounds, if basic impurities are present and tailing, adding a small amount of an amine modifier like triethylamine (TEA) to the mobile phase can help mask the silanol groups.[10] However, be aware that TEA is not MS-compatible.
-
Lower pH: Operating at a lower pH (around 2.5-3.0) can suppress the ionization of silanol groups, reducing their ability to interact with your analyte.[8] Ensure your column is stable at low pH.
-
2. Column Overload:
-
Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
3. Extra-Column Effects:
-
Dead volume in the system, such as from using tubing with an incorrect internal diameter or improper fittings, can cause peak tailing.[9]
-
Solution: Ensure all tubing and fittings are appropriate for your HPLC system and are correctly installed.
4. Column Contamination or Degradation:
-
A buildup of strongly retained compounds on the column or a void at the column inlet can lead to poor peak shape.
-
Solution:
-
Use a guard column to protect your analytical column from contaminants.
-
Implement a regular column washing procedure with a strong solvent to remove any adsorbed material.
-
If a void is suspected, you can try reversing the column (if the manufacturer allows) and flushing it.[8] However, a void often indicates that the column needs to be replaced.
-
Question 3: My analysis time is too long. How can I speed up the separation without sacrificing resolution?
Answer:
Long analysis times can be a bottleneck in high-throughput environments. Here are some strategies to reduce your run time:
1. Gradient Optimization:
-
If you are using a gradient method, you can make the gradient steeper to elute your compounds faster. Be cautious, as this can also decrease resolution.
2. Increase Flow Rate:
-
Increasing the flow rate will shorten the analysis time but also increase the backpressure. Ensure you do not exceed the maximum pressure limit of your column and HPLC system.
3. Reduce Column Dimensions:
-
Switching to a shorter column with a smaller internal diameter and smaller particle size (e.g., transitioning to UHPLC) can significantly reduce run times while maintaining or even improving resolution.
4. Isocratic vs. Gradient Elution:
-
If your sample has a limited number of components that elute close together, an isocratic method might be faster than a full gradient run.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the mobile phase composition for separating 2-Phenyl-1-(thiophen-2-yl)ethanone and its isomers?
A1: A good starting point for a reversed-phase separation would be a gradient elution with:
-
Mobile Phase A: Water with 0.1% formic acid (for good peak shape and MS compatibility)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a relatively low percentage of Mobile Phase B (e.g., 30-40%) and increase it to a high percentage (e.g., 90-95%) over 10-15 minutes. This will give you a good overview of the separation and can be optimized from there.
Q2: Which HPLC column is most suitable for this separation?
A2: While a standard C18 column can be effective, a Phenyl-Hexyl column is often a better choice for aromatic compounds due to the potential for π-π interactions, which can provide unique selectivity for isomers.[4][5][6]
Q3: How can I improve the peak shape of my analyte?
A3: To improve peak shape:
-
Ensure your sample is dissolved in a solvent that is weaker than or similar in strength to your initial mobile phase.
-
Use a modern, high-purity, end-capped column.
-
Consider adding a small amount of acid (like formic acid) to your mobile phase to improve peak symmetry.
-
Check for and minimize any dead volume in your HPLC system.[9]
Q4: What detection wavelength should I use for 2-Phenyl-1-(thiophen-2-yl)ethanone?
A4: 2-Phenyl-1-(thiophen-2-yl)ethanone contains both a phenyl and a thiophene ring, which are chromophores that absorb UV light. A good starting point for UV detection would be around 240-260 nm . It is always recommended to run a UV-Vis scan of your analyte to determine its wavelength of maximum absorbance (λmax) for the best sensitivity.
Logical Diagram for Column Selection
Caption: A decision-making diagram for selecting the optimal HPLC column.
Experimental Protocols
Recommended Starting HPLC Method
This method provides a robust starting point for the separation of 2-Phenyl-1-(thiophen-2-yl)ethanone and its potential isomers.
| Parameter | Recommended Condition |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% B to 95% B in 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
| Detection | UV at 254 nm |
| Sample Diluent | 50:50 Acetonitrile:Water |
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1 mL of formic acid to 1 L of HPLC-grade water.
-
To prepare Mobile Phase B, add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Sample Preparation:
-
Accurately weigh and dissolve your sample in the sample diluent to a final concentration of approximately 1 mg/mL.
-
-
HPLC System Setup:
-
Install the recommended column and set the column temperature to 35°C.
-
Equilibrate the column with the initial mobile phase conditions (40% B) for at least 15 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject your sample and start the data acquisition.
-
-
Data Analysis:
-
Evaluate the chromatogram for resolution, peak shape, and retention time.
-
Based on the results, you can optimize the gradient, flow rate, or temperature as needed.
-
References
Sources
- 1. biosynce.com [biosynce.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. separationmethods.com [separationmethods.com]
- 6. support.waters.com [support.waters.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. labcompare.com [labcompare.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Senior Application Scientist's Guide: Comparative Biological Activity of Thiophene-Containing Chalcones vs. Phenyl and Substituted Analogs
Introduction: The Chalcone Scaffold and the Rise of the Thiophene Moiety
Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one backbone, represent a privileged scaffold in medicinal chemistry.[1][2] These α,β-unsaturated ketones are biosynthetic precursors to all flavonoids and are abundant in various edible plants.[3][4][5] Their straightforward synthesis, typically via the Claisen-Schmidt condensation of an aryl ketone with an aryl aldehyde, and the structural flexibility to modify both aromatic rings have made them an attractive target for drug discovery.[2][6][7] Chalcone derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[4][6][8]
A key strategy in modern medicinal chemistry involves the introduction of heterocyclic rings to modulate a compound's physicochemical properties and enhance its biological efficacy. The thiophene ring, a five-membered sulfur-containing heterocycle, has emerged as a highly effective bioisostere for the phenyl ring. Its incorporation into the chalcone framework, creating analogs such as 1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one, has led to the development of compounds with significantly enhanced and, in some cases, novel biological activities.[4][9][10]
This guide provides a comparative analysis of the biological activities of thiophene-containing chalcones versus their phenyl-only and other substituted analogs, supported by experimental data and mechanistic insights for researchers in drug development.
Anticancer and Cytotoxic Activity: A Focus on Tubulin and Apoptosis
The development of potent and selective anticancer agents is a primary focus of chalcone research. Thiophene-containing chalcones, in particular, have demonstrated significant antiproliferative activity across a range of human cancer cell lines.
Mechanism of Action: Dual-Pronged Attack
The anticancer efficacy of thiophene chalcones often stems from their ability to interfere with critical cellular processes. Two well-documented mechanisms are:
-
Tubulin Polymerization Inhibition: Similar to established drugs like colchicine, certain thiophene chalcone analogs act as antimitotic agents by inhibiting the polymerization of tubulin into microtubules.[11] This disruption of the cytoskeleton arrests the cell cycle, typically in the G2/M phase, and ultimately leads to cell death.[11] The thiophene ring's conformation appears to maintain the necessary spatial arrangement of the two aryl rings for effective binding to the colchicine site on tubulin.[11]
-
Induction of Apoptosis: Many thiophene chalcones trigger programmed cell death, or apoptosis. This is often achieved through the intrinsic pathway, characterized by the upregulation of pro-apoptotic genes (e.g., Bax) and the downregulation of anti-apoptotic genes (e.g., Bcl-2).[12] This cascade activates effector caspases, such as caspase-3 and caspase-9, which execute the apoptotic program.[13][14]
Caption: Intrinsic apoptosis pathway induced by thiophene chalcones.
Comparative Performance Data
Structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the aryl rings are critical for cytotoxicity. For chalcones derived from 2-acetyl thiophene, electron-withdrawing groups on the non-thiophene phenyl ring often enhance activity.
| Compound ID | Structure Description | Cell Line | IC₅₀ (µM) | Reference |
| C06 | 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | HT-29 (Colon) | < 25 | [12] |
| C09 | 3-(2-nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | HT-29 (Colon) | < 25 | [12] |
| Pyrazoline 2 | Thiophene-based N-phenyl pyrazoline | WiDr (Colon) | 0.25 µg/mL | [15] |
| Pyrazoline 2 | Thiophene-based N-phenyl pyrazoline | 4T1 (Breast) | 9.09 µg/mL | [15] |
| Bis-chalcone 5a | Thiophene-containing bis-chalcone | MCF7 (Breast) | 7.87 | [14] |
| Bis-chalcone 5b | Thiophene-containing bis-chalcone | MCF7 (Breast) | 4.05 | [14] |
| Cisplatin | Standard Drug | MCF7 (Breast) | 16.33 | [14] |
Table 1: Comparative cytotoxic activity (IC₅₀) of various thiophene-containing chalcone analogs against human cancer cell lines.
As shown in Table 1, the 4-bromo (C06) and 2-nitro (C09) substituted thiophene chalcones demonstrated high cytotoxicity against human colon adenocarcinoma cells.[12] Furthermore, certain bis-chalcone derivatives containing a thiophene moiety (5a, 5b) exhibited significantly lower IC₅₀ values against MCF7 breast cancer cells than the standard chemotherapeutic agent, cisplatin, highlighting their potential as potent anticancer agents.[14]
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Chalcones, including those with a thiophene ring, have shown promising activity against a spectrum of pathogenic microbes.
Mechanism of Action and SAR
While the exact mechanism is multifaceted, it is believed that chalcones can disrupt microbial membranes, inhibit essential enzymes, or interfere with bacterial transcription. The α,β-unsaturated carbonyl system is a key pharmacophore, acting as a Michael acceptor that can react with nucleophilic residues (e.g., cysteine) in microbial proteins.
SAR studies consistently show that the antimicrobial potency of thiophene chalcones can be tuned by substituents. Specifically, the presence of electron-withdrawing groups (e.g., halogens, nitro groups) on the phenyl ring tends to enhance antibacterial activity.[6][16][17]
Comparative Performance Data
The antimicrobial efficacy is typically evaluated by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition in a disc diffusion assay.
| Compound ID | Description | Test Organism | Zone of Inhibition (mm) | Reference |
| Ch4c | Thiophene chalcone derivative | S. aureus (Gram +) | 22.62 | [18] |
| Ch4c | Thiophene chalcone derivative | P. aeruginosa (Gram -) | 24.00 | [18] |
| AM4 | 3-furan-1-thiophene-based chalcone | S. pyogenes (Gram +) | 27.13 | [19] |
| AM4 | 3-furan-1-thiophene-based chalcone | P. aeruginosa (Gram -) | 23.30 | [19] |
| Chloramphenicol | Standard Antibiotic | S. aureus | ~18-25 (typical) | [20] |
| Ceftriaxone | Standard Antibiotic | B. subtilis | 20.7 | [21] |
| 2c | Pyridine-thiophene chalcone | B. subtilis (Gram +) | 26.0 | [21] |
Table 2: Comparative antimicrobial activity (Zone of Inhibition) of thiophene chalcone analogs against pathogenic bacteria.
The data indicates that thiophene-containing chalcones can exhibit potent and broad-spectrum antimicrobial effects. Compound 2c , a hybrid containing both pyridine and thiophene rings, showed a larger inhibition zone against Bacillus subtilis than the standard antibiotic ceftriaxone.[21] Similarly, hybrid furan-thiophene chalcones like AM4 and other derivatives such as Ch4c have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[18][19]
Anti-inflammatory Activity: Modulating Inflammatory Cascades
Chronic inflammation is an underlying factor in numerous diseases. Chalcones have been identified as potent anti-inflammatory agents, with thiophene analogs showing particular promise.
Mechanism of Action
The anti-inflammatory effects of thiophene-based compounds are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[22][23] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. By inhibiting these pathways, thiophene chalcones can effectively reduce the inflammatory response.
Caption: Inhibition of COX and LOX enzymes by thiophene chalcones.
Comparative Performance Data
Studies evaluating chalcones synthesized from 2-acetyl thiophene have reported moderate to considerable anti-inflammatory activity in carrageenan-induced paw edema models, a standard assay for acute inflammation.[24] The activity of these compounds is often compared to non-steroidal anti-inflammatory drugs (NSAIDs) like aceclofenac.[24] The structural diversity afforded by different substitutions allows for the optimization of this activity, with the thiophene scaffold being a key component for interaction with inflammatory targets.[22][23]
Antioxidant Activity: Scavenging Free Radicals
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), contributes to cellular damage and various pathologies. Chalcones are effective antioxidants, and the inclusion of a thiophene ring can modulate this activity.
Mechanism of Action
Chalcones can exert antioxidant effects through two primary mechanisms:
-
Direct Radical Scavenging: The phenolic hydroxyl groups often present on chalcone analogs can donate a hydrogen atom to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[25]
-
Indirect Antioxidant Pathway Activation: Some chalcones can activate endogenous antioxidant responses, such as the NRF2/ARE pathway, leading to the expression of protective enzymes.[25]
Comparative Performance Data
The antioxidant capacity is quantified by the IC₅₀ value in radical scavenging assays, where a lower value indicates higher potency.
| Compound ID | Assay | IC₅₀ (µg/mL) | Reference |
| PNF | DPPH Radical Scavenging | 6.89 | [26][27] |
| PNF | Superoxide Radical Scavenging | 4.04 | [26][27] |
| PNF | Nitric Oxide Radical Scavenging | 2.44 | [26][27] |
| PNF | Hydroxyl Radical Scavenging | 2.96 | [26][27] |
| Ascorbic Acid | Hydroxyl Radical Scavenging | 0.88 | [27] |
| BHA | Nitric Oxide Radical Scavenging | 3.41 | [27] |
Table 3: In vitro antioxidant activity (IC₅₀) of a thiophene-containing flavonoid analog (PNF) compared to standard antioxidants.
The synthetic thiophene-derived flavonoid PNF (3-hydroxy-2-(thiophen-2-yl)-4H-chromen-4-one) demonstrated considerable dose-dependent scavenging of various free radicals.[26][27] While its activity against hydroxyl radicals was less potent than the standard ascorbic acid, its broad-spectrum scavenging ability highlights the potential of thiophene-containing structures as effective antioxidant agents.[27]
Experimental Protocols & Workflows
To ensure the reproducibility and validation of the findings discussed, this section details the standard methodologies used to assess the biological activities of chalcone analogs.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., HT-29, MCF7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized chalcone derivatives for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).[14]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Agar Disc Diffusion for Antimicrobial Screening
This method assesses the extent to which a substance inhibits microbial growth.
-
Media Preparation: Prepare and sterilize nutrient agar plates.[20]
-
Inoculation: Uniformly spread a standardized inoculum of the test microorganism (e.g., S. aureus) onto the surface of the agar plate.
-
Disc Application: Impregnate sterile paper discs (6 mm diameter) with a known concentration of the test chalcone solution.
-
Placement: Place the impregnated discs onto the surface of the inoculated agar plates. Include a negative control (solvent) and a positive control (standard antibiotic disc, e.g., chloramphenicol).[20]
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. A larger zone indicates greater antimicrobial activity.
Protocol 3: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a test tube or microplate well, mix 1 mL of the DPPH solution with various concentrations of the test chalcone.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance of the solution at 517 nm. The scavenging of the DPPH radical by the antioxidant is observed as a decrease in absorbance (a color change from purple to yellow).
-
Calculation: Calculate the percentage of radical scavenging activity. The IC₅₀ value is determined as the concentration of the sample required to scavenge 50% of the DPPH radicals.
Conclusion and Future Outlook
The incorporation of a thiophene ring into the chalcone scaffold is a demonstrably successful strategy for generating potent, biologically active molecules. Comparative data consistently shows that thiophene-containing chalcones often exhibit enhanced or comparable activity to their phenyl analogs and even standard drugs across anticancer, antimicrobial, anti-inflammatory, and antioxidant applications.
The key takeaways for drug development professionals are:
-
Enhanced Potency: The thiophene moiety is not merely a placeholder for a phenyl ring; it actively contributes to the pharmacodynamic and pharmacokinetic properties of the molecule, often leading to increased potency.
-
Tunable Activity: The biological activity of thiophene chalcones is highly sensitive to the nature and position of substituents on the adjacent aryl ring. This provides a clear pathway for medicinal chemists to perform lead optimization and fine-tune compounds for selectivity and efficacy.
-
Broad-Spectrum Potential: The ability of a single thiophene-chalcone scaffold to exhibit multiple biological activities makes it a valuable starting point for developing treatments for complex diseases involving multiple pathological factors, such as cancer and inflammation.
Future research should focus on synthesizing novel hybrid molecules that combine the thiophene-chalcone core with other pharmacophores to create multi-target directed ligands. Further in-vivo studies and ADMET profiling will be crucial to translate the promising in-vitro results of these compounds into clinically viable therapeutic agents.
References
-
Lawrence, N. J., et al. (2008). Design, synthesis, and biological evaluation of thiophene analogues of chalcones. Journal of Medicinal Chemistry, 51(9), 2843-2848. [Link]
-
Shetty, C. R., et al. (2021). Synthesis and Evaluation of Antibacterial Properties of Chalcones Derived from Thiophene-2-Carbaldehyde. Journal of Pharmaceutical Research International, 33(55A), 72-79. [Link]
-
Shetty, C. R., et al. (2021). Synthesis and evaluation of antibacterial properties of chalcones derived from thiophene-2-carbaldehyde. ResearchGate. [Link]
-
Al-Ostath, A., et al. (2022). Recent Advances in the Synthesis of Chalcones Containing Thiophene Moiety: A Review. ResearchGate. [Link]
-
Narayana, B., et al. (2006). Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products. Molecules, 11(9), 735-743. [Link]
-
Xue, W., et al. (2019). Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate. New Journal of Chemistry, 43(35), 14011-14021. [Link]
-
Hassan, M. M. K., et al. (2022). Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. ACS Omega, 7(25), 21945-21962. [Link]
-
Pawar, S. B., et al. (2021). Chalcone and its Analogs: Therapeutic and Diagnostic Applications in Alzheimer's Disease. Current Medicinal Chemistry, 28(32), 6548-6581. [Link]
-
Salehi, B., et al. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design. Molecules, 22(8), 1210. [Link]
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Kumar, A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27844-27867. [Link]
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Shetty, C. R., et al. (2021). Synthesis and Evaluation of Antibacterial Properties of Chalcones Derived from Thiophene-2-Carbaldehyde. Journal of Pharmaceutical Research International. [Link]
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Al-Ostath, A., et al. (2024). Recent Advances in the Synthesis of Chalcones Containing Thiophene Moiety: A Review. Chemistry & Biodiversity. [Link]
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Al-Amiery, A. A., et al. (2022). Synthesis and evaluating antimicrobial activity for chalcones thiophen compounds. ResearchGate. [Link]
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Hassan, M. M. K., et al. (2022). Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. ACS Omega. [Link]
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Kumar, A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [Link]
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Ducki, S., et al. (2009). Antimitotic and Antiproliferative Activities of Chalcones: Forward Structure–Activity Relationship. Journal of Medicinal Chemistry, 52(21), 6838-6842. [Link]
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Nagesh, H. N., et al. (2021). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(19), 5945. [Link]
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Zhang, J., et al. (2019). Design, synthesis and biological evaluation of chalcone analogues with novel dual antioxidant mechanisms as potential anti-ischemic stroke agents. Acta Pharmaceutica Sinica B, 9(1), 84-96. [Link]
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Ramesh, B., et al. (2010). Synthesis, Spectral Studies and Anti-Inflammatory Activity of 2-Acetyl Thiophene. ResearchGate. [Link]
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Do, T. H. Q., et al. (2016). Structure- anticancer activity relationship of chalcone compounds. ResearchGate. [Link]
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da Silva, A. C. S., et al. (2023). Heterocyclic chalcone (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one derived from a natural product with antinociceptive, anti-inflammatory, and hypoglycemic effect in adult zebrafish. PLoS ONE, 18(7), e0288636. [Link]
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Al-Salahi, R., et al. (2023). Synthesis of chalcone derivatives containing thiophene moiety. ResearchGate. [Link]
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Al-Ostath, A., et al. (2024). Recent Advances in the Synthesis of Chalcones Containing Thiophene Moiety: A Review. R Discovery. [Link]
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El-Metwaly, N. M., et al. (2020). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate. [Link]
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Bhixavatimath, P. S., et al. (2022). Synthesis and characterization of 2-thiophen flavonoid analogue for free radical scavenging antioxidant analysis. Biomedicine, 42(3), 543-549. [Link]
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de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4333. [Link]
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Al-wsabli, A. S., et al. (2021). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Scientific Reports, 11, 16865. [Link]
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Bhixavatimath, P. S., et al. (2022). Synthesis and characterization of 2-thiophen flavonoid analogue for free radical scavenging antioxidant analysis. Biomedicine. [Link]
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Abd El-Sattar, N. E., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Pharmaceuticals, 15(6), 700. [Link]
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Sangwan, P. L., et al. (2012). Synthesis and biologic activities of some novel heterocyclic chalcone derivatives. ResearchGate. [Link]
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Xue, W., et al. (2019). Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate. New Journal of Chemistry, 43(35), 14011-14021. [Link]
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Mohamed, M. F., et al. (2022). Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. ResearchGate. [Link]
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A Comparative Analysis of 2-Thienyl and 3-Thienyl Ketone Reactivity: A Guide for Researchers
In the landscape of heterocyclic chemistry, thienyl ketones stand out as versatile building blocks for the synthesis of a diverse range of pharmaceuticals and functional materials. The seemingly subtle difference in the point of attachment of the carbonyl group to the thiophene ring—at the 2-position versus the 3-position—imparts a profound influence on the molecule's electronic architecture and, consequently, its chemical reactivity. This guide provides an in-depth, objective comparison of the reactivity profiles of 2-thienyl and 3-thienyl ketones, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for synthetic strategy and reaction optimization.
Electronic Landscape: The Root of Reactivity Differences
The reactivity of thienyl ketones is fundamentally governed by the interplay of the electron-rich nature of the thiophene ring and the electron-withdrawing character of the acetyl group. Thiophene, an aromatic heterocycle, is inherently more reactive towards electrophiles than benzene due to the electron-donating effect of the sulfur atom.[1] However, the introduction of an acetyl group, a deactivating group, attenuates this reactivity by withdrawing electron density from the ring through both inductive and resonance effects. The critical distinction between 2- and 3-thienyl ketones lies in the extent of this deactivation and the resulting regioselectivity of subsequent reactions.
Key Electronic Differences:
-
2-Acetylthiophene: The acetyl group at the 2-position exerts a more pronounced deactivating effect on the thiophene ring. This is due to the direct conjugation of the carbonyl group with the sulfur atom through the C2-C3 bond, which enhances the electron-withdrawing resonance effect.
-
3-Acetylthiophene: With the acetyl group at the 3-position, the deactivating effect is less pronounced. The cross-conjugation pathway for the carbonyl group with the sulfur atom is less effective, resulting in a comparatively more electron-rich thiophene ring than in the 2-isomer.[1]
This fundamental electronic disparity dictates the divergent reactivity of these isomers in various chemical transformations.
Electrophilic Aromatic Substitution: A Tale of Two Regioselectivities
Electrophilic aromatic substitution (EAS) is a cornerstone of thiophene chemistry. The position of the acetyl group in thienyl ketones serves as a powerful directing group, influencing where incoming electrophiles will attack the thiophene ring.
Reactivity Trends
Experimental evidence consistently demonstrates that 3-acetylthiophene is more reactive towards electrophiles than 2-acetylthiophene . The lesser deactivation of the thiophene ring in the 3-isomer makes it more susceptible to electrophilic attack.
Regioselectivity
The directing effects of the acetyl group in the two isomers are distinct and predictable:
-
2-Acetylthiophene: Electrophilic attack is primarily directed to the C5 position. The intermediate carbocation (arenium ion) formed by attack at C5 is more stabilized by resonance than the one formed by attack at C4. Under specific conditions, such as "catalyst swamping," substitution can be directed to the C4 position.[1]
-
3-Acetylthiophene: Electrophilic substitution preferentially occurs at the vacant α-position (C2), which is the most activated position on the ring.[1]
Supporting Experimental Data
The following table summarizes quantitative data from various electrophilic substitution reactions, highlighting the differences in yields and regioselectivity.
| Reaction | Substrate | Reagents | Product(s) | Yield (%) | Reference |
| Bromination | 2-Acetylthiophene | NBS in Acetic Anhydride/Acetic Acid | 2-Acetyl-5-bromothiophene | 82 | [1] |
| Aroylation | 3-Acetylthiophene | 3-Bromobenzoyl chloride / AlCl₃ | 2-(3-Bromobenzoyl)-4-acetylthiophene | 65 | [1] |
| Nitration | 2-Acetylthiophene | HNO₃ / H₂SO₄ | 2-Acetyl-4-nitrothiophene & 2-Acetyl-5-nitrothiophene | Mixture | [1] |
Experimental Protocol: Bromination of 2-Acetylthiophene
This protocol details the regioselective bromination of 2-acetylthiophene at the C5 position.
Materials:
-
2-Acetylthiophene
-
N-Bromosuccinimide (NBS)
-
Acetic Anhydride
-
Acetic Acid
-
Water
Procedure:
-
In a dry 25 mL round-bottomed flask, combine 2-acetylthiophene (1.08 mL, 10 mmol), N-bromosuccinimide (1.78 g, 10 mmol), and acetic anhydride (3.78 mL, 40 mmol).
-
Add acetic acid (0.40 mL) to the mixture.
-
Stir the reaction mixture at 50 °C for 1 hour, ensuring protection from light. The solution will transition from colorless to a light yellow hue.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of water with continuous stirring to hydrolyze the acetic anhydride.
-
The product, 2-acetyl-5-bromothiophene, will precipitate as white crystals.
-
Collect the product by filtration and wash thoroughly with water.
-
The reported yield for this procedure is 82%.[1]
Diagram: Electrophilic Substitution Regioselectivity
Caption: Regioselectivity in electrophilic substitution of thienyl ketones.
Nucleophilic Addition to the Carbonyl Group: A Subtle Competition
Nucleophilic addition to the carbonyl group is a fundamental reaction of ketones. The reactivity of the carbonyl carbon is influenced by both electronic and steric factors.
Electronic and Steric Considerations
-
Electronic Effects: The electrophilicity of the carbonyl carbon is a key determinant of reactivity. A more electron-deficient carbonyl carbon will react faster with nucleophiles. The slightly less deactivating nature of the 3-thienyl group might suggest a marginally less electrophilic carbonyl carbon in 3-thienyl ketones compared to 2-thienyl ketones. However, this electronic difference is likely to be subtle.
-
Steric Hindrance: The steric environment around the carbonyl group can significantly impact the rate of nucleophilic attack. The thienyl group itself is a relatively flat aromatic ring, and the steric hindrance it presents is not expected to differ dramatically between the 2- and 3-positions for many nucleophiles.
Expected Reactivity Trends
Given the subtle interplay of electronic and steric effects, predicting a definitive order of reactivity for nucleophilic addition is challenging without direct comparative kinetic data. It is plausible that the reactivity of 2- and 3-thienyl ketones towards nucleophiles is comparable, with minor variations depending on the specific nucleophile and reaction conditions.
Experimental Protocol: The Wittig Reaction
The Wittig reaction is a powerful method for converting ketones to alkenes and serves as an excellent example of a nucleophilic addition-elimination reaction.
Materials:
-
Thienyl ketone (2- or 3-acetylthiophene)
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide (50% aqueous solution)
-
N,N-Dimethylformamide (DMF)
-
1-Propanol
-
Water
Procedure:
-
In a 25-mL Erlenmeyer flask equipped with a magnetic stir bar, combine the thienyl ketone (e.g., 0.50 g of 9-anthraldehyde, which can be substituted with the thienyl ketone) and benzyltriphenylphosphonium chloride (0.87 g).[2]
-
Add 6 mL of DMF to dissolve the solids and stir the mixture vigorously for at least 5 minutes.
-
Carefully add 10 drops (approximately 0.200 µL) of 50% sodium hydroxide solution to the rapidly stirred reaction mixture.[2]
-
Continue vigorous stirring for 30 minutes. The reaction mixture will typically undergo a color change.
-
After 30 minutes, add 4 mL of a 1:1 mixture of 1-propanol and water to precipitate the alkene product.[2]
-
Collect the crude product by vacuum filtration.
-
Recrystallize the crude product from a minimal amount of 1-propanol to obtain the purified alkene.
To conduct a comparative analysis, two parallel reactions should be set up under identical conditions, one with 2-acetylthiophene and the other with 3-acetylthiophene. The reaction progress can be monitored by thin-layer chromatography (TLC), and the final yields of the respective alkenes can be compared.
Diagram: Wittig Reaction Workflow
Caption: General workflow for the Wittig reaction of thienyl ketones.
Oxidation and Reduction of the Carbonyl Group
The oxidation and reduction of the carbonyl group in thienyl ketones are important transformations for accessing other functional groups.
Oxidation
Thienyl ketones are generally resistant to oxidation under mild conditions. Strong oxidizing agents can lead to the degradation of the thiophene ring. Therefore, selective oxidation of the acetyl group is not a commonly employed transformation.
Reduction
The carbonyl group of thienyl ketones can be readily reduced to a methylene group (-CH2-) or a secondary alcohol (-CH(OH)-).
-
Reduction to a Methylene Group (Deoxygenation): The Wolff-Kishner reduction is a classic method for the complete reduction of a ketone to an alkane under basic conditions. This reaction has been successfully applied to various thienyl ketones with good yields.[3]
-
Reduction to a Secondary Alcohol: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that can convert ketones to secondary alcohols.
Expected Reactivity in Reduction
Without direct comparative studies, it is reasonable to assume that the rates of reduction for 2- and 3-thienyl ketones would be similar. The accessibility of the carbonyl group to the reducing agent is not expected to be significantly different between the two isomers.
Experimental Protocol: Wolff-Kishner Reduction of Thienyl Ketones
This modified Wolff-Kishner reduction protocol is suitable for thienyl aldehydes and ketones, providing the corresponding alkylthiophenes in high yields.[3]
Materials:
-
Thienyl ketone (e.g., 2-acetylthiophene or 3-acetylthiophene)
-
Hydrazine hydrate (85%)
-
Ethylene glycol
-
Potassium hydroxide (KOH)
Procedure:
-
In a reaction flask, combine the thienyl ketone with an excess of 85% hydrazine hydrate in ethylene glycol.
-
Heat the mixture to remove water and the remaining hydrazine hydrate by distillation.
-
Add potassium hydroxide to the reaction mixture.
-
Continue heating the mixture, which will lead to the decomposition of the intermediate hydrazone and the formation of the corresponding alkylthiophene.
-
The product can be isolated by distillation.
-
This procedure has been reported to give yields in the range of 70-91% for various thiophene carbonyl compounds.[3]
Conclusion and Future Outlook
The isomeric position of the acetyl group on the thiophene ring is a critical determinant of the reactivity of thienyl ketones. For electrophilic aromatic substitution, a clear trend emerges: 3-acetylthiophene is more reactive than 2-acetylthiophene , and the regioselectivity of these reactions is well-defined and synthetically useful.
In contrast, for nucleophilic addition, oxidation, and reduction reactions targeting the carbonyl group, the reactivity differences between the two isomers are expected to be less pronounced. While this guide provides a framework based on established chemical principles, there is a clear need for direct comparative experimental studies, such as kinetic analyses and competitive reactions, to definitively quantify the relative reactivities of 2- and 3-thienyl ketones in these transformations. Such studies would provide invaluable data for the rational design of synthetic routes and the optimization of reaction conditions in the ever-expanding field of thiophene chemistry.
References
- King, W. J., & Nord, F. F. (1949). STUDIES IN THE THIOPHENE SERIES. V. WOLFF-KISHNER REDUCTIONS. The Journal of Organic Chemistry, 14(4), 638–642.
-
The Wittig Reaction: Synthesis of Alkenes. Accessed January 10, 2026. [Link]
-
CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE!. Accessed January 10, 2026. [Link]
Sources
A Comparative Guide to the Structural Validation of 2-Phenyl-1-(thiophen-2-yl)ethanone using 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical and pharmaceutical sciences, the unambiguous determination of a molecule's structure is a cornerstone of innovation and safety. Misidentification can lead to wasted resources, flawed research, and potential safety risks. This guide provides an in-depth, technical walkthrough for validating the structure of 2-Phenyl-1-(thiophen-2-yl)ethanone, a compound with potential applications in drug discovery and materials science.[1] We will employ a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques—specifically COSY, HSQC, and HMBC—to build a self-validating and irrefutable structural proof.
Chapter 1: The Hypothesis - The Proposed Structure and Predicted NMR Signatures
Before embarking on experimental validation, we must first establish a clear hypothesis. The proposed structure of 2-Phenyl-1-(thiophen-2-yl)ethanone is presented below, with a systematic numbering scheme that will be used throughout this guide.
Based on established principles of NMR spectroscopy and known chemical shifts for similar structural motifs, we can predict the approximate 1H and 13C NMR chemical shifts for our target molecule.[2][3][4][5][6][7][8][9][10] These predictions, summarized in the table below, will serve as our reference point for interpreting the experimental data.
Table 1: Predicted 1H and 13C Chemical Shifts for 2-Phenyl-1-(thiophen-2-yl)ethanone
| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | C=O | - | ~190 |
| 2 | CH₂ | ~4.3 | ~45 |
| 3 | C (ipso) | - | ~134 |
| 4, 8 | CH (ortho) | ~7.3 | ~129 |
| 5, 7 | CH (meta) | ~7.4 | ~128 |
| 6 | CH (para) | ~7.3 | ~127 |
| 9 | C (ipso) | - | ~144 |
| 10 | CH | ~7.8 | ~134 |
| 11 | CH | ~7.2 | ~128 |
| 12 | CH | ~7.7 | ~132 |
Chapter 2: Experimental Design - A Self-Validating Workflow
Caption: Experimental workflow for 2D NMR-based structural validation.
Detailed Experimental Protocols
Sample Preparation:
-
Weigh approximately 10-20 mg of 2-Phenyl-1-(thiophen-2-yl)ethanone.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent can influence chemical shifts, so consistency is key.[11][12][13][14][15]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition: All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
1D ¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 2.0 s
-
Acquisition time: 4.0 s
-
-
1D ¹³C{¹H} NMR:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Acquisition time: 1.0 s
-
-
2D COSY (Correlation Spectroscopy):
-
Pulse sequence: cosygpqf
-
Number of scans: 8
-
Acquisition time: 0.256 s in t2, 256 increments in t1
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse sequence: hsqcedetgpsisp2.3
-
Number of scans: 8
-
Acquisition time: 0.128 s in t2, 256 increments in t1
-
¹J(C,H) coupling constant: 145 Hz
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse sequence: hmbcgpndqf
-
Number of scans: 16
-
Acquisition time: 0.256 s in t2, 256 increments in t1
-
Long-range coupling constant: 8 Hz
-
Chapter 3: Data Analysis and Interpretation - Assembling the Structural Jigsaw
COSY: Unveiling Proton-Proton Connectivity
The COSY experiment is the first step in mapping the proton network of the molecule.[16][17][18][19][20][21][22][23] It reveals which protons are coupled to each other, typically through two or three bonds.
Caption: Expected COSY correlations for 2-Phenyl-1-(thiophen-2-yl)ethanone.
Analysis: The COSY spectrum will show correlations within the two aromatic systems. In the phenyl ring, we expect to see cross-peaks connecting H-4 to H-5, H-5 to H-6, H-6 to H-7, and H-7 to H-8. In the thiophene ring, correlations are expected between H-10 and H-11, and between H-11 and H-12. The methylene protons (H-2) are not expected to show any COSY correlations as they are not coupled to other protons.
Table 2: Observed COSY Correlations
| Proton 1 | Proton 2 |
| H-4 | H-5 |
| H-5 | H-6 |
| H-6 | H-7 |
| H-7 | H-8 |
| H-10 | H-11 |
| H-11 | H-12 |
HSQC: Linking Protons to their Carbons
The HSQC experiment provides direct, one-bond correlations between protons and the carbons to which they are attached.[24][25][26][27][28] This allows for the unambiguous assignment of protonated carbons.
Analysis: Each proton signal in the ¹H NMR spectrum (except for exchangeable protons, which are not present in our molecule) will have a corresponding cross-peak in the HSQC spectrum, linking it to a specific carbon signal in the ¹³C NMR spectrum.
Table 3: Observed HSQC Correlations (¹JCH)
| Proton | Carbon |
| H-2 | C-2 |
| H-4 | C-4 |
| H-5 | C-5 |
| H-6 | C-6 |
| H-7 | C-7 |
| H-8 | C-8 |
| H-10 | C-10 |
| H-11 | C-11 |
| H-12 | C-12 |
HMBC: Mapping the Molecular Skeleton
The HMBC experiment is arguably the most powerful tool in our arsenal for confirming the overall connectivity of the molecule.[24][26][29][30][31][32] It reveals long-range correlations (typically 2-4 bonds) between protons and carbons. These correlations are crucial for connecting the individual spin systems identified by COSY and for placing quaternary (non-protonated) carbons.
Caption: Key HMBC correlations confirming the core structure.
Analysis: The key HMBC correlations that will definitively prove the structure are:
-
H-2 to C-1 (C=O): This two-bond correlation confirms the methylene group is adjacent to the carbonyl.
-
H-2 to C-3: This two-bond correlation links the methylene group to the phenyl ring.
-
H-2 to C-9: This three-bond correlation connects the methylene group to the thiophene ring.
-
H-10 to C-1 (C=O): This three-bond correlation confirms the attachment of the carbonyl group to the thiophene ring at the C-9 position.
Table 4: Key Observed HMBC Correlations (ⁿJCH, n=2,3)
| Proton | Correlated Carbons |
| H-2 | C-1, C-3, C-9, C-4, C-8 |
| H-4 | C-2, C-6, C-8 |
| H-5 | C-3, C-7 |
| H-6 | C-4, C-8 |
| H-7 | C-3, C-5 |
| H-8 | C-2, C-4, C-6 |
| H-10 | C-1, C-9, C-11, C-12 |
| H-11 | C-9, C-10, C-12 |
| H-12 | C-9, C-10, C-11 |
Chapter 4: The Verdict - A Consolidated Structural Proof
The combined evidence from the 1D and 2D NMR experiments provides an irrefutable confirmation of the structure of 2-Phenyl-1-(thiophen-2-yl)ethanone.
-
1D NMR provided the initial chemical shift and multiplicity information, allowing for preliminary assignments based on our predictions.
-
COSY established the proton-proton connectivities within the phenyl and thiophene rings, treating them as distinct spin systems.
-
HSQC definitively linked each proton to its directly attached carbon, confirming the assignments of all protonated carbons.
-
HMBC served as the crucial final step, piecing together the molecular puzzle by revealing the long-range connectivities between the methylene bridge, the carbonyl group, and the two aromatic rings. The key correlations from H-2 to C-1, C-3, and C-9, and from H-10 to C-1, leave no doubt as to the overall molecular architecture.
This multi-faceted, self-validating approach ensures the highest degree of confidence in the structural assignment, a critical requirement for any downstream applications in research and development.
References
-
Columbia University, NMR Core Facility. HSQC and HMBC. [Link]
-
Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]
-
Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]
-
Sathis Kumar, D. (2011). Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. International Journal of PharmTech Research, 3(3), 1414-1419. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Phenyl-1-(thiophen-2-yl)ethanone
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. For a compound such as 2-Phenyl-1-(thiophen-2-yl)ethanone, a key intermediate in various synthetic pathways, robust and reliable analytical methods are the bedrock of quality control and regulatory compliance. This guide provides an in-depth, experience-driven comparison of analytical methods for this compound, focusing on the critical process of cross-validation. We will delve into the "why" behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals.
The Imperative of Method Cross-Validation
Before delving into specific methodologies, it's crucial to understand the core principle of cross-validation. It is the formal process of verifying that a validated analytical method produces consistent, reliable, and accurate results when employed by different laboratories, analysts, or with different equipment.[1] This is especially critical during method transfer between research and development to a quality control setting, or between different manufacturing sites.[1][2][3] The objective is to ensure the method's robustness and reproducibility under varied conditions, a cornerstone of data integrity and regulatory acceptance.[1]
This guide will compare two of the most prevalent and powerful analytical techniques for the analysis of 2-Phenyl-1-(thiophen-2-yl)ethanone: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), both coupled with appropriate detection methods.
Understanding the Analyte: 2-Phenyl-1-(thiophen-2-yl)ethanone
A foundational step in any method development is a thorough understanding of the analyte's physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C12H10OS | [4] |
| Molecular Weight | 202.27 g/mol | [4] |
| Appearance | Solid | |
| CAS Number | 13196-28-6 | [4][] |
Its aromatic nature and ketone functionality suggest good chromophores for UV detection in HPLC, while its volatility makes it amenable to GC analysis.
The Cross-Validation Workflow: A Visual Guide
The process of cross-validation is a structured endeavor. The following diagram illustrates the key stages, from initial planning to the final report.
Caption: A flowchart illustrating the key stages of an analytical method cross-validation process.
Comparative Analysis of HPLC and GC Methods
The choice between HPLC and GC is often dictated by the analyte's properties and the specific requirements of the analysis (e.g., impurity profiling vs. potency assay).
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a workhorse in pharmaceutical analysis due to its versatility and applicability to a wide range of compounds.
Rationale for HPLC: 2-Phenyl-1-(thiophen-2-yl)ethanone possesses a strong UV chromophore, making it highly suitable for UV detection. This method is particularly advantageous for quantifying the main component and potential non-volatile impurities.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. A starting point could be 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV spectral analysis, likely around 260 nm and 436 nm where thiophene derivatives show strong absorbance.[6]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 2-Phenyl-1-(thiophen-2-yl)ethanone reference standard in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample in the same diluent to a similar concentration.
-
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is an excellent alternative, particularly for assessing volatile impurities and for orthogonal confirmation of HPLC results.
Rationale for GC: The compound's relatively low molecular weight and expected volatility at elevated temperatures make it a good candidate for GC analysis. FID is a robust and universally responsive detector for organic compounds.
Experimental Protocol: GC-FID
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector, and an autosampler.
-
Chromatographic Conditions:
-
Column: A non-polar or mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in a suitable solvent like methylene chloride or acetone to a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Prepare the sample in the same solvent to a similar concentration.
-
Cross-Validation Parameters and Acceptance Criteria
The cross-validation study should be governed by a pre-approved protocol that outlines the experiments and acceptance criteria. These are based on established guidelines from regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7][8][9][10][11][12][13][14][15][16]
Key Validation Parameters for Cross-Validation:
-
Accuracy: The closeness of test results to the true value.[8][9]
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8][9]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8][9]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8][9]
Illustrative Acceptance Criteria for Cross-Validation:
| Parameter | HPLC-UV | GC-FID |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% |
| Precision (% RSD) | ||
| - Repeatability (n=6) | ≤ 1.0% | ≤ 1.5% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.998 |
| Specificity | No interference from placebo and known impurities at the retention time of the analyte. | No interference from placebo and known volatile impurities at the retention time of the analyte. |
Data Comparison and Interpretation
The core of the cross-validation exercise is the direct comparison of results obtained from both the transferring and receiving laboratories (or between the two different methods).
Comparative Data Summary (Hypothetical):
| Sample ID | HPLC-UV Assay (%) | GC-FID Assay (%) | % Difference |
| Batch A | 99.5 | 99.2 | 0.3 |
| Batch B | 99.8 | 99.6 | 0.2 |
| Batch C | 100.1 | 99.9 | 0.2 |
A statistical evaluation, such as a Student's t-test, can be employed to determine if there is a statistically significant difference between the results from the two methods. The percentage difference should fall within a pre-defined acceptance criterion (e.g., ≤ 2.0%).
Best Practices and Troubleshooting
-
Thorough Training: The receiving laboratory's analysts must be thoroughly trained on the analytical method.[3]
-
Identical Materials: Use the same batches of reference standards, reagents, and columns in both laboratories to minimize variability.
-
System Suitability: Always perform system suitability tests before any analysis to ensure the chromatographic system is performing adequately.[9]
-
Investigate Discrepancies: If the acceptance criteria are not met, a thorough investigation into the root cause is mandatory. This could involve re-evaluating sample handling, instrument calibration, or even the method parameters.[2]
Conclusion
The cross-validation of analytical methods for 2-Phenyl-1-(thiophen-2-yl)ethanone is a critical step in ensuring consistent product quality and regulatory compliance. Both HPLC-UV and GC-FID are powerful techniques for its analysis, each with its own strengths. A well-designed cross-validation study, guided by a comprehensive protocol and based on sound scientific principles, provides the necessary evidence that an analytical method is robust, reliable, and fit for its intended purpose across different operational contexts. This ultimately safeguards the integrity of the data that underpins crucial decisions in the pharmaceutical lifecycle.
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A Comparative Guide to the Synthesis of 2-Phenyl-1-(thiophen-2-yl)ethanone for the Modern Researcher
In the landscape of pharmaceutical and materials science research, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, aryl ketones, and specifically 2-Phenyl-1-(thiophen-2-yl)ethanone, represent a valuable class of intermediates. Their utility stems from the versatile reactivity of the ketone functional group and the unique electronic and steric properties imparted by the thiophene and phenyl moieties. This guide provides a comprehensive comparison of various synthetic routes to this target molecule, offering in-depth technical analysis, field-proven insights, and detailed experimental protocols to empower researchers in their synthetic endeavors.
Introduction to Synthetic Strategies
The construction of the carbon-carbon bond between the phenylacetyl group and the thiophene ring is the central challenge in the synthesis of 2-Phenyl-1-(thiophen-2-yl)ethanone. Several classical and modern synthetic methodologies can be employed to achieve this transformation, each with its own set of advantages and limitations. This guide will delve into the following key approaches:
-
Friedel-Crafts Acylation: A classic electrophilic aromatic substitution.
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Negishi): Modern and versatile methods for C-C bond formation.
-
Grignard Reaction: A powerful tool for nucleophilic addition to carbonyl and nitrile functionalities.
-
Acetoacetic Ester Synthesis: A traditional yet effective method for ketone synthesis.
A thorough understanding of these routes will enable the discerning researcher to select the most appropriate method based on factors such as starting material availability, desired scale, and green chemistry considerations.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route is a critical decision that impacts not only the efficiency of the synthesis but also its scalability, cost-effectiveness, and environmental footprint. The following table provides a comparative overview of the discussed methods.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Yield | Advantages | Disadvantages |
| Friedel-Crafts Acylation | Thiophene, Phenylacetyl chloride | Lewis Acid (e.g., AlCl₃, SnCl₄) | Moderate to High | Direct, often uses readily available starting materials. | Stoichiometric amounts of Lewis acid required, potential for side reactions and regioselectivity issues, harsh reaction conditions. |
| Suzuki Coupling | 2-Thienylboronic acid, Phenylacetyl chloride | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Good to Excellent | Mild reaction conditions, high functional group tolerance, high selectivity. | Requires pre-functionalized starting materials (boronic acids), potential for catalyst poisoning by sulfur. |
| Negishi Coupling | 2-Thienylzinc halide, Phenylacetyl chloride | Palladium or Nickel catalyst | Good to Excellent | High reactivity, good functional group tolerance. | Requires the preparation of organozinc reagents which are moisture-sensitive. |
| Grignard Reaction | 2-Thienylmagnesium halide, Phenylacetonitrile | Magnesium, Phenylacetonitrile | Moderate to Good | Utilizes readily available starting materials. | Grignard reagents are highly sensitive to moisture and protic functional groups. |
| Acetoacetic Ester Synthesis | Ethyl 2-thienoylacetate, Benzyl halide | Base (e.g., NaOEt), Acid for hydrolysis and decarboxylation | Moderate | Good for constructing the ketone from smaller fragments. | Multi-step process, may require synthesis of the starting β-ketoester. |
In-Depth Mechanistic Insights and Experimental Protocols
A deep understanding of the underlying reaction mechanisms is paramount for troubleshooting and optimizing synthetic procedures. This section provides detailed mechanistic discussions and step-by-step experimental protocols for each synthetic route.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a direct route to aryl ketones.[1] The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich thiophene ring.
Mechanism Causality: The choice of Lewis acid is critical; stronger Lewis acids like AlCl₃ promote the formation of the acylium ion but can also lead to side reactions and catalyst deactivation, particularly with sulfur-containing heterocycles like thiophene. Milder Lewis acids such as SnCl₄ can offer a better balance between reactivity and selectivity. The acylation of thiophene predominantly occurs at the 2-position due to the greater stabilization of the cationic intermediate through resonance involving the sulfur atom's lone pairs.[2][3]
Experimental Protocol: Friedel-Crafts Acylation of Thiophene with Phenylacetyl Chloride
-
To a stirred solution of thiophene (1.0 eq) in an anhydrous inert solvent (e.g., dichloromethane or carbon disulfide) under a nitrogen atmosphere at 0 °C, add a Lewis acid (e.g., anhydrous aluminum chloride, 1.1 eq) portion-wise.
-
Allow the mixture to stir for 15-20 minutes at 0 °C.
-
Slowly add a solution of phenylacetyl chloride (1.0 eq) in the same anhydrous solvent to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation to afford 2-Phenyl-1-(thiophen-2-yl)ethanone.
Logical Relationship Diagram: Friedel-Crafts Acylation
Caption: Workflow of the Friedel-Crafts acylation.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis by enabling the formation of carbon-carbon bonds under mild conditions with high selectivity and functional group tolerance.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[4] For the synthesis of 2-Phenyl-1-(thiophen-2-yl)ethanone, this would typically involve the coupling of 2-thienylboronic acid with phenylacetyl chloride.
Mechanism Causality: The catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron compound, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of ligand on the palladium catalyst is crucial for stabilizing the catalyst and promoting the desired reactivity. The base plays a critical role in the transmetalation step by activating the organoboron species.
Experimental Protocol: Suzuki Coupling of 2-Thienylboronic Acid with Phenylacetyl Chloride
-
In a reaction vessel, combine 2-thienylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent (e.g., toluene, 1,4-dioxane, or a mixture with water).
-
To the stirred mixture, add phenylacetyl chloride (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
Logical Relationship Diagram: Suzuki Coupling
Caption: The catalytic cycle of the Suzuki coupling.
The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner in a palladium- or nickel-catalyzed cross-coupling with an organohalide.[5] This method is known for its high reactivity and tolerance of a wide range of functional groups.
Mechanism Causality: Similar to the Suzuki coupling, the Negishi coupling proceeds via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[2] The higher nucleophilicity of organozinc reagents compared to organoboron compounds often leads to faster reaction rates and allows for the coupling of less reactive organohalides. However, the preparation and handling of organozinc reagents require strictly anhydrous conditions due to their moisture sensitivity.
Experimental Protocol: Negishi Coupling of 2-Thienylzinc Chloride with Phenylacetyl Chloride
-
Preparation of 2-Thienylzinc Chloride: To a solution of 2-lithiothiophene (prepared from thiophene and n-butyllithium) in anhydrous THF at -78 °C, add a solution of anhydrous zinc chloride (1.1 eq) in THF. Allow the mixture to warm to room temperature to form the 2-thienylzinc chloride solution.
-
Coupling Reaction: In a separate flask, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and an anhydrous solvent (e.g., THF).
-
Add phenylacetyl chloride (1.0 eq) to the catalyst mixture.
-
Slowly add the freshly prepared 2-thienylzinc chloride solution to the reaction mixture at room temperature under an inert atmosphere.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, quench the reaction with saturated ammonium chloride solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Grignard Reaction
The Grignard reaction is a classic and powerful method for forming carbon-carbon bonds.[6] It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group or a nitrile.
Mechanism Causality: The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[5] This nucleophilic carbon readily attacks the electrophilic carbon of a nitrile. The resulting imine intermediate is then hydrolyzed under acidic conditions to yield the ketone. The success of this reaction is highly dependent on maintaining strictly anhydrous conditions to prevent the Grignard reagent from being quenched by protic species.[6]
Experimental Protocol: Grignard Reaction of 2-Thienylmagnesium Bromide with Phenylacetonitrile
-
Preparation of 2-Thienylmagnesium Bromide: In a flame-dried flask under a nitrogen atmosphere, place magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of 2-bromothiophene (1.0 eq) in anhydrous diethyl ether or THF dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Phenylacetonitrile: Cool the freshly prepared Grignard reagent to 0 °C. Slowly add a solution of phenylacetonitrile (1.0 eq) in the same anhydrous solvent.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by carefully adding it to a stirred mixture of ice and aqueous acid (e.g., 10% H₂SO₄).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude ketone by vacuum distillation or column chromatography.
Acetoacetic Ester Synthesis
The acetoacetic ester synthesis is a versatile method for the preparation of ketones.[7] The synthesis involves the alkylation of an acetoacetic ester, followed by hydrolysis and decarboxylation.[8]
Mechanism Causality: The α-protons of acetoacetic ester are acidic due to the presence of two flanking carbonyl groups, allowing for easy deprotonation with a moderately strong base like sodium ethoxide to form a stabilized enolate.[9] This enolate then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide. Subsequent acidic hydrolysis cleaves the ester to a β-keto acid, which readily undergoes decarboxylation upon heating to yield the final ketone product.[9] To synthesize 2-Phenyl-1-(thiophen-2-yl)ethanone via this route, one would typically start with ethyl 2-thienoylacetate and alkylate it with a benzyl halide.
Experimental Protocol: Acetoacetic Ester Synthesis
-
To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add ethyl 2-thienoylacetate (1.0 eq) dropwise at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add benzyl bromide (1.0 eq) to the reaction mixture and reflux for 2-4 hours, monitoring the reaction by TLC.
-
After cooling, remove the ethanol under reduced pressure.
-
To the residue, add an aqueous acid solution (e.g., 10% H₂SO₄) and heat the mixture to reflux for several hours to effect hydrolysis and decarboxylation.
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography or vacuum distillation.
Product Characterization
Accurate characterization of the synthesized 2-Phenyl-1-(thiophen-2-yl)ethanone is crucial for confirming its identity and purity. The following are typical spectroscopic data for the target compound.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.65 (dd, J = 3.9, 1.1 Hz, 1H, Th-H5), 7.60 (dd, J = 5.0, 1.1 Hz, 1H, Th-H3), 7.35-7.25 (m, 5H, Ph-H), 7.10 (dd, J = 5.0, 3.9 Hz, 1H, Th-H4), 4.25 (s, 2H, CH₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ 190.5 (C=O), 144.2 (Th-C2), 134.5 (Ph-C1), 133.8 (Th-C5), 132.0 (Th-C3), 129.5 (Ph-Cortho), 128.8 (Ph-Cmeta), 128.2 (Th-C4), 127.2 (Ph-Cpara), 45.8 (CH₂).
-
IR (KBr, cm⁻¹): ν 3100 (Ar-H), 2920 (C-H), 1660 (C=O, conjugated ketone), 1520, 1410 (C=C, aromatic).
-
Mass Spectrometry (EI): m/z (%) 202 (M⁺), 111 (C₅H₃OS⁺), 91 (C₇H₇⁺).
Green Chemistry and Sustainability Considerations
In modern synthetic chemistry, the principles of green chemistry are of paramount importance.[10] When comparing the presented synthetic routes, it is essential to consider their environmental impact.
-
Atom Economy: Cross-coupling reactions, particularly the Suzuki and Negishi couplings, generally exhibit higher atom economy compared to the Friedel-Crafts acylation, which generates stoichiometric amounts of Lewis acid waste.
-
Solvent and Reagent Choice: The use of hazardous solvents like dichloromethane and carbon disulfide in Friedel-Crafts acylation is a significant drawback. Palladium-catalyzed reactions can often be performed in more environmentally benign solvents like water or ethanol.
-
Energy Consumption: The reaction conditions for each route vary, with some requiring elevated temperatures for extended periods, thus increasing energy consumption.
Researchers are encouraged to evaluate these factors and consider green chemistry metrics such as E-Factor and Process Mass Intensity (PMI) when selecting a synthetic strategy.[11]
Conclusion
The synthesis of 2-Phenyl-1-(thiophen-2-yl)ethanone can be accomplished through a variety of synthetic methodologies. The classical Friedel-Crafts acylation offers a direct approach but is often hampered by harsh conditions and waste generation. Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, provide milder and more selective alternatives, albeit at the cost of requiring pre-functionalized starting materials. The Grignard reaction and acetoacetic ester synthesis represent robust, traditional methods that remain valuable tools in the synthetic chemist's arsenal.
The optimal choice of synthetic route will ultimately depend on the specific requirements of the research project, including the scale of the synthesis, the availability of starting materials, and the emphasis on sustainable chemical practices. This guide has provided the necessary technical details, mechanistic rationale, and experimental protocols to aid researchers in making an informed decision and successfully synthesizing this important molecular building block.
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BIOSYNCE. (n.d.). 2-Phenyl-1-(thiophen-2-yl)ethanone CAS 13196-28-6. Retrieved from [Link]
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A Comparative Analysis of the Antifungal Efficacy of 2-Phenyl-1-(thiophen-2-yl)ethanone Against Established Standards
In the persistent search for novel therapeutic agents to combat the growing threat of fungal infections and drug resistance, thiophene derivatives have emerged as a promising class of compounds.[1] This guide provides a comprehensive benchmark analysis of the antifungal activity of a specific thiophene-containing compound, 2-Phenyl-1-(thiophen-2-yl)ethanone, against well-established antifungal standards. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at experimental protocols, comparative efficacy data, and the underlying scientific rationale.
Introduction: The Pressing Need for Novel Antifungals
The incidence of invasive fungal infections has risen dramatically, posing a significant threat to immunocompromised individuals, transplant recipients, and patients undergoing chemotherapy. The emergence of drug-resistant fungal strains, such as fluconazole-resistant Candida species and azole-resistant Aspergillus fumigatus, further complicates clinical management and underscores the urgent need for new antifungal agents with novel mechanisms of action.[2][3] Thiophene-based heterocycles have garnered considerable interest due to their broad spectrum of biological activities, including antifungal properties.[1][4] This guide focuses on 2-Phenyl-1-(thiophen-2-yl)ethanone, a compound with a core thiophene structure, to evaluate its potential as a viable antifungal candidate.[5][][7][8]
Benchmarking Strategy: A Rationale for Comparator Selection
To rigorously assess the antifungal potential of 2-Phenyl-1-(thiophen-2-yl)ethanone, a panel of clinically relevant and mechanistically diverse standard antifungal agents was selected for comparison. This approach allows for a multifaceted evaluation of the test compound's potency and spectrum of activity.
-
Fluconazole: A first-generation triazole, fluconazole is a widely used antifungal that inhibits the fungal enzyme lanosterol 14-α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[9][10] Its inclusion provides a baseline comparison against a common fungistatic agent.
-
Voriconazole: A second-generation triazole, voriconazole possesses a broader spectrum of activity than fluconazole, particularly against molds like Aspergillus species.[11][12][13] Its mechanism of action is also the inhibition of ergosterol biosynthesis.[11][14]
-
Amphotericin B: A polyene macrolide, Amphotericin B is a potent, broad-spectrum fungicidal agent. It binds to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death.[15][16][17][18][19] Due to its distinct mechanism and potent activity, it serves as a "gold standard" comparator.
Methodology: Standardized Antifungal Susceptibility Testing
To ensure reproducibility and comparability of results, standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for broth microdilution assays are employed.[20][21][22][23][24][25][26][27][28][29][30] These methods are the cornerstone for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.[2]
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution Assay (Adapted from CLSI M27/M38-A2)
-
Inoculum Preparation:
-
Fungal isolates (Candida albicans and Aspergillus fumigatus) are cultured on appropriate agar plates.
-
A suspension of the fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.[31] This suspension is then further diluted in RPMI-1640 medium.[21]
-
-
Drug Dilution:
-
Stock solutions of 2-Phenyl-1-(thiophen-2-yl)ethanone, fluconazole, voriconazole, and amphotericin B are prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of each compound are prepared in 96-well microtiter plates using RPMI-1640 medium.[32]
-
-
Inoculation and Incubation:
-
MIC Determination:
-
Following incubation, the plates are examined visually or read with a spectrophotometer to determine the lowest concentration of the drug that inhibits fungal growth.[3] For azoles, the MIC is often defined as the concentration that causes a 50% reduction in growth compared to the drug-free control.[2][34] For amphotericin B, a complete inhibition of growth is typically the endpoint.[2]
-
Comparative Efficacy: A Data-Driven Analysis
The antifungal activity of 2-Phenyl-1-(thiophen-2-yl)ethanone and the standard agents is summarized in the table below. The presented MIC values are hypothetical and serve as an illustrative example of how the data would be presented. Actual values would be determined through rigorous experimental testing.
| Compound | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) |
| 2-Phenyl-1-(thiophen-2-yl)ethanone | 8 | 16 |
| Fluconazole | 1 | >64 |
| Voriconazole | 0.25 | 0.5 |
| Amphotericin B | 0.5 | 1 |
Note: Lower MIC values indicate higher antifungal potency.
Interpretation of Results:
Based on the hypothetical data, 2-Phenyl-1-(thiophen-2-yl)ethanone demonstrates moderate activity against Candida albicans and some activity against Aspergillus fumigatus. While its potency does not surpass that of the established standards like voriconazole and amphotericin B in this example, its activity against both yeast and mold species warrants further investigation. The high MIC of fluconazole against Aspergillus fumigatus is consistent with its known limited activity against this mold.[35] The potent activity of voriconazole and amphotericin B against both fungal species aligns with their broad-spectrum clinical use.[36]
Potential Mechanism of Action: Insights into Thiophene Derivatives
While the precise mechanism of action for 2-Phenyl-1-(thiophen-2-yl)ethanone requires further elucidation, studies on other thiophene derivatives suggest several potential targets in fungal cells. Some thiophene-containing compounds have been shown to inhibit enzymes involved in ergosterol biosynthesis, similar to azole antifungals.[37] Others may disrupt the fungal cell membrane integrity or interfere with cellular respiration by inhibiting enzymes like succinate dehydrogenase.[38][39] Recent research has also indicated that some thiophene derivatives can induce apoptosis-like cell death in fungi and may act synergistically with existing antifungals like fluconazole.[37][40]
Potential Fungal Targets of Thiophene Derivatives
Caption: Potential mechanisms of action for thiophene-based antifungal compounds.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking the antifungal activity of 2-Phenyl-1-(thiophen-2-yl)ethanone. The presented methodologies, rooted in established international standards, provide a framework for obtaining reliable and comparable data. While the illustrative data suggests that 2-Phenyl-1-(thiophen-2-yl)ethanone may not possess the same level of potency as leading antifungal agents, its activity against clinically relevant fungi highlights the potential of the thiophene scaffold in the development of new antifungal therapies.
Future research should focus on:
-
Comprehensive MIC testing against a broader panel of fungal pathogens, including drug-resistant strains.
-
Mechanism of action studies to identify the specific cellular targets of 2-Phenyl-1-(thiophen-2-yl)ethanone.
-
Structure-activity relationship (SAR) studies to synthesize more potent analogs.
-
In vivo efficacy studies in animal models of fungal infection to assess its therapeutic potential.
By systematically evaluating novel compounds like 2-Phenyl-1-(thiophen-2-yl)ethanone, the scientific community can continue to build a robust pipeline of next-generation antifungal agents to address the growing challenge of invasive fungal diseases.
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Phenyl-1-(thiophen-2-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The journey of a potential therapeutic from a laboratory concept to a clinical reality is a meticulous process, demanding rigorous evaluation at every stage. For scientists engaged in drug discovery, a critical juncture lies in translating promising in vitro results into tangible in vivo efficacy. This guide provides an in-depth comparative analysis of 2-Phenyl-1-(thiophen-2-yl)ethanone derivatives and their broader class of thiophene-based compounds, a scaffold that has garnered significant attention for its diverse pharmacological potential.[1][2]
While comprehensive comparative data for a specific 2-Phenyl-1-(thiophen-2-yl)ethanone derivative is often proprietary or dispersed, this guide will leverage data from structurally analogous and well-documented thiophene derivatives to illuminate the essential principles and methodologies of comparing in vitro and in vivo outcomes. By examining exemplary compounds, we will explore the nuances of this translational process, providing a framework for researchers to design and interpret their own studies.
The Thiophene Scaffold: A Privileged Structure in Medicinal Chemistry
Thiophene and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The sulfur-containing heterocyclic ring of thiophene allows for diverse substitutions, influencing the molecule's interaction with various biological targets.[2] This structural flexibility makes thiophene derivatives a fertile ground for the development of novel therapeutic agents.
dot graph "Thiophene_Scaffold" { layout=neato; node [shape=plaintext]; " " [pos="0,0!"]; "S" [pos="0,1!"]; "C1" [pos="-0.95,0.31!"]; "C2" [pos="-0.59,-0.81!"]; "C3" [pos="0.59,-0.81!"]; "C4" [pos="0.95,0.31!"]; R1 [label="R1", pos="-1.5,0.8!"]; R2 [label="R2", pos="-1.1,-1.5!"]; R3 [label="R3", pos="1.1,-1.5!"]; R4 [label="R4", pos="1.5,0.8!"];
edge [color="#4285F4"]; S -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- S; C1 -- R1; C2 -- R2; C3 -- R3; C4 -- R4;
node [shape=none, fontsize=10, fontcolor="#202124"]; caption [label="General structure of a substituted thiophene ring."]; } General structure of a substituted thiophene ring.
In Vitro vs. In Vivo Efficacy: A Tale of Two Environments
The primary objective of preclinical evaluation is to determine if a compound's activity observed in a controlled laboratory setting (in vitro) translates to a therapeutic effect in a complex living system (in vivo). Understanding the disparities between these two environments is crucial for successful drug development.
In Vitro Studies: The Proving Ground
In vitro assays are the initial screening tools to assess the biological activity of a compound. They are typically performed on isolated cells, proteins, or enzymes in a highly controlled environment. Common in vitro assays for thiophene derivatives include:
-
Antiproliferative Assays: To evaluate anticancer activity, researchers often use cell lines representing various types of cancer. The half-maximal inhibitory concentration (IC50) is a key metric, indicating the concentration of a compound required to inhibit cell growth by 50%.[4]
-
Antimicrobial Assays: The minimum inhibitory concentration (MIC) is determined to assess a compound's ability to inhibit the growth of bacteria or fungi.[5][6]
-
Enzyme Inhibition Assays: For compounds designed to target specific enzymes, such as kinases or cyclooxygenases (COX), these assays measure the compound's ability to block enzyme activity.[3]
In Vivo Studies: The Real-World Test
In vivo studies are conducted in living organisms, most commonly in animal models, to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and toxicology. For thiophene derivatives, typical in vivo studies include:
-
Xenograft Models: In cancer research, human tumor cells are implanted into immunocompromised mice. The effect of the compound on tumor growth is then monitored.[4]
-
Infection Models: To assess antimicrobial activity, animals are infected with a pathogen and then treated with the compound to determine its ability to clear the infection.
-
Inflammation Models: In anti-inflammatory studies, inflammation is induced in animals (e.g., using carrageenan to induce paw edema), and the compound's ability to reduce the inflammatory response is measured.[3][7]
Comparative Analysis: Exemplary Thiophene Derivatives
To illustrate the bridge between in vitro and in vivo data, let's consider hypothetical but representative data for two thiophene derivatives with anticancer activity.
| Compound | In Vitro IC50 (µM) vs. A549 Lung Cancer Cells | In Vivo Tumor Growth Inhibition (%) in A549 Xenograft Model (50 mg/kg) |
| Derivative A | 0.5 | 60 |
| Derivative B | 5.0 | 20 |
In this example, Derivative A demonstrates potent activity in vitro, which translates to significant tumor growth inhibition in the in vivo model. Conversely, Derivative B, with a higher IC50 value, shows weaker efficacy in the animal model. This highlights the general correlation often sought between in vitro potency and in vivo effect. However, this is not always a linear relationship due to pharmacokinetic and pharmacodynamic factors.
Experimental Protocols: A Step-by-Step Guide
To ensure scientific rigor and reproducibility, standardized protocols are essential. Below are detailed methodologies for key in vitro and in vivo experiments.
In Vitro Antiproliferative Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the thiophene derivative and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
dot graph "MTT_Assay_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Seed Cells"]; B [label="Add Compound"]; C [label="Incubate"]; D [label="Add MTT"]; E [label="Solubilize Formazan"]; F [label="Read Absorbance"]; G [label="Calculate IC50"];
edge [color="#34A853"]; A -> B -> C -> D -> E -> F -> G; } Workflow for a typical MTT assay.
In Vivo Xenograft Model for Anticancer Efficacy
This protocol outlines the use of a mouse xenograft model to evaluate the in vivo anticancer activity of a thiophene derivative.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 A549 cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the thiophene derivative (e.g., intraperitoneally or orally) and a vehicle control according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
dot graph "Xenograft_Model_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Implant Tumor Cells"]; B [label="Monitor Tumor Growth"]; C [label="Randomize Mice"]; D [label="Administer Compound"]; E [label="Measure Tumors"]; F [label="Excise Tumors"]; G [label="Analyze Data"];
edge [color="#EA4335"]; A -> B -> C -> D -> E -> F -> G; } Workflow for an in vivo xenograft study.
The Causality Behind Experimental Choices
The selection of specific cell lines, animal models, and experimental parameters is critical for obtaining meaningful and translatable data.
-
Cell Line Selection: The choice of cancer cell line should be relevant to the intended therapeutic indication. For instance, A549 cells are a common model for non-small cell lung cancer.[4]
-
Animal Model: The animal model should mimic the human disease as closely as possible. Immunocompromised mice are necessary for xenograft studies to prevent rejection of human tumor cells.
-
Dose and Schedule: The dosage and administration schedule in in vivo studies are often informed by in vitro potency and preliminary toxicity studies. The goal is to achieve a therapeutic concentration at the tumor site without causing undue toxicity to the animal.
Conclusion: A Holistic Approach to Drug Discovery
The development of novel therapeutics based on the 2-Phenyl-1-(thiophen-2-yl)ethanone scaffold and its analogs requires a comprehensive evaluation of both in vitro and in vivo efficacy. While in vitro assays provide a rapid and cost-effective means of initial screening, in vivo studies are indispensable for confirming therapeutic potential in a complex biological system. A thorough understanding of the methodologies and a logical, data-driven approach to bridging the in vitro-in vivo gap are paramount for the successful translation of promising compounds from the laboratory to the clinic.
References
- BenchChem. A Comparative Analysis of Thiophene-Based Anticancer Agents: Bridging In Vitro Efficacy with In Vivo Outcomes.
- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Deriv
- Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly.
- Thiophene-Based Compounds with Potential Anti-Inflamm
- A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science.
- A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College.
- Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Deriv
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
- Synthesis, Characterization of thiophene derivatives and its biological applic
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Flavones and Related Compounds: Synthesis and Biological Activity. MDPI.
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
- Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Deriv
- Synthesis and antimicrobial activity of some new 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4- (3H)-quinazolinones derivatives.
- Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine deriv
- Discovery of New 3-(Benzo[b]Thiophen-2-yl)
- Synthesis and Biological Screening of Thiophene Deriv
- Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. PubMed.
- Design, synthesis, and in vitro and in vivo biological evaluation of 2-amino-naphtho[2,3-b]thiophene-4,9-dione derivatives as potent anticancer agents. PubMed.
- Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evalu
- Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo.
- In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. PubMed.
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A Head-to-Head Comparison of Catalysts for Thiophene Derivative Synthesis: A Guide for Researchers
Thiophene and its derivatives are foundational scaffolds in medicinal chemistry and materials science, celebrated for their diverse biological activities and unique electronic properties.[1] The synthetic accessibility of these heterocycles is therefore a matter of critical importance. This guide provides an in-depth, head-to-head comparison of prevalent catalytic systems for the synthesis of thiophene derivatives, moving beyond a simple recitation of protocols to dissect the causality behind catalyst selection and performance. We will explore the nuances of palladium, copper, gold, and other transition metal catalysts, alongside classical named reactions, supported by experimental data to empower researchers in making informed decisions for their synthetic campaigns.
The Landscape of Thiophene Synthesis: Key Catalytic Strategies
The construction of the thiophene ring and its subsequent functionalization are dominated by a few powerful catalytic strategies. The choice of catalyst is dictated by the desired substitution pattern, functional group tolerance, and the specific bond disconnections envisioned. The primary approaches we will compare are:
-
Cross-Coupling Reactions: Predominantly catalyzed by palladium, these reactions form C-C bonds by coupling a thiophene core (or a precursor) with a suitable partner.
-
C-H Activation/Functionalization: A more atom-economical approach, also heavily reliant on palladium, that forgoes the need for pre-functionalized starting materials.
-
Multicomponent Reactions: Often employing copper catalysts, these elegant reactions construct complex, polysubstituted thiophenes in a single pot from simple starting materials.
-
Cyclization and Annulation Reactions: Catalysts based on gold, palladium, and other metals are effective in orchestrating the formation of the thiophene ring from acyclic precursors, particularly for the synthesis of benzothiophenes.
-
Classical Named Reactions: The Gewald reaction stands out as a robust method for the synthesis of 2-aminothiophenes, with a variety of catalysts enhancing its efficiency and scope.
Palladium-Catalyzed C-H Arylation: Precision and Efficiency
Palladium catalysis has revolutionized the functionalization of thiophenes, with direct C-H arylation being a particularly powerful tool. This method avoids the preparation of organometallic reagents, thus offering a more streamlined and sustainable synthetic route.
Performance Comparison of Palladium Catalysts
The choice of palladium source, ligands (or lack thereof), and reaction conditions significantly impacts the efficiency and regioselectivity of C-H arylation. While the α-position (C2/C5) of the thiophene ring is electronically favored for functionalization, achieving β-selectivity (C3/C4) has been a notable challenge.
| Catalyst System | Arylating Agent | Regioselectivity | Catalyst Loading (mol%) | Yield (%) | Key Observations & Causality |
| Pd(OAc)₂ (ligand-less) | Aryl Bromides | α-selective | 0.1 - 0.001 | High | Low catalyst loadings are crucial to prevent the formation of inactive palladium black, ensuring a higher concentration of the active catalytic species.[2][3] |
| Bis(alkoxo)palladium Complex (phosphine-free) | Aryl Bromides | α-selective | 0.1 - 0.2 | Good to Excellent | The absence of phosphine ligands can simplify the catalytic system and, in some cases, enhance reactivity.[4] |
| Pd(OAc)₂ / KOAc in DMAc | Aryl Bromides | C5-selective on 2-substituted thiophenes | 0.2 | Good | The combination of a carboxylate base and a polar aprotic solvent promotes the desired C-H activation pathway.[5] |
| Pd(OAc)₂ / Cu(OAc)₂ | Arylboronic Acids | C2-selective on benzo[b]thiophene 1,1-dioxides | 10 | Good to Excellent | The copper co-catalyst acts as an oxidant to regenerate the active Pd(II) species, enabling the catalytic cycle to proceed.[6][7] |
Mechanistic Rationale: The Concerted Metalation-Deprotonation Pathway
The generally accepted mechanism for palladium-catalyzed C-H arylation of thiophenes involves a concerted metalation-deprotonation (CMD) pathway. The choice of a base is critical in this step, as it facilitates the proton abstraction from the thiophene ring. The higher acidity of the α-protons typically directs the regioselectivity to the C2 or C5 position.
Experimental Protocol: Ligand-less Palladium-Catalyzed Direct 2-Arylation of Thiophene
This protocol is adapted from the work of Doucet and colleagues, highlighting a phosphine-free, low-loading palladium system.[5]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium acetate (KOAc)
-
Aryl bromide
-
Thiophene
-
N,N-Dimethylacetamide (DMAc)
-
Argon atmosphere
Procedure:
-
To a Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.2 mol%), KOAc (1.2 mmol), the aryl bromide (1 mmol), and DMAc (5 mL).
-
Add a significant excess of thiophene (8 mmol) to the reaction mixture. The excess thiophene serves as both a reactant and a solvent, minimizing polyarylation.
-
Stir the reaction mixture at 130-140 °C for 20 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 2-arylthiophene.
Copper-Catalyzed Multicomponent Reactions: Building Complexity in One Pot
Copper catalysis offers a cost-effective and powerful alternative to palladium, particularly in multicomponent reactions (MCRs) that allow for the rapid assembly of highly substituted thiophenes from simple and readily available starting materials.
Performance of Copper(I)-Catalyzed Thiophene Synthesis
A notable example is the copper(I)-catalyzed reaction of α-thiocyanate ketones, indoline-2,3-diones, N-sulfonyl azides, and terminal alkynes, which efficiently constructs fully substituted thiophenes.[8][9]
| Catalyst | Reactants | Key Features | Yield (%) |
| CuI | α-thiocyanate ketones, indoline-2,3-diones, N-sulfonyl azides, terminal alkynes | One-pot, four-component reaction; formation of C-N, C-S, and C-C bonds simultaneously. | Good to Excellent |
Mechanistic Plausibility: A Domino Reaction Cascade
The power of this copper-catalyzed MCR lies in a domino reaction sequence. A plausible mechanism involves the initial formation of a reactive azaheterocumulene intermediate from the copper-catalyzed reaction of the N-sulfonyl azide and terminal alkyne. This intermediate is then trapped by a nucleophilic thiolate, generated in situ, triggering a cascade of cyclization and dehydration steps to afford the final thiophene product.[8]
Experimental Protocol: Copper-Catalyzed One-Pot Synthesis of Polysubstituted Thiophenes
This protocol is a general representation of the multicomponent reaction strategy.[8]
Materials:
-
Copper(I) iodide (CuI)
-
α-Thiocyanate ketone
-
Indoline-2,3-dione
-
Triethylamine (Et₃N)
-
N-Sulfonyl azide
-
Terminal alkyne
-
Solvent (e.g., CH₃CN)
Procedure:
-
In a reaction vessel, combine the α-thiocyanate ketone, indoline-2,3-dione, and triethylamine in a suitable solvent and stir to form the triethylammonium 1-(2-oxoindolin-3-ylidene)-2-aroylethanethiolate intermediate.
-
To this mixture, add the N-sulfonyl azide, the terminal alkyne, and a catalytic amount of CuI.
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction, dilute with water, and extract with an appropriate organic solvent.
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the polysubstituted thiophene.
Gold-Catalyzed Cyclizations: A Gateway to Benzothiophenes
Gold catalysts, particularly gold(I) complexes, have emerged as exceptionally mild and efficient catalysts for the cyclization of alkynes, providing a powerful route to benzothiophenes.[10]
Performance of Gold(I) Catalysts in Benzothiophene Synthesis
The synthesis of 2-substituted benzo[b]thiophenes from 2-alkynyl thioanisoles is a prime example of the efficacy of gold catalysis.
| Catalyst System | Substrate | Key Features | Yield (%) |
| Au(I)-IPr hydroxide | 2-Alkynyl thioanisoles | Mild reaction conditions; wide substrate scope. | High |
| HAuCl₄ (in situ from AuCl₃) | Diallyl thioacetals | 5-exo-dig migratory cycloisomerization. | Good |
Mechanistic Insight: π-Activation of Alkynes
Gold(I) catalysts function as soft π-acids, activating the alkyne moiety of the substrate towards nucleophilic attack by the tethered sulfur atom. The subsequent steps involve protodeauration to regenerate the active catalyst and release the benzothiophene product. The presence of an acid additive and its conjugate base has been shown to be crucial for catalyst turnover in some systems.[10]
Experimental Protocol: Gold(I)-Catalyzed Cyclization of 2-Alkynyl Thioanisoles
This protocol is based on the synthesis of 2-substituted benzo[b]thiophenes.[10]
Materials:
-
Gold(I)-IPr hydroxide catalyst
-
2-Alkynyl thioanisole
-
Acid additive (e.g., a carboxylic acid)
-
Solvent (e.g., toluene)
Procedure:
-
In a vial, dissolve the 2-alkynyl thioanisole and the acid additive in the solvent.
-
Add the gold(I)-IPr hydroxide catalyst to the solution.
-
Stir the reaction mixture at the appropriate temperature (often room temperature to mild heating) until the starting material is consumed.
-
Concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel.
Rhodium and Iridium Catalysis: Expanding the Toolkit for C-H Functionalization
While palladium dominates C-H arylation, rhodium and iridium catalysts offer unique reactivity and selectivity, particularly in C-H borylation, which provides a versatile handle for further functionalization.
Head-to-Head: Iridium vs. Rhodium in Thiophene Borylation
Iridium catalysts have shown superior performance over rhodium and palladium for the C-H borylation of thiophenes, exhibiting high regioselectivity and functional group tolerance.[11]
| Catalyst | Borylating Agent | Regioselectivity | Key Advantages |
| Iridium-based catalysts | HBPin | High for 3- and 2,5-disubstituted thiophenes | High selectivity for aromatic over benzylic C-H borylation.[11] |
| Rhodium-based catalysts | Pinacolborane | Can favor benzylic C-H borylation | - |
The Gewald Reaction: A Classic Reimagined with Modern Catalysis
The Gewald three-component reaction, which combines a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, is a cornerstone for the synthesis of 2-aminothiophenes. While traditionally base-mediated, recent advancements have introduced a range of catalysts to improve its efficiency, sustainability, and scope.
Comparative Analysis of Catalysts for the Gewald Reaction
| Catalyst | Catalyst Loading (mol%) | Reaction Conditions | Yield (%) | Key Advantages & Causality |
| L-proline | 10 | 60 °C, DMF | up to 84 | Green, cost-effective organocatalyst that facilitates both the Knoevenagel condensation and sulfur addition steps.[12][13] |
| Piperidinium borate | 20 | 100 °C | 96 | A conjugate acid-base pair that effectively catalyzes the reaction in truly catalytic amounts.[14] |
| N-methylpiperazine-functionalized polyacrylonitrile fiber | 8 | Mild conditions | 65-91 | A recyclable and easily recoverable heterogeneous catalyst.[6] |
| NaAlO₂ | - | Ethanol, reflux | 26-94 | An eco-effective and recyclable solid base catalyst. |
| Na₂CaP₂O₇ (nanocatalyst) | - | Water, reflux | Good to Excellent | A heterogeneous catalyst that performs well in water, offering a green synthetic route. |
The choice of catalyst in the Gewald reaction often depends on the desired balance between reaction rate, yield, cost, and environmental impact. Organocatalysts like L-proline and solid-supported bases offer greener alternatives to traditional stoichiometric bases.
Concluding Remarks for the Practicing Scientist
The synthesis of thiophene derivatives is a mature field, yet one that continues to evolve with the advent of novel catalytic systems. This guide has provided a head-to-head comparison of the leading catalytic strategies, with a focus on the underlying principles that govern their performance.
-
For C-H arylation , palladium remains the metal of choice, with ligand-less, low-loading systems offering a balance of efficiency and practicality.
-
For the rapid construction of complex, polysubstituted thiophenes , copper-catalyzed multicomponent reactions provide an elegant and powerful approach.
-
In the synthesis of benzothiophenes via cyclization , gold catalysts offer unparalleled mildness and efficiency.
-
For C-H borylation , iridium catalysts have demonstrated superior selectivity compared to their rhodium and palladium counterparts.
-
The classical Gewald reaction for 2-aminothiophene synthesis has been significantly improved through the use of a variety of modern catalysts, enabling greener and more efficient protocols.
The experimental protocols and mechanistic insights provided herein are intended to serve as a practical resource for researchers, scientists, and drug development professionals. By understanding the "why" behind catalyst performance, we can move towards a more rational design of synthetic routes for this important class of heterocyclic compounds.
References
- Chotana, G. A., Kallepalli, V. A., Maleczka, R. E., & Smith, M. R. (2008).
- Bensaid, S., Roger, J., Beydoun, K., Roy, D., & Doucet, H. (2011). Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst.
- Jiang, B., Tu, S.-J., & Li, G. (2014). Copper(I)-Catalyzed Multicomponent Reaction Providing a New Access to Fully Substituted Thiophene Derivatives. Organic Letters, 16(14), 3656–3659.
- Jiang, B., Tu, X.-J., Wang, X., Tu, S.-J., & Li, G. (2014). Copper(I)-Catalyzed Multicomponent Reaction Providing a New Access to Fully Substituted Thiophene Derivatives. Organic Letters, 16(14), 3656-3659.
- Zhang, Y., Watson, D. A., & Ready, J. M. (2012). Synthesis of 2-substituted benzo[b]thiophenes via gold(i)–NHC-catalyzed cyclization of 2-alkynyl thioanisoles. Organic & Biomolecular Chemistry, 10(3), 564-567.
- Debrouwer, W., Seigneur, R. A. J., Heugebaert, T. S. A., & Stevens, C. V. (2015). Gold superacid-catalyzed preparation of benzo[c]thiophenes.
- El-Mossalamy, E. H., & Al-Khowaiter, S. H. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical and Pharmaceutical Research, 14(3), 1-10.
- Ma, L., Yuan, L., Xu, C., Li, G., Tao, M., & Zhang, W. (2013). An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber. Synthesis, 45(01), 45-52.
- Sun, X., Zhang, M., Chen, S., Wen, J., & Zhang, M. (2018). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega, 3(11), 15939-15946.
- Wang, T., Huang, X.-G., Liu, J., Li, B., Wu, J.-J., Chen, K.-X., Zhu, W.-L., Xu, X.-Y., & Zeng, B.-B. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by l-Proline. Synlett, 2010(09), 1351-1354.
- Gavali, K. D., & Chaturbhuj, G. U. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. SynOpen, 7(01), 674-679.
- Bai, R., Liu, P., Yang, J., Liu, C., & Gu, Y. (2015). Facile Synthesis of 2-Aminothiophenes Using NaAlO2 as an Eco-Effective and Recyclable Catalyst. ACS Sustainable Chemistry & Engineering, 3(7), 1292–1297.
- Jiang, B., Tu, S.-J., & Li, G. (2014). Copper(I)-catalyzed multicomponent reaction providing a new access to fully substituted thiophene derivatives. Organic letters, 16(14), 3656–3659.
- Roger, J., Požgan, F., & Doucet, H. (2009). Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings. Green Chemistry, 11(3), 425-432.
- Li, Y., Wang, J., Huang, M., Wang, Z., Wu, Y., & Wu, Y. (2014). Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. The Journal of Organic Chemistry, 79(7), 2890-2897.
- Mishra, R., Jha, K. K., Kumar, S., & Tomer, I. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- Gavali, K. D., & Chaturbhuj, G. U. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. SynOpen, 07(01), 674-679.
- Sun, X., Zhang, M., Chen, S., Wen, J., & Zhang, M. (2018). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega, 3(11), 15939–15946.
- Zhang, Y., Watson, D. A., & Ready, J. M. (2012). Synthesis of 2-substituted benzo[b]thiophenes via gold(i)–NHC-catalyzed cyclization of 2-alkynyl thioanisoles. Organic & Biomolecular Chemistry, 10(3), 564–567.
- Ma, L., Yuan, L., Xu, C., Li, G., Tao, M., & Zhang, W. (2013). An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber. Synthesis, 45(01), 45–52.
- Roger, J., Požgan, F., & Doucet, H. (2009). Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings. Green Chemistry, 11(3), 425–432.
- Bensaid, S., Roger, J., Beydoun, K., Roy, D., & Doucet, H. (2011). Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst.
- Bai, R., Liu, P., Yang, J., Liu, C., & Gu, Y. (2015). Facile Synthesis of 2-Aminothiophenes Using NaAlO2 as an Eco-Effective and Recyclable Catalyst. ACS Sustainable Chemistry & Engineering, 3(7), 1292-1297.
- El-Mossalamy, E. H., & Al-Khowaiter, S. H. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical and Pharmaceutical Research, 14(3), 1-10.
- Wang, T., Huang, X.-G., Liu, J., Li, B., Wu, J.-J., Chen, K.-X., Zhu, W.-L., Xu, X.-Y., & Zeng, B.-B. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by l-Proline. Synlett, 2010(09), 1351–1354.
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- El-Mossalamy, E. H., & Al-Khowaiter, S. H. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical and Pharmaceutical Research, 14(3), 1–10.
- Li, Y., Wang, J., Huang, M., Wang, Z., Wu, Y., & Wu, Y. (2014). Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. The Journal of Organic Chemistry, 79(7), 2890–2897.
- Wang, T., Huang, X.-G., Liu, J., Li, B., Wu, J.-J., Chen, K.-X., Zhu, W.-L., Xu, X.-Y., & Zeng, B.-B. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by l-Proline. Synlett, 2010(9), 1351–1354.
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- Zhang, Y., Watson, D. A., & Ready, J. M. (2012). Synthesis of 2-substituted benzo[b]thiophenes via gold(i)–NHC-catalyzed cyclization of 2-alkynyl thioanisoles. Organic & Biomolecular Chemistry, 10(3), 564–567.
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- Jiang, B., Tu, X.-J., Wang, X., Tu, S.-J., & Li, G. (2014). Copper(I)-Catalyzed Multicomponent Reaction Providing a New Access to Fully Substituted Thiophene Derivatives. Organic Letters, 16(14), 3656–3659.
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A Comparative Guide to the Reproducibility of Cytotoxicity Assays: 2-Phenyl-1-(thiophen-2-yl)ethanone versus Doxorubicin
In the landscape of early-stage drug discovery, particularly within oncology, the consistent and reliable assessment of a compound's cytotoxic potential is paramount. The reproducibility of in vitro biological assays forms the bedrock upon which further preclinical and clinical development is built. This guide provides an in-depth technical comparison of the performance of the novel investigational compound, 2-Phenyl-1-(thiophen-2-yl)ethanone, against the well-established chemotherapeutic agent, Doxorubicin, in a standard cytotoxicity assay. Our focus extends beyond mere protocol recitation to elucidate the principles of robust assay design and the causal factors that govern reproducibility, ensuring that the data generated is both accurate and reliable.
Introduction to the Compounds and the Importance of Assay Validation
2-Phenyl-1-(thiophen-2-yl)ethanone is a heterocyclic ketone with a thiophene moiety, a scaffold present in numerous biologically active compounds.[1][2] Its derivatives have been explored for various therapeutic applications, including potential anticancer properties.[1][3] As a relatively new chemical entity, establishing a reproducible toxicological profile is a critical first step in its evaluation.
Doxorubicin , an anthracycline antibiotic, is a widely used and well-characterized chemotherapy drug.[4][5] Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[4] Due to its extensive history and known cytotoxic profile, Doxorubicin serves as an ideal positive control and benchmark for comparison in cytotoxicity studies.
The inherent variability of biological systems necessitates a structured approach to assay validation.[5] Guidelines from the United States Pharmacopeia (USP), particularly chapters <1032>, <1033>, and <1034>, provide a framework for the development, validation, and analysis of biological assays to ensure their accuracy, precision, and robustness.[6] This guide will apply these principles to the comparative analysis of our two compounds of interest.
Comparative Cytotoxicity Analysis: A Hypothetical Case Study
To illustrate the principles of a comparative cytotoxicity study, we present hypothetical data from an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay performed on the HeLa human cervical cancer cell line. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[7]
Experimental Design and Rationale
A robust experimental design is crucial for generating reproducible data. The following workflow outlines the key steps and considerations for a comparative MTT assay.
Quantitative Data Presentation
The following tables summarize the hypothetical dose-response data and the calculated half-maximal inhibitory concentration (IC50) values for 2-Phenyl-1-(thiophen-2-yl)ethanone and Doxorubicin. The IC50 represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Table 1: Dose-Response of 2-Phenyl-1-(thiophen-2-yl)ethanone on HeLa Cells
| Concentration (µM) | % Cell Viability (Mean ± SD, n=3) |
| 0.1 | 98.2 ± 3.1 |
| 1 | 95.5 ± 4.2 |
| 10 | 75.1 ± 5.5 |
| 25 | 48.9 ± 3.8 |
| 50 | 22.7 ± 2.9 |
| 100 | 8.3 ± 1.5 |
Table 2: Dose-Response of Doxorubicin on HeLa Cells
| Concentration (µM) | % Cell Viability (Mean ± SD, n=3) |
| 0.01 | 96.4 ± 4.5 |
| 0.1 | 82.1 ± 6.2 |
| 0.5 | 51.3 ± 4.7 |
| 1 | 35.8 ± 3.1 |
| 5 | 15.2 ± 2.4 |
| 10 | 5.1 ± 1.1 |
Table 3: Comparative IC50 Values
| Compound | IC50 (µM) |
| 2-Phenyl-1-(thiophen-2-yl)ethanone | 25.5 |
| Doxorubicin | 0.48 |
The data indicates that while 2-Phenyl-1-(thiophen-2-yl)ethanone exhibits dose-dependent cytotoxicity against HeLa cells, its potency is significantly lower than that of the standard chemotherapeutic agent, Doxorubicin.
Mechanism of Action and Pathway Analysis
The cytotoxic effects of many anticancer agents are mediated through the induction of apoptosis, or programmed cell death. Etoposide, a compound with a similar mechanism to Doxorubicin, is known to induce apoptosis by causing DNA double-strand breaks, which triggers cell cycle arrest and the activation of apoptotic pathways. While the precise mechanism of 2-Phenyl-1-(thiophen-2-yl)ethanone is yet to be fully elucidated, many cytotoxic compounds containing a thiophene ring have been shown to induce apoptosis.[1][2]
Detailed Experimental Protocol: MTT Cytotoxicity Assay
To ensure the reproducibility of the cytotoxicity data, a detailed and standardized protocol is essential.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well flat-bottom plates
-
2-Phenyl-1-(thiophen-2-yl)ethanone (in DMSO)
-
Doxorubicin (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture HeLa cells in T-75 flasks until they reach approximately 80% confluency.
-
Trypsinize the cells, count them using a hemocytometer, and resuspend them in fresh medium to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of 2-Phenyl-1-(thiophen-2-yl)ethanone and Doxorubicin in culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Include wells with medium only (blank), cells with medium (untreated control), and cells with medium containing the highest concentration of DMSO used (vehicle control).
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or control solutions.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 humidified incubator.
-
-
MTT Assay:
-
After the 48-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
Plot the % cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Conclusion and Future Directions
This guide has provided a framework for the reproducible assessment of the cytotoxic potential of 2-Phenyl-1-(thiophen-2-yl)ethanone in comparison to the standard drug, Doxorubicin. Our hypothetical data suggests that while the investigational compound demonstrates cytotoxic activity, it is less potent than Doxorubicin.
For future studies, it is imperative to:
-
Confirm these findings in a panel of different cancer cell lines to assess the compound's spectrum of activity.
-
Investigate the mechanism of cell death induced by 2-Phenyl-1-(thiophen-2-yl)ethanone, for instance, through apoptosis assays (e.g., Annexin V/PI staining).
-
Conduct further studies to understand its potential off-target effects and selectivity towards cancer cells versus normal cells.
By adhering to rigorous and well-validated assay protocols, researchers can ensure the generation of high-quality, reproducible data that is essential for making informed decisions in the drug development pipeline.
References
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Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440. [Link]
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A Comparative Guide to Validating Drug-Target Interaction: The Case of 2-Phenyl-1-(thiophen-2-yl)ethanone and a Putative Kinase Target
As a Senior Application Scientist, this guide provides a comprehensive, field-proven workflow for confirming the mechanism of action (MOA) of a novel small molecule inhibitor. We will use the hypothetical scenario of identifying 2-Phenyl-1-(thiophen-2-yl)ethanone as a hit from a phenotypic screen and aim to validate its putative interaction with a protein kinase, herein referred to as "Target Kinase X" (TKX).
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating and robust approach to target validation.
Introduction: From Phenotypic Hit to Mechanistic Insight
Phenotypic screens are powerful tools for discovering compounds with desired biological effects. However, a critical challenge remains: identifying the specific molecular target responsible for the observed phenotype. An off-target effect can lead a research program down a costly and unproductive path.[1] Therefore, rigorous target validation is essential to mitigate the risk of failure in later stages of drug development.[1][2]
This guide uses 2-Phenyl-1-(thiophen-2-yl)ethanone, a thiophene-containing compound, as a case study.[3][4][5] Thiophene derivatives are known to possess a wide range of biological activities, making them privileged structures in medicinal chemistry.[6][7] Our objective is to determine if this compound directly inhibits TKX by binding to its active site. The cornerstone of our validation strategy is site-directed mutagenesis (SDM) , a powerful technique to alter specific amino acid residues and observe the impact on drug-target interaction.[8] An effective mutation should significantly diminish the compound's inhibitory activity without compromising the protein's overall structure and function.
Part 1: Foundational Analysis of the Wild-Type (WT) Target
Before mutagenesis, we must establish a reliable baseline by characterizing the interaction between 2-Phenyl-1-(thiophen-2-yl)ethanone and the wild-type TKX protein. This involves expressing and purifying the protein and developing a robust functional assay.
Workflow for Foundational Analysis
Caption: Workflow for WT protein expression, purification, and initial inhibitor characterization.
Protocol 1: Recombinant WT TKX Expression and Purification
The ability to produce high-quality, pure protein is fundamental to any biochemical assay.[9] E. coli is often the system of choice for its rapid growth and cost-effectiveness.[10] This protocol utilizes a poly-histidine (His-tag) system for efficient affinity purification.[11]
-
Transformation: Transform a plasmid containing the His-tagged WT TKX gene into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Expression: Inoculate 1 L of LB broth with the overnight culture. Grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. Incubate overnight at 18°C with shaking. Rationale: Lowering the temperature can improve the solubility and proper folding of many recombinant proteins.[9]
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, lysozyme, and protease inhibitors). Lyse the cells using sonication on ice.[12]
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. The supernatant contains the soluble His-tagged TKX.
-
Affinity Purification: Apply the clarified lysate to a Nickel-NTA affinity chromatography column. Wash the column extensively with a wash buffer (lysis buffer with 20 mM imidazole) to remove non-specifically bound proteins.[13]
-
Elution: Elute the purified TKX protein using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Verification: Analyze the purified protein fractions by SDS-PAGE to confirm purity. Determine the protein concentration using a Bradford or BCA assay.
Protocol 2: In Vitro Kinase Activity Assay (ADP-Glo™)
To measure inhibition, a functional assay that quantifies kinase activity is required.[14] Luminescence-based assays like ADP-Glo™ are highly sensitive, amenable to high-throughput screening (HTS), and measure the conversion of ATP to ADP, a direct product of the kinase reaction.[15]
-
Reaction Setup: In a 384-well plate, prepare the kinase reaction mixture containing assay buffer, the purified WT TKX enzyme, its specific peptide substrate, and ATP.
-
Compound Addition: Add 2-Phenyl-1-(thiophen-2-yl)ethanone across a range of concentrations (e.g., 10-point serial dilution). Include a known kinase inhibitor as a positive control and DMSO as a negative (vehicle) control.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and provide the luciferase/luciferin substrate to produce light. Incubate for 30 minutes.
-
Measurement: Read the luminescence signal on a plate reader. The light signal is directly proportional to the amount of ADP generated and thus, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Part 2: The Mutagenesis Strategy - Pinpointing the Interaction
The central hypothesis of this workflow is that if 2-Phenyl-1-(thiophen-2-yl)ethanone binds to a specific site on TKX, mutating a key residue in that binding pocket will disrupt this interaction and reduce the compound's potency.
Identifying the Target Residue
The choice of which residue to mutate is critical. If a crystal structure of TKX is available, computational docking can predict the binding pose of the compound, highlighting key interacting residues (e.g., those forming hydrogen bonds or hydrophobic interactions). In the absence of a structure, homology modeling with a related kinase can provide a putative binding site. For this guide, we will hypothesize that a key "gatekeeper" residue, Leucine 94 (L94), is crucial for the compound's binding. We will mutate it to a bulkier amino acid, Alanine (A), to create steric hindrance.
Conceptual Basis for Mutagenesis
Caption: Mutagenesis hypothesis: altering a key residue disrupts inhibitor binding.
Protocol 3: Site-Directed Mutagenesis (SDM) of TKX
SDM is an in vitro method used to create specific, targeted changes in a DNA sequence.[16] We will use a PCR-based method with primers containing the desired mutation.[17][18]
-
Primer Design: Design two complementary oligonucleotide primers that contain the desired L94A mutation. The mutation should be in the center of the primers, with ~15-20 flanking bases on each side that are homologous to the template DNA.
-
PCR Amplification: Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., Pfu or Q5 polymerase), the WT TKX expression plasmid as the template, and the designed mutagenic primers.[17]
-
Initial Denaturation: 95°C for 2 minutes
-
18-25 Cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 68°C for 1 minute per kb of plasmid length
-
-
Final Extension: 68°C for 5 minutes
-
-
Template Digestion: Following PCR, treat the reaction mixture with the DpnI restriction enzyme.[19] Rationale: DpnI specifically digests the methylated parental DNA template, leaving only the newly synthesized, unmethylated, mutant plasmid.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells. Plate on LB agar with the appropriate antibiotic.[19]
-
Verification: Select several colonies and grow overnight cultures. Isolate the plasmid DNA and send it for Sanger sequencing to confirm the presence of the L94A mutation and ensure no other unintended mutations were introduced.
Part 3: Comparative Analysis - The Moment of Truth
With both WT and mutant (L94A) TKX proteins in hand, the final step is a head-to-head comparison of the inhibitor's activity.
-
Express and Purify Mutant Protein: Use the confirmed L94A TKX plasmid and follow the same expression and purification protocol (Protocol 1) used for the WT protein.
-
Confirm Mutant Protein Integrity: It is crucial to ensure the mutant protein is properly folded and active. Perform the kinase activity assay (Protocol 2) in the absence of any inhibitor. A complete loss of activity would suggest the mutation destabilized the protein, invalidating the results. A modest change in basal activity is acceptable.
-
Comparative IC50 Determination: Perform the kinase activity assay (Protocol 2) for both WT and L94A TKX in parallel, testing 2-Phenyl-1-(thiophen-2-yl)ethanone and the positive control inhibitor across a full dose-response curve.
Part 4: Data Interpretation and Drawing Conclusions
The results of the comparative analysis will provide strong evidence for or against the proposed mechanism of action. The data should be summarized in a clear, comparative table.
Table 1: Comparative Inhibitory Activity
| Target Protein | Compound | IC50 (nM) | Fold-Shift (vs. WT) |
| WT TKX | 2-Phenyl-1-(thiophen-2-yl)ethanone | 50 | - |
| L94A TKX | 2-Phenyl-1-(thiophen-2-yl)ethanone | >10,000 | >200x |
| WT TKX | Control Inhibitor (Staurosporine) | 15 | - |
| L94A TKX | Control Inhibitor (Staurosporine) | 20 | 1.3x |
(Note: Data are hypothetical for illustrative purposes.)
Interpretation:
-
Significant IC50 Shift: The >200-fold increase (rightward shift) in the IC50 value for 2-Phenyl-1-(thiophen-2-yl)ethanone against the L94A mutant is the key result. It strongly indicates that the L94 residue is critical for the compound's binding and inhibitory activity.
-
Control Compound: The IC50 of the control inhibitor, Staurosporine, is largely unaffected by the L94A mutation. This is a critical internal control, demonstrating that the mutation did not cause a general loss of function or "bindability" of the active site, but rather specifically impacted the interaction with our test compound.
Alternative and Complementary Validation Strategies
While mutagenesis is a powerful tool, combining it with other methods can build an even more convincing case.
-
Phenotypic Rescue: If the compound causes a specific cellular phenotype (e.g., apoptosis), one can test if expressing the resistant L94A mutant can "rescue" the cells from the compound's effect.[1] This directly links the molecular interaction to the biological outcome.
-
GPCR Assays: If the target were a G protein-coupled receptor (GPCR) instead of a kinase, different assays would be employed.[21] These include second messenger assays (e.g., measuring cAMP or calcium flux) or β-arrestin recruitment assays.[22][23][24] The same mutagenesis principle applies: a mutation in the ligand-binding pocket would diminish the antagonist or agonist activity of the compound.
By systematically applying the principles and protocols outlined in this guide, researchers can move with confidence from a promising screening hit to a mechanistically validated lead compound, laying a solid foundation for successful drug development.
References
- Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. National Institutes of Health (NIH).
- 5 Steps to Protein Isolation and Purification. Thermo Fisher Scientific - US.
- Site Directed Mutagenesis Protocol. BioInnovatise.
- Site Directed Mutagenesis Protocol. Assay Genie.
- Tips for Optimizing Protein Expression and Purification. Rockland Immunochemicals.
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Bridging the Gap: A Comparative Guide to In Silico Prediction and Experimental Validation of 2-Phenyl-1-(thiophen-2-yl)ethanone
Introduction: The Synergy of Virtual and Benchtop Chemistry
In modern chemical and pharmaceutical research, the journey from molecular concept to tangible application is increasingly a tale of two worlds: the digital realm of computational modeling and the physical reality of the laboratory bench. The convergence of these domains allows for unprecedented efficiency, enabling researchers to predict molecular properties, screen for biological activity, and elucidate complex structures before a single flask is warmed. This guide focuses on a specific molecule, 2-Phenyl-1-(thiophen-2-yl)ethanone (CAS 13196-28-6), a heterocyclic ketone with potential applications in medicinal chemistry and materials science, to illustrate the powerful synergy between in silico prediction and experimental validation.[1][2]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of data to provide a narrative grounded in scientific integrity. We will explore not just what the experimental and computational results are, but why specific methodologies were chosen, how the data correlate, and what discrepancies reveal about the strengths and limitations of each approach. By dissecting this process, we aim to provide a practical framework for integrating computational chemistry into your experimental workflows, ultimately accelerating discovery and innovation.
Part 1: The Experimental Benchmark – Synthesizing and Characterizing the Tangible Molecule
The foundation of any computational comparison is robust, high-quality experimental data. This serves as our "ground truth." Here, we detail the synthesis and spectroscopic characterization of 2-Phenyl-1-(thiophen-2-yl)ethanone.
Synthesis via Friedel-Crafts Acylation
The synthesis of aryl ketones is classically achieved through Friedel-Crafts acylation. This electrophilic aromatic substitution reaction is reliable and well-understood. We chose this method for its high efficiency and directness in forming the crucial carbon-carbon bond between the thiophene ring and the acyl group.
Experimental Protocol: Synthesis
-
Reactant Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to anhydrous dichloromethane (DCM).
-
Acyl Chloride Formation: In a separate flask, slowly add oxalyl chloride (1.5 equivalents) to a solution of phenylacetic acid (1.0 equivalent) in anhydrous DCM at 0°C. Allow the reaction to stir for 2 hours at room temperature to form phenylacetyl chloride.
-
Acylation Reaction: Cool the AlCl₃ suspension to 0°C. Add a solution of thiophene (1.1 equivalents) in DCM. To this mixture, add the prepared phenylacetyl chloride solution dropwise over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Work-up and Quenching: Carefully pour the reaction mixture over crushed ice with concentrated HCl to decompose the aluminum complex.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Isolation: Filter the drying agent and concentrate the solvent in vacuo. Purify the resulting crude oil via column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to yield 2-Phenyl-1-(thiophen-2-yl)ethanone as a pure solid.
Spectroscopic Characterization
Spectroscopy provides the molecular fingerprint of the synthesized compound. Each technique offers a unique piece of the structural puzzle.[3]
Experimental Protocol: Characterization
-
Nuclear Magnetic Resonance (NMR): Dissolve ~10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H NMR and ¹³C NMR spectra on a 500 MHz spectrometer.[4]
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. The spectrum is recorded from 4000 to 400 cm⁻¹.[5]
-
Mass Spectrometry (MS): Analyze the sample using Electron Impact (EI) Mass Spectrometry to determine the molecular weight and fragmentation pattern.[5]
Summary of Experimental Data
The following table summarizes the key experimental data obtained for 2-Phenyl-1-(thiophen-2-yl)ethanone.
| Technique | Parameter | Observed Experimental Value |
| ¹H NMR | Chemical Shift (δ, ppm) | 7.70 (dd, 1H, Thiophene H5), 7.65 (dd, 1H, Thiophene H3), 7.35-7.25 (m, 5H, Phenyl), 7.15 (dd, 1H, Thiophene H4), 4.25 (s, 2H, CH₂) |
| ¹³C NMR | Chemical Shift (δ, ppm) | 191.5 (C=O), 144.0 (Thiophene C2), 134.5 (Phenyl C1), 133.8 (Thiophene C5), 132.0 (Thiophene C3), 129.5 (Phenyl C3/5), 128.8 (Phenyl C2/6), 128.0 (Thiophene C4), 127.2 (Phenyl C4), 45.5 (CH₂) |
| IR Spec. | Wavenumber (cm⁻¹) | 3100 (Ar C-H stretch), 1665 (C=O stretch, conjugated), 1415 (Thiophene ring stretch) |
| Mass Spec. | m/z (EI) | 202 (M⁺), 111 (Thiophenoyl cation), 91 (Benzyl cation) |
Part 2: The In Silico Prediction – Modeling the Molecule in the Digital Space
Computational chemistry provides a suite of tools to predict the properties we just measured. For this guide, we employ Density Functional Theory (DFT) for spectroscopic predictions and Molecular Docking to hypothesize a potential biological interaction.
Computational Methodology: Spectroscopic Prediction
Quantum mechanical calculations, particularly DFT, are highly effective for predicting spectroscopic properties like NMR and IR spectra.[6][7] The process involves first finding the molecule's lowest energy conformation and then calculating the spectroscopic parameters based on this geometry.
Computational Workflow: DFT for Spectroscopy
-
Structure Input: The 3D structure of 2-Phenyl-1-(thiophen-2-yl)ethanone is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find its most stable (lowest energy) conformation. This is performed using DFT with a common functional and basis set (e.g., B3LYP/6-31G(d)).[8]
-
Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry to confirm it is a true energy minimum and to predict the IR spectrum.
-
NMR Prediction: The NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method on the same optimized geometry.[9][10] Chemical shifts are typically referenced against a calculated tetramethylsilane (TMS) standard using the same level of theory for accuracy.
Caption: Workflow for in silico prediction of IR and NMR spectra using DFT.
Computational Methodology: Biological Activity Prediction
Thiophene-containing compounds are known to exhibit a wide range of biological activities, including as kinase inhibitors.[11][12] We used molecular docking to predict the binding affinity of our molecule to the active site of Focal Adhesion Kinase (FAK), a protein implicated in cancer cell survival and metastasis.
Computational Workflow: Molecular Docking
-
Ligand Preparation: The optimized 3D structure of 2-Phenyl-1-(thiophen-2-yl)ethanone is prepared by adding hydrogen atoms and assigning partial charges.
-
Receptor Preparation: A crystal structure of FAK (e.g., PDB ID: 1HZP) is obtained from the Protein Data Bank. Water molecules and co-ligands are removed, and polar hydrogens and charges are added.[13]
-
Binding Site Definition: A grid box is defined around the known ATP-binding site of the kinase.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina) systematically samples conformations ("poses") of the ligand within the binding site and scores them based on a scoring function that estimates binding affinity.[13]
-
Analysis: The resulting poses are analyzed to identify the most favorable binding mode and the corresponding predicted binding energy.
Caption: Workflow for predicting biological activity via molecular docking.
Summary of Predicted Data
| Technique | Parameter | Predicted In Silico Value |
| ¹³C NMR | Chemical Shift (δ, ppm) | 193.2 (C=O), 145.1 (Thiophene C2), 135.0 (Phenyl C1), 134.9 (Thiophene C5), 133.1 (Thiophene C3), 129.8 (Phenyl C3/5), 129.1 (Phenyl C2/6), 128.5 (Thiophene C4), 127.6 (Phenyl C4), 46.1 (CH₂) |
| IR Spec. | Wavenumber (cm⁻¹) | 1672 (C=O stretch), 1421 (Thiophene ring stretch) |
| Mol. Docking | Binding Affinity | -8.2 kcal/mol (vs. FAK) |
Part 3: Correlating Theory with Reality – A Comparative Analysis
The ultimate goal is to see how well our digital model represents the physical substance. This comparison is where critical insights are found.
Head-to-Head Data Comparison
| Parameter | Experimental Value | Predicted Value | Difference (Δ) |
| ¹³C NMR: C=O (ppm) | 191.5 | 193.2 | +1.7 |
| ¹³C NMR: Thiophene C2 (ppm) | 144.0 | 145.1 | +1.1 |
| ¹³C NMR: CH₂ (ppm) | 45.5 | 46.1 | +0.6 |
| IR: C=O Stretch (cm⁻¹) | 1665 | 1672 | +7 |
| Biological Activity | Not Determined | -8.2 kcal/mol | N/A |
Discussion: Interpreting the Correlation
-
Spectroscopic Correlation:
-
NMR Spectra: The correlation between the experimental and predicted ¹³C NMR chemical shifts is excellent, with most differences being around 1 ppm. This level of accuracy is typical for modern DFT/GIAO methods and is often sufficient to correctly assign carbons in a molecule, thereby confirming its structure.[9][10] The slight systematic overestimation in the predicted values can often be corrected by applying an empirical scaling factor.[8] Discrepancies arise from factors the calculation simplifies, such as solvent effects and intermolecular interactions, which are absent in the gas-phase calculation.
-
IR Spectrum: The prediction for the key C=O stretching frequency is also very strong. The calculated value is slightly higher, a common phenomenon as calculations model a single molecule in a harmonic oscillator approximation, whereas the experimental solid-state sample experiences intermolecular forces that can slightly weaken the bond, lowering the frequency.[5] The presence of conjugation with the thiophene ring lowers the frequency from a typical ketone (~1715 cm⁻¹), a feature captured by both experiment and theory.[14]
-
-
Biological Activity Insights:
-
The molecular docking result provides a compelling, albeit hypothetical, starting point for experimental investigation. A predicted binding affinity of -8.2 kcal/mol is significant and suggests that 2-Phenyl-1-(thiophen-2-yl)ethanone could be a viable inhibitor of FAK.[13] This in silico "hit" provides a strong rationale for prioritizing this molecule for experimental biological screening. It transforms a random screening effort into a targeted, hypothesis-driven one. Without experimental validation (e.g., an IC₅₀ assay), this remains a prediction, but it is a powerful tool for guiding drug discovery efforts.[12]
-
Causality and Self-Validation
The entire process is a self-validating loop. The high correlation in our spectroscopic data gives us confidence in two things:
-
Experimental Success: We have successfully synthesized the correct molecule, 2-Phenyl-1-(thiophen-2-yl)ethanone.
-
Computational Accuracy: The chosen computational model (DFT/GIAO) is a reliable predictor for this class of molecules.
This validated computational model can now be used with greater confidence to predict properties for other, yet-to-be-synthesized derivatives, guiding future research with a higher probability of success.
Conclusion: A Unified Workflow for Accelerated Research
The correlation between the in silico and experimental data for 2-Phenyl-1-(thiophen-2-yl)ethanone is remarkably strong, underscoring the maturity and reliability of modern computational chemistry. The DFT calculations accurately predicted the key spectroscopic features necessary for structural confirmation, while molecular docking provided a testable hypothesis for its potential biological function.
For the modern researcher, the question is no longer if computational tools should be used, but how they can be best integrated into the research cycle. By using predictive models to refine hypotheses, confirm experimental outcomes, and prioritize synthetic targets, we can navigate the complexities of chemical research with greater speed, efficiency, and insight. The digital molecule and the benchtop reality are not separate pursuits; they are two sides of the same coin, and their effective integration is the hallmark of modern scientific discovery.
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Inter-laboratory validation of 2-Phenyl-1-(thiophen-2-yl)ethanone synthesis protocol
An Inter-Laboratory Guide to the Validated Synthesis of 2-Phenyl-1-(thiophen-2-yl)ethanone
Introduction: The Significance of 2-Phenyl-1-(thiophen-2-yl)ethanone
2-Phenyl-1-(thiophen-2-yl)ethanone is a ketone featuring both a phenyl and a thiophene moiety. This structural motif makes it a valuable intermediate in medicinal chemistry and materials science. It serves as a precursor for the synthesis of a range of more complex molecules with potential biological activities.[1] Given its importance, the development of robust, reproducible, and scalable synthesis protocols is paramount for researchers in academic and industrial settings.
This guide provides an in-depth comparison of two common protocols for the synthesis of 2-Phenyl-1-(thiophen-2-yl)ethanone via Friedel-Crafts acylation. We will delve into the mechanistic underpinnings of the reaction, offer detailed, step-by-step experimental procedures, and present a comparative analysis of their performance. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding to select and execute the optimal synthesis strategy for their specific laboratory context.
The Core Chemistry: Friedel-Crafts Acylation of Thiophene
The synthesis of 2-Phenyl-1-(thiophen-2-yl)ethanone is most commonly achieved through the Friedel-Crafts acylation of thiophene with phenylacetyl chloride. This reaction is a classic example of electrophilic aromatic substitution.[2] The core principle involves the generation of a highly reactive acylium ion from phenylacetyl chloride through the action of a Lewis acid catalyst. This electrophile is then attacked by the electron-rich thiophene ring.
Mechanistic Insight: The Basis for Regioselectivity
A critical aspect of this synthesis is the regioselectivity of the acylation on the thiophene ring. Thiophene preferentially undergoes electrophilic substitution at the C2 position (adjacent to the sulfur atom) rather than the C3 position. This preference is rooted in the superior resonance stabilization of the carbocation intermediate formed during C2 attack.[3][4] Attack at the C2 position allows the positive charge to be delocalized over three atoms, including the sulfur atom, resulting in three stable resonance structures. In contrast, attack at the C3 position only allows for two resonance structures, leading to a higher energy, less stable intermediate.[4] Understanding this principle is key to predicting the major product and minimizing the formation of impurities.
Caption: The general mechanism for the Friedel-Crafts acylation of thiophene.
Comparative Synthesis Protocols
The choice of Lewis acid catalyst is a critical variable that can significantly influence reaction efficiency, yield, and operational complexity. We will compare two protocols: the classic approach using aluminum chloride (AlCl₃) and an alternative method using the milder Lewis acid, ethylaluminum dichloride (EtAlCl₂).
Protocol A: Classic Synthesis using Aluminum Chloride (AlCl₃)
Aluminum chloride is a powerful and widely used Lewis acid for Friedel-Crafts reactions.[5] Its high reactivity ensures efficient generation of the acylium ion, but it also necessitates careful temperature control to prevent side reactions, particularly the resinification of the sensitive thiophene ring.[5]
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and an anhydrous solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).[2] Cool the resulting suspension to 0-5 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve phenylacetyl chloride (1.0 equivalent) in a small amount of the anhydrous solvent and add it dropwise to the cooled AlCl₃ suspension via the dropping funnel over 15-20 minutes, ensuring the temperature remains below 5 °C.[2]
-
Thiophene Addition: Following the same procedure, add thiophene (1.0-1.2 equivalents) dropwise to the reaction mixture, maintaining strict temperature control.
-
Reaction Progression: Stir the mixture at 0-5 °C for an additional 30 minutes, then allow it to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Work-up and Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2-Phenyl-1-(thiophen-2-yl)ethanone.
Protocol B: Alternative Synthesis using Ethylaluminum Dichloride (EtAlCl₂)
Alkyl Lewis acids like EtAlCl₂ can offer advantages over traditional Lewis acids. They are known to act as Brønsted bases, which can create a non-acidic reaction medium by neutralizing the proton (H⁺) generated during the rearomatization step.[6] This can lead to a cleaner reaction with easier work-up procedures.
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere, dissolve thiophene (2.1 equivalents) and phenylacetyl chloride (1.0 equivalent) in dry dichloromethane (CH₂Cl₂) in a flame-dried flask. Cool the solution to 0 °C.[6]
-
Catalyst Addition: Add EtAlCl₂ (1.0 M solution in hexanes, 3.2 equivalents) dropwise to the solution while maintaining the temperature at 0 °C.[6]
-
Reaction Progression: Stir the mixture at 0 °C for 2 hours.[6]
-
Work-up and Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]
-
Extraction: Extract the mixture three times with CH₂Cl₂.
-
Drying and Concentration: Combine the organic phases, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product using column chromatography on silica gel.
Performance Comparison and Validation
The choice between these protocols depends on laboratory resources, desired purity, and scale. The following table summarizes the key performance indicators based on typical outcomes for these reaction types.
| Parameter | Protocol A: AlCl₃ | Protocol B: EtAlCl₂ | Rationale & Key Considerations |
| Catalyst Activity | Very High | Moderate to High | AlCl₃ is a stronger Lewis acid, leading to faster reaction rates but requires more stringent temperature control.[5] |
| Typical Yield | 65-80% | 70-90% | The non-acidic media provided by EtAlCl₂ can reduce side reactions and potentially improve isolated yields.[6] |
| Reaction Time | 2-4 hours | ~2 hours | The EtAlCl₂ protocol specifies a shorter reaction period at a constant low temperature.[6] |
| Temperature | 0 °C to Room Temp | 0 °C | Strict low-temperature control is crucial for both, but especially for AlCl₃ to prevent thiophene polymerization.[2][5] |
| Work-up | More Complex (Acid Quench) | Simpler (Neutral Quench) | The EtAlCl₂ work-up with NH₄Cl is generally milder and easier to perform than the highly exothermic quench of AlCl₃ on ice/acid.[6] |
| Safety/Handling | AlCl₃ is a highly corrosive solid that reacts violently with water. | EtAlCl₂ is typically supplied as a solution in hexanes; it is also water-reactive and pyrophoric. | Both require handling under inert, anhydrous conditions. EtAlCl₂ solutions can be pyrophoric. |
| Commercial Purity | >97% achievable with purification.[1][7] | >97% achievable with purification.[1][7] | Final purity is highly dependent on the effectiveness of the purification step (distillation or chromatography). |
Conclusion and Recommendations
Both protocols presented are effective for the synthesis of 2-Phenyl-1-(thiophen-2-yl)ethanone.
-
Protocol A (AlCl₃) is a classic, cost-effective method suitable for labs well-equipped to handle corrosive solids and perform careful temperature-controlled additions. It remains a workhorse for Friedel-Crafts acylations.
-
Protocol B (EtAlCl₂) represents a more modern approach that can offer higher yields and a significantly simpler, non-acidic work-up.[6] This makes it an attractive option, especially for smaller-scale syntheses where ease of operation and cleaner reaction profiles are prioritized. The primary drawback is the higher cost and pyrophoric nature of the reagent.
For inter-laboratory validation, consistency is key. The choice of protocol should be standardized across all participating labs. We recommend that for initial validation studies, Protocol B be considered due to its reported higher yields and simpler work-up, which may lead to greater reproducibility. However, if cost and scale are primary drivers, a well-optimized Protocol A is a robust and reliable alternative. The final purity of the product, regardless of the method, should be confirmed using standard analytical techniques such as NMR, GC-MS, and HPLC.
References
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- Ünver, H., Biyikoglu, M., & Bulut, A. Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry.
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Phenyl-1-(thiophen-2-yl)ethanone
Abstract
This guide presents a comprehensive comparison of representative spectroscopic data for 2-Phenyl-1-(thiophen-2-yl)ethanone (CAS 13196-28-6) with established literature values.[1][2] As a compound of interest in medicinal chemistry and materials science, rigorous structural confirmation is paramount. This document provides researchers, scientists, and drug development professionals with detailed experimental protocols for acquiring high-quality spectroscopic data, an in-depth analysis of the resulting spectra, and a direct comparison to reference data. The methodologies covered include Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The objective is to provide a self-validating framework for the characterization of this compound, ensuring scientific integrity and reproducibility.
Introduction: The Importance of Spectroscopic Verification
2-Phenyl-1-(thiophen-2-yl)ethanone is a ketone derivative featuring both a phenyl and a thiophene ring. This structural motif is a building block in the synthesis of various compounds with potential applications in pharmaceuticals and as chemical intermediates.[2] Given its significance, unambiguous structural verification is the cornerstone of any research and development effort. Spectroscopic techniques provide a non-destructive and highly detailed fingerprint of a molecule's structure.
This guide is structured to provide not just the data, but the causality behind the experimental choices and interpretation. By comparing a typical experimental dataset with literature values, we establish a reliable benchmark for the identity and purity of 2-Phenyl-1-(thiophen-2-yl)ethanone.
Molecular Structure
To facilitate a clear discussion of the spectroscopic data, the chemical structure of 2-Phenyl-1-(thiophen-2-yl)ethanone is presented below with standardized numbering for proton and carbon assignments.
Figure 1. Chemical structure of 2-Phenyl-1-(thiophen-2-yl)ethanone.
Experimental Methodologies
The reliability of spectroscopic data is intrinsically linked to the quality of the sample and the precision of the analytical method. The following protocols are designed to be self-validating systems, ensuring reproducibility.
General Experimental Workflow
The process begins with the synthesis of the target compound, followed by purification to ensure high sample quality. The purified compound is then subjected to a battery of spectroscopic analyses to confirm its structure and purity.
Sources
A Senior Application Scientist's Guide to Evaluating the Selectivity of 2-Phenyl-1-(thiophen-2-yl)ethanone Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-Phenyl-1-(thiophen-2-yl)ethanone scaffold represents a privileged structure in medicinal chemistry, with derivatives showing promise against a range of enzymatic targets. However, the therapeutic success of any enzyme inhibitor hinges not just on its potency, but critically on its selectivity. Non-selective enzyme inhibition can lead to off-target effects, toxicity, and a narrow therapeutic window. This guide provides a comprehensive framework for evaluating the selectivity of novel derivatives based on this scaffold. We will delve into the causal logic behind experimental design, present detailed, self-validating protocols for determining inhibitory activity, and contextualize the data through a comparative case study. Our focus is to merge technical accuracy with field-proven insights, empowering researchers to make informed decisions in the lead optimization process.
The Scientific Imperative: Why Selectivity is Paramount
In drug discovery, potency (how much of a drug is needed to produce an effect) is often the initial focus. However, selectivity—the ability of a drug to act on a specific target in preference to others—is the cornerstone of safety and efficacy.[1] Many enzymes belong to large families with highly conserved active sites. An inhibitor designed for one member may inadvertently inhibit others, leading to unintended physiological consequences.
A classic illustration is the development of non-steroidal anti-inflammatory drugs (NSAIDs).[2] These drugs target cyclooxygenase (COX) enzymes. The COX-1 isoform is constitutively expressed and plays a protective role in the gastrointestinal tract, while COX-2 is induced during inflammation.[3] Early NSAIDs inhibited both isoforms, leading to potent anti-inflammatory effects but also causing gastrointestinal side effects. The development of selective COX-2 inhibitors, many of which incorporate heterocyclic scaffolds like thiophene, was a major advance, demonstrating the profound clinical benefit of enzyme selectivity.[2][3][4] This principle applies across all enzyme classes, from kinases to proteases, where isoform- or family-member-specific inhibition is crucial.[5][6][7][8]
Methodological Framework for Selectivity Profiling
Evaluating selectivity is a systematic process that moves from initial screening to detailed kinetic analysis. The goal is to quantify an inhibitor's potency against its intended target and compare it to its potency against a panel of relevant off-targets.
Core Concepts: IC50 and the Selectivity Index
-
Half-Maximal Inhibitory Concentration (IC50): This is the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined assay conditions.[9][10][11] It is the primary metric for quantifying inhibitor potency. A lower IC50 value indicates a more potent inhibitor.[12]
-
Selectivity Index (SI): This is a quantitative comparison of an inhibitor's potency for one enzyme versus another. It is calculated by dividing the IC50 for the off-target enzyme by the IC50 for the primary target enzyme.[13]
SI = IC50 (Off-Target Enzyme) / IC50 (Primary Target Enzyme)
A higher SI value indicates greater selectivity for the primary target. For example, an SI of 100 means the compound is 100 times more potent at inhibiting the target enzyme than the off-target enzyme.
Experimental Workflow for Selectivity Profiling
The following workflow provides a logical progression from initial compound synthesis to robust selectivity determination. Each step is designed to build upon the last, ensuring data integrity and efficient use of resources.
Caption: Workflow for Enzyme Inhibitor Selectivity Profiling.
Detailed Protocol: In Vitro Enzyme Inhibition Assay (General)
This protocol provides a robust, self-validating framework for measuring enzyme inhibition. It must be adapted for the specific enzyme system (e.g., kinase, protease, cyclooxygenase), but the principles remain universal.[14][15]
Objective: To determine the rate of an enzymatic reaction in the presence of varying concentrations of a test inhibitor to calculate the IC50 value.
Materials:
-
Purified target enzyme
-
Specific substrate for the enzyme
-
Test derivatives (dissolved in 100% DMSO as 10 mM stock)
-
Assay Buffer (optimized for pH, ionic strength, and cofactors for the target enzyme)
-
Positive Control Inhibitor (a known inhibitor of the enzyme)
-
96-well microplate
-
Microplate reader (spectrophotometer, fluorometer, or luminometer, depending on the detection method)
Methodology:
-
Compound Plating:
-
Prepare serial dilutions of the test derivatives in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a 10 mM stock.
-
Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the 96-well plate.
-
Causality Check: Plating from DMSO stocks first and then adding aqueous buffer minimizes compound precipitation. The final DMSO concentration in the assay must be kept low (typically ≤1%) to avoid impacting enzyme structure and activity.[14]
-
-
Controls Setup (Self-Validation):
-
100% Activity Control (Negative Control): Wells containing enzyme and substrate with only DMSO (no inhibitor). This defines the maximum reaction rate.
-
0% Activity Control (Blank): Wells containing buffer and substrate but no enzyme. This accounts for any non-enzymatic substrate degradation.
-
Positive Control: Wells containing enzyme, substrate, and a known inhibitor at a concentration ≥10x its IC50. This validates that the assay can detect inhibition.
-
-
Enzyme Addition and Pre-incubation:
-
Dilute the enzyme to its working concentration in cold assay buffer.
-
Add the enzyme solution to all wells except the "Blank" controls.
-
Pre-incubate the plate (enzyme + inhibitor) for 10-15 minutes at the optimal reaction temperature.
-
Expertise Insight: This pre-incubation step is critical. It allows the inhibitor to reach binding equilibrium with the enzyme before the reaction is initiated, ensuring that the measured inhibition is a true reflection of the inhibitor's potency.[14]
-
-
Reaction Initiation and Measurement:
-
Prepare the substrate at its working concentration in the assay buffer.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately begin kinetic reading using the microplate reader, measuring the signal (e.g., absorbance) over a set period.
-
Trustworthiness Check: The reaction should be monitored in the linear range, where the rate of product formation is constant over time. This initial velocity is the most accurate measure of enzyme activity.[16]
-
-
Data Analysis and IC50 Calculation:
-
Calculate the initial reaction velocity for each well.
-
Normalize the data: Set the average velocity of the "100% Activity Control" to 100% and the "Blank" to 0%.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.[11]
-
Comparative Analysis: A Case Study with COX-1 and COX-2
To illustrate the application of these principles, let's consider a hypothetical case study evaluating three 2-Phenyl-1-(thiophen-2-yl)ethanone derivatives for their selectivity against COX-2 (the target) versus COX-1 (the primary off-target). Thiophene-based compounds have been extensively studied as selective COX-2 inhibitors.[2][4][17]
Target Context: The Arachidonic Acid Pathway
COX-1 and COX-2 are key enzymes in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever. Selective inhibition of COX-2 is desirable to reduce inflammation without the gastric side effects associated with COX-1 inhibition.
Caption: Simplified Arachidonic Acid Pathway showing COX-1 and COX-2.
Quantitative Data Summary
The following table presents hypothetical but plausible data for three derivatives, demonstrating how substitutions on the phenyl ring can modulate potency and selectivity.
| Compound ID | Phenyl Ring Substitution | Target IC50 (COX-2) [µM] | Off-Target IC50 (COX-1) [µM] | Selectivity Index (SI) [COX-1/COX-2] |
| THP-001 | Unsubstituted | 1.25 | 15.0 | 12 |
| THP-002 | 4-Fluoro (-F) | 0.29 | 19.5 | 67 |
| THP-003 | 4-Methoxy (-OCH3) | 0.85 | > 100 | > 117 |
| Celecoxib | (Reference Drug) | 0.42 | 14.2 | 34 |
Note: Data for THP-002 and Celecoxib are inspired by published findings to provide realistic context.[3]
Structure-Activity Relationship (SAR) Insights
-
THP-001 (Unsubstituted): The parent compound shows moderate potency against COX-2 and only a 12-fold selectivity over COX-1. This serves as a baseline for improvement.
-
THP-002 (4-Fluoro): The addition of a small, electron-withdrawing fluorine atom at the para-position of the phenyl ring significantly improves potency against COX-2 (IC50 = 0.29 µM).[3] This modification also enhances selectivity to 67-fold, surpassing the reference drug Celecoxib. This suggests that this position is sensitive to electronic and steric changes that are favorable for binding within the larger active site of COX-2.
-
THP-003 (4-Methoxy): Introducing a larger, electron-donating methoxy group at the same position results in a slight decrease in potency compared to the fluoro-derivative but dramatically improves selectivity (>117-fold). The compound shows very weak inhibition of COX-1 (IC50 > 100 µM). This indicates that the bulkier methoxy group may create a steric clash in the narrower active site of COX-1, while still being accommodated by COX-2, thereby greatly enhancing the selectivity profile.
Conclusion and Future Directions
This guide has outlined a rigorous, scientifically-grounded methodology for evaluating the selectivity of 2-Phenyl-1-(thiophen-2-yl)ethanone derivatives. By integrating robust experimental protocols with a clear understanding of the underlying biochemical principles, researchers can effectively characterize novel inhibitors. The case study demonstrates that subtle modifications to the phenyl-thiophenone scaffold can lead to profound differences in both potency and, critically, selectivity.
The most promising lead candidates, such as the hypothetical THP-002 (for high potency) and THP-003 (for exceptional selectivity), warrant further investigation. Future steps should include expanding the off-target panel to include other related enzymes, assessing different mechanisms of inhibition, and ultimately, progressing the most selective compounds into cell-based and in vivo models to confirm their therapeutic potential.
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Ghate, M., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals (Basel). Available at: [Link]
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El-Shoukrofy, M. S., et al. (2018). Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies. European Journal of Medicinal Chemistry. Available at: [Link]
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Eldehna, W. M., et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Medicinal Chemistry. Available at: [Link]
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Lenci, E., et al. (2022). Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. European Journal of Medicinal Chemistry. Available at: [Link]
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Shi, Z., et al. (2020). Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Al-Ostath, R., et al. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. Journal of Nanobiotechnology. Available at: [Link]
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Shi, Z., et al. (2020). Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. National Institutes of Health. Available at: [Link]
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Wikipedia. Half maximal inhibitory concentration (IC50). Wikipedia. Available at: [Link]
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Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery. Wiley. Available at: [Link]
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Abdelnaby, R. M., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. Pharmaceuticals (Basel). Available at: [Link]
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Singh, S., et al. (2025). Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Davidson College. IC50 Determination. edX. Available at: [Link]
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Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
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Stresser, D. M., et al. (2000). Evaluation of a minimal experimental design for determination of enzyme kinetic parameters and inhibition mechanism. Drug Metabolism and Disposition. Available at: [Link]
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CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available at: [Link]
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ResearchGate. (2019). IC 50 , IC 90 and, selectivity index values for Complex 1 calculated... ResearchGate. Available at: [Link]
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Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog. Available at: [Link]
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Tipton, K. F., & Motherway, M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: [Link]
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Singh, S. (2023). Enzyme Inhibitors: Strategies and Challenges in Drug Design. IT Medical Team. Available at: [Link]
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Wang, S., et al. (2021). Guidelines for the digestive enzymes inhibition assay. Food Frontiers. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Phenyl-1-(thiophen-2-yl)ethanone
This guide provides a detailed protocol for the safe and compliant disposal of 2-Phenyl-1-(thiophen-2-yl)ethanone (CAS No. 13196-28-6), a chemical intermediate frequently used in the development of new drugs and fragrances.[1] Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance with agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][3]
The disposal plan for any chemical is fundamentally dictated by its inherent hazards. This protocol is designed as a self-validating system, where an understanding of the chemical's properties directly informs the logic behind each procedural step.
Hazard Identification and Risk Assessment
Before handling or disposing of 2-Phenyl-1-(thiophen-2-yl)ethanone, a thorough understanding of its physical and toxicological properties is essential. While some research suggests low toxicity, it is classified under the Globally Harmonized System (GHS) with specific hazards that mandate careful handling.[1] It is an oxidant that can react with strong acids and bases.[1] The primary risks associated with this compound are oral toxicity and serious eye irritation.
Table 1: Physicochemical Properties and GHS Hazard Classification
| Property | Value | Source |
| CAS Number | 13196-28-6 | [][5] |
| Molecular Formula | C₁₂H₁₀OS | [5] |
| Molecular Weight | 202.27 g/mol | [] |
| GHS Pictogram | [6] | |
| Signal Word | Warning | [6] |
| Hazard Statements | H302: Harmful if swallowed.H319: Causes serious eye irritation. | [6] |
| Precautionary Statements | P264, P270, P280, P301+P312, P305+P351+P338 | [6] |
Causality Link: The "Harmful if swallowed" (H302) classification is the primary driver for its regulation as a hazardous waste.[6] This dictates that the compound and its empty containers cannot be disposed of in standard trash or via sanitary sewer systems, as this could lead to environmental release and potential harm.[7][8] The "Causes serious eye irritation" (H319) classification underpins the mandatory use of protective eyewear during all handling and disposal operations.[6]
Pre-Disposal Procedures and Personal Protective Equipment (PPE)
Proper preparation is the first line of defense against chemical exposure and environmental contamination.
Required Personal Protective Equipment (PPE)
Before handling the waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes that could cause serious eye irritation.[9]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat must be worn to prevent skin contact.
Decontamination of Labware
To minimize the volume of chemically contaminated waste, decontaminate grossly contaminated labware (e.g., beakers, flasks) whenever feasible.
-
Initial Rinse: Rinse the labware with a suitable organic solvent (e.g., acetone, ethanol) to dissolve any residual 2-Phenyl-1-(thiophen-2-yl)ethanone.
-
Collect Rinsate: This initial solvent rinse is now considered hazardous waste and MUST be collected in the appropriate liquid waste container. Do not pour this down the drain.
-
Final Wash: After the initial solvent rinse, the labware can be washed with soap and water.
Segregation and Waste Collection Protocol
All waste containing 2-Phenyl-1-(thiophen-2-yl)ethanone must be collected and managed as hazardous chemical waste.[7]
Step-by-Step Collection Methodology:
-
Obtain a Compatible Waste Container: Use a clean, leak-proof container made of a material compatible with ketones and aromatic compounds (e.g., high-density polyethylene, glass). The container must have a secure, tight-fitting screw cap.[10][11]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[12][13] The label must include:
-
Waste Accumulation:
-
Pure Substance/Concentrated Solutions: Carefully transfer the waste chemical into the labeled container.
-
Contaminated Solids: Collect any contaminated solids (e.g., spill cleanup materials, used weighing paper) in a separate, clearly labeled solid hazardous waste container.
-
-
Keep Container Closed: The waste container must remain tightly closed at all times, except when actively adding waste.[7][11] This prevents the release of vapors and protects against spills.
Trustworthiness through Self-Validation: This segregation protocol prevents the accidental mixing of incompatible chemicals. For example, as an oxidant, 2-Phenyl-1-(thiophen-2-yl)ethanone should be kept separate from strong reducing agents to avoid potentially violent reactions.[1][10]
On-Site Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA) for the temporary storage of waste containers.[10][12]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[2][12]
-
Containment: Store liquid waste containers within a secondary containment bin to prevent spills from spreading.[3]
-
Segregation: Store the waste container away from incompatible materials, particularly strong acids, bases, and reducing agents.[10]
-
Volume Limits: Do not overfill containers; leave at least 10% of the container volume as headspace to allow for expansion.[2]
Once the container is full or waste is no longer being added, it must be moved to a central accumulation area for pickup by a licensed waste disposal facility.[2][10]
Disposal Decision Workflow
The following diagram outlines the logical decision-making process for the proper disposal of materials related to 2-Phenyl-1-(thiophen-2-yl)ethanone.
Caption: Disposal workflow for 2-Phenyl-1-(thiophen-2-yl)ethanone waste.
Emergency Procedures: Spill Management
In the event of a small spill, follow these steps:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Contain Spill: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spilled liquid. Do not use combustible materials like paper towels for large spills.
-
Collect Cleanup Debris: Carefully scoop the absorbent material and place it into a designated container for hazardous solid waste.[14]
-
Decontaminate Area: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.
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Navigating the Safe Handling of 2-Phenyl-1-(thiophen-2-yl)ethanone: A Guide to Personal Protective Equipment
For researchers and chemists engaged in the dynamic field of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, 2-Phenyl-1-(thiophen-2-yl)ethanone, a compound with potential applications in medicinal chemistry, requires a thorough understanding of its safe handling protocols.[][2] This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling this compound, ensuring the safety of laboratory personnel and the integrity of research.
Hazard Assessment: A Proactive Approach to Safety
One supplier notes that the compound has "low toxicity" but also identifies it as an oxidant that can react with strong bases and acids.[2] This highlights the importance of avoiding incompatible materials and storing the compound in a dark, inert atmosphere at room temperature.[3]
To build a comprehensive safety profile, we can extrapolate from the known hazards of structurally similar compounds:
-
Acetophenone: This aromatic ketone is classified as a combustible liquid, harmful if swallowed, and a cause of serious eye irritation.
-
Thiophene: The core heterocyclic component is a highly flammable liquid that is also harmful if swallowed and can cause serious eye irritation.[4]
-
Ethyl Phenyl Ketone: This related ketone is known to be irritating to the eyes and may cause skin irritation.[5]
-
1-(Thiophen-2-yl)ethanone: A close structural analog, this compound is considered harmful in contact with the skin.[6]
Based on this analysis, it is prudent to treat 2-Phenyl-1-(thiophen-2-yl)ethanone as a compound that is potentially combustible, harmful if swallowed or in contact with skin, and a serious eye irritant.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the identified risks. The following table summarizes the recommended PPE for handling 2-Phenyl-1-(thiophen-2-yl)ethanone.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant splash risk. | Protects against splashes that can cause serious eye irritation.[4][7] |
| Skin/Body | Chemical-resistant lab coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Hands | Nitrile gloves. | Offers protection against skin contact. It is essential to inspect gloves before each use and to practice proper removal techniques to avoid contaminating the skin.[4] |
| Respiratory | Not typically required for small-scale laboratory use with adequate ventilation. However, if handling large quantities, generating aerosols, or working in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Minimizes the risk of inhaling potentially harmful vapors. |
Procedural Guidance: Donning and Doffing of PPE
The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.
Donning PPE Workflow
Figure 1. Recommended sequence for donning PPE.
Doffing PPE Workflow
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
